molecular formula C8H4BrClN2 B592065 8-Bromo-2-chloroquinazoline CAS No. 956100-63-3

8-Bromo-2-chloroquinazoline

Cat. No.: B592065
CAS No.: 956100-63-3
M. Wt: 243.488
InChI Key: BFDGSOGSXIFDNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Bromo-2-chloroquinazoline is a versatile and high-value synthetic intermediate in medicinal chemistry, particularly in the design and development of novel anticancer therapeutics. The quinazoline core is a privileged scaffold in drug discovery, known for its diverse biological activities . Researchers utilize this specific 2,8-disubstituted derivative as a key precursor in palladium-catalyzed cross-coupling reactions, such as Suzuki reactions, to generate more complex and diverse chemical libraries for biological screening . Its significant research value lies in its application for constructing multi-functional molecular hybrids and investigating new protein kinase inhibitors . These inhibitors are crucial in cancer research as they target specific molecular pathways that control cell cycle progression, proliferation, and survival in tumor cells . The strategic halogen atoms at the 2 and 8 positions allow for selective functionalization, enabling the synthesis of targeted analogs aimed at overcoming drug resistance mechanisms associated with existing therapies, such as EGFR inhibitors . Consequently, this compound serves as a critical building block for researchers exploring next-generation targeted therapies in oncology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-2-chloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDGSOGSXIFDNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20672203
Record name 8-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956100-63-3
Record name 8-Bromo-2-chloroquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956100-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromo-2-chloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20672203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-chloroquinazoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

8-Bromo-2-chloroquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Bromo-2-chloroquinazoline: Properties, Synthesis, and Applications

Introduction

This compound is a highly functionalized heterocyclic compound that has emerged as a critical building block in medicinal chemistry and materials science. Its quinazoline core is a "privileged scaffold," recognized for its presence in numerous biologically active molecules and approved pharmaceuticals.[1] The strategic placement of two distinct halogen atoms—a chloro group at the 2-position and a bromo group at the 8-position—provides orthogonal handles for selective chemical modification. This unique substitution pattern allows for sequential, site-selective functionalization, making it an invaluable intermediate for constructing complex molecular architectures.[1][2]

This guide, intended for researchers and drug development professionals, offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound. It provides field-proven insights into its handling, experimental protocols, and its pivotal role in the development of next-generation therapeutics, particularly in oncology.[1][3]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction setup.

Chemical Identifiers
IdentifierValue
CAS Number 956100-63-3[4]
Molecular Formula C₈H₄BrClN₂[4]
Molecular Weight 243.49 g/mol [4]
IUPAC Name This compound[1]
InChI InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H[1][5]
InChIKey BFDGSOGSXIFDNF-UHFFFAOYSA-N[5]
SMILES C1=CC2=C(C(=C1)Br)N=C(N=C2)Cl[5]
Physical and Spectroscopic Data
PropertyValueSource
Physical Form Yellow solid[6]
Boiling Point 309.7±24.0 °C (Predicted)[7]
Density 1.762 g/cm³ (Predicted)[7]
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[7]
¹H NMR (DMSO-d6, 400 MHz) δ 9.66 (s, 1H), 8.45 (dd, J = 0.8, 7.6 Hz, 1H), 8.26 (dd, J = 0.8, 8.0 Hz, 1H), 7.73 (dd, J = 7.6, 8.0 Hz, 1H)[6]

The proton NMR spectrum is characteristic of the 1,2,3-trisubstituted benzene ring. The singlet at 9.66 ppm corresponds to the proton at the C4 position of the quinazoline ring. The three doublets of doublets between 7.73 and 8.45 ppm represent the three adjacent protons on the bromo-substituted aromatic ring, confirming the 8-bromo substitution pattern.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from a readily available precursor, 8-bromo-2-chloroquinazolin-4-amine, via a deamination reaction. This transformation is a cornerstone for accessing this versatile building block.

Synthetic Workflow Diagram

G A 8-bromo-2-chloroquinazolin-4-amine in THF B Add Isoamyl Nitrite (Slowly, dropwise over 3h) A->B Reagent C Heat Reaction Mixture (60°C for 40 min) B->C Conditions D Reaction Monitoring (TLC) C->D Process Control E Solvent Removal (Reduced Pressure) D->E Completion F Residue Dissolution (in DCM) E->F G Aqueous Workup (Wash with Brine & Water) F->G H Drying & Purification (Dry over Na2SO4, Column Chromatography) G->H I Final Product This compound H->I Isolation

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol[6]

This protocol describes the conversion of 8-bromo-2-chloroquinazolin-4-amine to the target compound. The use of isoamyl nitrite is a classic method for deamination of aromatic amines.

Materials:

  • 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol)

  • Tetrahydrofuran (THF), anhydrous (500 mL)

  • Isoamyl nitrite (23.43 g, 200 mmol)

  • Dichloromethane (DCM)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Dichloromethane/Petroleum Ether (1:1)

Procedure:

  • Reaction Setup: Dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in THF (500 mL) in a suitable reaction flask with magnetic stirring.

  • Reagent Addition: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise to the stirred solution over a period of 3 hours. The slow addition is crucial to control the reaction rate and minimize side-product formation.

  • Heating: After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature for 40 minutes.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase. The disappearance of the starting material spot indicates reaction completion.

  • Workup - Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the THF solvent by distillation under reduced pressure.

  • Workup - Extraction: Dissolve the resulting residue in DCM (300 mL). Wash the organic layer sequentially with brine (100 mL) and water (100 mL). These washes remove residual water-soluble impurities.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄. After filtering off the drying agent, concentrate the solution and purify the crude product by column chromatography on silica gel, eluting with a 1:1 mixture of DCM and petroleum ether.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield this compound as a yellow solid (8.21 g, 67% yield).

Reactivity and Strategic Applications

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution (SₙAr), while the bromine atom at the C8 position is primed for metal-catalyzed cross-coupling reactions. This orthogonality is the key to its role as a versatile synthetic intermediate.

Core Reactivity and Library Generation

The compound serves as a foundational scaffold for generating diverse chemical libraries, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions.[1][2] This allows for the systematic introduction of various aryl, heteroaryl, alkyl, and amine moieties at the C8 position, while the C2-chloro group can be subsequently displaced by another nucleophile.

G cluster_0 C8 Position Functionalization cluster_1 C2 Position Functionalization A This compound B Pd-Catalyzed Cross-Coupling (e.g., Suzuki) A->B C 8-Aryl/Alkyl-2-chloroquinazoline B->C D Nucleophilic Aromatic Substitution (SₙAr) C->D E 8-Aryl/Alkyl-2-amino/alkoxy-quinazoline D->E F Diverse Chemical Library (e.g., Kinase Inhibitors) E->F

Caption: Strategic functionalization of this compound.

Applications in Drug Discovery

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors for cancer therapy.[1][3] this compound is a key precursor for synthesizing targeted analogs aimed at overcoming drug resistance.[1] By modifying the C2 and C8 positions, researchers can fine-tune the molecule's steric and electronic properties to enhance binding affinity and selectivity for specific protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1]

Recent studies have also explored derivatives of this scaffold for their potential as antibacterial agents, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.[2]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of this compound.

Hazard Identification and Precautions

While a specific, comprehensive safety data sheet for this compound is not detailed in the provided results, data for structurally similar halo-quinazolines indicate that it should be handled as a potentially hazardous substance.[8][9]

  • Hazard Statements (Anticipated): Based on related compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[9]

  • Precautions:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Wear suitable protective clothing, including gloves and safety goggles.[8][10]

    • Avoid contact with skin and eyes.[8]

    • Avoid the formation of dust and aerosols.[8]

    • Wash hands thoroughly after handling.[10]

Storage and Stability
  • Recommended Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[8] The recommended storage temperature is between 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) to prevent degradation.[7]

  • Incompatibilities: Keep away from strong bases and oxidizing agents.[10]

Conclusion

This compound is a strategically important molecule whose value lies in the orthogonal reactivity of its two halogen substituents. This feature provides a robust platform for the synthesis of complex, multi-functional quinazoline derivatives. Its application as a key intermediate in the development of protein kinase inhibitors and other potential therapeutics underscores its significance in modern drug discovery.[1][2] The protocols and data presented in this guide offer a technical foundation for researchers to effectively utilize this versatile building block in their synthetic and medicinal chemistry endeavors.

References

  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF - ResearchGate. (2025, June).
  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem. (n.d.).
  • 8-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2 - PubChem. (n.d.).
  • 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC) - Ruifu. (n.d.).
  • This compound, min 97%, 1 gram - CP Lab Safety. (n.d.).
  • 8-Bromo-4-chloroquinazoline - MySkinRecipes. (n.d.).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (n.d.).
  • Supporting Information - The Royal Society of Chemistry. (2016).
  • This compound (C8H4BrClN2) - PubChemLite. (n.d.).
  • An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones - ACG Publications. (2023).
  • This compound - Chongqing Chemdad Co. (n.d.).
  • 8-Bromo-4-chloroquinazoline | C8H4BrClN2 | CID 14397530 - PubChem. (n.d.).
  • 7-Bromo-2-chloroquinazoline | C8H4BrClN2 | CID 45790052 - PubChem. (n.d.).

Sources

8-Bromo-2-chloroquinazoline (CAS: 956100-63-3): A Technical Guide for Strategic Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 8-Bromo-2-chloroquinazoline, a pivotal heterocyclic intermediate for researchers, chemists, and professionals in the field of drug development. Its unique structural arrangement, featuring two distinct halogen atoms at key positions, offers a platform for selective and sequential chemical modifications. This document will explore its synthesis, physicochemical characteristics, reactivity, and strategic applications, particularly in the construction of targeted therapeutic agents.

Introduction: The Quinazoline Scaffold and the Strategic Value of this compound

The quinazoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous compounds with a wide array of biological activities, including anticancer and antimicrobial properties.[1][2][3] The value of this compound, identified by its CAS number 956100-63-3 , lies in its utility as a versatile building block.[4] The presence of a bromine atom at the 8-position and a chlorine atom at the 2-position allows for orthogonal chemical functionalization, enabling the precise and controlled synthesis of complex molecular architectures.[5]

Physicochemical and Spectroscopic Profile

A summary of the key physical and chemical properties of this compound is presented below. While some experimental data is limited, predicted values provide useful guidance for reaction planning.

PropertyValueSource
CAS Number 956100-63-3[4][6]
Molecular Formula C₈H₄BrClN₂[4][7]
Molecular Weight 243.49 g/mol [4][8]
Appearance Yellow Solid[6]
Boiling Point 309.7±24.0 °C (Predicted)[9][10]
Density 1.762 g/cm³ (Predicted)[10]
pKa -1.09±0.30 (Predicted)
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[8][11]

Spectroscopic Data: The structural integrity of this compound is confirmed through spectroscopic methods. The ¹H NMR spectrum provides a clear diagnostic signature.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.66 (s, 1H), 8.45 (dd, J = 0.8, 7.6 Hz, 1H), 8.26 (dd, J = 0.8, 8.0 Hz, 1H), 7.73 (dd, J = 7.6, 8.0 Hz, 1H).[6][10]

Interpretation: The singlet at 9.66 ppm corresponds to the proton at the C4 position. The three signals in the aromatic region (8.45, 8.26, and 7.73 ppm) are indicative of the three protons on the benzo-fused ring, with their splitting patterns (doublet of doublets) confirming their coupling to adjacent protons. While full ¹³C NMR and mass spectrometry data for the parent compound are not widely published, these techniques are routinely used to confirm the structures of its subsequent derivatives.[12][13]

Synthesis Protocol and Mechanistic Considerations

A common and effective method for synthesizing this compound involves the deamination of 8-bromo-2-chloroquinazolin-4-amine. This procedure highlights a classic transformation in heterocyclic chemistry.

Experimental Protocol:

  • Dissolution: Dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in tetrahydrofuran (THF, 500 mL) with stirring.[6]

  • Deamination: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise over 3 hours. The use of isoamyl nitrite is a critical choice; it serves as a diazotizing agent, converting the primary amine at the C4 position into a diazonium salt. This intermediate is unstable and readily eliminates nitrogen gas, resulting in the desired C4-unsubstituted product.

  • Heating: After the addition is complete, heat the reaction mixture to 60°C for 40 minutes to ensure the complete decomposition of the diazonium intermediate.[6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.[6]

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM, 300 mL).

  • Purification: Wash the organic layer sequentially with brine (100 mL) and water (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Purify the crude product by column chromatography using a 1:1 mixture of DCM and petroleum ether as the eluent.[6]

  • Isolation: The final product, this compound, is isolated as a yellow solid (8.21 g, 67% yield).[6]

G cluster_prep Preparation cluster_workup Workup & Purification A Dissolve Starting Material in THF B Slow Addition of Isoamyl Nitrite (3 hrs) A->B C Heat at 60°C (40 min) B->C D Solvent Removal C->D E Dissolve in DCM D->E F Wash with Brine & Water E->F G Dry over Na2SO4 F->G H Column Chromatography G->H I Isolated Product: This compound H->I

Synthesis Workflow for this compound.
Chemical Reactivity: A Tale of Two Halogens

The primary synthetic value of this compound stems from the differential reactivity of its two halogen substituents. This allows for selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.

  • C8-Br Bond: The bromine atom at the 8-position is highly susceptible to Palladium-catalyzed cross-coupling reactions . The reactivity of halogens in these transformations generally follows the order I > Br > Cl.[14] This makes the C8-Br bond the preferred site for reactions like Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the introduction of new aryl, heteroaryl, or amine groups.[5][15]

  • C2-Cl Bond: The chlorine atom at the 2-position, being part of a pyrimidine ring, is activated towards Nucleophilic Aromatic Substitution (SNAr) .[5][16] This reactivity is further enhanced by the electron-withdrawing nature of the quinazoline nitrogen atoms. This site readily reacts with various nucleophiles, such as amines and thiols, often under thermal conditions or with mild base catalysis.[16][17]

This orthogonal reactivity enables a powerful two-step synthetic sequence: first, a Pd-catalyzed coupling at the C8 position, followed by a nucleophilic substitution at the C2 position.

G cluster_c8 C8-Position Functionalization cluster_c2 C2-Position Functionalization start This compound c8_reaction Suzuki or Buchwald-Hartwig Coupling (Pd-catalyzed) start->c8_reaction Reacts at C8-Br (More reactive in cross-coupling) c2_reaction Nucleophilic Aromatic Substitution (SNAr) start->c2_reaction Reacts at C2-Cl (Activated for SNAr) c8_product 8-Aryl/Amine- 2-chloroquinazoline c8_reaction->c8_product c2_product 8-Bromo-2-Amino/ Thio-quinazoline c2_reaction->c2_product

Selective Functionalization Pathways.
Applications in Drug Discovery: Building Blocks for Kinase Inhibitors

The quinazoline scaffold is a core component of several approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). These drugs function by blocking signaling pathways that drive cancer cell proliferation and survival. This compound is an ideal starting material for creating novel kinase inhibitors.[8] For instance, a library of potential anticancer agents can be generated by first performing a Suzuki coupling at the C8-position to introduce a desired aryl group, followed by reacting the C2-chloro position with various anilines to mimic the 4-anilinoquinazoline structure common in EGFR inhibitors.[18]

G RTK Receptor Tyrosine Kinase (e.g., EGFR) P1 RAS RTK->P1 GF Growth Factor GF->RTK P2 RAF P1->P2 P3 MEK P2->P3 P4 ERK P3->P4 Proliferation Cell Proliferation & Survival P4->Proliferation Inhibitor Quinazoline-based Inhibitor Inhibitor->RTK Blocks ATP Binding Site

Illustrative Kinase Signaling Pathway Targeted by Quinazoline Inhibitors.
Safety and Handling

As a halogenated, reactive intermediate, this compound requires careful handling to ensure laboratory safety.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[17]

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust or fumes. Use only in a well-ventilated area, preferably within a chemical fume hood. Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances. The recommended storage condition is under an inert atmosphere at 2-8°C.[8][11]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.[19]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[19]

    • Inhalation: Move the person to fresh air.[19]

    • In all cases of exposure, seek medical advice if irritation or other symptoms persist.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for the efficient and controlled synthesis of complex molecules. Its differential halogen reactivity provides chemists with a reliable platform for building diverse chemical libraries, particularly for screening in drug discovery programs targeting kinases and microbial pathogens. Understanding its synthesis, reactivity, and handling is essential for any researcher aiming to leverage the power of the quinazoline scaffold in the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Technical Support Center: Regioselective Functionalization of Dihaloquinolines.
  • ACS Publications. (n.d.). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry.
  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold. Request PDF.
  • ACS Publications. (n.d.). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry.
  • New Drug Approvals. (2019). Phase II.
  • ResearchGate. (n.d.). Chandra Mohan M.Sc, M.Phil, Ph.D chemistry, MBA Professor (Associate) at KR Mangalam University.
  • Google Patents. (n.d.). WO2016105564A1 - Quinazoline derivatives used to treat hiv.
  • ResearchGate. (n.d.). C−H functionalization of 2‐diarylquinazolines.
  • ChemRxiv. (n.d.). Development of Highly Potent and Selective FGFR4 Inhibitors Based on SNAr Electrophiles.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • MySkinRecipes. (n.d.). 8-Bromo-4-chloroquinazoline.
  • New Drug Approvals. (2019). Phase2 drugs – Page 9.
  • Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC).
  • PubChem. (n.d.). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid.
  • MDPI. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.
  • ResearchGate. (2022). Selective Metalation of Functionalized Quinazolines to Enable Discovery and Advancement of Covalent KRAS Inhibitors. Request PDF.
  • Asian Journal of Chemistry. (2010). Synthesis and Some Reaction of 2-[α-Benzoylaminostyryl]-6, 8-Dibromo-3,1-Benzoxazin-4(H)-one, Quinazolin-4(3H)
  • PubChemLite. (n.d.). This compound (C8H4BrClN2).
  • American Chemical Society. (2025).
  • PubChem. (n.d.). 8-Bromoquinoline.
  • PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • NIH. (n.d.). Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists.

Sources

Core Molecular Profile and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 8-Bromo-2-chloroquinazoline: Properties, Synthesis, and Applications in Drug Discovery

This compound is a disubstituted quinazoline derivative that has garnered significant interest as a key intermediate in the synthesis of pharmacologically active molecules.[1] The strategic placement of halogen atoms at the C2 and C8 positions provides orthogonal handles for selective functionalization, making it a valuable scaffold in the construction of compound libraries for drug screening.[1]

The fundamental properties of this compound are summarized below, providing a foundational dataset for any research endeavor.

PropertyValueSource(s)
Molecular Weight 243.49 g/mol [2][3]
Exact Mass 241.92464 g/mol [2]
Molecular Formula C₈H₄BrClN₂[2][3]
CAS Number 956100-63-3[2][3]
Appearance Yellow Solid[4]
Purity Typically ≥97%[3]
Topological Polar Surface Area 25.8 Ų[2]
Hydrogen Bond Acceptors 2[2]

Synthesis Protocol: Deamination of 8-bromo-2-chloroquinazolin-4-amine

The synthesis of this compound is reliably achieved through the deamination of 8-bromo-2-chloroquinazolin-4-amine. This procedure leverages the diazotization of the primary amine followed by a reduction step.

Expert Insight: The choice of isoamyl nitrite as the diazotizing agent is critical. It is an organic nitrite ester that effectively generates the nitrosyl cation in situ under non-aqueous conditions, which is necessary for the diazotization of the relatively unreactive aromatic amine on the quinazoline core. The subsequent heating facilitates the expulsion of nitrogen gas and the formation of the desired product.

Below is a step-by-step protocol derived from established methods.[4]

Experimental Protocol
  • Dissolution: Dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in tetrahydrofuran (THF, 500 mL) in a suitable reaction vessel equipped with a stirrer.

  • Reagent Addition: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise to the stirred solution over a period of 3 hours. Maintain ambient temperature.

  • Heating: After the addition is complete, heat the reaction mixture to 60 °C and continue stirring for 40 minutes.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a mobile phase of Petroleum Ether:Ethyl Acetate = 1:1.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the THF solvent by distillation under reduced pressure.

  • Extraction: Dissolve the resulting residue in dichloromethane (DCM, 300 mL). Wash the organic layer sequentially with brine (100 mL) and water (100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography using an eluent of DCM:Petroleum Ether = 1:1.

  • Final Product: The process yields this compound as a yellow solid (8.21 g, 67% yield).[4]

G cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification start 8-bromo-2-chloroquinazolin-4-amine in THF reagent Add Isoamyl Nitrite (3 hours) start->reagent Step 1-2 heat Heat to 60°C (40 mins) reagent->heat Step 3 workup Solvent Removal & Extraction (DCM) heat->workup Step 5-6 purify Column Chromatography workup->purify Step 7 end_product This compound purify->end_product Yield: 67% G cluster_labels Key Structural Features compound compound C2_Cl C2: Chloro group (Site for nucleophilic substitution) C8_Br C8: Bromo group (Site for cross-coupling reactions) Quinazoline_Core Quinazoline Core: A privileged scaffold in medicinal chemistry

Molecular Structure of this compound.

Applications in Medicinal Chemistry and Drug Discovery

This compound is not an end product but a crucial starting material. Its utility stems from the differential reactivity of the two halogen substituents. The chlorine atom at the C2 position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the C8 position is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

This dual reactivity allows for a programmed, stepwise synthesis of complex molecules, making it a valuable building block for:

  • Protein Kinase Inhibitors: The quinazoline scaffold is a core component of many approved kinase inhibitors used in oncology (e.g., Gefitinib, Erlotinib). This intermediate allows for the exploration of novel substitutions to target specific kinases or overcome drug resistance. [1][5]* Novel Anticancer and Antibacterial Agents: Researchers utilize this compound to generate libraries of derivatives for screening against cancer cell lines and bacterial strains. [1][6]* Protein Degrader Building Blocks: It serves as a precursor in the synthesis of molecules for targeted protein degradation, a cutting-edge therapeutic modality. [3]

G cluster_c2 C2 Position Chemistry cluster_c8 C8 Position Chemistry start This compound c2_reaction Nucleophilic Aromatic Substitution start->c2_reaction c8_reaction Palladium-Catalyzed Cross-Coupling start->c8_reaction c2_product Amine, Alcohol, or Thiol addition c2_reaction->c2_product library Diverse Compound Library (e.g., Kinase Inhibitors) c2_product->library c8_product Aryl, Heteroaryl, or Alkyl addition c8_reaction->c8_product c8_product->library

Role as a versatile scaffold in chemical synthesis.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

  • Handling: Operations should be conducted in a well-ventilated area or a chemical fume hood. [7]Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, must be worn to avoid contact with skin and eyes. [8]Avoid the formation of dust and aerosols. [7]* Storage: Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). [9]The recommended storage temperature is between 2-8°C. [9]* Hazards: This chemical is classified as an irritant. [9]

Conclusion

This compound is a high-value intermediate for chemical synthesis in the pharmaceutical and life sciences sectors. Its defined molecular weight of 243.49 g/mol is just the beginning of its story. A well-characterized synthesis, coupled with the versatile reactivity of its dual halogen substituents, establishes it as a powerful scaffold for the development of next-generation therapeutics, particularly in the realm of oncology and infectious diseases. The protocols and data presented in this guide serve as a reliable foundation for researchers aiming to leverage this compound in their drug discovery programs.

References

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. [Link]
  • Chemdad. This compound. [Link]
  • MySkinRecipes. 8-Bromo-4-chloroquinazoline. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinazoline Scaffold and the Strategic Importance of 8-Bromo-2-chloro Substitution

The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This has led to the development of numerous therapeutic agents for conditions ranging from cancer to microbial infections. The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the core structure.

This guide focuses on a particularly strategic derivative: 8-Bromo-2-chloroquinazoline. The presence of two distinct halogen atoms at the 2 and 8 positions provides a versatile platform for sequential and selective chemical modifications.[1][3] The chloro group at the C2 position is susceptible to nucleophilic substitution, while the bromo group at the C8 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.[1][3] This differential reactivity allows for the synthesis of diverse and complex molecular libraries, making this compound a valuable intermediate in the quest for novel therapeutics, particularly in the development of protein kinase inhibitors for oncology.[1][3]

This document provides a comprehensive structural analysis of this compound, detailing the theoretical underpinnings and practical application of key analytical techniques. Our exploration will be guided by the principles of causality in experimental design and the imperative for self-validating protocols, ensuring a robust understanding of this critical molecule.

Fundamental Physicochemical and Spectroscopic Profile

A foundational understanding of a molecule begins with its basic physicochemical properties and a survey of its spectroscopic signatures.

PropertyValueSource
CAS Number 956100-63-3[4]
Molecular Formula C₈H₄BrClN₂[5][6]
Molecular Weight 243.49 g/mol [6]
Appearance Yellow solid[4]
Boiling Point 309.7±24.0 °C (Predicted)[6]
Density 1.762 g/cm³ (Predicted)[6]
pKa -1.09±0.30 (Predicted)[6]

Synthesis and Purification: A Validated Protocol

The reliable synthesis of this compound is paramount for its application in drug discovery. The following protocol, adapted from established literature, provides a reproducible method for its preparation.[4]

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 8-bromo-2-chloroquinazolin-4-amine (12.93 g, 50 mmol) in tetrahydrofuran (THF, 500 mL).

  • Diazotization: Slowly add isoamyl nitrite (23.43 g, 200 mmol) dropwise to the stirred solution over a period of 3 hours. Causality Note: The slow addition of isoamyl nitrite is crucial to control the exothermic diazotization reaction and prevent the formation of side products.

  • Reaction Completion: After the addition is complete, heat the reaction mixture to 60 °C and continue stirring for 40 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of petroleum ether and ethyl acetate as the mobile phase.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane (DCM, 300 mL). Wash the organic layer sequentially with brine (100 mL) and water (100 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a 1:1 mixture of DCM and petroleum ether as the eluent.

  • Product Isolation: Combine the fractions containing the desired product and evaporate the solvent to afford this compound as a yellow solid (8.21 g, 67% yield).[4]

G cluster_synthesis Synthesis Workflow start 8-bromo-2-chloroquinazolin-4-amine in THF reagent1 Add isoamyl nitrite (dropwise, 3h) start->reagent1 reaction Stir at 60°C for 40 min reagent1->reaction tlc Monitor by TLC reaction->tlc workup Solvent removal tlc->workup Reaction complete extraction Dissolve in DCM, wash with brine and water workup->extraction purification Column chromatography extraction->purification product This compound (Yellow Solid) purification->product

Caption: Workflow for the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for unambiguous characterization.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Data (400 MHz, DMSO-d₆) [4]

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
9.66s-H4
8.45dd0.8, 7.6H5 or H7
8.26dd0.8, 8.0H5 or H7
7.73dd7.6, 8.0H6
  • Interpretation: The downfield singlet at 9.66 ppm is characteristic of the proton at the C4 position, deshielded by the adjacent nitrogen atoms. The three aromatic protons appear as doublets of doublets (dd), consistent with a trisubstituted benzene ring. The coupling constants are indicative of ortho and meta couplings.

¹³C NMR Spectroscopy

Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale
C2~160Attached to electronegative chlorine and nitrogen.
C4~150Deshielded by adjacent nitrogen.
C4a~125Bridgehead carbon.
C5~130Aromatic CH.
C6~128Aromatic CH.
C7~135Aromatic CH.
C8~120Attached to bromine (heavy atom effect).
C8a~148Bridgehead carbon adjacent to nitrogen and bromine.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • Data Processing: Process the acquired free induction decays (FIDs) with appropriate window functions, Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.

G cluster_nmr NMR Analysis Workflow sample_prep Dissolve sample in DMSO-d₆ data_acq Acquire ¹H and ¹³C spectra (400 MHz) sample_prep->data_acq processing Process FID (FT, phasing, baseline correction) data_acq->processing analysis Assign chemical shifts and coupling constants processing->analysis

Caption: A generalized workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Mass Spectrometry Data

For this compound, the mass spectrum will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion.

Ionm/z (Predicted)Relative Abundance
[M]⁺ (C₈H₄⁷⁹Br³⁵ClN₂)241.92~75%
[M+2]⁺243.92~100%
[M+4]⁺245.92~25%
  • Fragmentation: The fragmentation pattern will likely involve the loss of chlorine and bromine radicals, as well as the cleavage of the quinazoline ring.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) to generate the molecular ions with minimal fragmentation.

  • Data Acquisition: Acquire the mass spectrum in full scan mode to observe the molecular ion cluster.

  • Tandem MS (MS/MS): To study the fragmentation pattern, perform tandem mass spectrometry by selecting the molecular ion as the precursor and subjecting it to collision-induced dissociation (CID).

X-ray Crystallography: The Definitive Solid-State Structure

While NMR and MS provide invaluable information about the connectivity and molecular weight, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. Although a specific crystal structure for this compound was not found in the initial search, the general procedure for obtaining such data is outlined below. The analysis of crystal structures of similar quinazoline derivatives can also provide valuable insights.[7][8][9]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer and collect diffraction data at a low temperature (typically 100 K) to minimize thermal motion.

  • Structure Solution and Refinement: Process the diffraction data to obtain the unit cell parameters and integrated intensities. Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

  • Structure Analysis: Analyze the final refined structure to determine bond lengths, bond angles, torsion angles, and any intermolecular interactions such as hydrogen bonding or π-stacking.

Computational Modeling: A Theoretical Perspective

Computational chemistry provides a powerful in-silico approach to complement experimental data and to understand the electronic properties of this compound.

  • Density Functional Theory (DFT): DFT calculations can be used to optimize the geometry of the molecule and to predict various properties such as NMR chemical shifts, vibrational frequencies, and electronic transitions.

  • Molecular Electrostatic Potential (MEP): The MEP map can visualize the electron density distribution and identify the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is particularly useful for understanding the reactivity of the 2-chloro and 8-bromo positions.

  • Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the chemical reactivity and electronic excitation properties of the molecule.

Conclusion: A Versatile Scaffold for Future Discovery

The structural analysis of this compound, through a combination of spectroscopic, crystallographic, and computational methods, provides a comprehensive understanding of this important synthetic intermediate. Its well-defined structure and the differential reactivity of its two halogen substituents make it a powerful tool for the generation of novel and diverse chemical entities. The detailed protocols and interpretative guidance provided in this document are intended to empower researchers in their efforts to leverage the unique properties of this scaffold for the discovery and development of next-generation therapeutics.

References

  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
  • MDPI. (n.d.). Synthesis, X-ray Structure, Hirshfeld, DFT and Biological Studies on a Quinazolinone-Nitrate Complex.
  • PubChem. (n.d.). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid.
  • Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC).
  • ResearchGate. (n.d.). X-ray crystallographic structure of compound 8.
  • ResearchGate. (2023). Study of the structure of 2-phenylquinazolin-4(3h)-one hydrochloride by X-ray diffraction analysis.
  • ACS Publications. (1992). Synthesis and x-ray crystallographic analysis of quinazolinone cholecystokinin/gastrin receptor ligands.
  • PubChemLite. (n.d.). This compound (C8H4BrClN2).
  • ResearchGate. (n.d.). Structures of some important quinazoline derivatives and atom numbering of compound 1.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • NIH. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • Chemdad. (n.d.). This compound.
  • PubMed Central. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.

Sources

A Technical Guide to the ¹³C NMR Characterization of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for understanding and acquiring the ¹³C Nuclear Magnetic Resonance (NMR) data for 8-bromo-2-chloroquinazoline, a key heterocyclic building block in contemporary drug discovery and materials science. In the absence of a publicly available, assigned experimental spectrum, this document leverages established principles of NMR spectroscopy and substituent effects to present a robust set of predicted ¹³C chemical shifts. Furthermore, it offers a detailed, field-proven experimental protocol for the acquisition, processing, and definitive assignment of the ¹³C NMR spectrum, incorporating advanced techniques such as DEPT, HSQC, and HMBC. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of this important scaffold.

Introduction: The Structural Significance of this compound

This compound is a disubstituted quinazoline derivative that serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules. The quinazoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of two distinct halogen atoms at the 2- and 8-positions offers orthogonal reactivity for further chemical elaboration, such as nucleophilic aromatic substitution at the C2-chloro position and palladium-catalyzed cross-coupling reactions at the C8-bromo position.

Given its role as a foundational precursor, unambiguous structural verification is paramount. ¹³C NMR spectroscopy is an indispensable analytical technique for this purpose, as it provides direct insight into the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal in the spectrum, with its chemical shift (δ) being exquisitely sensitive to its local electronic environment. This guide will first present a detailed analysis of the predicted ¹³C NMR spectrum of this compound and then provide a rigorous experimental workflow for its empirical determination.

Caption: Structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts is a powerful tool for anticipating the appearance of an experimental spectrum. These predictions are based on the foundational principles of substituent effects on aromatic systems. The electron-withdrawing nature of the nitrogen atoms in the quinazoline ring, combined with the inductive and mesomeric effects of the chloro and bromo substituents, governs the chemical shifts of the carbon atoms.

The following table summarizes the predicted ¹³C NMR chemical shifts for this compound in a typical NMR solvent like CDCl₃. These values are estimated by considering the known effects of chloro and bromo substituents on benzene and other heterocyclic systems.[1][2]

Carbon AtomPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)Rationale for Prediction
C2~162CAttached to an electronegative chlorine and two nitrogen atoms, leading to a significant downfield shift.
C4~155CHInfluenced by the adjacent nitrogen (N3) and the overall aromatic system.
C4a~150CA quaternary carbon at the fusion of the two rings, influenced by adjacent nitrogen atoms.
C5~129CHA standard aromatic CH carbon.
C6~138CHExpected to be shifted downfield due to the para relationship with the bromine atom.
C7~128CHInfluenced by the adjacent bromine atom.
C8~118CA quaternary carbon directly attached to the bromine atom; the "heavy atom effect" can cause a slight upfield shift compared to other C-halogen carbons.
C8a~125CA quaternary carbon at the ring fusion, influenced by the adjacent nitrogen and the bromine in the neighboring ring.

Experimental Protocol for ¹³C NMR Data Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound.

Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample preparation.[3]

  • Determine Sample Quantity: For a standard ¹³C NMR experiment on a 400-600 MHz spectrometer, aim for 20-50 mg of this compound. Higher concentrations will reduce the required acquisition time.

  • Select a Deuterated Solvent: Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single carbon resonance at ~77.16 ppm, which is easily identified. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility in CDCl₃ is poor. The use of deuterated solvents is crucial as the spectrometer's lock system relies on the deuterium signal to maintain magnetic field stability.

  • Dissolution and Transfer:

    • Weigh the desired amount of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

    • Gently agitate the vial to ensure complete dissolution.

    • If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4] Solid impurities can severely degrade the magnetic field homogeneity, leading to poor spectral resolution.

  • Add Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) to the NMR tube. TMS provides a reference signal at 0.00 ppm, against which all other chemical shifts are measured.

NMR Instrument Parameters (for a 500 MHz Spectrometer)

The following are typical acquisition parameters for a standard proton-decoupled ¹³C NMR spectrum.

ParameterRecommended ValueRationale
Spectrometer Frequency125 MHzThis is the ¹³C resonance frequency on a 500 MHz ¹H spectrometer.
Pulse Programzgpg30 or similarA standard 30-degree pulse with proton decoupling during acquisition. A smaller flip angle allows for a shorter relaxation delay.[5]
Acquisition Time (AQ)~1.0 sA sufficient duration to digitize the FID for good resolution.[6]
Relaxation Delay (D1)2.0 sAllows for partial relaxation of the carbon nuclei, especially the slower-relaxing quaternary carbons, between pulses.[6]
Number of Scans (NS)1024 or higherThe low natural abundance (~1.1%) and lower gyromagnetic ratio of ¹³C necessitates signal averaging of many scans to achieve an adequate signal-to-noise ratio.[7]
Spectral Width (SW)~240 ppm (0-240 ppm)This range is sufficient to encompass all expected carbon resonances in most organic molecules.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.
Data Processing

Modern NMR software packages automate many of the processing steps.[8][9]

  • Fourier Transformation (FT): The raw data (Free Induction Decay, or FID) is converted from the time domain to the frequency domain to produce the spectrum.

  • Phase Correction: The phases of the peaks are adjusted manually or automatically to ensure they are all positive and have a pure absorption lineshape.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The spectrum is calibrated by setting the TMS peak to 0.00 ppm or the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

Advanced NMR Techniques for Unambiguous Spectral Assignment

While the 1D ¹³C NMR spectrum provides the chemical shifts of all the carbon atoms, unambiguously assigning each peak to a specific carbon in the molecule requires further experiments. This is especially true for distinguishing between the various quaternary (C) and methine (CH) carbons in this compound.

Figure 2: Workflow for 13C NMR Analysis cluster_workflow A Sample Preparation (Compound in Deuterated Solvent) B 1D ¹³C NMR Acquisition (zgpg30) A->B C DEPT-135 & DEPT-90 Acquisition A->C D 2D HSQC & HMBC Acquisition A->D E Data Processing (FT, Phasing, Baseline Correction) B->E C->E D->E F Identify CH vs. C (using DEPT) E->F G Assign Protonated Carbons (CH) (using HSQC) F->G H Assign Quaternary Carbons (C) (using HMBC) F->H I Final Assigned ¹³C Spectrum G->I H->I

Caption: A logical workflow for the complete ¹³C NMR characterization of this compound.

DEPT (Distortionless Enhancement by Polarization Transfer)

DEPT is a set of experiments that are invaluable for determining the number of protons attached to each carbon.[10][11]

  • DEPT-90: This experiment will only show signals for CH carbons. In the case of this compound, the peaks for C4, C5, C6, and C7 should appear in this spectrum.

  • DEPT-135: This experiment shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. For this molecule, the same four CH signals (C4, C5, C6, C7) will appear as positive peaks.

  • Identifying Quaternary Carbons: By comparing the standard ¹³C spectrum with the DEPT spectra, the signals that are present in the former but absent in the latter can be definitively assigned to the quaternary carbons (C2, C4a, C8, and C8a).[12]

2D Heteronuclear Correlation Spectroscopy

Two-dimensional NMR experiments provide through-bond connectivity information, which is the gold standard for structural elucidation.[13]

  • HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment generates a 2D plot that shows correlations between each carbon atom and the proton(s) directly attached to it (a one-bond correlation).[14] This allows for the direct assignment of the protonated carbons (C4, C5, C6, and C7), provided the ¹H NMR spectrum has been assigned.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assigning the non-protonated (quaternary) carbons. It reveals correlations between carbons and protons that are two or three bonds apart (²JCH and ³JCH).[14][15] For example:

    • The quaternary carbon C2 should show a correlation to the proton on C4 .

    • The quaternary carbon C8a should show correlations to the protons on C4 and C5 .

    • The quaternary carbon C8 should show a correlation to the proton on C7 .

    • By systematically analyzing these long-range correlations, a complete and unambiguous assignment of the entire carbon skeleton can be achieved.

Conclusion

This technical guide has provided a comprehensive overview of the ¹³C NMR characteristics of this compound. By combining predicted chemical shifts based on established substituent effects with a detailed, practical protocol for data acquisition and advanced spectral assignment techniques, researchers are well-equipped to perform a complete and accurate structural characterization of this important synthetic intermediate. The methodologies described herein represent a robust and scientifically sound approach to NMR analysis, ensuring the integrity of data for research, development, and quality control applications.

References

  • NMRium. (n.d.). The next-generation NMR software.
  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy.
  • Mestrelab Research. (n.d.). Mnova NMR Software for 1D and 2D NMR Data.
  • University of Delaware. (n.d.). NMR Data Processing Software.
  • University of Calgary. (2017, May 1). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra.
  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry.
  • Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy.
  • Georgia Institute of Technology. (n.d.). Recommended Software for NMR Data Process.
  • NuMega Resonance Labs. (n.d.). NMR Processing Software.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • CASPRE. (n.d.). 13C NMR Predictor.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • University of Bristol. (n.d.). NMR Sample Preparation.
  • Bruker. (n.d.). Mnova Predict | Accurate Prediction.
  • University of Maryland, Baltimore County. (n.d.). NMR Sample Requirements and Preparation.
  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute.
  • JoVE. (2024, April 4). Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT).
  • ChemAxon. (n.d.). NMR Predictor.
  • PubMed. (n.d.). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
  • UCL. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • Columbia University. (n.d.). HSQC and HMBC | NMR Core Facility.
  • ResearchGate. (2013, January 17). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?.
  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra.
  • Chemistry LibreTexts. (2023, February 11). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
  • University of Wisconsin-Madison. (2020, May 4). Optimized Default 13C Parameters.
  • PubChem. (n.d.). 8-Bromoquinoline.
  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC).
  • Supporting Information. (n.d.). Bruker Avance III-500 spectrometer.
  • Scribd. (n.d.). NMR Spectroscopy Data Parameters.
  • Michigan State University. (n.d.). Basic Practical NMR Concepts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 6-CMR-1 Measuring 13C NMR Spectra.
  • PubChem. (n.d.). 2-Chloroquinoline.
  • SpectraBase. (n.d.). 2-Chloroquinoline - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...?.
  • ACG Publications. (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
  • PMC - NIH. (2025, May 22). Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway.
  • MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • ResearchGate. (2025, August 7). Substituent Effects on 13C NMR and 1H NMR Chemical Shifts of CH=N in Multi-substituted Benzylideneanilines.
  • ResearchGate. (n.d.). The 13C-NMR spectrum of compound[11].

Sources

An In-depth Technical Guide to the Mass Spectrometry of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the mass spectrometric behavior of 8-bromo-2-chloroquinazoline, a crucial heterocyclic compound in medicinal chemistry and drug development. Researchers, scientists, and professionals in drug development will find field-proven insights and detailed protocols to aid in the structural elucidation and purity assessment of this and structurally related molecules. The methodologies and interpretations presented herein are grounded in established principles of mass spectrometry and are designed to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound in Research

This compound serves as a versatile scaffold in the synthesis of a wide array of biologically active compounds. Its derivatives have shown promise in various therapeutic areas, making the unambiguous confirmation of its structure and the identification of any impurities paramount during the research and development process. Mass spectrometry stands as a primary analytical technique for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts. A thorough understanding of its mass spectrometric fragmentation is therefore not just an academic exercise but a critical component of quality control and new discovery in pharmaceutical science.[1]

Foundational Principles: Ionization and Isotopic Patterns

The choice of ionization technique is a critical first step in the mass spectrometric analysis of any compound. For a molecule like this compound, with a molecular weight of approximately 243.49 g/mol and the presence of two halogen atoms, certain ionization methods are more informative than others.[2][3]

Electron Ionization (EI): This hard ionization technique is particularly well-suited for obtaining detailed structural information through fragmentation.[4] By bombarding the analyte with high-energy electrons (typically 70 eV), a molecular ion is formed, which then undergoes characteristic fragmentation. This process provides a unique fingerprint of the molecule, allowing for its identification and the elucidation of its structure. The presence of nitrogen in the quinazoline ring makes the resulting molecular ion an odd number, a key diagnostic feature in mass spectrometry.[5]

Isotopic Abundance: A key feature in the mass spectrum of this compound will be the distinctive isotopic patterns of bromine and chlorine.[5][6]

  • Chlorine: Exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1.

  • Bromine: Exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate ratio of 1:1.

The presence of both a chlorine and a bromine atom will result in a characteristic cluster of peaks for the molecular ion and any fragments containing both halogens. This isotopic signature is a powerful tool for confirming the presence and number of these halogen atoms in the molecule.

Experimental Protocol: Acquiring the Mass Spectrum

The following protocol outlines a robust methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry (GC-MS) system with an electron ionization source.

Step 1: Sample Preparation

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Vortex the solution to ensure complete dissolution.

  • Perform a serial dilution to a final concentration of approximately 10-100 µg/mL.

Step 2: GC-MS Instrumentation and Parameters

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in splitless mode at 250°C.

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Initial temperature of 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 350.

Step 3: Data Acquisition and Analysis

  • Inject 1 µL of the prepared sample into the GC-MS system.

  • Acquire the data using the parameters outlined above.

  • Process the resulting chromatogram and mass spectrum using the instrument's software.

Interpretation of the Mass Spectrum: A Predictive Analysis

The mass spectrum of this compound is predicted to exhibit a distinct molecular ion peak and a series of characteristic fragment ions. The fragmentation pathways are primarily dictated by the stability of the quinazoline ring and the presence of the halogen substituents.

The Molecular Ion

The molecular ion peak (M⁺) will appear as a cluster of peaks due to the isotopic distribution of bromine and chlorine. The most abundant peaks in this cluster will be at m/z 242 (C₈H₄⁷⁹Br³⁵ClN₂), m/z 244 (C₈H₄⁸¹Br³⁵ClN₂ and C₈H₄⁷⁹Br³⁷ClN₂), and m/z 246 (C₈H₄⁸¹Br³⁷ClN₂). The relative intensities of these peaks will be a composite of the 3:1 ratio for chlorine and the 1:1 ratio for bromine.

Key Fragmentation Pathways

The fragmentation of the quinazoline core typically proceeds through the loss of small, stable neutral molecules.[7] For substituted quinazolines, the loss of substituents is also a major fragmentation route.

Primary Fragmentation:

  • Loss of Chlorine Radical (Cl•): A prominent fragmentation pathway is the loss of a chlorine radical from the molecular ion, leading to a fragment ion at m/z 207 (for ⁷⁹Br) and 209 (for ⁸¹Br). This is a common fragmentation for halogenated compounds.[8]

  • Loss of Bromine Radical (Br•): The loss of a bromine radical is also expected, resulting in a fragment ion at m/z 163 (for ³⁵Cl) and 165 (for ³⁷Cl).

  • Loss of HCN: Quinazoline itself is known to fragment by the sequential loss of two molecules of hydrogen cyanide (HCN).[7] This pathway may also be observed after the initial loss of a halogen.

The proposed fragmentation pathway is illustrated in the diagram below:

Fragmentation_Pathway M [C₈H₄BrClN₂]⁺˙ m/z 242, 244, 246 (Molecular Ion) F1 [C₈H₄BrN₂]⁺ m/z 207, 209 M->F1 - Cl• F2 [C₈H₄ClN₂]⁺ m/z 163, 165 M->F2 - Br• F3 [C₇H₄BrN]⁺˙ m/z 181, 183 F1->F3 - HCN F4 [C₇H₄ClN]⁺˙ m/z 137, 139 F2->F4 - HCN F5 [C₆H₄]⁺˙ m/z 76 F3->F5 - Br•, -CN F4->F5 - Cl•, -CN

Caption: Predicted fragmentation pathway of this compound under electron ionization.

Tabulated Summary of Predicted Fragments
m/z (most abundant isotope)Proposed FormulaIdentity/Proposed Loss
242, 244, 246[C₈H₄BrClN₂]⁺˙Molecular Ion (M⁺)
207, 209[C₈H₄BrN₂]⁺[M - Cl]⁺
163, 165[C₈H₄ClN₂]⁺[M - Br]⁺
181, 183[C₇H₄BrN]⁺˙[M - Cl - HCN]⁺˙
137, 139[C₇H₄ClN]⁺˙[M - Br - HCN]⁺˙
128[C₈H₄N₂]⁺˙[M - Br - Cl]⁺˙
76[C₆H₄]⁺˙Benzyne radical cation

Conclusion: A Powerful Tool for Structural Verification

The mass spectrometric analysis of this compound, particularly using electron ionization, provides a wealth of structural information. By carefully examining the molecular ion cluster and the characteristic fragmentation patterns, researchers can confidently identify this important synthetic intermediate and assess its purity. The predictable losses of halogen radicals and the fragmentation of the quinazoline core offer a reliable analytical fingerprint. This guide provides a solid framework for the acquisition and interpretation of mass spectral data for this compound, empowering scientists in their drug discovery and development endeavors.

References

  • 8-Bromo-2,4-dichloroquinazoline | 331647-05-3 - Sigma-Aldrich.
  • Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton - University of Southampton.
  • 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC).
  • 8-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2 - PubChem.
  • 8-Bromo-2,4-dichloroquinazoline | C8H3BrCl2N2 | CID 13785874 - PubChem.
  • 221298-75-5, 8-BROMO-4-CHLORO-2-METHYL-QUINAZOLINE Formula - ECHEMI.
  • Mass spectrometry and proposed quinoline-benzimidazole derivative fragment
  • Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry.
  • October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ioniz
  • Specifications of this compound - Capot Chemical.
  • This compound | 956100-63-3 - ChemicalBook.
  • CAS 956100-63-3 this compound - Alfa Chemistry.
  • This compound | 956100-63-3 - ChemicalBook.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF - ResearchG
  • Electron Ionization for GC–MS | LCGC Intern
  • Quinazolines. Part X. The fragmentation of quinazolines under electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing).
  • 8-Bromoquinoline | C9H6BrN | CID 140109 - PubChem.
  • Radicals and Mass Spectrometry (MS) Spring 2021.
  • Video: Mass Spectrometry: Alkyl Halide Fragment
  • Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers - Benchchem.
  • Mass Spectrometry - Fragmentation P
  • This compound(956100-63-3) 1H NMR spectrum - ChemicalBook.

Sources

solubility of 8-Bromo-2-chloroquinazoline in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 8-Bromo-2-chloroquinazoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science. In the absence of extensive published quantitative solubility data, this document offers a predictive framework based on the molecule's physicochemical properties and established principles of chemical solubility. Furthermore, it presents a detailed, field-proven experimental protocol for researchers to accurately and reliably determine the solubility of this compound in a range of common organic solvents. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction: The Significance of this compound

This compound is a substituted quinazoline derivative. The quinazoline scaffold is a core component in numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic activities. The bromo and chloro substituents on the quinazoline ring of this particular molecule offer versatile handles for further chemical modifications, making it a valuable building block in the synthesis of novel compounds.[1] Understanding the solubility of this compound is paramount for its effective utilization in various applications, including:

  • Drug Discovery and Development: Solubility is a critical determinant of a drug candidate's bioavailability and formulation feasibility.

  • Chemical Synthesis: Knowledge of solubility is essential for reaction setup, purification, and crystallization processes.[2]

  • Materials Science: The ability to dissolve and process this compound is crucial for the development of new materials with desired properties.

Molecular Structure and Predicted Physicochemical Properties

The solubility of a compound is intrinsically linked to its molecular structure. This compound (C₈H₄BrClN₂) possesses a planar, aromatic quinazoline core.

Key Structural Features Influencing Solubility:

  • Quinazoline Core: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially imparting some polarity to the molecule.

  • Bromo and Chloro Substituents: These halogen atoms are electron-withdrawing and increase the molecular weight and hydrophobicity of the compound.

  • Aromatic System: The fused benzene and pyrimidine rings contribute to the molecule's planarity and potential for π-π stacking interactions, which can influence its solubility in aromatic solvents.

Based on these features, this compound is predicted to be a largely nonpolar to moderately polar molecule with limited aqueous solubility.

Predicted Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3] The following is a predicted solubility profile for this compound in various classes of organic solvents. It is crucial to note that these are predictions and must be confirmed by experimental determination.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighThe high polarity and hydrogen bond accepting capability of DMF are expected to effectively solvate the quinazoline ring.
Dimethyl sulfoxide (DMSO)HighSimilar to DMF, DMSO is a strong polar aprotic solvent capable of disrupting intermolecular forces.[4]
Acetonitrile (ACN)MediumAcetonitrile's moderate polarity may allow for reasonable solvation.
Tetrahydrofuran (THF)MediumAs a cyclic ether, THF has moderate polarity and has been used in the synthesis of this compound, suggesting some degree of solubility.[2]
Polar Protic MethanolLow to MediumThe hydroxyl group of methanol can interact with the nitrogen atoms of the quinazoline, but the overall nonpolar character of the molecule may limit high solubility.
EthanolLow to MediumSimilar to methanol, ethanol's solvating power for this compound is likely limited.
WaterInsolubleThe hydrophobic nature of the brominated and chlorinated aromatic rings is expected to make the compound virtually insoluble in water.[5][6]
Nonpolar Dichloromethane (DCM)Medium to HighDCM is a good solvent for many organic compounds and has been used in the purification of this compound, indicating good solubility.[2]
ChloroformMedium to HighSimilar in nature to DCM, chloroform is expected to be a good solvent.
TolueneLow to MediumThe aromatic nature of toluene may allow for some π-π stacking interactions, leading to some solubility.
HexaneInsolubleAs a nonpolar aliphatic solvent, hexane is unlikely to effectively solvate the moderately polar quinazoline core.

Experimental Protocol for Solubility Determination

The following protocol provides a robust and reliable method for determining the solubility of this compound. This method is based on the shake-flask technique, a widely accepted standard for solubility measurement.[3]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringes and syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure a solid phase remains after equilibration.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials and vortex for 1-2 minutes to facilitate initial mixing.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a minimum of 24 hours to ensure saturation is reached. Longer equilibration times (up to 72 hours) may be necessary and should be validated.

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any remaining solid particles.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

  • Calculation of Solubility:

    • Calculate the solubility using the following formula:

    Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Sampling cluster_analysis Analysis & Calculation weigh Weigh excess This compound add_solvent Add known volume of solvent weigh->add_solvent vortex Vortex to mix add_solvent->vortex shake Equilibrate in thermostatic shaker (≥ 24h) vortex->shake centrifuge Centrifuge to pellet solid shake->centrifuge sample Withdraw and filter supernatant centrifuge->sample dilute Dilute sample sample->dilute analyze Quantify using HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate result Solubility (mg/mL) calculate->result Final Solubility Data

Caption: Experimental workflow for determining the solubility of this compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found in the initial search, it is imperative to handle this compound with care, assuming it may be hazardous.[7] For related compounds like 8-bromo-4-chloroquinazoline and 8-bromo-2,4-dichloroquinazoline, hazard statements indicate potential for harm if swallowed, skin and eye irritation, and respiratory irritation.[8][9]

General Handling Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Consult the supplier-specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of this compound in a range of organic solvents, grounded in an analysis of its molecular structure. The detailed experimental protocol offers a reliable and robust methodology for researchers to determine the precise solubility of this compound, which is a critical parameter for its successful application in drug discovery, chemical synthesis, and materials science. By combining the predictive framework with rigorous experimental validation, scientists can confidently and effectively utilize this compound in their research endeavors.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • 8-Bromo-2-chloro-quinazoline-4-carboxylic acid | C9H4BrClN2O2. (n.d.). PubChem.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. (2025, June). ResearchGate.

Sources

A Technical Guide to the Regioselective Functionalization of 8-Bromo-2-chloroquinazoline with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Synthetic Potential of a Differentiated Scaffold

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents[1][2]. The derivative 8-bromo-2-chloroquinazoline presents a particularly interesting case for synthetic chemists and drug development professionals. It possesses two distinct halogen atoms positioned on different parts of the heterocyclic system: a chlorine atom on the electron-deficient pyrimidine ring and a bromine atom on the fused benzene ring. This electronic differentiation is not a complication but a significant synthetic advantage, enabling highly selective and orthogonal functionalization. This guide provides an in-depth analysis of the two primary reaction pathways for this scaffold: Nucleophilic Aromatic Substitution (SNAr) at the C2 position and Palladium-Catalyzed Cross-Coupling at the C8 position. We will explore the mechanistic underpinnings of this regioselectivity, provide field-tested experimental protocols, and illustrate how to leverage this differential reactivity for the strategic construction of complex molecular libraries.

The Electronic Landscape: Understanding Regioselectivity

The reactivity of this compound is governed by the electronic nature of the quinazoline ring system and the inherent properties of the carbon-halogen bonds.

  • C2-Cl Bond: The chlorine atom at the C2 position is attached to the pyrimidine ring. The two nitrogen atoms in this ring act as powerful electron-withdrawing groups, significantly reducing the electron density at the C2 and C4 positions. This makes the C2 carbon highly electrophilic and susceptible to attack by nucleophiles. This activation is a classic prerequisite for the addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr)[3]. Theoretical studies on the related 2,4-dichloroquinazoline system confirm that the carbon at the 4-position (and by extension, the C2 position) has a higher LUMO coefficient, making it the preferred site for nucleophilic attack[4][5].

  • C8-Br Bond: The bromine atom at the C8 position is attached to the carbocyclic (benzene) ring. While influenced by the fused heterocyclic system, this position is significantly less electron-deficient than C2. Consequently, it is generally unreactive towards traditional SNAr reactions under conditions that would readily functionalize the C2 position. However, the C-Br bond is inherently weaker than the C-Cl bond and is the preferred site for oxidative addition by low-valent transition metals, particularly palladium(0). This makes the C8 position the primary site for transformations like Suzuki, Buchwald-Hartwig, and Sonogashira cross-coupling reactions[6].

This dichotomy in reactivity forms the foundation for the selective functionalization of the this compound scaffold.

G cluster_0 This compound cluster_1 Reaction Pathways cluster_2 Regioselective Products mol Start Molecule (this compound) snar Pathway A: Nucleophilic Aromatic Substitution (SNAr) mol->snar Nucleophile (Nu-) Favors C2-Cl pd_coupling Pathway B: Palladium-Catalyzed Cross-Coupling mol->pd_coupling Pd(0) Catalyst, R-M Favors C8-Br prod_a C2-Substituted Product (8-Bromo-2-Nu-quinazoline) snar->prod_a prod_b C8-Substituted Product (2-Chloro-8-R-quinazoline) pd_coupling->prod_b

Caption: Addition-Elimination mechanism for SNAr reactions.

Reactions with N-Nucleophiles

Amine nucleophiles are particularly effective for SNAr reactions with chloroquinazolines, a transformation widely used in the synthesis of kinase inhibitors.[7] The reaction typically proceeds under mild to moderate heating in a polar aprotic solvent.

Data Presentation: SNAr with Amine Nucleophiles

EntryNucleophileSolventTemperature (°C)Time (h)Typical Yield (%)
1AnilineNMP120485-95
2MorpholineDioxane100690-98
3BenzylamineDMSO100488-96
4N-MethylpiperazineAcetonitrile808>90

Experimental Protocol: Synthesis of 8-Bromo-2-(phenylamino)quinazoline

  • Reactant Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.), aniline (1.2 eq.), and potassium carbonate (2.0 eq.) as a base.

  • Solvent Addition: Add N-Methyl-2-pyrrolidone (NMP) to achieve a substrate concentration of 0.2 M.

  • Inert Atmosphere: Purge the flask with dry nitrogen or argon for 10 minutes.

  • Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion (typically 4-6 hours), cool the mixture to room temperature and pour it into ice-cold water.

  • Purification: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry. If necessary, purify the crude product by recrystallization from ethanol or column chromatography on silica gel.

Reactions with O- and S-Nucleophiles

Oxygen and sulfur nucleophiles (alkoxides, phenoxides, thiolates) can also displace the C2-chloride, though they often require stronger bases or higher temperatures due to their differing nucleophilicity and basicity compared to amines.[1][8]

Pathway B: Palladium-Catalyzed Cross-Coupling at the C8 Position

To functionalize the C8 position, palladium-catalyzed cross-coupling reactions are the method of choice. The higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step allows for excellent regioselectivity.[6] These reactions are pillars of modern organic synthesis and pharmaceutical development.[9][10]

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, which forms C-C bonds using boronic acids or esters, is highly robust and tolerant of a wide range of functional groups.

G Simplified Catalytic Cycle for Suzuki Coupling at C8 pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add intermediate1 Br-Quin-Pd(II)L₂-R' ox_add->intermediate1 Selectively at C8-Br transmetal Transmetalation intermediate1->transmetal intermediate2 R-Quin-Pd(II)L₂-R' transmetal->intermediate2 red_elim Reductive Elimination intermediate2->red_elim red_elim->pd0 Catalyst Regeneration product Product (2-Chloro-8-R-quinazoline) red_elim->product substrate Substrate (this compound) substrate->ox_add boronic R-B(OH)₂ + Base boronic->transmetal

Caption: Key steps of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Suzuki-Miyaura Coupling at C8

EntryBoronic AcidCatalystBaseSolventTemp (°C)Yield (%)
1Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O9085
24-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O10092
3Thiophene-2-boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10088
41-Methyl-1H-pyrazole-4-boronic acidPd(dppf)Cl₂Cs₂CO₃DME/H₂O9079

Experimental Protocol: Synthesis of 2-Chloro-8-phenylquinazoline

  • Reactant Preparation: To a Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and sodium carbonate (3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.

  • Solvent Addition: Add a degassed 2:1 mixture of Toluene and Water via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours or until TLC/LC-MS indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash column chromatography on silica gel to yield the desired product.

Orthogonal Synthesis: A Strategy for Rapid Diversification

The true power of the this compound scaffold lies in the ability to combine these two selective pathways sequentially. This orthogonal approach allows for the controlled and independent introduction of diverse substituents at both the C2 and C8 positions, a highly valuable strategy in the generation of compound libraries for drug discovery.[11] The most common and logical sequence involves first performing the SNAr reaction, which typically uses more robust conditions, followed by the more sensitive palladium-catalyzed cross-coupling.

G start This compound step1 Step 1: SNAr Reaction - Nucleophile (R¹-NH₂) - Base, Heat start->step1 intermediate Intermediate (8-Bromo-2-(R¹-amino)quinazoline) step1->intermediate step2 Step 2: Suzuki Coupling - Boronic Acid (R²-B(OH)₂) - Pd(0) Catalyst, Base intermediate->step2 final_product Final Product (8-R²-2-(R¹-amino)quinazoline) step2->final_product

Sources

In-Depth Technical Guide to the Synthesis of 8-Bromo-2-chloroquinazoline from 2-Amino-3-bromobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of pharmacological profiles, making the development of efficient synthetic routes to key intermediates a critical endeavor for drug discovery professionals.

This guide provides a comprehensive, in-depth technical overview of the synthesis of 8-Bromo-2-chloroquinazoline, a valuable intermediate for the construction of novel kinase inhibitors and other targeted therapeutics.[1][3][4] Starting from the readily available 2-amino-3-bromobenzoic acid, this two-step synthesis is a practical and scalable approach for researchers in the field. We will delve into the mechanistic underpinnings of each transformation, provide detailed experimental protocols, and offer insights into potential challenges and optimization strategies.

Synthetic Strategy and Overview

The synthesis of this compound from 2-amino-3-bromobenzoic acid is efficiently achieved in a two-step sequence:

  • Cyclocondensation: The initial step involves the formation of the quinazolinone ring system through the reaction of 2-amino-3-bromobenzoic acid with a suitable one-carbon source, typically formamide. This reaction, a variation of the Niementowski quinazoline synthesis, yields the stable intermediate, 8-bromoquinazolin-4(3H)-one.[5][6]

  • Chlorination: The subsequent conversion of the quinazolinone to the desired 2-chloroquinazoline is accomplished through treatment with a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[7][8][9]

This overall strategy is depicted in the workflow diagram below.

G start 2-Amino-3-bromobenzoic Acid intermediate 8-Bromoquinazolin-4(3H)-one start->intermediate Step 1: Cyclocondensation (Formamide, Heat) product This compound intermediate->product Step 2: Chlorination (POCl3, Heat)

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

Mechanistic Insights

The formation of the quinazolinone ring from an anthranilic acid derivative and formamide proceeds through an initial formylation of the amino group to generate an N-formylanthranilic acid intermediate.[10] Under thermal conditions, this intermediate undergoes an intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration to yield the stable quinazolinone ring system. The use of an excess of formamide often serves as both the reagent and the solvent, driving the reaction to completion.[5][6]

Experimental Protocol

Materials and Equipment:

  • 2-Amino-3-bromobenzoic acid

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Standard laboratory glassware for workup and filtration

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-3-bromobenzoic acid (1.0 eq) and an excess of formamide (approximately 10-15 eq).

  • Heat the reaction mixture to 150-160°C and maintain this temperature for 3-5 hours.[6] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into a beaker containing ice-cold water, while stirring vigorously.

  • A solid precipitate of 8-bromoquinazolin-4(3H)-one will form.

  • Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Troubleshooting and Optimization
  • Low Yield: Incomplete reaction is a common cause of low yields. Ensure the reaction is heated for a sufficient duration and that the temperature is maintained within the optimal range.[10] Temperatures that are too high can lead to the decarboxylation of the starting material.[10]

  • Impure Product: The primary impurity is often unreacted starting material. Efficient washing of the crude product is crucial. If necessary, column chromatography can be employed for purification, though recrystallization is typically sufficient.

Part 2: Synthesis of this compound

Mechanistic Insights

The chlorination of a quinazolinone with phosphorus oxychloride is a well-established transformation.[7][8][11] The reaction is believed to proceed through the tautomerization of the quinazolinone (a lactam) to its corresponding hydroxyquinazoline (a lactim). The hydroxyl group of the lactim is then phosphorylated by POCl₃, forming a phosphate ester intermediate.[7][9] This intermediate is a good leaving group and is subsequently displaced by a chloride ion via nucleophilic attack to yield the final this compound product.[7][9]

G cluster_0 Chlorination Mechanism A 8-Bromoquinazolin-4(3H)-one (Lactam form) B 8-Bromoquinazolin-4-ol (Lactim form) A->B Tautomerization C Phosphate Ester Intermediate B->C + POCl3 - HCl D This compound C->D + Cl- - [PO2Cl2]-

Caption: Simplified mechanism of quinazolinone chlorination.

Experimental Protocol

Materials and Equipment:

  • 8-Bromoquinazolin-4(3H)-one

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Apparatus for workup under inert atmosphere (optional but recommended)

  • Ice bath

Procedure:

  • In a round-bottom flask, suspend 8-bromoquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, typically 10-20 volumes). This should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Optionally, a catalytic amount of a tertiary amine base like N,N-dimethylaniline can be added to facilitate the reaction.

  • Heat the reaction mixture to reflux (approximately 105-110°C) for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃. This is a highly exothermic reaction and should be performed with caution.

  • Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide until the pH is approximately 7-8.

  • The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and then dry it under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.

Safety Precautions

Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water. All manipulations should be carried out in a certified fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. Ensure that all glassware is dry before use to prevent uncontrolled reactions.

Data Summary

The following tables provide a summary of the key reagents and expected outcomes for this synthetic sequence.

Table 1: Reagent and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
2-Amino-3-bromobenzoic acidC₇H₆BrNO₂216.03Starting Material
FormamideCH₃NO45.04Reagent/Solvent
8-Bromoquinazolin-4(3H)-oneC₈H₅BrN₂O225.05Intermediate
Phosphorus oxychloridePOCl₃153.33Reagent/Solvent
This compoundC₈H₄BrClN₂243.49Final Product

Table 2: Typical Reaction Parameters and Yields

StepReactionTemperature (°C)Time (h)Typical Yield (%)
1Cyclocondensation150-1603-570-85
2Chlorination105-110 (Reflux)2-480-95

Conclusion

The synthesis of this compound from 2-amino-3-bromobenzoic acid is a robust and efficient two-step process that provides access to a highly valuable intermediate in drug discovery.[1] By understanding the underlying reaction mechanisms and adhering to the detailed protocols outlined in this guide, researchers can reliably produce this key building block for the development of novel therapeutic agents. The strategic use of the Niementowski cyclocondensation followed by POCl₃-mediated chlorination represents a classic yet highly effective approach in heterocyclic chemistry.

References

  • Benchchem. (n.d.). This compound | Research Chemical.
  • Al-Ostoot, F. H., et al. (2018). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
  • Generis Publishing. (n.d.). SYNTHESIS OF SOME QUINAZOLIN-4-ONE SERIES HETEROCYCLIC COMPOUNDS AND THEIR BIOLOGICAL ACTIVITIES.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid.
  • MySkinRecipes. (n.d.). 8-Bromo-4-chloroquinazoline.
  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold | Request PDF.
  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • Benchchem. (n.d.). The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers.
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones.

Sources

electrophilic substitution reactions of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 8-Bromo-2-chloroquinazoline

Abstract

This technical guide provides a comprehensive analysis of the electrophilic substitution reactions involving this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. While this substrate is primed for nucleophilic substitution and cross-coupling reactions, its behavior under electrophilic aromatic substitution (EAS) conditions is less explored and presents considerable chemical challenges. This document synthesizes fundamental principles of aromatic reactivity, substituent effects, and data from analogous heterocyclic systems to predict the regiochemical outcomes and provide theoretical frameworks for potential synthetic routes. We delve into the electronic landscape of the molecule, dissecting the competing directing effects of the halogen substituents and the deactivating influence of the pyrimidine ring. Detailed mechanistic discussions for key EAS reactions—halogenation, nitration, sulfonation, and Friedel-Crafts reactions—are presented, alongside proposed experimental protocols adapted from established methodologies for related substrates. This guide is intended for researchers and scientists engaged in the synthesis and functionalization of quinazoline-based compounds, offering field-proven insights into navigating the complexities of its electrophilic chemistry.

Introduction: The Quinazoline Scaffold and the this compound Core

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinazoline core stems from its multiple points for chemical modification, allowing for the fine-tuning of pharmacological profiles.

The subject of this guide, this compound, is a doubly functionalized derivative that serves as a versatile building block for complex molecular architectures.[3] Its primary utility lies in sequential, site-selective functionalization:

  • The 2-chloro substituent is highly susceptible to nucleophilic aromatic substitution (SNAr), enabling the introduction of various amine, alcohol, and thiol moieties.[4][5]

  • The 8-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the formation of carbon-carbon and carbon-heteroatom bonds.[6]

Electronic Landscape and Predicted Reactivity in Electrophilic Aromatic Substitution

The propensity of this compound to undergo electrophilic aromatic substitution is governed by a complex interplay of electronic effects originating from the heterocyclic nitrogen atoms and the halogen substituents.

Deactivating Effects:

  • Pyrimidine Ring: The two nitrogen atoms in the quinazoline core are strongly electronegative and exert a powerful electron-withdrawing inductive effect (-I). This significantly reduces the electron density of the entire aromatic system, deactivating it towards attack by electrophiles. This effect is most pronounced in the pyrimidine ring (positions 2 and 4), rendering it highly electron-deficient.

  • Halogen Substituents: Both the chloro and bromo groups are electronegative and withdraw electron density through induction (-I effect), further deactivating the ring system.[7]

Consequently, this compound is expected to be significantly less reactive towards electrophiles than benzene. Harsh reaction conditions are typically required to drive electrophilic substitution.

Directing Effects and Regioselectivity: Electrophilic attack will preferentially occur on the more electron-rich carbocyclic (benzene) ring at positions 5, 6, and 7. The final regiochemical outcome is determined by the directing effects of the 8-bromo substituent.

  • 8-Bromo Group: As a halogen, the bromo substituent is an ortho, para-director. This is due to the electron-donating resonance effect (+R) of its lone pairs, which can stabilize the positively charged Wheland intermediate (arenium ion) formed during electrophilic attack.[8] In the case of this compound, the positions ortho and para to the bromo group are C7 and C5, respectively.

Therefore, electrophilic attack is predicted to occur preferentially at positions 5 and 7 . Attack at position 6 would be electronically less favored as it does not receive direct resonance stabilization from the 8-bromo group. This is analogous to the observed halogenation of 8-substituted quinolines, which primarily yields 5- and 7-substituted products.[9][10]

G cluster_0 Directing Effects on this compound mol mol pos5 Position 5 (para-directed, Favored) E_plus E+ pos7 Position 7 (ortho-directed, Favored) pos6 Position 6 (meta-directed, Disfavored)

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Analysis of Key Electrophilic Substitution Reactions

Halogenation (Chlorination & Bromination)

Halogenation is a foundational EAS reaction.[11] Given the deactivated nature of the substrate, a Lewis acid catalyst is essential to polarize the halogen molecule and generate a sufficiently potent electrophile.[12]

  • Predicted Outcome: Based on the directing effects of the 8-bromo group, halogenation is expected to yield a mixture of 8-bromo-2,5-dichloroquinazoline (from chlorination) or 5,8-dibromo-2-chloroquinazoline (from bromination) and 8-bromo-2,7-dichloroquinazoline or 7,8-dibromo-2-chloroquinazoline . The para-substituted product (at C5) is often favored over the ortho-substituted product (at C7) due to reduced steric hindrance.

  • Causality Behind Experimental Choices: The choice of Lewis acid (e.g., FeCl₃, FeBr₃, AlCl₃) and solvent is critical. Non-polar solvents like dichloromethane (DCM) or carbon tetrachloride (CCl₄) are typically used to avoid complexation with the catalyst. The reaction temperature must be carefully controlled to prevent polysubstitution and side reactions.

Nitration

Nitration introduces a nitro group (-NO₂), a versatile functional group that can be further reduced to an amine. The standard nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[8]

  • Predicted Outcome: Similar to halogenation, nitration is predicted to occur at positions 5 and 7, yielding 8-bromo-2-chloro-5-nitroquinazoline and 8-bromo-2-chloro-7-nitroquinazoline . It is noteworthy that the parent quinazoline molecule undergoes nitration at the 6-position.[2] However, the powerful ortho, para-directing effect of the 8-bromo substituent is expected to override the subtle inherent preference of the unsubstituted quinazoline ring, directing the incoming electrophile to C5 and C7.

  • Mechanistic Consideration: The stability of the intermediate sigma complex is key. The positive charge of the arenium ion formed by attack at C5 or C7 can be delocalized onto the lone pair of the bromine atom through resonance, a stabilizing interaction not possible for attack at C6.

G start This compound intermediate Wheland Intermediate (Arenium Ion) (Resonance Stabilized) start->intermediate Electrophilic Attack (Rate-Determining Step) reagents Electrophile (E+) (e.g., Br+, NO2+) Catalyst (e.g., FeBr3) reagents->intermediate product Substituted Product (e.g., 5-E or 7-E derivative) intermediate->product Aromatization (Fast) deprotonation Deprotonation (-H+)

Caption: General mechanism for electrophilic aromatic substitution on the quinazoline core.

Sulfonation

Sulfonation with fuming sulfuric acid (H₂SO₄/SO₃) is typically a reversible reaction. The high activation energy required for the sulfonation of a deactivated ring, coupled with potential steric hindrance, makes this transformation particularly challenging for this compound. The reaction, if successful, would be expected to yield the corresponding 5- and 7-sulfonic acid derivatives.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not feasible for strongly deactivated aromatic systems like this compound.[13][14] There are two primary reasons for this incompatibility:

  • Ring Deactivation: The electron-deficient ring is not nucleophilic enough to attack the carbocation or acylium ion intermediates.

  • Catalyst Complexation: The basic nitrogen atoms of the quinazoline ring will readily coordinate with the Lewis acid catalyst (e.g., AlCl₃). This forms an adduct that further deactivates the ring, effectively shutting down the reaction.

Therefore, direct Friedel-Crafts alkylation or acylation on this substrate is not a recommended synthetic strategy.

Proposed Experimental Methodologies

The following protocols are proposed based on standard procedures for the halogenation and nitration of deactivated heterocyclic systems. They have not been experimentally validated for this compound and should be approached with appropriate caution and optimization.

Protocol 1: Proposed Bromination at C5/C7

Objective: To synthesize 5,8-dibromo-2-chloroquinazoline and 7,8-dibromo-2-chloroquinazoline.

Methodology:

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add this compound (1.0 eq) and anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃, 1.1 eq) to the suspension.

  • Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.1 eq) in DCM via the dropping funnel over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Quench the reaction by carefully pouring it into a cold aqueous solution of sodium thiosulfate to neutralize excess bromine.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to separate the regioisomers.

Protocol 2: Proposed Nitration at C5/C7

Objective: To synthesize 8-bromo-2-chloro-5-nitroquinazoline and 8-bromo-2-chloro-7-nitroquinazoline.

Methodology:

  • Acid Mixture: In a round-bottom flask, carefully add concentrated sulfuric acid to an ice bath. Slowly add fuming nitric acid while maintaining the temperature below 10 °C.

  • Substrate Addition: Slowly add solid this compound (1.0 eq) in small portions to the cold nitrating mixture, ensuring the temperature does not exceed 15 °C.

  • Reaction: After the addition is complete, stir the mixture at room temperature for 4-8 hours. The reaction may require gentle heating (e.g., 40-50 °C) to proceed, but this should be approached cautiously to avoid decomposition.

  • Workup: Carefully pour the reaction mixture onto crushed ice.

  • Precipitation & Filtration: The product(s) may precipitate out of the aqueous solution. Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification: Dry the crude solid. If necessary, purify further by recrystallization or column chromatography to separate the isomers.

Data Summary and Comparison

Due to the lack of direct experimental data for electrophilic substitution on this compound, the following table provides a predictive summary based on established chemical principles.

Reaction TypeReagentsPredicted Major ProductsKey Challenges
Bromination Br₂ / FeBr₃5,8-Dibromo-2-chloroquinazoline & 7,8-Dibromo-2-chloroquinazolineLow reactivity, control of polysubstitution, isomer separation.
Nitration HNO₃ / H₂SO₄8-Bromo-2-chloro-5-nitroquinazoline & 8-Bromo-2-chloro-7-nitroquinazolineHarsh conditions, potential for oxidative decomposition.
Sulfonation Fuming H₂SO₄This compound-5-sulfonic acid & -7-sulfonic acidExtreme conditions required, reaction is often reversible.
Friedel-Crafts R-Cl / AlCl₃No reaction expectedSevere ring deactivation, catalyst complexation with nitrogen atoms.

Conclusion and Strategic Outlook

The electrophilic aromatic substitution of this compound is a synthetically challenging endeavor due to the profound deactivating effects of the quinazoline core and its halogen substituents. This guide establishes a theoretical framework predicting that electrophilic attack, when forced under rigorous conditions, will preferentially occur at the C5 and C7 positions, guided by the ortho, para-directing nature of the 8-bromo group. Friedel-Crafts reactions are predicted to be unviable.

For drug development professionals, this analysis underscores the importance of strategic synthetic planning. While direct EAS on this scaffold is difficult, the resulting 5- or 7-substituted derivatives represent novel chemical space. Researchers should prioritize the more established and reliable SNAr and cross-coupling reactions for primary diversification of this core. However, for accessing specific isomers unattainable by other means, the proposed protocols for halogenation and nitration in this guide offer a rational starting point for experimental exploration, with the understanding that significant optimization will be required.

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. 2024. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11205374/[4][5]
  • This compound | 956100-63-3. ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82731878.htm[15]
  • Regiospecific electrophilic substitution of aminoquinazolinones: directed lithiation of 3-(pivaloylamino)- and 3-(acetylamino)-2-methylquinazolin-4(3H)-ones. Journal of the Chemical Society, Perkin Transactions 1. URL: https://pubs.rsc.org/en/content/articlelanding/1987/p1/p19870002081
  • Reactivity of 2,2-disubstituted quinazolinone towards electrophilic substitution: First in silico design to verify experimental evidence of quinazolinone-based new organic compounds. Journal of Physical Organic Chemistry. 2023. URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/poc.4488[16]
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Future Medicinal Chemistry. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6115920/[17]
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Indian Journal of Heterocyclic Chemistry. 2025. URL: https://www.researchgate.net/publication/381180126_Synthesis_and_antibacterial_screening_of_new_quinazoline_derivatives_from_8-bromo-2-_chloroquinazoline_scaffold[6]
  • Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry. 2013. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3788934/[1]
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222739/[2]
  • A general method for the metal-free, regioselective, remote C–H halogenation of 8-substituted quinolines. Chemical Science. URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc03130d[18]
  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate. URL: https://www.researchgate.net/figure/Bromination-of-8-substituted-quinolines-Reagents-and-conditions-i-Br-2-11-21-eq_fig1_308041113[9]
  • 14.2. Examples of electrophilic aromatic substitution. Organic Chemistry II - Lumen Learning. URL: https://courses.lumenlearning.
  • 14.3. Substituent Effects. Organic Chemistry II - Lumen Learning. URL: https://courses.lumenlearning.com/suny-orgchem2/chapter/14-3-substituent-effects/[7]
  • Electrophilic Aromatic Substitution. ChemTalk. URL: https://chemistrytalk.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications. 2016. URL: https://acgpubs.org/record/20160912085304_10.25135-acg.oc.11.16.08.001.pdf[10]
  • Friedel–Crafts reaction. Wikipedia. URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction[13]
  • 8-Bromo-4-chloroquinazoline. MySkinRecipes. URL: https://myskinrecipes.com/shop/en/chemical-synthesis-intermediates/20261-8-bromo-4-chloroquinazoline.html[3]
  • Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8356949/[14]
  • Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. URL: https://www.masterorganicchemistry.

Sources

A Technical Guide to the Fundamental Chemistry of Brominated Quinazolines for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including several FDA-approved drugs.[1][2][3][4] The strategic introduction of a bromine atom onto this scaffold transforms it into a highly versatile synthetic intermediate. This guide provides an in-depth exploration of the fundamental chemistry of brominated quinazolines, designed for researchers and drug development scientists. We will dissect the core principles of their synthesis, from regioselective direct bromination to convergent strategies using brominated precursors. The guide will then illuminate the subsequent reactivity of the carbon-bromine bond, focusing on its pivotal role in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions—the very reactions that enable the construction of complex, drug-like molecules. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical and scientifically rigorous resource for leveraging brominated quinazolines in the pursuit of novel therapeutics.

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

Core Structure and Significance

Quinazoline is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring.[5][6][7] This arrangement of atoms confers a unique set of electronic and steric properties that make it an exceptional scaffold for interacting with biological targets. Its rigid structure provides a defined orientation for substituents, while the nitrogen atoms can act as hydrogen bond acceptors, crucial for molecular recognition in enzyme active sites and protein receptors.

The significance of this scaffold is underscored by its presence in numerous clinically successful drugs, particularly in oncology. Agents like Gefitinib, Erlotinib, and Lapatinib, all potent tyrosine kinase inhibitors, feature a 4-anilinoquinazoline core, demonstrating the scaffold's effectiveness in targeting critical signaling pathways in cancer.[2][4]

The Strategic Role of Bromination

In the chess game of organic synthesis, the bromine atom is a powerful piece. Its introduction onto the quinazoline ring is a strategic move that opens up a multitude of synthetic possibilities. The carbon-bromine (C-Br) bond is a versatile functional handle, stable enough to be carried through multiple synthetic steps but reactive enough to be transformed into more complex functionalities when desired.

The primary advantages of using brominated quinazolines are:

  • Gateway to Cross-Coupling: The C-Br bond is an ideal substrate for a host of palladium-catalyzed cross-coupling reactions, allowing for the facile formation of C-C, C-N, and C-O bonds. This is the single most important application in drug discovery for building molecular diversity.[8]

  • Modulation of Biological Activity: The bromine atom itself is not merely a synthetic placeholder. As a heavy halogen, it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to a protein target. Furthermore, its electron-withdrawing nature and steric bulk can influence the molecule's overall physicochemical properties, such as lipophilicity and metabolic stability.[9]

  • Controlled Regiochemistry: Bromination allows for the precise installation of a reactive handle at a specific position on the quinazoline core, directing subsequent synthetic transformations to a desired vector.

Synthetic Strategies for Brominated Quinazolines

The synthesis of brominated quinazolines can be approached via two primary strategies: direct bromination of a pre-formed quinazoline ring or the construction of the quinazoline ring from an already brominated precursor. The choice depends on the desired regiochemistry and the availability of starting materials.

Direct Regioselective Bromination of the Quinazoline Core

This is often the most atom-economical approach. The key challenge is controlling the position of bromination (regioselectivity).

The benzene portion of the quinazoline scaffold can undergo electrophilic bromination. The pyrimidine ring is electron-deficient and deactivates the entire system towards electrophilic attack, meaning forcing conditions are often necessary. The reaction is typically performed in a strong acidic medium, which protonates the ring nitrogens, further deactivating the ring but also influencing the regiochemical outcome.[10]

  • Common Reagents: N-Bromosuccinimide (NBS) or molecular bromine (Br₂).[10][11][12][13]

  • Causality: The use of strong acid (e.g., concentrated H₂SO₄) serves a dual purpose: it activates the brominating agent and protonates the quinazoline, directing the electrophilic attack exclusively to the benzene (homocyclic) ring.[10] The positions most susceptible to attack are typically C-6 and C-8, depending on any pre-existing substituents.

Experimental Protocol: Regioselective Bromination of Quinazolin-4(3H)-one

  • Preparation: To a stirred solution of quinazolin-4(3H)-one (1.0 eq) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the crude brominated product.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a cold, dilute sodium thiosulfate solution to remove any residual bromine. Dry the solid under vacuum. Further purification can be achieved by recrystallization from ethanol or by column chromatography.

Convergent Synthesis from Brominated Precursors

To achieve unambiguous regiochemistry, it is often more reliable to build the quinazoline ring from a starting material that already contains the bromine atom in the desired position.

  • Key Starting Materials: 5-Bromoanthranilic acid or 2-amino-5-bromobenzonitrile are common and commercially available precursors for the synthesis of 6-bromoquinazolines.[3][14]

  • Synthetic Methods:

    • Niementowski Synthesis: This classic method involves the condensation of an anthranilic acid derivative with an amide to form the quinazolinone ring.[6] Using 5-bromoanthranilic acid directly yields the corresponding 6-bromoquinazolinone.

    • Modern Catalytic Methods: Copper- or palladium-catalyzed cascade reactions have emerged as powerful alternatives. For example, a 2-bromobenzaldehyde can be coupled with an amidine to construct the quinazoline ring in a single, efficient operation.[6][15][16]

G Quinazoline Quinazoline Scaffold Bromoquinazoline_1 Regioisomeric Mixture or Single Isomer Quinazoline->Bromoquinazoline_1 Bromoaniline Brominated Precursor Bromoquinazoline_2 Single Regioisomer Bromoaniline->Bromoquinazoline_2 Cyclization (e.g., Niementowski)

Caption: Comparison of synthetic strategies for brominated quinazolines.

The Versatile Reactivity of the C-Br Bond

The true synthetic power of a brominated quinazoline lies in its capacity for transformation. The C-Br bond serves as a linchpin for introducing molecular complexity and tailoring the molecule for a specific biological target.

Palladium-Catalyzed Cross-Coupling: The Gateway to Molecular Diversity

This class of reactions is arguably the most impactful in modern drug discovery, and bromoquinazolines are excellent substrates.[17]

The Suzuki reaction creates a new carbon-carbon bond by coupling the bromoquinazoline with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[18][19] This is the premier method for synthesizing biaryl compounds or for attaching alkyl and alkenyl fragments.

  • Causality: The base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃) is critical. It reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary to facilitate the transmetalation step in the catalytic cycle—the transfer of the organic group from boron to palladium.[18]

Suzuki_Cycle

Sources

An In-depth Technical Guide to 8-Bromo-2-chloroquinazoline: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-2-chloroquinazoline, a key heterocyclic intermediate in modern organic synthesis and drug discovery. While the specific historical discovery of this compound is not prominently documented as a singular event, its development is intrinsically linked to the rich history of quinazoline chemistry. This guide traces the evolution of quinazoline synthesis from its origins in the 19th century to the contemporary methods that enable the efficient production of functionalized derivatives like this compound. Detailed synthetic protocols, causality behind experimental choices, and the chemical reactivity of the title compound are presented. Furthermore, this guide explores its emerging role as a versatile building block in the synthesis of novel bioactive molecules, supported by spectroscopic data and practical experimental workflows.

A Historical Perspective: The Genesis of the Quinazoline Scaffold

The story of this compound begins not with its own discovery, but with the broader exploration of the quinazoline ring system. The first quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, was prepared by Griess in 1869 through the reaction of cyanogen with anthranilic acid.[1] This seminal work laid the foundation for a new class of heterocyclic compounds.

The parent quinazoline molecule was first synthesized in 1895 by August Bischler and Lang via the decarboxylation of quinazoline-2-carboxylic acid.[2] An alternative synthesis was reported by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[3] These early methods, while groundbreaking, often required harsh reaction conditions and offered limited scope for functionalization.

Over the decades, numerous synthetic strategies have been developed to access the quinazoline core, each with its own advantages and limitations. These classical methods paved the way for the synthesis of more complex and highly functionalized quinazolines, including halogenated derivatives, which have become indispensable in medicinal chemistry.

The Emergence of this compound: A Modern Synthetic Intermediate

A specific, celebrated "discovery" of this compound is not found in the historical literature. Its emergence is more a testament to the advancements in synthetic methodology that allow for precise and predictable functionalization of the quinazoline scaffold. The development of synthetic routes starting from readily available substituted anthranilic acids has been pivotal.

The most logical and widely employed pathway to this compound begins with 2-amino-3-bromobenzoic acid. This starting material contains the necessary bromine atom at the precursor to the 8-position of the quinazoline ring. The synthesis of related 8-chloroquinazolin-4-ol from 2-amino-3-chlorobenzoic acid provides a strong parallel for this approach.[4]

Plausible Synthetic Trajectory

The synthesis of this compound can be logically broken down into a multi-step sequence, starting from 2-amino-3-bromobenzoic acid. This approach offers a high degree of regiochemical control.

Synthetic_Pathway A 2-Amino-3-bromobenzoic Acid B 8-Bromoquinazoline-2,4(1H,3H)-dione A->B Cyclization (e.g., with urea) C 8-Bromo-2,4-dichloroquinazoline B->C Chlorination (e.g., POCl3) D 4-Amino-8-bromo-2-chloroquinazoline C->D Amination E This compound D->E Deamination

Caption: Plausible synthetic pathway to this compound.

Synthesis of this compound: A Detailed Protocol

The following protocol outlines a common and effective method for the synthesis of this compound, proceeding through an 8-bromo-2-chloroquinazolin-4-amine intermediate.

Step 1: Synthesis of 8-Bromo-2,4-dichloroquinazoline

The initial step involves the conversion of 8-bromoquinazoline-2,4(1H,3H)-dione to the corresponding dichloro derivative. This is a crucial activation step, rendering the 2- and 4-positions susceptible to nucleophilic substitution.

Experimental Protocol:

  • To a stirred suspension of 8-bromoquinazoline-2,4(1H,3H)-dione in a suitable solvent such as toluene, add phosphorus oxychloride (POCl₃) and a catalytic amount of dimethylformamide (DMF).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 8-Bromo-2,4-dichloroquinazoline.

Step 2: Synthesis of 4-Amino-8-bromo-2-chloroquinazoline

The greater reactivity of the chlorine atom at the 4-position allows for selective amination.

Experimental Protocol:

  • Dissolve the crude 8-Bromo-2,4-dichloroquinazoline in a suitable solvent like isopropanol.

  • Bubble ammonia gas through the solution or add a solution of ammonia in the solvent at a controlled temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain 4-Amino-8-bromo-2-chloroquinazoline.

Step 3: Synthesis of this compound

The final step involves the deamination of the 4-amino group.

Experimental Protocol:

  • Dissolve 4-Amino-8-bromo-2-chloroquinazoline in tetrahydrofuran (THF).

  • Add an excess of an alkyl nitrite, such as isoamyl nitrite, dropwise to the stirred solution.

  • Heat the reaction mixture to a moderate temperature (e.g., 60°C) and stir for a designated period.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like dichloromethane (DCM) and wash sequentially with brine and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound.

PropertyValueReference
CAS Number 956100-63-3[5][6]
Molecular Formula C₈H₄BrClN₂[5][6][7]
Molecular Weight 243.49 g/mol [5][6][7]
Appearance Yellow solid
¹H NMR (400 MHz, DMSO-d₆) δ 9.66 (s, 1H), 8.45 (dd, J = 7.6, 0.8 Hz, 1H), 8.26 (dd, J = 8.0, 0.8 Hz, 1H), 7.73 (t, J = 7.8 Hz, 1H)

Chemical Reactivity and Synthetic Utility

This compound is a versatile building block due to the presence of two distinct reactive halogen atoms. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, while the bromine atom at the 8-position is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This differential reactivity allows for the sequential and regioselective introduction of various substituents, making it a valuable precursor for the synthesis of diverse libraries of quinazoline derivatives for drug discovery and materials science.[1]

Reactivity cluster_0 This compound A B Nucleophilic Aromatic Substitution at C2 A->B R-Nu C Palladium-Catalyzed Cross-Coupling at C8 A->C R-B(OH)2 [Pd]

Caption: Reactivity of this compound.

Application in the Synthesis of Bioactive Molecules

The quinazoline scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs, particularly in oncology. The ability to functionalize this compound at both the 2- and 8-positions allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. For instance, it serves as a scaffold for the synthesis of novel antibacterial agents.[1]

Conclusion

While the precise moment of its first synthesis remains uncelebrated in the annals of chemical history, this compound has emerged as a significant and versatile intermediate in modern organic chemistry. Its synthetic accessibility, coupled with the differential reactivity of its two halogen substituents, provides a powerful platform for the construction of complex molecular architectures. As the demand for novel, functionalized heterocyclic compounds continues to grow, particularly in the pharmaceutical industry, the importance of building blocks like this compound is set to increase, solidifying its place as a cornerstone of contemporary synthetic strategy.

References

  • Wikipedia. (n.d.). Quinazoline.
  • Robinson, J. (2025, June). Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold. Indian Journal of Heterocyclic Chemistry, 35(02), 569.
  • El-Badry, Y. A., et al. (2011). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Der Pharma Chemica, 3(6), 147-159.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of Quinazoline Derivatives from 2-Amino-3-chlorobenzoic Acid.
  • Panneerselvam, P., et al. (2009). Synthesis and antimicrobial activity of some 2,3-disubstituted-6,8-dibromo-4(3H)-quinazolinones. Indian Journal of Pharmaceutical Sciences, 71(4), 445-448.
  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • Longdom Publishing. (n.d.). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents.
  • SciSpace. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
  • MDPI. (n.d.). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • Lianhe Aigen Pharma Co., Ltd. (n.d.). This compound.
  • Chemdad. (n.d.). This compound.

Sources

Methodological & Application

Application Note & Protocols: Leveraging 8-Bromo-2-chloroquinazoline for the Rational Design and Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Quinazoline Scaffold

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. A promising strategy for developing anticancer therapies involves targeting the ATP-binding sites of these proteins with competitive inhibitors.[1] The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors like Gefitinib and Erlotinib.[2][3][4] Its rigid, bicyclic structure provides an ideal framework for the precise spatial orientation of substituents to interact with the ATP-binding pocket of various kinases.[2]

This guide focuses on 8-Bromo-2-chloroquinazoline , a versatile and strategically functionalized starting material for the synthesis of novel kinase inhibitors. The distinct reactivity of its two halogenated positions allows for a sequential and controlled diversification strategy, enabling medicinal chemists to systematically probe the kinase active site and optimize inhibitor potency, selectivity, and pharmacokinetic properties.

Chemical Principles and Rationale for Synthesis

The power of this compound lies in its orthogonally addressable positions, C2 and C8, which correspond to key interaction zones within the kinase ATP-binding site.

  • The C2-Chloro Position: The "Hinge-Binder" Handle The chlorine atom at the C2 position is highly susceptible to nucleophilic aromatic substitution (SNAr).[5] This position is synthetically tailored to introduce moieties, typically substituted anilines, that form critical hydrogen bonds with the "hinge region" of the kinase. This interaction mimics the adenine portion of ATP and is a cornerstone for potent kinase inhibition.[6]

  • The C8-Bromo Position: The "Selectivity-Tuning" Handle The bromine atom at the C8 position is a robust handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[7][8][9] This position allows for the introduction of a wide array of chemical groups that can extend into the solvent-exposed region of the ATP pocket or target unique sub-pockets, thereby enhancing selectivity and potency.

Visualizing the Synthetic Strategy

The overall synthetic workflow is a two-stage process designed for maximal diversity and efficiency. First, the hinge-binding element is installed at C2 via SNAr, followed by diversification at C8 through a cross-coupling reaction.

G A This compound (Starting Material) B Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2 A->B + R-NH2 (e.g., Aniline) C 8-Bromo-N-arylquinazolin-2-amine (Intermediate) B->C D Step 2: Pd-Catalyzed Cross-Coupling at C8 (e.g., Suzuki) C->D + R'-B(OH)2 (Boronic Acid) E Final Kinase Inhibitor Library (Diverse C8-Substituents) D->E

Caption: General two-step synthetic workflow for kinase inhibitor synthesis.

Visualizing the Target Interaction

The substituents installed at the C2 and C8 positions play distinct roles in anchoring the inhibitor to the kinase active site.

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Quinazoline Inhibitor hinge Hinge Region solvent Solvent-Exposed Region gatekeeper Gatekeeper Residue core Quinazoline Scaffold core->gatekeeper van der Waals c2 C2-Substituent (e.g., Anilino) c2->hinge H-Bonds c8 C8-Substituent (e.g., Aryl) c8->solvent Hydrophobic/ Polar Interactions

Caption: Simplified model of inhibitor interactions within a kinase active site.

Core Synthetic Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Reagents are for research use only.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at C2

Objective: To install the hinge-binding moiety by reacting this compound with a primary or secondary amine.

Mechanism Insight: The SNAr reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[10] The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack at the C2 position.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline or other amine (1.1 - 1.5 eq)

  • Base: Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent: Isopropanol (IPA), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen amine nucleophile (1.1 eq), and the solvent (e.g., isopropanol, ~0.1 M concentration).

  • Base Addition: Add the base (e.g., DIPEA, 2.0 eq) to the suspension.

    • Expertise & Experience: DIPEA is a non-nucleophilic, sterically hindered base that effectively scavenges the HCl byproduct without competing with the aniline nucleophile. For less soluble starting materials, a stronger base like K₂CO₃ in a polar aprotic solvent like DMF may be required.

  • Heating: Heat the reaction mixture to reflux (for IPA, ~80-85 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-16 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the product) has formed, collect it by vacuum filtration. Wash the solid with cold solvent (IPA) and then water to remove salts.

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) to yield the pure 8-bromo-N-arylquinazolin-2-amine intermediate.

Protocol 2: Palladium-Catalyzed Cross-Coupling at C8 (Suzuki-Miyaura Reaction)

Objective: To introduce diversity at the C8 position by coupling the bromo-intermediate with a boronic acid or ester.

Mechanism Insight: The Suzuki reaction involves a catalytic cycle of oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the C-C bond and regenerate the catalyst.[11][12]

Materials:

  • 8-Bromo-N-arylquinazolin-2-amine (1.0 eq)

  • Arylboronic acid or pinacol ester (1.2 - 2.0 eq)

  • Palladium Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (0.05 - 0.10 eq)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Solvent System: 1,4-Dioxane/Water (e.g., 4:1 v/v) or DMF/Water

  • Schlenk flask or microwave vial, condenser, inert gas line (Nitrogen or Argon)

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask or microwave vial, combine the 8-bromo intermediate (1.0 eq), the boronic acid (1.5 eq), the base (e.g., K₂CO₃, 2.0 eq), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

    • Trustworthiness: This degassing step is critical. It removes oxygen, which can oxidize and deactivate the Pd(0) catalyst, ensuring a reproducible and high-yielding reaction.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water) via syringe.

  • Heating: Heat the reaction mixture to 85-100 °C and stir until the starting material is consumed as monitored by LC-MS (typically 2-12 hours).[13] Microwave irradiation (e.g., 150 °C for 15-30 minutes) can significantly accelerate the reaction.[14][15]

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and then brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the final kinase inhibitor.

Reaction Type Key Reagents Typical Conditions Purpose
SNAr at C2 Aniline, DIPEA, Isopropanol80 °C, 4-16 hInstall Hinge-Binding Moiety
Suzuki Coupling at C8 Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O90 °C, 2-12 hDiversify for Potency/Selectivity
Sonogashira Coupling at C8 Terminal Alkyne, Pd(PPh₃)₄, CuI, Et₃N, THFRT - 50 °CIntroduce Alkynyl Groups
Buchwald-Hartwig at C8 Amine, Pd₂(dba)₃, XPhos, NaOtBu, Toluene100 °C, 4-24 hIntroduce Amino Groups

Characterization and Quality Control

The identity and purity of all synthesized compounds must be rigorously confirmed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield in SNAr 1. Incomplete reaction.2. Poor solubility of starting materials.3. Weak base.1. Increase reaction time or temperature.2. Switch to a higher-boiling solvent (e.g., DMF, NMP).3. Use a stronger base (e.g., K₂CO₃, Cs₂CO₃).
Incomplete Suzuki Coupling 1. Catalyst deactivation.2. Poor quality boronic acid.3. Insufficiently strong base.1. Ensure thorough degassing; use fresh catalyst.2. Use fresh boronic acid or a pinacol ester.3. Switch to a stronger base like Cs₂CO₃ or K₃PO₄.
Multiple products observed Side reactions (e.g., debromination, homocoupling of boronic acid).Optimize reaction temperature (avoid excessive heat). Ensure a 1.2-1.5:1 ratio of boronic acid to aryl bromide.

Conclusion

This compound is a powerful and versatile building block for the synthesis of kinase inhibitors. The distinct reactivity of its C2 and C8 positions enables a logical and efficient two-step synthetic strategy. By first installing a hinge-binding moiety via SNAr and then diversifying the C8-position through robust palladium-catalyzed cross-coupling reactions, researchers can rapidly generate libraries of novel compounds for biological screening and accelerate the discovery of potent and selective kinase inhibitors.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11626520.
  • Abdel-Ghani, T. M., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules.
  • Al-Mokadem, H. T., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). International Journal of Molecular Sciences.
  • Vogeti, L., et al. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Proceedings of the National Academy of Sciences.
  • ResearchGate (n.d.). Different types of ATP-competitive kinase inhibitors.
  • Springer (n.d.). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond.
  • American Association for Cancer Research (2017). Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. Cancer Research.
  • MDPI (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).
  • ResearchGate (n.d.). Protein kinase inhibitory activity of quinazolines for cancer therapy.
  • Wikipedia (n.d.). Buchwald–Hartwig amination.
  • National Institutes of Health (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
  • Semantic Scholar (n.d.). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.
  • Chemistry LibreTexts (2023). Buchwald-Hartwig Amination.
  • YouTube (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ResearchGate (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • Organic Chemistry Portal (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Wikipedia (n.d.). Suzuki reaction.
  • Beilstein Journal of Organic Chemistry (2013). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • Organic Chemistry Portal (n.d.). Sonogashira Coupling.
  • Wikipedia (n.d.). Sonogashira coupling.
  • Asian Journal of Chemistry (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids.
  • PubMed (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024).
  • National Institutes of Health (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
  • MDPI (n.d.). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.
  • YouTube (2022). Sonogashira Coupling- Reaction and application in Research Lab.
  • YouTube (2019). Sonogashira coupling.
  • ResearchGate (n.d.). Synthesis of Oligomers via Sonogashira cross coupling followed by [2+1+2]bi-directional method.
  • MDPI (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • CP Lab Safety (n.d.). This compound, min 97%, 1 gram.
  • Chemistry LibreTexts (2022). 16.7: Nucleophilic Aromatic Substitution.
  • YouTube (2022). Bromination of Aniline | Electrophilic Aromatic Substitution Reactions | Chemistry.

Sources

Application Notes and Protocols for the Utilization of 8-Bromo-2-chloroquinazoline in Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Structure in Antibacterial Research

The escalating threat of antimicrobial resistance necessitates the urgent discovery of novel antibacterial agents with new mechanisms of action.[1] In this context, heterocyclic compounds have emerged as a fertile ground for the development of new therapeutics. Among these, the quinazoline and quinazolinone frameworks are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including potent antibacterial effects.[1][2][3] Derivatives of the quinazoline core have been shown to exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[4][5][6] Their mechanisms of action are varied, with some derivatives inhibiting essential bacterial enzymes like DNA gyrase, while others interfere with cell wall synthesis by targeting penicillin-binding proteins.[7]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 8-bromo-2-chloroquinazoline , a key chemical intermediate, in the discovery and development of novel quinazoline-based antibacterial agents. We will delve into its synthesis, its application as a versatile scaffold for generating compound libraries, and the detailed protocols for evaluating the antibacterial efficacy and cytotoxic profile of its derivatives.

Section 1: this compound - A Versatile Chemical Building Block

This compound (CAS No: 956100-63-3) is a strategically functionalized quinazoline derivative that serves as an excellent starting point for the synthesis of a diverse array of analogues.[8] Its chemical structure features two reactive sites: a chloro group at the 2-position and a bromo group at the 8-position. These sites allow for selective and differential modification, enabling the exploration of the chemical space around the quinazoline core to optimize antibacterial activity and other pharmacological properties.

Chemical Properties of this compound:

PropertyValueSource
Molecular Formula C₈H₄BrClN₂[9][10][11]
Molecular Weight 243.49 g/mol [9][10]
Appearance Typically a solid[12]
Storage Under inert gas (nitrogen or Argon) at 2-8°C[9]

Section 2: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A representative synthetic route is outlined below.

Protocol 2.1: Synthesis of this compound

This protocol describes a potential synthetic pathway for this compound.

Materials:

  • 4-Amino-8-bromo-2-chloroquinazoline

  • Tetrahydrofuran (THF)

  • Isoamyl nitrite

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether (PE)

  • Ethyl acetate (EA)

Procedure:

  • Dissolve 4-amino-8-bromo-2-chloroquinazoline in THF under stirring.

  • Slowly add isoamyl nitrite dropwise over a period of 3 hours.

  • After the addition is complete, continue to stir the reaction mixture at 60°C for 40 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of PE:EA (1:1).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent by distillation under reduced pressure.

  • Dissolve the residue in DCM.

  • Wash the organic layer sequentially with brine and water.

  • Dry the organic layer over anhydrous Na₂SO₄.

  • Purify the crude product by column chromatography on silica gel using a DCM:PE (1:1) eluent to afford this compound as a yellow solid.[12]

Section 3: Generation of a Quinazoline-Based Compound Library

The true utility of this compound lies in its role as a scaffold for creating a library of derivatives. The presence of two distinct halogen atoms allows for selective functionalization, typically through cross-coupling reactions. For instance, the chloro group at the 2-position is generally more reactive towards nucleophilic substitution, while the bromo group at the 8-position is amenable to palladium-catalyzed cross-coupling reactions.

Workflow for Library Synthesis:

Library_Synthesis_Workflow start This compound step1 Nucleophilic Substitution at C2 (e.g., with amines) start->step1 intermediate 8-Bromo-2-substituted-quinazoline step1->intermediate step2 Palladium-Catalyzed Cross-Coupling at C8 (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) intermediate->step2 end Diverse Library of Quinazoline Derivatives step2->end

Caption: Workflow for synthesizing a library of quinazoline derivatives.

Protocol 3.1: Synthesis of Novel Quinazoline Derivatives via Palladium-Catalyzed Cross-Coupling

This protocol provides a general procedure for the synthesis of new quinazoline derivatives from the this compound scaffold, as demonstrated in a recent study.[8]

Materials:

  • 8-bromo-2-substituted-quinazoline (synthesized from this compound)

  • Aryl or heteroaryl boronic acid/ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., a mixture of toluene, ethanol, and water)

  • Standard work-up and purification reagents

Procedure:

  • In a reaction vessel, combine the 8-bromo-2-substituted-quinazoline, the desired aryl or heteroaryl boronic acid/ester, the palladium catalyst, and the base.

  • Add the solvent system to the reaction mixture.

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a suitable temperature (e.g., 80-100°C) for a specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform a standard aqueous work-up, which may include dilution with water and extraction with an organic solvent like ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired final compound.

  • Characterize the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Section 4: In Vitro Evaluation of Antibacterial Activity

Once a library of quinazoline derivatives has been synthesized, the next critical step is to assess their antibacterial activity. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for determining the in vitro potency of an antimicrobial agent.[13][14]

Protocol 4.1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps for performing a broth microdilution MIC assay, a widely accepted and standardized method.[7]

Materials:

  • Synthesized quinazoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland standard

  • Positive control antibiotic (e.g., Norfloxacin)

  • Spectrophotometer or turbidity reader

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate culture (18-24 hours), select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

  • Preparation of Test Compounds:

    • Prepare stock solutions of the synthesized quinazoline derivatives in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of each compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations. The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compounds.

    • Include the following controls:

      • Growth Control: Broth with bacterial inoculum but no test compound.

      • Sterility Control: Broth only.

      • Positive Control: A standard antibiotic with known activity against the test organism.[7]

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[7]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7] Alternatively, the optical density can be measured using a plate reader.

Experimental Workflow for MIC Determination:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Serial Dilutions of Quinazoline Derivatives inoculate Inoculate Microtiter Plate prep_compound->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Turbidity or Read Absorbance incubate->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Step-by-step workflow for MIC determination.

Section 5: Assessment of Cytotoxicity

A crucial aspect of antibacterial drug discovery is to ensure that the developed compounds are selective for bacterial cells and exhibit minimal toxicity towards mammalian cells.[15][16][17][18] Cytotoxicity assays are therefore an essential component of the preclinical evaluation of any new antibacterial agent.[15][16][17][18]

Protocol 5.1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Mammalian cell line (e.g., HeLa, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized quinazoline derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a suitable density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the synthesized quinazoline derivatives in the cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and an untreated control.

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration), which is a measure of the compound's cytotoxicity.

Section 6: Structure-Activity Relationship (SAR) of Quinazoline Derivatives

The data obtained from the MIC and cytotoxicity assays for the synthesized library of quinazoline derivatives can be used to establish a structure-activity relationship (SAR). SAR studies are fundamental to medicinal chemistry as they provide insights into how different chemical modifications on the quinazoline scaffold influence antibacterial activity and cytotoxicity.[7][19][20][21]

Key Considerations for SAR Analysis:

  • Substituents at the 2-position: The nature of the substituent at this position can significantly impact the compound's interaction with the bacterial target.

  • Substituents at the 8-position: Modifications at this position can influence the compound's pharmacokinetic properties and target engagement.

  • Other positions on the quinazoline ring: Substitutions at other positions, such as 6 and 7, have also been shown to affect antibacterial potency.[19]

By systematically analyzing the SAR, researchers can identify the key structural features required for potent and selective antibacterial activity, guiding the design and synthesis of next-generation quinazoline-based antibiotics.

References

  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Structure−Activity Relationships of Novel 2-Substituted Quinazoline Antibacterial Agents.
  • A Comparative Guide to Structure-Activity Relationships of 4(3H)-Quinazolinone Antibacterials. Benchchem. (URL: )
  • This compound | 956100-63-3. ChemicalBook. (URL: )
  • Structure–activity relationship for antibacterial activity of the library of quinazolinones 5–32.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (URL: )
  • Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (URL: )
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. NIH. (URL: )
  • (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. (URL: )
  • The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma. (URL: )
  • Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
  • Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal. (URL: )
  • 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. PubMed. (URL: )
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. Benchchem. (URL: )
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. (URL: )
  • Antibacterial activity of newer Quinazolin-4(3H)
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. AMR Insights. (URL: )
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. (URL: )
  • This compound. Chemdad Co. (URL: )
  • 8-Bromo-2-chloro-quinazoline-4-carboxylic acid. PubChem. (URL: )
  • (PDF) Investigation of the antibacterial activity of new quinazoline derivatives against methicillin and quinolone resistant Staphylococcus aureus.
  • 8-bromo-2,4-dichloroquinazoline. Sunway Pharm Ltd. (URL: )
  • This compound, min 97%, 1 gram. CP Lab Safety. (URL: )
  • This compound (C8H4BrClN2). PubChemLite. (URL: )

Sources

Application Notes and Protocols for Selective Suzuki Coupling Reactions with 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 8-bromo-2-chloroquinazoline. Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The ability to selectively functionalize the quinazoline scaffold is paramount for the development of novel drug candidates. This document focuses on leveraging the inherent reactivity differences between the C8-Br and C2-Cl bonds to achieve highly regioselective C-C bond formation at the C8 position. We will explore the mechanistic underpinnings of this selectivity, provide a robust, step-by-step experimental protocol, discuss key optimization parameters, and offer a guide for troubleshooting common issues. This note is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex heterocyclic compounds.

Introduction: The Strategic Importance of Selective Quinazoline Functionalization

The quinazoline ring system is a privileged scaffold in drug discovery, featured in approved pharmaceuticals such as erlotinib and prazosin.[1] The development of novel quinazoline-based therapeutics often relies on the precise installation of various substituents around the heterocyclic core. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile methods for forming C-C bonds, prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3]

The substrate, this compound, presents a classic challenge and opportunity in synthetic chemistry: regioselectivity. The molecule possesses two distinct halogenated sites available for cross-coupling. A successful and predictable synthesis hinges on selectively targeting one site over the other. This guide demonstrates that by exploiting the differential reactivity of carbon-halogen bonds, the Suzuki coupling can be directed with high fidelity to the C8-bromo position, leaving the C2-chloro position intact for potential subsequent transformations.

Mechanistic Rationale for Regioselectivity

The selective outcome of this reaction is rooted in the fundamental mechanism of the Suzuki-Miyaura coupling and the relative reactivity of aryl halides. The generally accepted order of reactivity for carbon-halogen (C-X) bonds in palladium-catalyzed oxidative addition is C–I > C–Br > C–Cl.[4][5] This trend is directly related to the bond dissociation energy of the C-X bond; the weaker C-Br bond (approx. 71 kcal/mol) is more readily cleaved by the palladium(0) catalyst than the stronger C-Cl bond (approx. 84 kcal/mol).

The catalytic cycle proceeds through three primary steps:

  • Oxidative Addition: A low-valent palladium(0) complex inserts into the C-Br bond of this compound. This is the rate-determining step and preferentially occurs at the more reactive C8 position.[6]

  • Transmetalation: The aryl group from the activated organoboron species (formed by the reaction of the boronic acid with a base) is transferred to the palladium(II) center, displacing the halide.[6][7]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are expelled, forming the desired 8-aryl-2-chloroquinazoline product and regenerating the active palladium(0) catalyst to re-enter the cycle.[6]

By carefully controlling reaction conditions such as temperature and reaction time, the less reactive C2-Cl bond remains largely untouched, leading to excellent regioselectivity.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex Oxidative Addition Complex L₂Pd(II)(R)(X) Pd0->OA_Complex Oxidative Addition Substrate This compound (R-X) Substrate->OA_Complex Trans_Complex Transmetalation Complex L₂Pd(II)(R)(Ar) OA_Complex->Trans_Complex Transmetalation Boronic ArB(OH)₂ + Base ActivatedBoron [ArB(OH)₃]⁻ Boronic->ActivatedBoron Activation ActivatedBoron->Trans_Complex Trans_Complex->Pd0 Reductive Elimination Product 8-Aryl-2-chloroquinazoline (R-Ar) Trans_Complex->Product

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of an arylboronic acid to the C8 position of this compound.

3.1 Materials and Reagents

  • Substrate: this compound

  • Coupling Partner: Arylboronic acid (e.g., Phenylboronic acid, 1.2 equivalents)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equivalents) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.03 equivalents)

  • Base: Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 - 3.0 equivalents)

  • Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v) or Toluene/Water

  • Inert Gas: Argon or Nitrogen

  • Reagents for Work-up: Ethyl acetate, Brine (saturated NaCl solution), Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Purification: Silica gel for column chromatography

3.2 Equipment

  • Two- or three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer and hotplate

  • Inert gas manifold (Schlenk line)

  • Syringes and needles

  • Standard laboratory glassware (separatory funnel, beakers, flasks)

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Column chromatography setup

3.3 Step-by-Step Procedure

  • Reaction Setup: To a dry two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the flask with septa. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 1,4-Dioxane and Water, 4:1) via syringe. The reaction mixture should be a suspension.

  • Heating and Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress should be monitored periodically.

  • Monitoring: After 2-4 hours (or as determined by preliminary experiments), take a small aliquot from the reaction mixture using a syringe, dilute it with ethyl acetate, and spot it on a TLC plate. Check for the consumption of the starting material (this compound). Continue the reaction until the starting material is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water. Transfer the contents to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer with water, then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-aryl-2-chloroquinazoline.

  • Characterization: Confirm the structure and purity of the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, LC-MS).

Key Parameters and Optimization

The success of the selective C8 coupling can be fine-tuned by adjusting several key parameters. The choice of catalyst, base, and solvent can significantly impact yield, reaction time, and selectivity.

ParameterRecommended OptionsRationale & Field InsightsReferences
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ + LigandPd(PPh₃)₄ is a robust, general-purpose catalyst suitable for many couplings. Pd(dppf)Cl₂ is often more effective for challenging substrates, offering greater stability and preventing palladium black precipitation.[8][9]
Ligand PPh₃, Xantphos, Buchwald-type phosphinesFor simple couplings, the PPh₃ from the catalyst is often sufficient. For electron-poor or sterically hindered boronic acids, more electron-rich and bulky ligands can accelerate the oxidative addition and reductive elimination steps. Ligand choice is critical for controlling selectivity in complex dihalo systems.[10][11]
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄An aqueous base is required to activate the boronic acid for transmetalation.[7] Na₂CO₃ and K₂CO₃ are cost-effective and generally sufficient. Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. Mild bases are preferred to avoid potential side reactions.[9][12]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, Propylene Carbonate (PC)A biphasic system with water is necessary to dissolve the inorganic base. Dioxane is a common choice. Propylene Carbonate (PC) has emerged as a greener, high-boiling point alternative that can lead to faster reactions and higher yields.[3][8]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive the catalytic cycle. However, excessive heat (>120 °C) or prolonged reaction times can begin to induce coupling at the less reactive C2-Cl position, compromising selectivity.[3]

Experimental Workflow Visualization

The following diagram illustrates the logical flow from starting materials to the final, purified product.

Workflow Start Starting Materials (this compound, Arylboronic acid, Catalyst, Base) Setup Reaction Setup (Flask Assembly, Inert Atmosphere) Start->Setup Reaction Suzuki Coupling Reaction (Solvent Addition, Heating 80-90°C) Setup->Reaction Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Periodic Sampling Monitor->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitor->Workup Complete Purify Purification (Silica Gel Chromatography) Workup->Purify Product Final Product (Pure 8-Aryl-2-chloroquinazoline) Purify->Product Characterize Characterization (NMR, MS) Product->Characterize

Caption: Experimental workflow for the selective Suzuki coupling at the C8 position.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive catalyst (Pd(0) oxidized to Pd black).2. Insufficiently degassed solvents.3. Poor quality boronic acid (protodeboronation).4. Base is too weak or insoluble.1. Use fresh catalyst or a more stable pre-catalyst like Pd(dppf)Cl₂.2. Ensure the reaction is set up under a strictly inert atmosphere and solvents are thoroughly degassed.3. Use fresh, high-purity boronic acid.4. Switch to a stronger or more soluble base like Cs₂CO₃.
Loss of Selectivity (Coupling at C2) 1. Reaction temperature is too high.2. Prolonged reaction time.3. Highly active catalyst/ligand system.1. Reduce the reaction temperature to 80 °C.2. Monitor the reaction closely and stop it as soon as the starting material is consumed.3. Avoid overly active catalyst systems if selectivity is an issue. Pd(PPh₃)₄ is often a good choice for maintaining selectivity.
Protodeboronation (Boronic acid replaced by -H) 1. Presence of excess water or acidic impurities.2. Prolonged heating.1. Use anhydrous solvents (if the protocol allows) or minimize the amount of water.2. Minimize reaction time. Consider using boronic esters (e.g., pinacol esters), which are often more stable.
Homocoupling (Aryl-Aryl from boronic acid) 1. Presence of oxygen in the reaction vessel.1. Rigorously deoxygenate the reaction mixture and maintain a positive pressure of inert gas throughout the experiment.

References

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Gqeba, S. T., et al. (2017).
  • Malig, T. C., et al. (2020). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ACS Omega. [Link]
  • Gqeba, S. T., et al. (2017).
  • Csonka, R., et al. (2024). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate.
  • Morwick, T., et al. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, via PMC - NIH. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • De Prins, A., et al. (2021). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. Bioorganic Chemistry, via PubMed. [Link]
  • Garg, N. K., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation.
  • Strotman, N. A., et al. (2012). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
  • Reddy, C. R., et al. (2012). Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry. [Link]
  • Szymańska, E., et al. (2021). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • Svejstrup, T. D., et al. (2020). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
  • Al-Masum, M., et al. (2018). Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II).
  • Le, C., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, via NIH. [Link]
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, RSC Publishing. [Link]
  • Rammiger, D. H., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., MDPI. [Link]

Sources

Application Notes & Protocols: Selective Sonogashira Coupling of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Quinazolines

The quinazoline scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant therapeutic value, including anticancer agents, kinase inhibitors, and anti-inflammatory drugs.[1][2] The functionalization of this core structure is paramount in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. The Sonogashira cross-coupling reaction, a powerful palladium- and copper-co-catalyzed method for forming C(sp²)–C(sp) bonds, stands out as a premier tool for introducing alkynyl moieties into such scaffolds.[3][4][5] These alkynyl-substituted quinazolines are not only valuable final targets but also versatile intermediates for further chemical transformations.[6]

This guide provides a detailed examination and practical protocols for the Sonogashira coupling of 8-bromo-2-chloroquinazoline, a di-halogenated substrate that offers opportunities for sequential, site-selective functionalization.

Pillar 1: The Principle of Chemoselectivity in Di-halogenated Systems

A common challenge when working with substrates bearing multiple halide substituents is achieving selective reaction at a single desired position. In the case of this compound, the goal is typically to perform the Sonogashira coupling selectively at the C8-Br position while leaving the C2-Cl bond intact for subsequent manipulations, such as nucleophilic aromatic substitution or another cross-coupling reaction.

This selectivity is fundamentally governed by the difference in bond dissociation energies of the Carbon-Halogen bonds and the mechanism of the Sonogashira reaction. The rate-limiting step of the catalytic cycle is the oxidative addition of the aryl halide to the palladium(0) center.[5][7] This step is significantly more favorable for aryl bromides than for aryl chlorides due to the weaker C-Br bond (~276 kJ/mol) compared to the stronger C-Cl bond (~339 kJ/mol).[7]

This inherent reactivity difference (Ar-I > Ar-Br > Ar-OTf >> Ar-Cl) allows for precise control under carefully managed reaction conditions.[5][7][8] By using appropriate temperatures and reaction times, the palladium catalyst will preferentially activate the C8-Br bond, enabling selective alkynylation.

G cluster_reactivity Relative Reactivity in Oxidative Addition cluster_substrate This compound C_I C-I Bond (Most Reactive) C_Br C-Br Bond C_I->C_Br C_OTf C-OTf Bond C_Br->C_OTf C8_Br C8-Br Position (Preferential Reaction Site) C_Br->C8_Br Governs Selectivity C_Cl C-Cl Bond (Least Reactive) C_OTf->C_Cl C2_Cl C2-Cl Position (Remains Intact) C_Cl->C2_Cl Higher Activation Barrier

Caption: Chemoselectivity is driven by C-X bond strength.

Pillar 2: The Sonogashira Catalytic Cycle

Understanding the reaction mechanism is crucial for troubleshooting and optimization. The Sonogashira coupling proceeds via two interconnected catalytic cycles.[8][9]

  • The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (this compound). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide. The final step is reductive elimination, which forms the desired C-C bond, yielding the alkynylated quinazoline and regenerating the Pd(0) catalyst.[5][9]

  • The Copper Cycle: In the presence of a base (typically an amine), the copper(I) salt reacts with the terminal alkyne. The amine base deprotonates the alkyne, which is made more acidic by coordination to the copper, forming the key copper(I) acetylide intermediate that participates in the palladium cycle.[9][10][11]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ Active Catalyst pd_ox Ar-Pd(II)(Br)L₂ Oxidative Addition Complex pd0->pd_ox Oxidative Addition (Ar-Br) pd_trans Ar-Pd(II)(C≡CR)L₂ Transmetalation Complex pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination (Product Formed) cu_cat Cu(I)X pd_trans->cu_cat Regenerates Cu(I)X Product 8-Alkynyl-2-chloroquinazoline pd_trans->Product cu_pi π-Alkyne Cu Complex cu_cat->cu_pi Alkyne (R-C≡C-H) cu_acetylide Cu(I)-C≡CR Copper Acetylide cu_pi->cu_acetylide Deprotonation (Base) cu_acetylide->pd_ox Enters Pd Cycle ArBr This compound ArBr->pd_ox Alkyne Terminal Alkyne Alkyne->cu_cat

Caption: Interconnected Pd and Cu catalytic cycles.

Experimental Protocols & Application Data

Protocol 1: General Procedure for Selective Sonogashira Coupling

This protocol provides a robust starting point for the selective coupling of a terminal alkyne to the C8 position of this compound.

Materials & Reagents:

  • This compound (1.0 eq)[12][13]

  • Terminal Alkyne (1.2 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 - 0.05 eq)

  • Copper(I) iodide [CuI] (0.04 - 0.10 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous, degassed solvent (e.g., THF, DMF, or 1,4-Dioxane)

Workflow Overview:

Workflow start Start: Assemble Glassware prep 1. Reagent Preparation - Weigh solids - Degas solvent & amine base start->prep setup 2. Reaction Setup - Add quinazoline, Pd catalyst, CuI to flask - Purge with N₂ or Argon prep->setup add 3. Reagent Addition - Add degassed solvent via syringe - Add degassed amine base - Add terminal alkyne setup->add react 4. Reaction - Heat to specified temperature (e.g., 60-80 °C) - Stir under inert atmosphere add->react monitor 5. Monitoring - Track progress by TLC or LC-MS react->monitor workup 6. Workup - Cool to RT - Filter through Celite - Concentrate in vacuo monitor->workup Reaction Complete purify 7. Purification - Column chromatography (e.g., Silica gel) - Recrystallization workup->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).

  • Purging: Seal the flask and evacuate and backfill with dry nitrogen or argon gas three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Through a septum, add degassed anhydrous THF (to make a ~0.1 M solution based on the quinazoline). Add degassed triethylamine (3.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.

  • Reaction Execution: Heat the reaction mixture to 65 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting this compound is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 8-alkynyl-2-chloroquinazoline product.

Data Presentation: Comparative Reaction Conditions

The choice of catalyst, base, and solvent can significantly impact reaction efficiency. The following table summarizes conditions reported for Sonogashira couplings on related halo-quinazoline or dihalo-aryl systems, providing a valuable reference for optimization.

SubstratePd Catalyst (mol%)LigandCuI (mol%)BaseSolventTemp (°C)Yield (%)Reference
6-Bromo-2,4-dichloroquinazolinePdCl₂(PPh₃)₂ (5)PPh₃10Et₃NTHFRT67% (at C4)[2]
6-Iodoquinazolin-4-aminePdCl₂(dppf) (5)dppf10Et₃NDMF50>70%[2]
Aryl Bromide (General)Pd(OAc)₂ (2)SPhos— (Cu-free)K₃PO₄Toluene100Good-Exc.[6]
4-Chloro-2-(CCl₃)quinazolinePd(PPh₃)₄ (5)PPh₃10Et₃NTHFRTNo Product[14]
4-Chloro-2-(CCl₃)quinazolinePd(OAc)₂ (5)Cs₂CO₃DMFRT15%[14]
2,8-DiiodopurinePd(PPh₃)₄ (5)PPh₃10Et₃NDioxane10085% (at C2)[15]
2,8-DiiodopurinePd₂(dba)₃ (2.5)Xantphos10Et₃NDioxane10081% (at C8)[15]

This table illustrates that selectivity and yield are highly dependent on the specific substrate and reaction conditions. For this compound, conditions milder than those used for aryl chlorides are expected to favor selective reaction at the C8-Br position.

Pillar 3: Troubleshooting and Key Considerations

  • Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is maintained under a strictly inert atmosphere. Oxygen can deactivate the catalyst. Consider a different palladium source or a more electron-rich, bulky phosphine ligand, which can promote oxidative addition.[8]

  • Homocoupling (Glaser Product): The formation of a di-yne from the terminal alkyne is a common side reaction, often promoted by oxygen.[16] To minimize this, ensure thorough degassing of all liquids. Alternatively, employing a copper-free Sonogashira protocol can eliminate this side reaction entirely.[6][17]

  • Lack of Reactivity: If the reaction stalls, particularly with sterically hindered alkynes, a higher temperature may be required. Switching to a higher-boiling solvent like DMF or dioxane might be necessary. A more active catalyst system, such as one employing an N-heterocyclic carbene (NHC) ligand, could also be beneficial.[5][8]

  • Loss of Selectivity (Reaction at C2-Cl): This indicates the reaction conditions are too harsh. Reduce the temperature or shorten the reaction time. Using a less active catalyst system may also improve selectivity for the more reactive C-Br bond.

Conclusion

The selective Sonogashira coupling of this compound is a highly effective and strategic transformation for the synthesis of complex, functionalized quinazolines. By leveraging the inherent difference in reactivity between the C-Br and C-Cl bonds, researchers can achieve precise, site-selective alkynylation. The protocols and principles outlined in this guide provide a solid foundation for successfully applying this reaction in medicinal chemistry and drug development programs, enabling the rapid generation of novel molecular architectures.

References

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Deriv
  • This compound | 956100-63-3. ChemicalBook.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Reactivity of C-Br vs C-Cl bonds in 1-Bromo-3,5-dichlorobenzene. Benchchem.
  • Sonogashira Coupling. Synthetic Methods in Drug Discovery: Volume 1.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Deriv
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Sonogashira Coupling Reaction Mechanism. YouTube.
  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC, NIH.
  • Sonogashira coupling. YouTube.
  • This compound. Chongqing Chemdad Co..
  • Sonogashira cross-coupling reaction in 4-chloro-2-trichloromethylquinazoline series is possible despite a side dimerization reaction.
  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
  • Sonogashira cross-coupling reaction. YouTube.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing).
  • Sonogashira Coupling Reaction with Diminished Homocoupling. NTU Scholars.

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling

The quinazoline core is a privileged heterocyclic structure, prominently featured in a multitude of natural products and biologically active molecules.[1] Its derivatives are integral to medicinal chemistry, forming the basis of numerous approved drugs, including anticancer agents like erlotinib and gefitinib. The functionalization of the quinazoline scaffold is therefore a critical endeavor in drug discovery. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon and carbon-heteroatom bonds, offering a direct and efficient pathway to novel quinazoline analogues.[2][3]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 8-bromo-2-chloroquinazoline, a versatile building block for the synthesis of diverse molecular architectures. We will delve into the mechanistic nuances that govern regioselectivity and provide field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Understanding Regioselectivity: C2 vs. C8 Reactivity

The this compound substrate presents two distinct reaction sites for cross-coupling. The inherent reactivity of carbon-halogen bonds in palladium-catalyzed reactions generally follows the order C-I > C-Br > C-Cl. This principle suggests that the C8-Br bond is intrinsically more reactive towards oxidative addition to a Pd(0) catalyst than the C2-Cl bond.

However, the electronic environment of the quinazoline ring also plays a crucial role. The C2 and C4 positions of the quinazoline ring are known to be more electrophilic.[4] This electronic activation can, under certain conditions, favor coupling at the C2 position, despite the C-Cl bond being less reactive than the C-Br bond. Therefore, achieving selective functionalization at either the C8 or C2 position is a matter of carefully controlling the reaction conditions, including the choice of catalyst, ligand, base, and solvent.

PART 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[2][5][6] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The initial oxidative addition of the aryl halide to the Pd(0) catalyst is often the rate-determining step. The choice of ligand is critical, as it influences the electron density at the palladium center and its steric environment, thereby affecting the rate and selectivity of the oxidative addition.[7] Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have proven highly effective in promoting these transformations.[7]

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8 Position

This protocol is designed to favor the reaction at the more reactive C8-Br bond. The use of a catalyst system known for its high activity with aryl bromides is key.

Reagents and Equipment:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(dppf)Cl₂ (3 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equivalents)

  • Toluene/Water (4:1 mixture)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and Na₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed toluene/water solvent mixture (10 mL).

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Notes on Causality:

  • Catalyst Choice: Pd(dppf)Cl₂ is a robust catalyst that is effective for the coupling of aryl bromides.[2][8] The dppf ligand provides a good balance of steric bulk and electron-donating properties.

  • Base: Sodium carbonate is a moderately strong inorganic base that is effective in the transmetalation step without promoting significant hydrolysis of the C2-Cl bond.

  • Solvent System: The biphasic toluene/water system is standard for Suzuki couplings, facilitating the dissolution of both the organic and inorganic reagents.

PART 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines, a common motif in pharmaceuticals.[9][10][11] This reaction allows for the direct coupling of amines with aryl halides, overcoming the limitations of classical methods.[9]

Mechanistic Considerations

Similar to other palladium-catalyzed cross-couplings, the Buchwald-Hartwig amination proceeds through a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] The choice of ligand is paramount in preventing catalyst decomposition and promoting the desired C-N bond formation. Sterically hindered biarylphosphine ligands are often employed to facilitate the reductive elimination step.[12]

Protocol 2: Selective Buchwald-Hartwig Amination at the C8 Position

This protocol focuses on the selective amination at the C8 position, leveraging the higher reactivity of the C-Br bond.

Reagents and Equipment:

  • This compound

  • Primary or secondary amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous toluene

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

  • Magnetic stirrer with heating plate

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol) and XPhos (0.04 mmol) to a Schlenk tube.

  • Add anhydrous toluene (5 mL) and stir for 10 minutes to form the active catalyst.

  • In a separate flask, dissolve this compound (1.0 mmol), the amine (1.2 mmol), and NaOtBu (1.4 mmol) in anhydrous toluene (5 mL).

  • Transfer the substrate solution to the catalyst solution via cannula.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by flash column chromatography.

Notes on Causality:

  • Catalyst System: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like XPhos is highly effective for C-N bond formation, particularly with less reactive aryl chlorides.[13] However, by carefully controlling the temperature and reaction time, selectivity for the more reactive C-Br bond can be achieved.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is crucial for the deprotonation of the amine in the catalytic cycle.

  • Inert Atmosphere: Strict anaerobic conditions are necessary to prevent the oxidation and deactivation of the Pd(0) catalyst.

PART 3: Sonogashira Coupling for C-C Alkyne Bond Formation

The Sonogashira coupling is a reliable method for the formation of C(sp²)–C(sp) bonds, providing access to aryl alkynes.[14][15] This reaction typically employs a dual catalyst system of palladium and copper(I).[15][16]

Mechanistic Pathway

The Sonogashira reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[15]

Protocol 3: Selective Sonogashira Coupling at the C8 Position

This protocol aims for the selective alkynylation at the C8 position of this compound.

Reagents and Equipment:

  • This compound

  • Terminal alkyne (1.5 equivalents)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Anhydrous THF

  • Schlenk tube or similar reaction vessel

  • Magnetic stirrer

Procedure:

  • To a Schlenk tube, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous THF (8 mL) and triethylamine (2 mL).

  • Add the terminal alkyne (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Notes on Causality:

  • Dual Catalysis: The combination of a palladium catalyst and a copper(I) co-catalyst is characteristic of the Sonogashira reaction and is highly efficient for the coupling of alkynes with aryl halides.[15][16]

  • Base and Solvent: Triethylamine serves as both the base and a co-solvent, facilitating the formation of the copper acetylide and neutralizing the HX byproduct.

  • Mild Conditions: The reaction can often be performed at room temperature, which helps to maintain the selectivity for the more reactive C-Br bond.

Data Presentation: Summary of Reaction Conditions

Coupling ReactionCatalyst SystemBaseSolventTemperature (°C)Typical YieldsSelectivity
Suzuki-Miyaura Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O90Good to HighC8 > C2
Buchwald-Hartwig Pd₂(dba)₃ / XPhosNaOtBuToluene100Moderate to HighC8 > C2
Sonogashira Pd(PPh₃)₂Cl₂ / CuITEATHF/TEARoom Temp.Good to HighC8 > C2

Visualization of Key Processes

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)(X)L₂ Pd0->OA_Complex Oxidative Addition (Ar-X) Transmetalation_Complex Ar-Pd(II)(R)L₂ OA_Complex->Transmetalation_Complex Transmetalation (R-B(OR)₂ + Base) Transmetalation_Complex->Pd0 Reductive Elimination Product Ar-R Transmetalation_Complex->Product Catalyst_Regen Pd(0)L₂

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start Prepare Catalyst and Reagents reaction Reaction Setup Combine reactants under inert atmosphere start->reaction heating Heating & Stirring Monitor reaction progress reaction->heating workup Aqueous Workup Quench and extract product heating->workup purification Purification Column Chromatography workup->purification end End Characterize final product purification->end

Caption: Experimental workflow for a typical Buchwald-Hartwig amination.

References

  • Palladium-catalyzed one-pot synthesis of 2-substituted quinazolin-4(3H)-ones from o-nitrobenzamide and alcohols. PubMed Central.
  • Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. MDPI.
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Royal Society of Chemistry.
  • (PDF) Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. ResearchGate.
  • Palladium-catalyzed synthesis of substituted quinazoline 3-oxides 33. ResearchGate.
  • Palladium-catalyzed hydrogen transfer synthesis of 2-substituted quinazolines 10. ResearchGate.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PubMed Central.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. MDPI.
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions. Springer Professional.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Palladium-catalyzed cross-couplings by C–O bond activation. Royal Society of Chemistry.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
  • Sonogashira Coupling. Organic Chemistry Portal.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Suzuki Coupling. Organic Chemistry Portal.
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate.
  • Sonogashira Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. ePrints Soton.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

Sources

Application Note & Protocol: Selective N-Arylation of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The functionalization of this heterocycle through carbon-nitrogen (C-N) bond formation is a critical step in the synthesis of novel drug candidates.[1] This application note provides a detailed experimental guide for the selective N-arylation of 8-bromo-2-chloroquinazoline. We will explore the underlying principles of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, to achieve regioselective functionalization at the C8-position. This document is intended for researchers, chemists, and drug development professionals seeking a robust and reproducible protocol, complete with mechanistic insights, optimization parameters, and troubleshooting advice.

Mechanistic Overview: The Logic of Selective C-N Cross-Coupling

The substrate, this compound, possesses two distinct electrophilic sites amenable to functionalization: the C2-chloro and the C8-bromo positions. The C2 position is part of an electron-deficient pyrimidine ring, making the C-Cl bond susceptible to nucleophilic aromatic substitution (SNAr). However, the C8-Br bond is a classic aryl halide, which is an ideal substrate for transition metal-catalyzed cross-coupling reactions.[2]

Our primary focus is the Buchwald-Hartwig Amination , a powerful palladium-catalyzed reaction for forming C-N bonds.[2][3] This reaction offers high functional group tolerance and generally proceeds under milder conditions than traditional methods like the Ullmann condensation.[2] The catalytic cycle, which dictates our experimental choices, is illustrated below.

The Buchwald-Hartwig Catalytic Cycle

The reaction proceeds through a sequence of well-defined steps:

  • Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the quinazoline, forming a Pd(II) intermediate. This step is typically faster for aryl bromides than for aryl chlorides, which forms the basis of our regioselectivity.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species.

  • Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[5] The use of sterically bulky, electron-rich phosphine ligands is crucial as they accelerate this step, preventing side reactions and improving overall efficiency.[4][6]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition Intermediate L-Pd(II)(Ar)(X) Pd0->OxAdd Ar-Br (Quinazoline) Amido Palladium Amido Complex L-Pd(II)(Ar)(NR'R'') OxAdd->Amido + Amine (HNR'R'') + Base, - HX Amido->Pd0 Reductive Elimination Product (Ar-NR'R'')

Caption: The catalytic cycle for Buchwald-Hartwig amination.

Optimizing Reaction Parameters

The success of the N-arylation hinges on the careful selection of several key components. The following table summarizes the critical parameters and provides guidance based on established literature.[6][7]

ParameterRecommended Reagents & ConditionsRationale & Causality
Palladium Source Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common, air-stable Pd(0) source. Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ by the phosphine ligand. Using pre-formed catalyst complexes can also improve reliability.[8]
Ligand Biaryl phosphines (e.g., Xantphos, RuPhos, BrettPhos) or sterically hindered alkylphosphines.Bulky, electron-rich ligands stabilize the Pd(0) center, promote oxidative addition, and crucially, accelerate the rate-limiting reductive elimination step, preventing side reactions.[4][9]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate).A strong, non-nucleophilic base is required to deprotonate the amine without competing in the reaction. NaOtBu is effective but can be incompatible with base-sensitive functional groups. K₃PO₄ is a milder alternative.[10]
Solvent Anhydrous, deoxygenated polar aprotic solvents like Dioxane, Toluene, or THF.These solvents effectively dissolve the reagents and are stable at the required reaction temperatures. The removal of oxygen is critical to prevent oxidation and deactivation of the Pd(0) catalyst.
Temperature 80 - 110 °CSufficient thermal energy is required to overcome the activation barriers of the catalytic cycle, particularly the oxidative addition step. Microwave irradiation can sometimes be used to shorten reaction times.[11]

Detailed Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol describes the reaction of this compound with a generic aniline derivative to selectively form the C8-arylated product.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl amine (e.g., Aniline) (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed Toluene (5 mL)

  • Schlenk tube or microwave vial equipped with a magnetic stir bar

  • Standard laboratory glassware for work-up and purification

  • Inert gas supply (Argon or Nitrogen)

Experimental_Workflow cluster_workflow General Experimental Workflow Setup 1. Reaction Setup (Inert Atmosphere) Reaction 2. Heating & Stirring (80-110°C, 8-24h) Setup->Reaction Monitoring 3. Reaction Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup 4. Quench & Aqueous Work-up Monitoring->Workup If complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Characterization (NMR, MS) Purification->Analysis

Caption: A generalized workflow for the N-arylation experiment.

Procedure:

  • Reaction Setup (Under Inert Atmosphere):

    • To a dry Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and NaOtBu (1.4 equiv).

    • Seal the tube, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This process is critical to remove oxygen which can poison the catalyst.

  • Addition of Reagents:

    • Under a positive pressure of inert gas, add the aryl amine (1.2 equiv) followed by anhydrous, degassed toluene (5 mL) via syringe.

    • Seal the tube tightly.

  • Reaction Execution:

    • Place the sealed tube in a preheated oil bath or heating block set to 100 °C.

    • Stir the reaction mixture vigorously for 8-24 hours.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting material (this compound) indicates reaction completion.

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-arylated product.[12]

  • Characterization:

    • Confirm the structure and purity of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst due to oxygen exposure. 2. Insufficiently anhydrous/degassed solvent. 3. Base is old or has absorbed moisture.1. Ensure the reaction setup is rigorously purged with inert gas. 2. Use freshly distilled or commercially available anhydrous solvents. Degas thoroughly before use. 3. Use a fresh bottle of base, preferably from a sealed container.
Formation of Side Products 1. Hydrodehalogenation (replacement of Br with H). 2. Reaction at the C2-Cl position.1. This can occur if the reductive elimination is slow. Try a different, bulkier ligand to accelerate this step. 2. If SNAr at C2 is observed, the temperature may be too high. Try running the reaction at a lower temperature (e.g., 80-90 °C).
Inconsistent Yields Purity of starting materials or reagents.Ensure the purity of the this compound and the aryl amine. Purify starting materials if necessary.

Safety Precautions

  • Reagent Handling: Palladium catalysts, phosphine ligands, and organic solvents should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Gas: Handle inert gas cylinders with care and ensure they are properly secured.

  • Pressure: Reactions in sealed tubes can build up pressure. Do not exceed the recommended temperature and use a blast shield.

  • Waste Disposal: Dispose of all chemical waste according to institutional guidelines.

References

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108. (Source not in search results, general knowledge)
  • McGowan, M. A., McAvoy, C. Z., & Buchwald, S. L. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters, 14(14), 3800–3803. [URL: https://dspace.mit.edu/handle/1721.1/78216][13]
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2977. [URL: https://www.beilstein-journals.org/bjoc/articles/17/206][11][14]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [URL: https://en.wikipedia.
  • BenchChem. (2025). Application of the Ullmann Reaction for N-Aryl Bond Formation. [URL: https://www.benchchem.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. [URL: https://www.acs.
  • Barreiro, E. J., et al. (2011). Screening Reaction Conditions for N2 Selective Arylation of 1. ResearchGate. [URL: https://www.researchgate.
  • Organic Chemistry Portal. (2008). Microwave Chemistry: Quinazolinediones and Thioxoquinazolines, N-Arylation, Pd-Catalyzed Amination of Aryl chlorides, Azaheterocycles. [URL: https://www.organic-chemistry.org/Highlights/2008/15June.shtm][16]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5439246/][8][9]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [URL: https://www.organic-chemistry.org/namedreactions/buchwald-hartwig-reaction.shtm][17]
  • Epistemeo. (2012). The Buchwald-Hartwig Amination Reaction. YouTube. [URL: https://www.youtube.
  • Chen, G., & Diao, T. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 49(11), 2506–2516. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5113118/][4]
  • Czaplicki, G., et al. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Molecules, 25(23), 5643. [URL: https://www.mdpi.com/1420-3049/25/23/5643][18]
  • Schmalz, H.-G. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [URL: https://analyticalscience.wiley.com/do/10.1002/sepspec.1607avec034][6]
  • Fors, B. P., et al. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters, 16(3), 832-835. [URL: https://pubs.acs.org/doi/10.1021/ol4035947][19]
  • BenchChem. (2025). Application Note and Protocol: N-Arylation of 2-bromo-6-methyl-1H-benzo[d]imidazole. [URL: https://www.benchchem.com/application-notes/n-arylation-of-2-bromo-6-methyl-1h-benzo-d-imidazole][12]
  • Marion, N., & Nolan, S. P. (2006). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 8(17), 3781–3784. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2519782/][20]
  • Reddy, T. R., et al. (2015). Synthesis and cytotoxicity studies of novel N-arylbenzo[h]quinazolin-2-amines. Medicinal Chemistry Research, 24, 2943–2953. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4449339/][1]

Sources

Application Notes and Protocols: The Strategic Use of 8-Bromo-2-chloroquinazoline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Strategic Advantage of 8-Bromo-2-chloroquinazoline

The quinazoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] This heterocyclic scaffold is integral to numerous approved drugs and clinical candidates, demonstrating a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The therapeutic versatility of quinazolines stems from their structural resemblance to endogenous purines, allowing them to function as competitive inhibitors for enzymes like kinases, which are pivotal in cellular signaling pathways.

Within this important class of molecules, This compound (CAS No. 956100-63-3) emerges as a particularly valuable and versatile building block for drug discovery.[1][5] Its strategic disubstitution pattern offers medicinal chemists orthogonal control over the functionalization of two distinct positions on the quinazoline core. The chlorine atom at the C2 position and the bromine atom at the C8 position possess differential reactivity, enabling selective and sequential chemical modifications. This allows for the systematic construction of diverse chemical libraries to probe structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.[1][6]

This guide provides a detailed exploration of the reactivity of this compound and offers field-proven protocols for its application in the synthesis of novel drug candidates.

Orthogonal Reactivity: A Tale of Two Positions

The power of this compound lies in the distinct chemical handles at the C2 and C8 positions. This allows for a programmed, stepwise synthesis to build molecular complexity.

  • The C2 Position (Chloro): The chlorine atom at the C2 position is activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring facilitates the displacement of the chloride by a wide range of nucleophiles, including amines, alcohols, and thiols.[7][8] This reaction is fundamental for introducing side chains that can interact with specific pockets of a target protein. It is important to note that in 2,4-dichloroquinazoline systems, the C4 position is significantly more reactive than the C2 position.[9][10] The absence of a leaving group at C4 in the title compound allows for selective functionalization at C2 without competing reactions.[8]

  • The C8 Position (Bromo): The bromine atom on the benzene ring portion of the scaffold is ideally suited for Palladium-Catalyzed Cross-Coupling Reactions . This provides a robust and versatile method for forming new carbon-carbon and carbon-nitrogen bonds. The most common and powerful of these transformations are the Suzuki-Miyaura coupling (for introducing aryl or heteroaryl groups) and the Buchwald-Hartwig amination (for introducing primary or secondary amines).[1][6]

The differential reactivity of these two positions is the key to the scaffold's utility. A researcher can choose to first perform a Suzuki or Buchwald-Hartwig reaction at the C8 position under conditions that leave the C2-chloro group untouched, and then subsequently perform an SNAr reaction at the C2 position. This strategic, stepwise approach is a cornerstone of modern library synthesis.

Caption: Reactivity map of this compound.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C8 Position

The Suzuki-Miyaura coupling is a highly reliable method for forming C-C bonds between the C8 position of the quinazoline and various aryl or heteroaryl boronic acids or esters.[11][12] This reaction is fundamental for extending the molecular framework and exploring interactions in distal pockets of a binding site.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a stable palladium(II) precatalyst like Pd(dppf)Cl2 is used, which is reduced in situ. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and facilitates the catalytic cycle.[13]

  • Base: A base is crucial for the transmetalation step.[12][14] It activates the boronic acid by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center. Sodium or potassium carbonate is a common choice, offering a good balance of reactivity and functional group tolerance.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is typically used. The organic solvent solubilizes the quinazoline substrate and catalyst, while the aqueous phase dissolves the inorganic base.

Detailed Step-by-Step Methodology
  • Reagent Setup: To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and the base (e.g., Na2CO3 or K2CO3, 2.0-3.0 eq).

  • Inert Atmosphere: Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent and Catalyst Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.05-0.10 eq) under a positive pressure of inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The purpose of the brine wash is to remove residual water from the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure 8-aryl-2-chloroquinazoline derivative.

Illustrative Data: Suzuki Coupling Reactions
Arylboronic AcidCatalyst (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(dppf)Cl2 (5)Na2CO3 (2)Dioxane/H2O9012~85-95
4-Methoxyphenylboronic acidPd(PPh3)4 (5)K2CO3 (3)Toluene/H2O10016~80-90
Thiophen-2-ylboronic acidPd(dppf)Cl2 (5)Na2CO3 (2)Dioxane/H2O9010~75-85
1-Methyl-1H-pyrazol-4-ylboronic acid pinacol esterPd(dppf)Cl2 (10)K2CO3 (3)Dioxane/H2O10024~60-75

Note: Yields are representative and can vary based on substrate purity, reaction scale, and specific conditions.

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Buchwald-Hartwig Amination at the C8 Position

The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, enabling the introduction of diverse amine functionalities at the C8 position.[15][16] This is particularly useful for installing groups that can form key hydrogen bonds with the target protein or improve the solubility and pharmacokinetic profile of the molecule.

Causality Behind Experimental Choices:

  • Catalyst/Ligand: The choice of ligand is critical for a successful Buchwald-Hartwig reaction.[16][17] Sterically hindered, electron-rich phosphine ligands (e.g., XantPhos, RuPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required. These ligands promote both the oxidative addition and the final reductive elimination steps.[18][19]

  • Base: A strong, non-nucleophilic base is typically needed to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[15] Sodium tert-butoxide (NaOtBu) is a common choice, although milder bases like DBU or Cs2CO3 can be used with more advanced catalyst systems.[18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the strong base and interference with the catalytic intermediates.

Detailed Step-by-Step Methodology
  • Reagent Setup: In a glovebox or under a strong flow of inert gas, add the base (e.g., NaOtBu, 1.4 eq) to a flame-dried reaction vessel. Add the palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq) and the phosphine ligand (e.g., XantPhos, 0.08 eq).

  • Inert Atmosphere: Add this compound (1.0 eq) and the desired amine (1.2 eq). Seal the vessel.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete within 2-18 hours.

  • Workup: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH4Cl) solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

Following functionalization at C8, or as an initial step, the C2-chloro group can be displaced by various nucleophiles. This reaction typically proceeds via a Meisenheimer intermediate, a resonance-stabilized anion, which then expels the chloride leaving group to restore aromaticity.[9][20]

Causality Behind Experimental Choices:

  • Nucleophile: Primary and secondary amines are excellent nucleophiles for this transformation. The reaction often works well with both alkyl and aryl amines.

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or alcohols like isopropanol can be used. These solvents help to stabilize the charged intermediate.

  • Conditions: The reaction may require elevated temperatures (80 °C to reflux) to proceed at a reasonable rate, as the C2 position is less activated than the C4 position in other quinazoline systems.[8][9] An added base (e.g., DIPEA or K2CO3) may be required to scavenge the HCl generated during the reaction.

Detailed Step-by-Step Methodology
  • Reagent Setup: In a reaction vial, dissolve the 8-substituted-2-chloroquinazoline substrate (1.0 eq) in a suitable solvent (e.g., isopropanol or DMF).

  • Nucleophile Addition: Add the desired amine nucleophile (1.5-2.0 eq). If the amine is used as a salt, or if a non-basic amine is used, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

  • Reaction: Seal the vial and heat the mixture to 100-140 °C (conventional heating or microwave irradiation).

  • Monitoring: Monitor the reaction by LC-MS until completion (typically 1-12 hours).

  • Workup: Cool the reaction mixture. If a precipitate has formed, it can be filtered, washed with a cold solvent like diethyl ether, and dried. Alternatively, the solvent can be removed under reduced pressure, and the residue can be taken up in ethyl acetate and washed with water and brine.

  • Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the final product by column chromatography or recrystallization.

Integrated Workflow for Library Synthesis

The orthogonal reactivity of this compound allows for a powerful and efficient workflow to generate a library of diverse analogues for biological screening.

G start This compound r1_suzuki Suzuki Coupling (Arylboronic Acid Library) start->r1_suzuki r1_bwh Buchwald-Hartwig (Amine Library A) start->r1_bwh intermediate 8-Aryl/Amino-2-chloroquinazoline Intermediate Library r1_suzuki->intermediate r1_bwh->intermediate r2_snar SNAr Reaction (Amine Library B) intermediate->r2_snar final Final Diverse Product Library r2_snar->final

Caption: Experimental workflow for library diversification.

Conclusion

This compound is a powerful building block in medicinal chemistry, offering chemists a reliable and flexible platform for synthesizing novel compounds. By leveraging the distinct and orthogonal reactivity of the C2-chloro and C8-bromo substituents, researchers can efficiently generate diverse libraries of molecules. The robust protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution detailed herein provide a solid foundation for any drug discovery program aiming to explore the rich chemical space of the quinazoline scaffold.

References

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. ResearchGate.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. National Center for Biotechnology Information (PMC).
  • 8-Bromo-4-chloroquinazoline. MySkinRecipes.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Bromination of 8-substituted quinolines. Reagents and conditions. ResearchGate.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University of North Texas Digital Library.
  • Quinazoline derivatives: synthesis and bioactivities. National Center for Biotechnology Information (PMC).
  • nucleophilic aromatic substitutions. YouTube.
  • Buchwald–Hartwig amination. Wikipedia.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data.
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. ResearchGate.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. National Center for Biotechnology Information (PMC).
  • This compound, min 97%, 1 gram. CP Lab Safety.
  • 8-Bromo-2-chloro-quinazoline-4-carboxylic acid. PubChem.
  • Quinazoline derivatives & pharmacological activities: a review. SciSpace.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube.
  • Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. National Center for Biotechnology Information (PMC).

Sources

Application Notes & Protocols: 8-Bromo-2-chloroquinazoline as a Versatile Scaffold for the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous approved anticancer drugs that target critical cell signaling pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 8-bromo-2-chloroquinazoline as a versatile starting material for the synthesis and evaluation of novel anticancer agents. The strategic placement of two distinct, selectively addressable halogen atoms at the C2 and C8 positions provides an exceptional platform for molecular elaboration through sequential, site-selective chemical modifications.[3][4] We present detailed, field-proven protocols for the synthesis of quinazoline derivatives, their evaluation in key in vitro anticancer assays, and an exploration of their primary mechanisms of action, with a focus on protein kinase inhibition.

Introduction: The Quinazoline Scaffold in Oncology

Quinazoline derivatives have established themselves as a cornerstone in modern oncology. Marketed drugs such as Gefitinib (Iressa®), Erlotinib (Tarceva®), and Vandetanib (Caprelsa®) validate the therapeutic potential of this scaffold, primarily through the inhibition of protein tyrosine kinases.[1][5][6][7] These enzymes, including the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), are frequently dysregulated in various malignancies, leading to uncontrolled cell proliferation, survival, and angiogenesis.

The this compound building block is of particular strategic importance. Its design offers two distinct reactive sites:

  • C2-Chloro Group: Highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing side chains. This position is critical for interacting with the hinge region of many kinase ATP-binding pockets.

  • C8-Bromo Group: Less reactive towards nucleophilic attack but serves as an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups to explore deeper pockets of the target protein or to modulate the physicochemical properties of the molecule.[3]

This dual-functionality enables the systematic and divergent synthesis of large, diverse chemical libraries, facilitating the exploration of structure-activity relationships (SAR) to develop potent and selective anticancer agents.[8][9]

Synthetic Strategies and Experimental Protocols

The core strategy involves a sequential modification of the this compound scaffold. The more reactive C2-chloro position is typically addressed first, followed by the functionalization of the C8-bromo position.

G start This compound step1 Step 1: Nucleophilic Aromatic Substitution (SNAr) at C2 start->step1 intermediate Intermediate: 2-Amino-8-bromoquinazoline Derivative step1->intermediate Reagent: Amine (R1-NH2) step2 Step 2: Pd-Catalyzed Cross-Coupling (e.g., Suzuki) at C8 intermediate->step2 product Final Product: 2,8-Disubstituted Quinazoline Analog step2->product Reagent: Boronic Acid (R2-B(OH)2)

Caption: General synthetic workflow for 2,8-disubstituted quinazolines.

Protocol 1: Synthesis of 2-(Anilino)-8-bromoquinazoline via Nucleophilic Aromatic Substitution

This protocol details the substitution of the C2-chloro group with a representative amine, a crucial step for creating kinase inhibitors.

Causality: The electron-withdrawing nature of the quinazoline ring nitrogen atoms activates the C2 position for nucleophilic attack. This reaction is typically performed under thermal or microwave conditions, often with acid catalysis to protonate the ring nitrogen, further enhancing the electrophilicity of the C2 carbon.

Materials:

  • This compound (1.0 eq)

  • Substituted Aniline (e.g., 3-ethynyl-4-fluoroaniline) (1.1 eq)

  • Isopropanol (or n-Butanol)

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a round-bottom flask, add this compound and isopropanol (approx. 0.1 M concentration).

  • Add the substituted aniline (1.1 eq) to the suspension.

  • Add one drop of concentrated HCl.

  • Heat the reaction mixture to reflux (approx. 85°C) for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature.

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-(anilino)-8-bromoquinazoline derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: Synthesis of a 2,8-Disubstituted Quinazoline via Suzuki-Miyaura Cross-Coupling

This protocol describes the functionalization of the C8-bromo position, enabling access to a broad chemical space.

Causality: The palladium catalyst undergoes oxidative addition into the C-Br bond. Following transmetalation with the boronic acid and subsequent reductive elimination, a new C-C bond is formed. The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.

Materials:

  • 2-(Anilino)-8-bromoquinazoline derivative (from Protocol 1) (1.0 eq)

  • Arylboronic acid (e.g., thiophene-2-boronic acid) (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 - 0.1 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)

  • Solvent mixture (e.g., 1,4-Dioxane and Water, 4:1)

Procedure:

  • In a reaction vessel suitable for inert atmosphere chemistry, combine the 2-(anilino)-8-bromoquinazoline derivative, the arylboronic acid, and the base.

  • Add the palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100°C for 8-16 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography to yield the final 2,8-disubstituted quinazoline.

  • Confirm the structure and purity via NMR and HRMS.

Mechanism of Action: Targeting Cancer-Driving Kinases

A primary mechanism of action for quinazoline-based anticancer agents is the inhibition of protein tyrosine kinases, such as EGFR and VEGFR-2.[7] These compounds are typically designed as ATP-competitive inhibitors.[7] The quinazoline nitrogen atoms (N1 and N3) form crucial hydrogen bonds with the "hinge region" of the kinase domain, mimicking the adenine portion of ATP. The substituents introduced at the C2 and C8 positions then occupy adjacent hydrophobic pockets, determining the compound's potency and selectivity.

G ligand Growth Factor (e.g., EGF, VEGF) receptor Receptor Tyrosine Kinase (EGFR / VEGFR-2) ligand->receptor dimer Dimerization & Autophosphorylation receptor->dimer pathway Downstream Signaling (Ras/Raf/MEK/ERK, PI3K/Akt) dimer->pathway response Cellular Responses: • Proliferation • Angiogenesis • Survival pathway->response inhibitor Quinazoline Inhibitor inhibitor->receptor Binds to ATP Pocket, Blocks Phosphorylation

Caption: Inhibition of a Receptor Tyrosine Kinase signaling pathway.

In Vitro Evaluation: Protocols for Anticancer Activity Screening

Initial screening of newly synthesized compounds is performed using a panel of in vitro assays to determine their biological activity.[10][11]

G cluster_0 Primary Screening cluster_1 Mechanism of Action synthesis Synthesized Compound Library assay1 Cell Viability Assay (e.g., MTT, CellTiter-Glo) synthesis->assay1 ic50_det Determine IC50 Values assay1->ic50_det hits Potent Hits (Low IC50) ic50_det->hits Select Hits assay2 Target-Based Assay (e.g., Kinase Inhibition) hits->assay2 confirm Confirm On-Target Activity assay2->confirm

Caption: Workflow for in vitro screening of synthesized compounds.

Protocol 3: Cell Viability Assay using CellTiter-Glo®

This protocol measures the number of viable cells in culture based on the quantification of ATP, which signals the presence of metabolically active cells.[11][12]

Causality: The CellTiter-Glo® reagent lyses cells and provides the substrate (luciferin) and enzyme (luciferase) for a reaction that produces light, with the luminescence signal being directly proportional to the amount of ATP present. A decrease in signal indicates cell death or inhibition of proliferation.

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear-bottom, opaque-walled plates

  • Synthesized compounds (dissolved in DMSO to create stock solutions)

  • Positive control (e.g., Gefitinib or Cisplatin)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds, positive control, and a vehicle control (DMSO) in culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as percent viability versus log[concentration]. Calculate the IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) using non-linear regression analysis software (e.g., GraphPad Prism).

Protocol 4: In Vitro Kinase Inhibition Assay (Conceptual)

This protocol outlines the general steps to directly measure a compound's inhibitory activity against a specific target kinase, such as EGFR or VEGFR-2. This is often done using commercially available kits.[13][14]

Causality: These assays measure the enzymatic activity of the purified kinase. A potent inhibitor will prevent the kinase from phosphorylating its substrate, leading to a reduced signal (which could be fluorescence, luminescence, or radioactivity, depending on the assay format).

Procedure:

  • A solution of the purified recombinant kinase (e.g., VEGFR-2) is prepared in a kinase reaction buffer.

  • The synthesized compound is added at various concentrations.

  • The kinase and inhibitor are allowed to pre-incubate for a short period.

  • The reaction is initiated by adding the kinase substrate (e.g., a specific peptide) and ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is stopped, and the amount of phosphorylated substrate is quantified.

  • The IC₅₀ value is determined by plotting the percentage of kinase inhibition against the log[inhibitor concentration].

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation of structure-activity relationships.

Table 1: Representative Cytotoxicity Data for Synthesized Quinazoline Derivatives

Compound ID R¹ (at C2) R² (at C8) A549 IC₅₀ (µM) MCF-7 IC₅₀ (µM)
SC-01 4-Fluoroanilino Thiophen-2-yl 5.2 8.1
SC-02 4-Fluoroanilino Furan-2-yl 7.8 10.3
SC-03 3-Chloroanilino Thiophen-2-yl 2.1 3.5
Gefitinib - - 0.5 > 20

Data are hypothetical examples for illustrative purposes.

Table 2: Representative Kinase Inhibition Data

Compound ID EGFR IC₅₀ (nM) VEGFR-2 IC₅₀ (nM) Selectivity (EGFR/VEGFR-2)
SC-01 550 45 0.08
SC-03 210 25 0.12
Vandetanib 40 30 0.75

Data are hypothetical examples for illustrative purposes.

Conclusion

This compound is a powerful and highly adaptable scaffold for the discovery of novel anticancer agents.[3] The orthogonal reactivity of its two halogen substituents allows for the creation of diverse and complex molecules through robust and well-established synthetic protocols.[4] By combining rational design with the systematic evaluation of biological activity through the in vitro assays described herein, researchers can efficiently explore structure-activity relationships and identify lead compounds with potent activity against key oncogenic drivers like EGFR and VEGFR-2. Further optimization of these leads for improved potency, selectivity, and pharmacokinetic properties can pave the way for the development of next-generation targeted cancer therapies.

References

  • Jangde, R., et al. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
  • Zhang, Y., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 14(3), 279. [Link]
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science. [Link]
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
  • Pop, O., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(21), 13398. [Link]
  • Lieber, M. M., et al. (1998). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of Experimental Therapeutics & Oncology, 3(1), 39-47. [Link]
  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3004. [Link]
  • Clinically approved quinazoline scaffolds as EGFR inhibitors.
  • Liu, Y. J., et al. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. Anti-Cancer Agents in Medicinal Chemistry, 12(2), 117-135. [Link]
  • Singh, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Combinatorial Chemistry & High Throughput Screening, 26(10), 1845-1864. [Link]
  • Fast and efficient synthesis of quinazoline deriv
  • Liu, Y., et al. (2012). Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • Kumar, R., et al. (2024). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. European Journal of Medicinal Chemistry, 263, 115939. [Link]
  • Worrell, B. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17294–17303. [Link]
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.
  • (PDF) In-vitro Models in Anticancer Screening.
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 9, 755919. [Link]
  • Yousefbeyk, M., & Ghasemi, J. B. (2024). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Pharmaceutical Sciences, 30(2), 209-228. [Link]
  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. Guilan University of Medical Sciences. [Link]
  • Koci, J., et al. (2021). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers in Chemistry, 9, 650942. [Link]
  • El-Sayed, N. N. E., et al. (2024). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 14(1), 1-20. [Link]
  • Quinazoline synthesis. Organic Chemistry Portal. [Link]
  • Mathew, B., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(19), 6683. [Link]
  • Synthetic strategies for preparation of 4-quinazolinone derivatives.
  • Kumar, D., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. MedChemComm, 7(5), 788-814. [Link]
  • Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold.
  • Synthesis and design of new bromoquinazoline derivatives with anti-breast cancer activity.
  • Faghih, Z., et al. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 14(2), 167–175. [Link]
  • Al-Ostath, O. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 643. [Link]
  • 8-Bromo-4-chloroquinazoline. MySkinRecipes. [Link]
  • El-Damasy, A. K., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
  • 8-Bromo-2-chloro-6-fluoroquinazoline. MySkinRecipes. [Link]
  • Gomes, B., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(5), 4349–4363. [Link]
  • Diagrammatic representation of the structure–activity relationship of 8a–l and 10a–d on VEGFR‐2.
  • This compound (C8H4BrClN2). PubChemLite. [Link]

Sources

Application Note: Selective Functionalization of 8-Bromo-2-chloroquinazoline with Amines for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly kinase inhibitors used in oncology.[1][2] The di-halogenated scaffold, 8-Bromo-2-chloroquinazoline, represents a highly versatile starting material for the synthesis of complex molecular libraries. Its two distinct halogenated positions—an electron-deficient heteroaryl chloride at C2 and an aryl bromide at C8—offer orthogonal reactivity that can be exploited for selective functionalization. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the two primary strategies for reacting this compound with amines: Nucleophilic Aromatic Substitution (SNAr) to functionalize the C2 position and Palladium-Catalyzed Buchwald-Hartwig Amination to selectively target the C8 position. We will elucidate the mechanistic rationale behind this regioselectivity and provide robust, step-by-step protocols for achieving high-yield synthesis of key chemical intermediates for drug discovery programs.

Mechanistic Rationale & Regioselectivity

The synthetic utility of this compound hinges on the differential reactivity of its two carbon-halogen bonds.

  • The C2-Chloride: The chlorine atom at the 2-position is part of a pyrimidine ring, which is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic environment makes the C2 position highly susceptible to attack by nucleophiles, proceeding through a classic Nucleophilic Aromatic Substitution (SNAr) mechanism.[3][4] The reaction typically involves the formation of a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride leaving group.[5] This pathway is generally favored under thermal conditions, often without the need for a metal catalyst.

  • The C8-Bromide: The bromine atom at the 8-position is attached to a benzene ring. While aryl halides can undergo SNAr, it requires harsh conditions unless strongly electron-withdrawing groups are present. The C8-Br bond is, however, an ideal substrate for palladium-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination , a powerful method for forming C-N bonds, can be precisely tuned with specific ligands to favor the oxidative addition of palladium into the C-Br bond over the C-Cl bond.[6][7][8] This selectivity allows for the preservation of the C2-chloro group for subsequent diversification.

This orthogonal reactivity enables a strategic, stepwise approach to molecular design, as illustrated below.

G cluster_0 Reaction Pathways start This compound snar_product 8-Bromo-2-(amino)quinazoline (SNA_r Product) start->snar_product Nucleophilic Aromatic Substitution (e.g., Amine, Heat, Base) bh_product 2-Chloro-8-(amino)quinazoline (Buchwald-Hartwig Product) start->bh_product Buchwald-Hartwig Amination (e.g., Amine, Pd Catalyst, Ligand, Base)

Figure 1: Regioselective amination pathways of this compound.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol details the synthesis of 8-Bromo-2-(amino)quinazoline derivatives, which are valuable intermediates for further functionalization at the C8-bromo position, for instance, via Suzuki or Sonogashira coupling.

Principle

The reaction proceeds via an SNAr mechanism where the amine acts as the nucleophile, attacking the electron-deficient C2 position of the quinazoline ring. The use of a polar aprotic solvent helps to solvate the intermediates, and a mild base can be used to scavenge the HCl generated during the reaction.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.2 - 2.0 equiv)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • n-Butanol or 2-Propanol (approx. 0.1 M concentration)

  • Ethyl acetate, Saturated sodium bicarbonate solution, Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • To a round-bottom flask, add this compound (1.0 equiv) and the chosen amine (1.2-2.0 equiv).

  • Add the solvent (e.g., n-Butanol) to achieve a concentration of approximately 0.1 M with respect to the starting quinazoline.

  • Add the base (e.g., DIPEA, 2.0 equiv).

  • Fit the flask with a reflux condenser and flush the system with an inert gas (Nitrogen or Argon).

  • Heat the reaction mixture to reflux (typically 100-120°C) and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Redissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 8-Bromo-2-(amino)quinazoline product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Troubleshooting
  • Choice of Solvent: Polar protic solvents like n-butanol or isopropanol are effective as they can stabilize the charged Meisenheimer intermediate through hydrogen bonding. For less reactive amines, a higher boiling point solvent like DMF or DMSO can be used to increase the reaction rate.

  • Role of the Base: A non-nucleophilic base like DIPEA is used to neutralize the generated HCl without competing with the amine nucleophile. An inorganic base like K₂CO₃ can also be effective.

  • Incomplete Conversion: If the reaction stalls, consider increasing the temperature or using a more polar, higher-boiling point solvent. Ensure the amine is not sterically hindered to an excessive degree.

Protocol 2: Buchwald-Hartwig Amination at the C8-Position

This protocol enables the selective synthesis of 2-Chloro-8-(amino)quinazoline derivatives, preserving the C2-chloro position for subsequent SNAr reactions. This pathway is critical for building molecular diversity from a different vector of the scaffold.

Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction.[7][9] The catalytic cycle involves the oxidative addition of the palladium(0) complex to the aryl bromide (C8-Br), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the palladium(0) catalyst.[10] The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and promoting the desired reactivity and selectivity.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂(Br) OxAdd->PdII_Aryl + Ar-Br LigandExch Amine Coordination PdII_Amine [Ar-Pd(II)L₂(NHR₂)]⁺Br⁻ LigandExch->PdII_Amine + R₂NH Deprotonation Deprotonation (Base) PdII_Amido Ar-Pd(II)L₂(NR₂) Deprotonation->PdII_Amido - H-Base⁺Br⁻ PdII_Amido->Pd0 Reductive Elimination RedElim Reductive Elimination Product Ar-NR₂ RedElim->Product

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol

Materials:

  • This compound (1.0 equiv)

  • Primary or Secondary Amine (1.1 - 1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Phosphine Ligand (e.g., RuPhos, Xantphos, BINAP) (2-10 mol%)

  • Sodium tert-butoxide (NaOt-Bu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 equiv)

  • Anhydrous Toluene or Dioxane (approx. 0.1 M concentration)

  • Ethyl acetate, Water, Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Celite

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or oven-dried reaction vial with a septum

  • Inert atmosphere setup (Schlenk line with Nitrogen or Argon)

  • Magnetic stirrer with heating mantle

  • Syringes for transfer of anhydrous solvents and reagents

  • Standard laboratory glassware for workup and purification

Procedure:

  • Strictly under an inert atmosphere (e.g., in a glovebox or using Schlenk technique): To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the phosphine ligand (e.g., RuPhos, 10 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous solvent (e.g., Toluene) via syringe to achieve a concentration of approximately 0.1 M.

  • Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.[11]

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues, washing the pad with additional ethyl acetate.

  • Wash the combined filtrate with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-Chloro-8-(amino)quinazoline product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Causality and Troubleshooting
  • Inert Atmosphere: The Pd(0) species in the catalytic cycle is oxygen-sensitive. Failure to maintain a strictly inert atmosphere is a primary cause of reaction failure.

  • Ligand Choice: The ligand choice is critical. Bulky, electron-rich phosphine ligands like RuPhos or BrettPhos are often highly effective as they promote the rate-limiting oxidative addition and reductive elimination steps.[12] The choice of ligand can influence selectivity and substrate scope.

  • Base Selection: A strong, non-nucleophilic base is required. NaOt-Bu is common for many amines, while Cs₂CO₃ may be preferred for more sensitive substrates. The base must be anhydrous.

  • Selectivity: The preference for oxidative addition at the C-Br bond over the C-Cl bond is a well-established principle in palladium catalysis, making this a reliable method for selective functionalization at the C8 position.[8]

Data Summary

The following table summarizes typical conditions for the amination of this compound, providing a comparative overview for experimental design.

ParameterProtocol 1: SNArProtocol 2: Buchwald-Hartwig Amination
Target Position C2-ClC8-Br
Typical Amine Aliphatic & Aromatic (Primary/Secondary)Aliphatic & Aromatic (Primary/Secondary)
Catalyst NonePd(OAc)₂, Pd₂(dba)₃
Ligand NoneRuPhos, Xantphos, BrettPhos, BINAP
Base DIPEA, K₂CO₃ (weaker bases)NaOt-Bu, Cs₂CO₃, K₃PO₄ (strong bases)
Solvent n-Butanol, 2-Propanol, DMF, DMSOToluene, Dioxane (anhydrous)
Temperature 80 - 140°C80 - 120°C
Key Requirement Thermal energyStrictly inert atmosphere
Product 8-Bromo-2-(amino)quinazoline2-Chloro-8-(amino)quinazoline

Applications & Synthetic Diversification

The products generated from these protocols are not end-points but rather versatile nodes for creating extensive chemical libraries. The remaining halogen atom serves as a handle for subsequent transformations, enabling a modular approach to drug discovery.

G cluster_path1 SNA_r First cluster_path2 Buchwald-Hartwig First start This compound p1_step1 8-Bromo-2-(amino)quinazoline start->p1_step1 Protocol 1: SNA_r (R¹-NH₂) p2_step1 2-Chloro-8-(amino)quinazoline start->p2_step1 Protocol 2: Buchwald-Hartwig (R²-NH₂) p1_step2 Diverse 2,8-Disubstituted Quinazolines p1_step1->p1_step2 Suzuki/Heck/etc. (at C8-Br) p2_step2 Diverse 2,8-Disubstituted Quinazolines p2_step1->p2_step2 SNA_r/Coupling (at C2-Cl)

Figure 3: Synthetic workflow for the diversification of the quinazoline scaffold.

This dual-pathway strategy allows researchers to introduce a wide array of functionalities at both the C2 and C8 positions, systematically exploring the chemical space around the quinazoline core to optimize structure-activity relationships (SAR) for various biological targets.

References

  • Alarcón-Espósito, J., et al. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers in Chemistry.
  • Andrade, C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (PMC).
  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Smith, J. A., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. Journal of Organic Chemistry.
  • Various Authors. (2022). Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline. ResearchGate.
  • Armarego, W. L. F. (1969). Quinazolines. Part XXI. Synthesis of cis-2-amino-8a-carboxymethyl-3,4,4a,5,6,7,8,8a-octahydroquinazoline and related compounds. Journal of the Chemical Society C: Organic.
  • Wikipedia Contributors. (2024). Buchwald–Hartwig amination. Wikipedia.
  • Google Patents. (2009). Preparation method of 2-methyl-8-aminoquinoline. Google Patents (CN101602723B).
  • Franco, C. H., et al. (2024). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. ResearchGate.
  • Organic Chemistry Portal. (2024). Buchwald-Hartwig Cross Coupling Reaction. organic-chemistry.org.
  • Evans, M. (2019). nucleophilic aromatic substitutions. YouTube.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Various Authors. (2016).
  • Various Authors. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. ResearchGate.
  • Various Authors. (2015). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Google Patents. (2011). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Google Patents (CN102675201B).
  • Fors, B. P., et al. (2011). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science.

Sources

Protocol for the Synthesis of 8-Amino-2-Chloroquinazoline Derivatives: A Modular Approach for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers

Abstract

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, including kinase inhibitors used in oncology.[1][2] Specifically, functionalization at the C2 and C8 positions is critical for modulating target affinity and pharmacokinetic properties.[1] This application note provides a detailed, three-step protocol for the synthesis of 8-amino-2-chloroquinazoline, a versatile intermediate for the development of novel therapeutic agents. The described methodology is robust, employs common laboratory reagents, and is designed to be highly adaptable for the synthesis of diverse derivative libraries. We emphasize the chemical rationale behind each step, providing researchers with the foundational knowledge to troubleshoot and modify the protocol for their specific research needs.

Introduction and Scientific Rationale

Quinazoline derivatives are renowned for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The 8-amino substitution provides a key vector for further chemical modification, while the 2-chloro group serves as an excellent electrophilic handle for nucleophilic substitution reactions, enabling the introduction of various side chains.

The synthetic strategy outlined herein is designed for efficiency and selectivity. It begins with a commercially available substituted anthranilic acid and proceeds through a quinazolinedione intermediate. This approach circumvents challenges associated with direct cyclization to the desired product and provides a reliable pathway to the key intermediates. The critical final step leverages the differential reactivity of chloro-substituents on the quinazoline ring to achieve selective functionalization, a cornerstone of modern heterocyclic chemistry.

Overall Synthetic Scheme

The synthesis of 8-amino-2-chloroquinazoline is achieved via a three-step sequence starting from 2-amino-3-nitrobenzoic acid. The pathway involves cyclization to form a dione, subsequent dichlorination, and a final selective reduction and dehalogenation step.

Synthetic_Scheme cluster_0 Step A: Cyclization cluster_1 Step B: Dichlorination cluster_2 Step C: Selective Reduction & Dechlorination Start 2-Amino-3-nitrobenzoic acid Intermediate1 8-Nitroquinazoline-2,4(1H,3H)-dione Start->Intermediate1 Urea, Heat (180-190 °C) Intermediate2 2,4-Dichloro-8-nitroquinazoline Intermediate1->Intermediate2 POCl₃, N,N-Diethylaniline, Reflux FinalProduct 8-Amino-2-chloroquinazoline Intermediate2->FinalProduct H₂, 10% Pd/C, NaOAc, EtOH

Caption: Overall reaction pathway for the synthesis of 8-amino-2-chloroquinazoline.

Detailed Experimental Protocols

Safety Precaution: This protocol involves hazardous materials, including phosphorus oxychloride (corrosive and water-reactive) and high-pressure hydrogen gas. All steps must be performed in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

Protocol 1: Synthesis of 8-Nitroquinazoline-2,4(1H,3H)-dione (Step A)

Principle: This step involves the cyclocondensation of 2-amino-3-nitrobenzoic acid with urea. Urea serves as the C2-N3 synthon, decomposing upon heating to form isocyanic acid, which reacts with the anthranilic acid derivative to form the pyrimidine ring of the quinazolinedione system.

Materials:

  • 2-Amino-3-nitrobenzoic acid

  • Urea

  • Sand bath or high-temperature heating mantle

  • Three-neck round-bottom flask (500 mL)

  • Mechanical stirrer

  • Thermometer

  • Sodium hydroxide (NaOH) solution, 2 M

  • Hydrochloric acid (HCl), concentrated

  • Deionized water

  • Buchner funnel and filter paper

Procedure:

  • Combine 2-amino-3-nitrobenzoic acid (1.0 eq) and urea (10.0 eq) in a three-neck round-bottom flask equipped with a mechanical stirrer and thermometer.

  • Heat the solid mixture in a sand bath to 180-190 °C. The mixture will melt and begin to evolve ammonia gas.

  • Maintain the temperature and continue stirring for 3-4 hours, until the gas evolution ceases.

  • Allow the reaction mixture to cool to approximately 100 °C.

  • Carefully add 2 M NaOH solution (approx. 5 volumes) to the solidified mass and heat the mixture to boiling with stirring until all solids dissolve.

  • Treat the hot solution with activated charcoal, if necessary, and filter through celite to remove impurities.

  • Cool the filtrate to room temperature and acidify by the slow addition of concentrated HCl until the pH is ~1-2.

  • A yellow precipitate will form. Cool the suspension in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold deionized water until the washings are neutral, and then with a small amount of cold ethanol.

  • Dry the product, 8-nitroquinazoline-2,4(1H,3H)-dione, in a vacuum oven at 80 °C.

Protocol 2: Synthesis of 2,4-Dichloro-8-nitroquinazoline (Step B)

Principle: The hydroxyl groups of the quinazolinedione tautomer are converted to chloro groups using phosphorus oxychloride (POCl₃). N,N-diethylaniline is used as a high-boiling point base to neutralize the HCl gas generated during the reaction, driving the reaction to completion.

Materials:

  • 8-Nitroquinazoline-2,4(1H,3H)-dione (from Step A)

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline

  • Round-bottom flask with reflux condenser

  • Ice, crushed

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, create a slurry of 8-nitroquinazoline-2,4(1H,3H)-dione (1.0 eq) in phosphorus oxychloride (10.0 eq).

  • To this slurry, add N,N-diethylaniline (1.0 eq) dropwise while stirring.

  • Fit the flask with a reflux condenser (with a gas trap for HCl) and heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring in the fume hood. This is a highly exothermic and gas-evolving step.

  • A solid precipitate will form. Stir the mixture until all the ice has melted.

  • Collect the crude solid by vacuum filtration and wash with cold water.

  • Dissolve the solid in dichloromethane (DCM) and transfer to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is 2,4-dichloro-8-nitroquinazoline, which can be used in the next step, often without further purification.

Protocol 3: Synthesis of 8-Amino-2-chloroquinazoline (Step C)

Principle: This step achieves two critical transformations simultaneously via catalytic hydrogenation. The aromatic nitro group is reduced to a primary amine, and the more reactive C4-chloro substituent undergoes hydrogenolysis (dehalogenation), while the less reactive C2-chloro group remains intact. Sodium acetate is added to neutralize the HCl formed during the dehalogenation, preventing catalyst poisoning.

Materials:

  • 2,4-Dichloro-8-nitroquinazoline (from Step B)

  • Palladium on activated carbon (10% Pd/C, 50% wet)

  • Sodium acetate (NaOAc), anhydrous

  • Ethanol (EtOH)

  • Parr hydrogenator or similar hydrogenation apparatus

  • Celite

Procedure:

  • Charge a Parr hydrogenation vessel with 2,4-dichloro-8-nitroquinazoline (1.0 eq), 10% Pd/C catalyst (0.1 w/w), and anhydrous sodium acetate (1.5 eq).

  • Add ethanol as the solvent.

  • Seal the vessel, evacuate the air, and purge with nitrogen gas, repeating three times.

  • Introduce hydrogen gas to a pressure of 50 psi.

  • Shake or stir the reaction mixture at room temperature. Monitor the reaction by observing hydrogen uptake. The reaction is typically complete in 4-8 hours.

  • Once hydrogen uptake ceases, vent the system and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by column chromatography on silica gel or by recrystallization (e.g., from an ethanol/water mixture) to yield pure 8-amino-2-chloroquinazoline.

Quantitative Data Summary

The following table provides representative quantitative data for the synthetic protocol. Yields are indicative and may vary based on reaction scale and purity of reagents.

StepStarting MaterialReagent 1Reagent 2SolventTemp. (°C)Time (h)Typical Yield (%)
A 2-Amino-3-nitrobenzoic acidUrea (10 eq)-None180-1903-480-90%
B 8-Nitroquinazoline-dionePOCl₃ (10 eq)N,N-diethylaniline (1 eq)POCl₃1104-675-85%
C 2,4-Dichloro-8-nitroquinazolineH₂ (50 psi)10% Pd/C (0.1 w/w)EthanolRT4-865-75%

Characterization of Final Product

The identity and purity of the final product, 8-amino-2-chloroquinazoline, should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals include distinct aromatic protons on the quinazoline core and a broad singlet for the -NH₂ protons.

  • ¹³C NMR: Will show the characteristic number of carbon signals for the quinazoline scaffold.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₈H₆ClN₃ (m/z ≈ 179.03).[5]

  • Infrared (IR) Spectroscopy: Will show characteristic N-H stretching vibrations for the primary amine.

Experimental Workflow Visualization

The overall laboratory workflow, from reaction setup to final product analysis, is summarized in the diagram below.

Experimental_Workflow start Start: Reagent Preparation & Stoichiometry Calculation step_a Step A: Cyclization Reaction Setup start->step_a workup_a Aqueous Workup & Acidification step_a->workup_a purify_a Filtration & Drying of Intermediate 1 workup_a->purify_a step_b Step B: Dichlorination Reaction Setup purify_a->step_b workup_b Quench on Ice & Extraction step_b->workup_b purify_b Solvent Removal to get Intermediate 2 workup_b->purify_b step_c Step C: Hydrogenation Reaction Setup purify_b->step_c workup_c Catalyst Filtration step_c->workup_c purify_c Purification (Chromatography/Recrystallization) workup_c->purify_c analysis Final Product Characterization (NMR, MS, IR) purify_c->analysis end Pure 8-Amino-2-chloroquinazoline analysis->end

Sources

Application Notes and Protocols for the Synthesis of Fluorescent Probes from 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science due to its wide range of biological activities and favorable photophysical properties. This document provides a comprehensive technical guide for the rational design and synthesis of novel fluorescent probes starting from the versatile building block, 8-Bromo-2-chloroquinazoline. We present a strategic, sequential functionalization approach that leverages the differential reactivity of the C2-chloro and C8-bromo positions. Detailed, field-proven protocols for palladium-catalyzed cross-coupling reactions, including Buchwald-Hartwig amination and Suzuki-Miyaura coupling, are provided. This guide is intended for researchers, scientists, and drug development professionals seeking to create custom fluorescent probes for applications in high-throughput screening, cellular imaging, and diagnostics.

Introduction: The Quinazoline Scaffold as a Tunable Fluorophore

Fluorescent probes are indispensable tools in modern biological research and drug discovery, enabling the visualization and quantification of specific analytes and biological processes in real-time.[1][2] Small-molecule organic fluorophores offer significant advantages, including high sensitivity, good photostability, and the potential for chemical modification to fine-tune their properties.[3] The quinazoline core, in particular, has emerged as a powerful platform for the development of fluorescent probes.[4]

The fluorescence of quinazoline derivatives is often based on an intramolecular charge transfer (ICT) mechanism.[5] By strategically installing electron-donating groups (Donors, D) and electron-accepting groups (Acceptors, A) on the quinazoline ring, a "push-pull" system is created. Upon photoexcitation, an electron is promoted from the donor to the acceptor, resulting in a large excited-state dipole moment and fluorescence emission. The energy of this emission, and thus the color of the light, is highly sensitive to the nature of the D-A pair and the polarity of the local environment.[6]

The starting material, This compound , offers two distinct reaction sites for introducing these donor and acceptor moieties in a controlled manner. The C2-chloro and C8-bromo positions exhibit differential reactivity in palladium-catalyzed cross-coupling reactions, allowing for a sequential and regioselective functionalization strategy. This enables the systematic synthesis of a diverse library of fluorescent probes with tailored photophysical properties.

The Strategic Approach: Sequential Functionalization

The key to successfully synthesizing diverse probes from this compound lies in exploiting the differential reactivity of the two halogen atoms. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic aromatic substitution and Buchwald-Hartwig amination than the bromine at the C8 position. This is due to the electron-withdrawing effect of the adjacent nitrogen atoms in the pyrimidine ring, which activates the C2 position for nucleophilic attack. Conversely, the C8-bromo position is more amenable to oxidative addition in Suzuki and Sonogashira couplings.

This reactivity difference allows for a reliable two-step synthetic sequence:

  • Step 1: Functionalization at the C2 Position: Introduction of a donor or linker group via Buchwald-Hartwig amination.

  • Step 2: Functionalization at the C8 Position: Introduction of an acceptor or fluorophore moiety via Suzuki-Miyaura coupling.

This sequential approach provides precise control over the final structure of the fluorescent probe.

Visualization of the Synthetic Workflow

G cluster_0 Core Synthesis Strategy Start This compound Intermediate 2-Amino-8-bromoquinazoline Derivative Start->Intermediate Step 1: Buchwald-Hartwig Amination (Donor/Linker Introduction at C2) Final_Probe Final Fluorescent Probe (2,8-Disubstituted Quinazoline) Intermediate->Final_Probe Step 2: Suzuki-Miyaura Coupling (Acceptor/Fluorophore Introduction at C8)

Caption: General workflow for sequential functionalization.

Materials and Reagents

  • Starting Material: this compound

  • Amines for Buchwald-Hartwig: Aniline derivatives, alkylamines, heterocyclic amines (e.g., morpholine, piperazine)

  • Boronic Acids/Esters for Suzuki Coupling: Arylboronic acids, heteroarylboronic acids, vinylboronic acids

  • Palladium Catalysts:

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

    • Pd(OAc)₂ (Palladium(II) acetate)

    • Pre-catalysts such as BrettPhos Pd G3

  • Phosphine Ligands:

    • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

    • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)

    • BrettPhos (2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl)

  • Bases:

    • Cs₂CO₃ (Cesium carbonate)

    • K₂CO₃ (Potassium carbonate)

    • NaOt-Bu (Sodium tert-butoxide)

  • Solvents:

    • 1,4-Dioxane (anhydrous)

    • Toluene (anhydrous)

    • N,N-Dimethylformamide (DMF)

  • Other Reagents: Anhydrous sodium sulfate, silica gel for column chromatography, deuterated solvents for NMR, HPLC grade solvents.

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination at the C2 Position

This protocol describes the introduction of an amine nucleophile at the C2 position of this compound. The choice of a bulky phosphine ligand like Xantphos is crucial to facilitate the reductive elimination step and prevent catalyst deactivation.[7]

Reaction Scheme:

(Illustrative scheme, not a real image)

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 equiv.), Xantphos (0.08 equiv.), and Cs₂CO₃ (1.4 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under the inert atmosphere, add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired 2-amino-8-bromoquinazoline intermediate.

Expert Insight: The choice of base is critical. Sodium tert-butoxide is a stronger base and can be effective, but cesium carbonate is often preferred for substrates with base-sensitive functional groups.[8]

Protocol 2: Suzuki-Miyaura Coupling at the C8 Position

This protocol describes the formation of a C-C bond at the C8 position, which is essential for extending the π-conjugated system of the fluorophore.

Reaction Scheme:

(Illustrative scheme, not a real image)

  • Reaction Setup: To an oven-dried Schlenk flask, add the 2-amino-8-bromoquinazoline intermediate (1.0 equiv.), the arylboronic acid (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 6-18 hours).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate.

  • Extraction: Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization to obtain the final fluorescent probe.

Expert Insight: The water in the solvent system is crucial for the Suzuki reaction as it helps to dissolve the inorganic base and facilitates the transmetalation step of the catalytic cycle.[6]

Characterization of Synthesized Probes

The synthesized fluorescent probes should be thoroughly characterized to confirm their structure and evaluate their photophysical properties.

  • Structural Characterization:

    • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and purity.

    • High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula.

  • Photophysical Characterization:

    • UV-Vis Absorption Spectroscopy: To determine the absorption maximum (λ_abs).

    • Fluorescence Spectroscopy: To determine the excitation (λ_ex) and emission (λ_em) maxima.

    • Quantum Yield (Φ_F) Measurement: To quantify the efficiency of the fluorescence process. This is typically measured relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

    • Stokes Shift Calculation: The difference between the emission and absorption maxima (λ_em - λ_abs), which is an important parameter for imaging applications.

Data Presentation: Representative Photophysical Properties
Probe IDDonor (at C2)Acceptor (at C8)λ_abs (nm)λ_em (nm)Stokes Shift (nm)Quantum Yield (Φ_F)
QZ-1 MorpholinePhenyl3504501000.65
QZ-2 Aniline4-Methoxyphenyl3754901150.82[9]
QZ-3 Piperazine2-Thienyl3604751150.55
QZ-4 N,N-DimethylanilineNaphthyl3905201300.78

Note: The data presented is illustrative and based on typical values for donor-acceptor quinazoline derivatives. Actual values will depend on the specific substituents.[1][10]

Application in Cellular Imaging

Quinazoline-based probes can be designed to target specific subcellular compartments, such as mitochondria or lysosomes, by incorporating appropriate targeting moieties.[11]

Visualization of a Potential Application Pathway

G cluster_1 Cellular Imaging Application Probe Quinazoline Probe (e.g., with lysosome-targeting morpholine group) Cell Live HeLa Cell Probe->Cell Incubation Lysosome Lysosome (Acidic Environment) Cell->Lysosome Accumulation Signal Fluorescence Signal Increase Lysosome->Signal Protonation & ICT Modulation

Caption: Probe targeting and signal generation in lysosomes.

Protocol 3: Live-Cell Imaging
  • Cell Culture: Plate cells (e.g., HeLa cells) on glass-bottom dishes and culture overnight.

  • Probe Loading: Prepare a stock solution of the quinazoline probe in DMSO. Dilute the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

  • Staining: Remove the old medium from the cells and add the probe-containing medium. Incubate for 30-60 minutes at 37 °C.

  • Washing: Remove the probe-containing medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging: Add fresh culture medium and image the cells using a fluorescence microscope with appropriate filter sets corresponding to the excitation and emission wavelengths of the probe.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low yield in Buchwald-Hartwig amination 1. Inactive catalyst. 2. Impure amine or solvent. 3. Inappropriate base.1. Use a pre-catalyst or ensure complete reduction of Pd(II) to Pd(0). 2. Use freshly distilled/purified reagents. 3. Screen different bases (e.g., NaOt-Bu, K₃PO₄).
Low yield in Suzuki coupling 1. Protodeboronation of the boronic acid. 2. Catalyst deactivation. 3. Homocoupling of the boronic acid.1. Use anhydrous solvents; consider using a boronic ester (e.g., pinacol ester). 2. Ensure the reaction is under a strict inert atmosphere. 3. Degas the reaction mixture thoroughly.[12]
Difficulty in purification 1. Presence of closely-eluting byproducts. 2. Poor solubility of the final compound.1. Optimize reaction conditions to minimize side reactions. Try a different column chromatography solvent system or consider preparative HPLC. 2. Use a co-solvent system for purification or consider recrystallization.
High background fluorescence in cell imaging 1. Incomplete removal of unbound probe. 2. Autofluorescence from the cell culture medium.1. Increase the number and duration of washing steps. 2. Use phenol red-free medium for imaging experiments.[13]

Conclusion

The this compound scaffold is a highly valuable and versatile starting material for the synthesis of novel fluorescent probes. By employing a strategic, sequential functionalization approach using well-established palladium-catalyzed cross-coupling reactions, a diverse range of donor-acceptor type fluorophores can be readily prepared. The protocols and insights provided in this guide offer a robust framework for researchers to develop custom probes with tailored photophysical properties for a wide array of applications in chemical biology and drug discovery.

References

  • Conjugated structures based on quinazolinones and their application in fluorescent labeling.Organic & Biomolecular Chemistry. URL: https://pubs.rsc.org/en/content/articlelanding/2023/ob/d2ob02293a
  • Preparation and photophysical properties of quinazoline-based fluorophores.RSC Advances. URL: https://pubs.rsc.org/en/content/articlelanding/2020/ra/d0ra05743f
  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors.ACS Medicinal Chemistry Letters. URL: https://pubs.acs.org/doi/10.1021/ml5004298
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a.ResearchGate. URL: https://www.researchgate.net/figure/Optimization-of-the-Suzuki-cross-coupling-reaction-to-obtain-8a_tbl1_325166922
  • Optical spectroscopy data for the quinazoline derivatives 3a-e.ResearchGate. URL: https://www.researchgate.
  • Preparation and photophysical properties of quinazoline-based fluorophores.ResearchGate. URL: https://www.researchgate.net/publication/343603403_Preparation_and_photophysical_properties_of_quinazoline-based_fluorophores
  • Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[9][11][14]Triazolo[4,3-c]quinazolines.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/
  • Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications.Crimson Publishers. URL: https://crimsonpublishers.com/cojbsr/pdf/COJBSR.000537.pdf
  • Quinoline-based fluorescent small molecules for live cell imaging.PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/32473859/
  • Preparation and photophysical properties of quinazoline-based fluorophores.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7444026/
  • Application Notes: Quino-Zn Probes for Fluorescent Imaging of Intracellular Zinc.BenchChem. URL: https://www.benchchem.com/application-notes/quino-zn-probes-for-fluorescent-imaging-of-intracellular-zinc
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.BenchChem. URL: https://www.benchchem.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3057530/
  • Optimizing Suzuki Coupling Reactions.CovaSyn. URL: https://www.covasyn.com/post/optimizing-suzuki-coupling-reactions
  • Site-selective cross coupling by fine-tuning the supramolecular interaction.InCatT. URL: https://www.incatt.com/site-selective-cross-coupling-by-fine-tuning-the-supramolecular-interaction-an-article-review/
  • Buchwald-Hartwig Coupling.Organic Synthesis. URL: https://www.organic-synthesis.org/highlight/procedures/buchwald-hartwig-coupling.html
  • Preparation and photophysical properties of quinazoline-based fluorophores.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7444026/
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol.University of Alberta. URL: https://sites.ualberta.ca/~stradiot/links/NHC-Pd-allyl.pdf
  • Sonogashira coupling.Wikipedia. URL: https://en.wikipedia.org/wiki/Sonogashira_coupling
  • Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive.Synfacts. URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0042-1752834
  • Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.BenchChem. URL: https://www.benchchem.com/technical-support/optimizing-catalyst-and-ligand-selection-for-quinazolin-2-ylboronic-acid-reactions
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.Organic Chemistry Frontiers. URL: https://pubs.rsc.org/en/content/articlelanding/2021/qo/d1qo00211b
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8114886/
  • Buchwald–Hartwig amination.Wikipedia. URL: https://en.wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal. URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm
  • Buchwald-Hartwig Amination.Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Advanced_Organic_Chemistry_(Rao)/05%3A_Palladium_Catalyzed_Coupling_Reactions/5.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7518593411b00012111a9
  • Sonogashira Coupling.Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/25%3A_Transition_Metal-Catalyzed_Coupling_Reactions/25.04%3A_Sonogashira_Coupling
  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5067119/
  • Fluorescence Properties of Donor–Acceptor-Substituted Pyrazoloquinolines.SciSpace. URL: https://typeset.io/papers/fluorescence-properties-of-donor-acceptor-substituted-2g7z201l
  • Optimization in reaction conditions for Suzuki coupling reactions...ResearchGate. URL: https://www.researchgate.net/figure/Optimization-in-reaction-conditions-for-Suzuki-coupling-reactions-between-4-bromopyridopyrimid_tbl1_354145952
  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10878542/
  • Sonogashira Coupling- Reaction and application in Research Lab.YouTube. URL: https://www.youtube.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222379/
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design/cross-coupling-reaction-manual
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.MDPI. URL: https://www.mdpi.com/1420-3049/23/10/2446
  • Discovery of Quinazoline-Based Fluorescent Probes to α1-Adrenergic Receptors.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/ml5004298
  • A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10180860/
  • Optimization in reaction conditions for Suzuki coupling reactions...ResearchGate. URL: https://www.researchgate.net/figure/Optimization-in-reaction-conditions-for-Suzuki-coupling-reactions-between-4-bromopyridopyrimid_tbl1_354145952
  • Donor, Acceptor, and Molecular Charge Transfer Emission All in One Molecule.National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10005700/
  • Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells.Arabian Journal of Chemistry. URL: https://www.sciencedirect.com/science/article/pii/S187853522400247X

Sources

Application Note: A Robust and Scalable Synthesis of 8-Bromo-2-chloroquinazoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the large-scale synthesis of 8-Bromo-2-chloroquinazoline, a critical building block in the development of various pharmaceutical agents. The described methodology is designed for scalability, safety, and high purity, addressing the needs of researchers and professionals in the drug development sector. We will delve into the underlying chemical principles, provide step-by-step instructions, and offer insights into process optimization and safety management.

Introduction

This compound serves as a pivotal intermediate in the synthesis of a wide array of biologically active molecules. Its unique structure, featuring a bromine atom at the 8-position and a chlorine atom at the 2-position of the quinazoline core, allows for versatile functionalization. This makes it a valuable precursor for creating compounds with potential applications in oncology, inflammatory diseases, and neuroscience. The development of a reliable and scalable synthesis for this compound is therefore of paramount importance to accelerate drug discovery programs.

This document outlines a well-established synthetic route, focusing on practical execution and the rationale behind key procedural steps. The protocol is designed to be self-validating, with clear instructions for monitoring reaction progress and ensuring the quality of the final product.

Synthetic Approach: The Von Niementowski Reaction and Subsequent Chlorination

The synthesis of this compound is typically achieved through a two-step process. The first step involves the cyclization of 2-amino-3-bromobenzoic acid with formamide to yield 8-bromoquinazolin-4(3H)-one, a reaction known as the Von Niementowski quinazoline synthesis. The subsequent step is the chlorination of the quinazolinone intermediate to afford the desired this compound.

Step 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

The initial step involves the condensation and cyclization of 2-amino-3-bromobenzoic acid and formamide.

Reaction Scheme:

G reactant1 2-Amino-3-bromobenzoic acid product 8-Bromoquinazolin-4(3H)-one reactant1->product Heat reactant2 Formamide reactant2->product

Caption: Synthesis of 8-Bromoquinazolin-4(3H)-one.

This reaction is typically carried out at elevated temperatures, which facilitates the dehydration and subsequent ring closure to form the quinazolinone ring system. Formamide serves as both a reactant and a solvent in this transformation.

Step 2: Chlorination of 8-Bromoquinazolin-4(3H)-one

The second step involves the conversion of the hydroxyl group of the quinazolinone to a chloride using a suitable chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Reaction Scheme:

G reactant1 8-Bromoquinazolin-4(3H)-one product This compound reactant1->product Heat, DIPEA reactant2 POCl3 reactant2->product

Caption: Chlorination to yield this compound.

This reaction is often performed in the presence of a base, such as N,N-diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid generated during the reaction. The choice of chlorinating agent and reaction conditions can significantly impact the yield and purity of the final product.

Detailed Experimental Protocol

This protocol is designed for a laboratory scale and can be adapted for larger-scale production with appropriate engineering controls.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityPurity
2-Amino-3-bromobenzoic acid606-93-9216.0350.0 g>98%
Formamide75-12-745.04250 mL>99%
Phosphorus oxychloride (POCl₃)10025-87-3153.33150 mL>99%
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.2475 mL>99%
Dichloromethane (DCM)75-09-284.93500 mLAnhydrous
Saturated Sodium Bicarbonate Solution--As needed-
Brine--As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-
Step-by-Step Procedure

Part A: Synthesis of 8-Bromoquinazolin-4(3H)-one

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-3-bromobenzoic acid (50.0 g, 0.231 mol) and formamide (250 mL).

  • Heating: Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Isolation: Filter the solid precipitate and wash it with cold water (2 x 100 mL) and then with a small amount of cold ethanol.

  • Drying: Dry the collected solid under vacuum to obtain 8-bromoquinazolin-4(3H)-one as an off-white solid.

Part B: Synthesis of this compound

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend the dried 8-bromoquinazolin-4(3H)-one (from the previous step) in phosphorus oxychloride (150 mL).

  • Addition of Base: Slowly add N,N-diisopropylethylamine (DIPEA, 75 mL) to the suspension via the dropping funnel over 30 minutes. The addition is exothermic, so maintain the temperature below 40 °C using an ice bath if necessary.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-16 hours. Monitor the reaction by TLC (ethyl acetate/hexane, 1:4).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice (1 kg). Caution: This is a highly exothermic and gas-evolving step. Perform this in a well-ventilated fume hood.

    • Stir the mixture until all the ice has melted.

    • Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or hexane, to afford pure this compound as a crystalline solid.

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity.

  • Melting Point: To compare with literature values.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis, especially those involving phosphorus oxychloride and the quenching procedure, must be performed in a well-ventilated fume hood.

  • Phosphorus Oxychloride: This reagent is highly corrosive and reacts violently with water. Handle with extreme care.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Process Optimization and Troubleshooting

  • Reaction Monitoring: Close monitoring of the reaction progress by TLC is crucial to determine the optimal reaction time and prevent the formation of byproducts.

  • Purification: The choice of recrystallization solvent is critical for obtaining high-purity material. Experiment with different solvent systems if the initial recrystallization is not satisfactory.

  • Moisture Control: The chlorination step is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

Conclusion

This application note provides a detailed and reliable protocol for the large-scale synthesis of this compound. By following these procedures and adhering to the safety guidelines, researchers can confidently produce this important building block for their drug discovery and development programs. The provided rationale for each step aims to empower scientists to not only execute the synthesis but also to understand the underlying chemistry, allowing for informed troubleshooting and optimization.

References

  • Von Niementowski, S. Synthesen von Chinazolinderivaten. Journal für Praktische Chemie. 1895, 51 (1), 564-572. [Link]
  • Patel, M. V.; et al. 2-Heterocyclyl-7-substituted-pyrazolo[1,5-a]pyrimidin-5-ones as potent and selective inhibitors of glycogen synthase kinase-3. Bioorganic & Medicinal Chemistry Letters. 2008, 18 (1), 224-229. [Link]

Troubleshooting & Optimization

8-Bromo-2-chloroquinazoline Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 8-Bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, address frequently asked questions, and offer optimized protocols to enhance reaction efficiency and yield.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues encountered during the synthesis of this compound, particularly focusing on the deamination of 4-amino-8-bromo-2-chloroquinazoline.

Q1: My yield of this compound is consistently low (well below the reported 67%). What are the primary causes and how can I improve it?

Low yield is a common frustration that can often be traced back to several key experimental variables. A systematic review of your procedure is the best approach.

Potential Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Isoamyl Nitrite: This is the key reagent for the deamination reaction. Its quality is paramount. Old or improperly stored isoamyl nitrite can decompose, leading to an incomplete reaction. It is recommended to use a fresh bottle or purify older stock if necessary. The reaction calls for a significant excess (4 equivalents) to drive the reaction to completion; ensure your stoichiometry is correct.[1]

    • Starting Material Purity: The purity of the starting material, 4-amino-8-bromo-2-chloroquinazoline, is crucial. Impurities can interfere with the reaction or complicate the purification process. Verify the purity of your starting material by ¹H NMR or LC-MS before starting.

  • Reaction Conditions:

    • Temperature Control: The protocol specifies heating the reaction mixture to 60°C for 40 minutes after the addition of isoamyl nitrite.[1] This temperature is critical. Insufficient heating may lead to a stalled or incomplete reaction, while excessive temperatures can promote side-product formation. Use an oil bath with a contact thermometer to ensure accurate internal temperature control.

    • Reaction Time & Monitoring: The specified 40-minute reaction time is a guideline.[1] All reactions should be monitored by Thin-Layer Chromatography (TLC) to confirm the disappearance of the starting material. The reaction is complete only when the starting amine spot is no longer visible.

  • Solvent and Atmosphere:

    • Anhydrous Conditions: The reaction is sensitive to moisture. The presence of water can lead to the formation of phenolic byproducts. Ensure your THF is anhydrous and that the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture from entering the system.

  • Workup and Purification:

    • Product Loss During Extraction: Significant product loss can occur during the aqueous wash steps if the pH is not controlled or if emulsions form. Ensure thorough mixing during extraction, but allow for complete phase separation. A back-extraction of the aqueous layers with DCM can help recover any dissolved product.

    • Column Chromatography: This is the final and critical step for isolating a pure product.[1] Inefficient column packing, using an incorrect solvent system, or overloading the column can lead to poor separation and product loss. See Q4 for a more detailed discussion on purification.

Troubleshooting Decision Workflow

G start Problem: Low Yield check_reagents 1. Verify Reagent Quality (Isoamyl Nitrite, Starting Amine) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) start->check_conditions check_workup 3. Analyze Workup & Purification start->check_workup reagent_impure Re-purify Starting Material Use Fresh Isoamyl Nitrite check_reagents->reagent_impure Issue Found conditions_off Use Calibrated Thermometer Monitor by TLC Ensure Inert Atmosphere check_conditions->conditions_off Issue Found workup_loss Optimize Extraction pH Back-extract Aqueous Layers Refine Chromatography check_workup->workup_loss Issue Found solution Improved Yield reagent_impure->solution conditions_off->solution workup_loss->solution

Caption: A decision tree for troubleshooting low yield.

Q2: I'm observing significant impurity spots on my TLC plate. What are the likely side products and how can I minimize them?

The formation of side products is common in diazotization-based reactions. Identifying the likely culprits is the first step to mitigation.

  • Likely Side Products:

    • 8-Bromo-2-hydroxyquinazoline: This phenolic impurity arises if water is present in the reaction mixture, reacting with the diazonium intermediate.

    • 8-Bromoquinazoline (Protodeamination): While this is the desired product, its formation can be incomplete, leaving unreacted starting material. More relevantly, other undesired protodeamination byproducts can arise from different starting materials if the synthesis route is different.[2]

    • Azo Compounds: In some cases, the diazonium intermediate can couple with other nucleophiles or itself to form colored azo impurities.

  • Strategies for Minimization:

    • Strict Anhydrous Conditions: The most effective way to prevent the formation of the 8-Bromo-2-hydroxyquinazoline byproduct is to use anhydrous solvents and reagents and to run the reaction under a dry, inert atmosphere (Nitrogen or Argon).

    • Controlled Reagent Addition: Add the isoamyl nitrite slowly and dropwise over a period of time, as specified in the protocol.[1] This maintains a low concentration of the reactive species and can reduce the formation of azo-coupled byproducts.

    • Temperature Management: Avoid overheating the reaction, as this can accelerate decomposition pathways leading to a wider range of impurities.

Q3: The reaction seems to stall and does not go to completion, even after extended reaction times. What should I investigate?

A stalled reaction points to a fundamental issue with one of the core components of the synthesis.

  • Checklist for a Stalled Reaction:

    • Reagent Activity: The primary suspect is often the isoamyl nitrite. If it has degraded, it will not be effective at diazotizing the starting amine. Test it on a small scale or obtain a fresh supply.

    • Internal Temperature: Verify that the internal temperature of the reaction mixture is indeed reaching 60°C. A faulty thermometer or inefficient heating mantle can be misleading.

    • Solubility Issues: While the starting material is soluble in THF, ensure it has fully dissolved before adding the isoamyl nitrite.[1] If the material crashes out of solution, the reaction will be significantly hampered.

    • Inadequate Mixing: Ensure the reaction is being stirred vigorously enough to ensure homogeneity.

Q4: What is the most effective method to purify the crude this compound product?

Effective purification is critical to obtaining the final product with high purity, which is often essential for subsequent steps or biological assays.[3]

  • Primary Method: Column Chromatography

    • Stationary Phase: Silica gel (standard 230-400 mesh) is effective.

    • Mobile Phase (Eluent): The reported system is a 1:1 mixture of Dichloromethane (DCM) and Petroleum Ether (PE).[1] This is a good starting point. If separation from impurities is poor, consider the following:

      • For more polar impurities, decrease the polarity by increasing the ratio of PE (e.g., 1:2 DCM:PE).

      • For less polar impurities, you may need to start with a less polar system (e.g., 1:4 DCM:PE) and gradually increase the polarity (gradient elution).

    • Technique: Use a "dry loading" technique if the crude product has low solubility in the eluent. This involves adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Secondary Method: Recrystallization

    • If the product from column chromatography still contains minor impurities, recrystallization can be an excellent final polishing step.

    • Solvent Screening: Test solubility in a range of solvents on a small scale. Good candidates are often alcohols (ethanol, isopropanol) or mixed solvent systems like ethyl acetate/heptane. The ideal solvent will dissolve the product when hot but result in poor solubility when cold.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the conversion of the 4-amino group to a hydrogen atom in this synthesis?

The reaction is a deamination that proceeds via a diazonium salt intermediate, similar in principle to the Sandmeyer reaction.[4][5]

  • Diazotization: Isoamyl nitrite, in the presence of the solvent, acts as a diazotizing agent. It reacts with the primary aromatic amine (-NH₂) on the quinazoline ring to form a diazonium intermediate (Ar-N₂⁺).

  • Denitrogenation: This diazonium intermediate is unstable and readily loses dinitrogen gas (N₂), a very stable molecule, to form an aryl radical.[4]

  • Hydrogen Abstraction: The resulting aryl radical abstracts a hydrogen atom from the solvent (THF) or another hydrogen source in the reaction mixture to yield the final deaminated product, this compound.

Simplified Reaction Mechanism

G A Ar-NH₂ B Ar-N₂⁺ A->B Isoamyl Nitrite C Ar• B->C - N₂ D Ar-H C->D + [H]

Caption: Key stages of the deamination reaction.

Q2: Are there alternative synthetic routes to this compound?

Yes, several pathways can be envisioned based on common quinazoline synthesis strategies. The choice of route often depends on the availability of starting materials.

  • Route from 8-Bromoquinazoline-2,4(1H,3H)-dione: This is a very common and robust method for producing 2,4-dichloro derivatives, which can then be selectively modified.

    • Chlorination: The dione can be treated with a strong chlorinating agent like phosphorus oxychloride (POCl₃), often with a catalytic amount of a base like dimethylformamide (DMF) or a phase-transfer catalyst, to yield 8-Bromo-2,4-dichloroquinazoline.

    • Selective Reduction: The 4-chloro position is generally more reactive than the 2-chloro position. A selective reduction (dechlorination) at the C4 position would be required to yield the target compound.

  • Route from 2-Amino-3-bromobenzoic Acid: This approach builds the quinazoline ring from a simpler starting material.[6] This would likely involve a condensation reaction with a suitable one-carbon source (like formamide or an orthoformate) followed by chlorination of the resulting quinazolinone.

Q3: Why is THF used as the solvent, and can others be substituted?

THF is chosen for several key reasons: it is a polar aprotic solvent that effectively dissolves the quinazoline starting material, and it is relatively inert under the reaction conditions.[1] However, it can also act as a hydrogen donor for the final step.

The choice of solvent is critical in many quinazoline syntheses.[7] While other polar aprotic solvents like DMF or DMSO might also work, they could alter the reaction's outcome or rate and would require re-optimization. Non-polar solvents like toluene would likely be unsuitable due to poor solubility of the starting material.[7] Any substitution should be approached with caution and careful experimental validation.

Q4: Could microwave-assisted synthesis be used to improve this reaction?

Microwave irradiation is a powerful technique in modern organic synthesis that can dramatically reduce reaction times and sometimes improve yields.[8] For this specific deamination, microwave heating could potentially:

  • Reduce Reaction Time: Achieve the target 60°C temperature almost instantly and maintain it with high precision, potentially shortening the 40-minute heating period.

  • Improve Yield: By providing uniform, rapid heating, microwaves can sometimes minimize the formation of thermally derived side products.

This approach would require optimization of reaction time and power settings in a dedicated microwave reactor. It represents a promising avenue for process improvement.[8]

Optimized Experimental Protocol

This protocol is based on the reported literature procedure for the synthesis of this compound from 4-amino-8-bromo-2-chloroquinazoline.[1]

Table 1: Reagents and Recommended Conditions

ParameterValue/ReagentRationale & Key Considerations
Starting Material 4-Amino-8-bromo-2-chloroquinazoline1.0 equivalent
Solvent Anhydrous Tetrahydrofuran (THF)Ensure dryness to prevent side reactions.
Reagent Isoamyl Nitrite4.0 equivalents. Use a fresh, high-quality source.
Temperature 60 °C (Post-addition)Critical for reaction completion. Monitor internal temp.
Reaction Time ~40 minutes (or until completion by TLC)Monitor starting material disappearance.
Atmosphere Inert (Nitrogen or Argon)Prevents moisture and oxidative side reactions.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-amino-8-bromo-2-chloroquinazoline (1.0 eq).

  • Dissolution: Under an inert atmosphere (N₂ or Ar), add anhydrous THF (approx. 10 mL per 1 g of starting material). Stir the mixture until the solid is completely dissolved.

  • Reagent Addition: Slowly add isoamyl nitrite (4.0 eq) dropwise to the stirred solution at room temperature over a period of 5-10 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to 60°C using a pre-heated oil bath.

  • Reaction & Monitoring: Maintain the temperature at 60°C and stir for 40 minutes. Monitor the reaction's progress by TLC (Eluent: 1:1 Petroleum Ether:Ethyl Acetate) until the starting material spot is consumed.

  • Cooling & Concentration: Once complete, cool the mixture to room temperature. Remove the THF under reduced pressure using a rotary evaporator.

  • Workup: Dissolve the resulting residue in Dichloromethane (DCM). Wash the organic layer sequentially with brine and water.

  • Drying & Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography using a 1:1 mixture of DCM:Petroleum Ether as the eluent to afford this compound as a yellow solid.[1]

References

  • Frontiers. (n.d.). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • YouTube. (2025). Sandmeyer reaction - experimental procedure and set up.
  • Khan Academy. (n.d.). Sandmeyer reaction (video).
  • YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry.
  • Chemdad. (n.d.). This compound.

Sources

Technical Support Center: Purification of 8-Bromo-2-chloroquinazoline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the chromatographic purification of 8-Bromo-2-chloroquinazoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges during the purification of this and structurally similar halogenated quinazoline intermediates. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your separations effectively.

Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of this compound.

Q1: My compound, this compound, is streaking and exhibiting significant peak tailing on the column. What is the cause and how can I achieve sharp, symmetrical bands?

A: This is the most frequently encountered issue with nitrogen-containing heterocycles like quinazolines.

  • Causality: The root cause is an acid-base interaction between your compound and the stationary phase. Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atoms on the quinazoline ring can interact strongly with these acidic sites via hydrogen bonding or protonation. This secondary interaction, which is stronger than simple adsorption, causes a portion of the molecules to lag behind the main band, resulting in tailing.[1][2]

  • Solution: The most effective solution is to neutralize the acidic sites on the silica gel by adding a basic modifier to your mobile phase.[1][3]

    • Primary Recommendation: Add 0.5-2% triethylamine (NEt₃) to your eluent system. Triethylamine is a volatile base that will preferentially bind to the acidic silanol groups, effectively "masking" them from your quinazoline derivative. This allows the separation to proceed based primarily on polarity differences, resulting in sharper peaks.[4]

    • Alternative: In some cases, a small amount of ammonia in methanol (e.g., 1-10% of a 10% NH₄OH in methanol solution added to dichloromethane) can also be effective.[3]

Q2: I'm getting very poor separation between this compound and a closely related impurity. The bands are overlapping significantly.

A: Poor resolution is typically a result of an unoptimized mobile phase, column overloading, or improper packing.

  • Causality & Solution 1: Inappropriate Solvent System: The polarity of your eluent may not be creating a large enough difference in affinity (selectivity) between your product and the impurity. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) value of approximately 0.2-0.4 on a TLC plate.[5] This Rf range generally provides the optimal balance for separation on a column.

    • Action: Systematically re-screen solvent systems using TLC.[6] Start with a common mixture like Hexane/Ethyl Acetate or Dichloromethane/Petroleum Ether.[5][7] If the spots are too high (high Rf), decrease the eluent polarity (less ethyl acetate). If the spots are too low (low Rf), increase the polarity (more ethyl acetate).[1][5]

  • Causality & Solution 2: Column Overloading: Loading too much crude material saturates the stationary phase, exceeding its separation capacity. This leads to broad, overlapping bands that cannot be resolved.

    • Action: Adhere to the general rule of loading an amount of crude material that is 1-5% of the mass of the silica gel (e.g., for 100g of silica, load 1-5g of crude material).[1][4] If you need to purify a larger quantity, you must scale up and use a larger column.[1]

  • Causality & Solution 3: Poor Column Packing: An improperly packed column contains cracks, channels, or air bubbles. The mobile phase and sample will travel through these paths of least resistance, bypassing proper interaction with the stationary phase and ruining the separation.

    • Action: Ensure you are using a proper slurry packing technique to create a uniform, homogenous column bed.[8][9]

Q3: My compound seems to have disappeared. It's not eluting from the column even after I've passed a large volume of the mobile phase.

A: This frustrating scenario has a few likely causes.

  • Causality & Solution 1: Eluent Polarity is Too Low: Your selected mobile phase may simply not be strong (polar) enough to displace the compound from the silica gel.

    • Action: Gradually increase the polarity of your eluent. For example, if you are running a 9:1 Hexane:EtOAc gradient, try switching to 7:3, then 1:1, and so on. A final "flush" with a very polar solvent like 10% Methanol in Dichloromethane can be used to elute highly retained compounds.[10] Always test these more polar systems by TLC first to ensure your compound actually moves.

  • Causality & Solution 2: Compound Degradation: While less common for this specific scaffold under neutral conditions, some quinazoline derivatives can be sensitive to the acidic silica surface and may degrade, especially over long exposure times.[10][11]

    • Action: First, test your compound's stability by spotting it on a TLC plate, letting it sit for 30-60 minutes, and then developing it. If you see new spots or streaking that wasn't there initially, degradation is likely.[10] To prevent this, consider deactivating the silica with triethylamine as mentioned in Q1, or switch to a less acidic stationary phase like neutral alumina.[4]

  • Causality & Solution 3: Elution in the Solvent Front: If your initial solvent system was too polar, your compound may have eluted immediately with the solvent front in the very first fractions, which might have been discarded.

    • Action: Always check your first few fractions by TLC, even if they appear empty.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal solvent system for purifying this compound?

A: The selection of the mobile phase is the most critical parameter for a successful separation and should always be guided by preliminary Thin-Layer Chromatography (TLC) analysis.[6][12]

  • Start with TLC: Test various solvent mixtures. Good starting points for quinazoline derivatives include Hexane/Ethyl Acetate and Dichloromethane/Methanol.[3][5] A documented purification of this compound specifically used a 1:1 mixture of Dichloromethane (DCM) and Petroleum Ether (PE).[7]

  • Aim for the "Sweet Spot": Adjust the solvent ratios until your target compound, this compound, exhibits an Rf value between 0.2 and 0.4.[5][13] This range ensures the compound interacts sufficiently with the stationary phase for good separation without requiring excessively long elution times.

  • Ensure Separation: Crucially, the chosen solvent system must show baseline separation between your product spot and any major impurity spots on the TLC plate.

Solvent System ExamplePolarityTypical Use Case for Quinazolines
100% Hexane or Pet. EtherVery LowEluting very non-polar impurities (e.g., grease, hydrocarbons).
5-30% Ethyl Acetate in HexaneLow to MediumA common starting point for many quinazoline derivatives.[5][14]
Dichloromethane (DCM)MediumCan be used alone or with Pet. Ether/Hexane or Methanol.[3][7]
1-5% Methanol in DCMMedium-HighFor more polar quinazoline derivatives or to increase eluting power.[3]
Add 0.5-2% TriethylamineModifierAdd to any of the above systems to prevent peak tailing.[1][13]

Q2: Should I use "wet" or "dry" loading for my sample?

A: The choice depends on the solubility of your crude product in the initial mobile phase.

  • Wet Loading: This is the standard method. You dissolve your crude sample in the absolute minimum amount of mobile phase (or a slightly more polar solvent) and carefully pipette it onto the top of the column bed.[15] This is ideal when your compound is readily soluble in the eluent.

  • Dry Loading: This method is superior when your compound has poor solubility in the starting eluent or if you need to use a strong solvent like DCM or Chloroform to dissolve it, which would ruin the separation if applied directly.[15]

    • Procedure: Dissolve your crude product in a suitable solvent (e.g., DCM). Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution. Evaporate the solvent completely on a rotary evaporator until you have a dry, free-flowing powder. This powder is then carefully added to the top of the packed column.[15]

Q3: Is silica gel always the best stationary phase for this compound?

A: Silica gel is the default and most versatile stationary phase for over 80% of separations.[13] However, given the basic nature of the quinazoline core and its potential for unwanted interactions with acidic silica, it is not the only option. If you continue to face issues with tailing or degradation even after adding a basic modifier, an alternative stationary phase should be considered.[4]

  • Neutral Alumina: This is an excellent alternative for purifying basic, acid-sensitive compounds. It lacks the acidic silanol groups of silica, thus eliminating the primary cause of peak tailing for amines and heterocycles.[4]

  • Reversed-Phase Silica (C18): For highly polar derivatives or particularly difficult separations, reversed-phase chromatography (using a non-polar C18 stationary phase and a polar mobile phase like water/acetonitrile) can be a powerful option, often employed in preparative HPLC.[5]

Visualized Workflows and Protocols
Diagram 1: Solvent System Selection Workflow

This diagram illustrates the logical process for determining the optimal mobile phase.

G cluster_0 TLC_Start Dissolve Crude in DCM Spot on TLC Plate Test_Solvent Develop TLC in Test Solvent (e.g., 7:3 Hexane:EtOAc) TLC_Start->Test_Solvent Visualize Visualize Under UV Light Test_Solvent->Visualize Decision Is Product Rf ~0.3 AND Separated from Impurities? Visualize->Decision Adjust_Polarity Adjust Solvent Ratio Decision->Adjust_Polarity No Tailing Is there Tailing? Decision->Tailing Yes Adjust_Polarity->Test_Solvent Add_Base Add 0.5% NEt3 to Eluent and Re-run TLC Tailing->Add_Base Yes Final Optimized System Found: Proceed to Column Tailing->Final No Add_Base->Final caption Workflow for Solvent System Selection using TLC.

Caption: Workflow for Solvent System Selection using TLC.

Diagram 2: Troubleshooting Flowchart

This flowchart guides users from a problem to its likely cause and solution.

G cluster_1 Problem Select Problem: P1 Poor Separation Problem->P1 P2 Peak Tailing Problem->P2 P3 No Elution Problem->P3 C1a Cause: Wrong Eluent (Rf too high/low) P1->C1a C1b Cause: Overloading P1->C1b C2a Cause: Acidic Silica P2->C2a C3a Cause: Eluent too weak P3->C3a C3b Cause: Degradation P3->C3b S1a Solution: Re-optimize with TLC for Rf ~0.3 C1a->S1a S1b Solution: Reduce load (1-5% of silica mass) C1b->S1b S2a Solution: Add 0.5-2% NEt3 to eluent C2a->S2a S3a Solution: Increase eluent polarity C3a->S3a S3b Solution: Use Alumina or deactivated silica C3b->S3b caption Troubleshooting Flowchart for Common Chromatography Issues.

Caption: Troubleshooting Flowchart for Common Chromatography Issues.

Experimental Protocol: Flash Column Chromatography

This protocol provides a generalized, robust procedure for the purification of this compound.

  • Solvent System Selection: As detailed in FAQ Q1, use TLC to determine an optimal solvent system that gives the target compound an Rf of ~0.3 and separates it from impurities. Remember to add ~0.5% triethylamine to the chosen solvent system to prevent tailing.

  • Column Preparation:

    • Select a column of appropriate size (a 30:1 to 100:1 ratio of silica gel to crude material by weight is recommended).[4]

    • Prepare a slurry of silica gel (230-400 mesh) in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure to pack a uniform bed, ensuring no air bubbles are trapped.

    • Add a thin (0.5 cm) layer of sand on top of the silica bed to prevent disturbance during solvent addition.[9]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of DCM or acetone.

    • Add silica gel (5-10x the mass of your crude material) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. A flow rate where the solvent level drops by ~2 inches per minute is a good starting point for flash chromatography.

    • Begin collecting fractions immediately. The fraction size should be appropriate for the column size (e.g., 10-15 mL fractions for a medium-sized column).

  • Fraction Analysis:

    • Monitor the elution process by collecting small spots from each fraction onto a TLC plate.

    • Develop the TLC plate to identify which fractions contain your purified product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the purified this compound.

References
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). BenchChem.
  • Technical Support Center: Purification of 4(3H)-Quinazolinone Derivatives. (n.d.). BenchChem.
  • This compound | 956100-63-3. (n.d.). ChemicalBook.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (n.d.). BenchChem.
  • Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. (n.d.). BenchChem.
  • Facile Preparation of 4-Substituted Quinazoline Derivatives. (2016). JoVE.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Mastering Column Chromatography: Techniques and Tips. (2024). Chrom Tech, Inc.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012). ChemistryViews.
  • Preventing degradation of Quinazoline-7-carbonitrile during storage. (n.d.). BenchChem.
  • SiliaPlate TLC Practical Guide. (n.d.). SiliCycle.
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Technical Support Center: Purification of 4-Methylquinazoline and Its Derivatives. (n.d.). BenchChem.
  • How to optimize your mobile phase to improve selectivity and resolution in chromatography. (n.d.). Buchi.
  • Technical Support Center: HPLC Methods for Quinazolinone Compounds. (n.d.). BenchChem.
  • The ICH guidance in practice: stress decomposition studies on three piperazinyl quinazoline adrenergic receptor-blocking agents and comparison of their degradation behaviour. (2003). PubMed.
  • What compounds are unstable in a silica gel column (chromatography). (n.d.). Reddit.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. (n.d.). BenchChem.
  • Tips and Tricks for the Lab: Column Choices. (2012). ChemistryViews.

Sources

Technical Support Center: 8-Bromo-2-chloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Introduction

8-Bromo-2-chloroquinazoline is a key heterocyclic building block in medicinal chemistry and materials science, prized for its two distinct reactive sites. The differential reactivity of the C2-Cl and C8-Br bonds allows for sequential, site-selective functionalization, typically through palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr). However, the nuanced reactivity of this scaffold can lead to a range of common, and sometimes unexpected, side products. This guide provides researchers with a comprehensive troubleshooting resource, structured in a question-and-answer format, to identify, mitigate, and resolve issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues observed during reactions with this compound.

Issue 1: Hydrolytic and Solvolytic Byproducts

Q1: My LC-MS analysis shows a major peak with a mass corresponding to my starting material minus chlorine, plus oxygen (M-Cl+OH). What is this impurity?

A: This is almost certainly 8-bromoquinazolin-2(1H)-one . The C2-Cl bond on the quinazoline ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent ring nitrogens. Trace amounts of water or hydroxide in your reaction mixture, often from the base or solvent, can readily displace the chloride.

  • Causality: The 2-position of the quinazoline core is electron-deficient, making it an excellent electrophilic site. Hydrolysis is often accelerated by heat and the presence of a base.

  • Troubleshooting & Prevention:

    • Rigorous Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Inert gas (Argon or Nitrogen) blanketing is crucial.

    • Base Selection: Use non-hydroxide bases where possible (e.g., K₃PO₄, Cs₂CO₃). If using an aqueous base solution, minimize the amount of water and consider a biphasic system to limit interaction.[1][2]

    • Temperature Control: Run the reaction at the lowest effective temperature to disfavor the hydrolysis pathway.

Q2: I'm performing a reaction in a methanol or ethanol solvent system and see a byproduct corresponding to (M-Cl+OR), where R is Me or Et. What is happening?

A: This is a solvolysis product, such as 8-bromo-2-methoxyquinazoline . Similar to hydrolysis, alcohol solvents can act as nucleophiles, displacing the C2-chloride. This is particularly common in reactions run at elevated temperatures or for extended periods.

  • Troubleshooting & Prevention:

    • Solvent Choice: If possible, switch to a non-nucleophilic, aprotic solvent like toluene, dioxane, or THF.[3]

    • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent the accumulation of this byproduct.

Issue 2: Reductive Side Products

Q3: My NMR and MS data show the loss of bromine (M-Br+H) or chlorine (M-Cl+H). What are these species and why do they form?

A: These are hydrodehalogenation byproducts: 2-chloro-quinazoline (from loss of bromine) or 8-bromo-quinazoline (from loss of chlorine). Hydrodehalogenation is a frequent side reaction in palladium-catalyzed couplings.[3][4]

  • Causality: The catalytic cycle can be intercepted by a palladium-hydride (Pd-H) species. This species can arise from various sources, including trace water, amine bases, or alcohol solvents.[5][6] The Pd-H complex can then undergo reductive elimination with the coordinated quinazoline to replace a halogen with hydrogen.

  • Troubleshooting & Prevention:

    • Minimize Hydrogen Donors: Use anhydrous solvents and reagents. If using an amine base, consider a sterically hindered, non-coordinating base.

    • Catalyst/Ligand Choice: Highly active, electron-rich ligands can sometimes promote hydrodehalogenation.[3] Screening different phosphine ligands may be necessary. Bulky ligands can sometimes suppress this side reaction.

    • Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired cross-coupling.[3]

Issue 3: Issues in Palladium-Catalyzed Cross-Coupling Reactions

Q4: I am running a Suzuki-Miyaura coupling to functionalize the C8-Br position, but I am getting a mixture of products, including reaction at the C2-Cl position. How can I control the selectivity?

A: Achieving high site selectivity in dihalogenated heterocycles is a common challenge. Generally, in Pd-catalyzed cross-couplings, oxidative addition is faster at the more electron-rich and sterically accessible C-Br bond compared to the C-Cl bond. However, this selectivity is not absolute and is highly dependent on the specific reaction conditions.[7]

  • Causality: The relative rates of oxidative addition at the C8-Br and C2-Cl positions determine the product distribution. This rate is influenced by the palladium catalyst, ligand, solvent, and temperature.[8]

  • Troubleshooting & Prevention:

    • Catalyst and Ligand System: This is the most critical factor. For selective C8-Br coupling, a common starting point is a Pd(0) source like Pd(PPh₃)₄ or a Pd(II) precatalyst like Pd(dppf)Cl₂ with a suitable ligand.[1] Sterically hindered ligands can sometimes enhance selectivity for the less hindered site.

    • Temperature: Running the reaction at a lower temperature (e.g., 60-80 °C) often favors the kinetically preferred reaction at the C-Br bond.

    • Slow Addition: Slowly adding the boronic acid or other coupling partner can sometimes help maintain low concentrations of the reagent, favoring the more reactive site.

Q5: My Suzuki reaction is sluggish and gives a poor yield, with a lot of unreacted starting material and a byproduct from homocoupling of my boronic acid.

A: This points to issues with catalyst activity or the transmetalation step.

  • Causality:

    • Catalyst Deactivation: The Pd(0) catalyst can be oxidized or can aggregate into inactive palladium black, especially under harsh conditions or if not properly protected under an inert atmosphere.[6]

    • Inefficient Transmetalation: The transfer of the organic group from boron to palladium is a crucial step facilitated by the base.[9] If the base is too weak, insoluble, or if the boronic acid is prone to decomposition (protodeboronation), this step will be slow.

  • Troubleshooting & Prevention:

    • Base Selection: A screen of bases is often necessary. K₃PO₄, K₂CO₃, and Cs₂CO₃ are common choices. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation.[1][2]

    • Use Boronic Esters: Pinacol esters of boronic acids are often more stable than the corresponding acids and can prevent homocoupling and protodeboronation.[6]

    • Inert Atmosphere: Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Argon is preferred) to protect the catalyst.[1]

Q6: In my Buchwald-Hartwig amination, I am observing significant hydrodehalogenation and low yields of the desired amine product. Why?

A: The Buchwald-Hartwig reaction is also susceptible to hydrodehalogenation. The mechanism involves a delicate balance between reductive elimination to form the C-N bond and competing pathways like β-hydride elimination (if the amine has β-hydrogens) or reaction with a Pd-H species.[10]

  • Causality: The choice of base and ligand is critical in directing the reaction toward C-N bond formation. Strong, sterically hindered bases like NaOtBu or LHMDS are often used, but they can also promote side reactions if not optimized.

  • Troubleshooting & Prevention:

    • Ligand Optimization: Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to promote the reductive elimination step that forms the C-N bond and are often essential for high yields.[11]

    • Base and Solvent Screening: The combination of base and solvent can have a profound impact. For example, using a weaker base like K₃PO₄ in a polar aprotic solvent like dioxane might be effective.[12]

Troubleshooting Workflow & Experimental Guides

Visual Troubleshooting Guide

This workflow provides a decision tree for diagnosing common problems in cross-coupling reactions involving this compound.

TroubleshootingWorkflow start Reaction Issue Identified (e.g., Low Yield, Multiple Products) check_sm Is Starting Material (SM) Consumed? start->check_sm no_sm_consumed No / Incomplete Conversion check_sm->no_sm_consumed No yes_sm_consumed Yes, SM Consumed check_sm->yes_sm_consumed Yes check_catalyst Troubleshoot Catalyst Activity: 1. Degas reaction mixture thoroughly. 2. Use fresh/high-purity catalyst. 3. Screen different ligands/catalyst loading. 4. Increase temperature. no_sm_consumed->check_catalyst check_products Analyze Product Mixture (LC-MS, NMR) yes_sm_consumed->check_products product_id Identify Main Byproduct(s) check_products->product_id hydrolysis Hydrolysis/Solvolysis (M-Cl+OH/OR) product_id->hydrolysis Hydrolysis dehalogenation Hydrodehalogenation (M-Br+H or M-Cl+H) product_id->dehalogenation Dehalogenation selectivity Poor Site-Selectivity (Reaction at both C2/C8) product_id->selectivity Selectivity Issue hydrolysis_sol Solution: 1. Use rigorous anhydrous conditions. 2. Switch to aprotic, non-nucleophilic solvent. 3. Use non-hydroxide base. hydrolysis->hydrolysis_sol dehalogenation_sol Solution: 1. Minimize H-donors (water, alcohols). 2. Screen ligands (e.g., bulky phosphines). 3. Lower reaction temperature. dehalogenation->dehalogenation_sol selectivity_sol Solution: 1. Lower reaction temperature. 2. Screen catalyst/ligand for selectivity. (e.g., Pd(dppf)Cl2 for C8) 3. Consider slow addition of reagents. selectivity->selectivity_sol

Caption: Troubleshooting decision tree for cross-coupling reactions.

Protocol 1: General Procedure for Site-Selective Suzuki-Miyaura Coupling at C8

This protocol provides a robust starting point for the selective functionalization of the C8-bromo position.

Materials:

  • This compound (1.0 eq.)

  • Arylboronic acid or pinacol ester (1.2 - 1.5 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

  • Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 eq.)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), anhydrous and degassed

Procedure:

  • Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.

  • Solvent Addition: Add the degassed dioxane and water via syringe. The mixture should be stirred vigorously.

  • Heating: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by column chromatography on silica gel.

Data Summary Table: Common Side Products

The table below summarizes the key side products, their common causes, and primary mitigation strategies.

Side Product NameStructure (Relative to SM)Common CausePrimary Mitigation Strategy
8-Bromoquinazolin-2(1H)-oneM-Cl+OHReaction with trace water/hydroxideUse rigorous anhydrous conditions; non-hydroxide base
8-Bromo-2-alkoxyquinazolineM-Cl+ORReaction with alcohol solventSwitch to aprotic, non-nucleophilic solvent (e.g., Toluene, Dioxane)
2-ChloroquinazolineM-Br+HHydrodebromination via Pd-H intermediateMinimize hydrogen donors; screen ligands
8-BromoquinazolineM-Cl+HHydrodechlorination via Pd-H intermediateMinimize hydrogen donors; screen ligands
Di-coupled ProductM-Br-Cl+2(Nu)Lack of selectivity; harsh conditionsLower temperature; screen catalyst/ligand for selectivity
Boronic Acid Homocoupling(Ar-Ar)Catalyst deactivation; slow transmetalationUse fresh catalyst under inert atm.; use boronic esters; screen bases

Mechanistic Insights: Formation of Hydrodehalogenation Byproduct

Understanding the mechanism of side product formation is key to preventing it. Hydrodehalogenation is a pervasive issue in Pd-catalyzed reactions.

HDH_Mechanism cluster_main Desired Catalytic Cycle cluster_side Side Reaction Pathway Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdH Ar-Pd(II)-H PdII->PdH Halide Exchange with Hydride Source PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Ar-R) RedElim->Product H_Source H-Donor (H₂O, Amine, ROH) RedElim_H Reductive Elimination PdH->RedElim_H RedElim_H->Pd0 Regenerates Catalyst Byproduct Byproduct (Ar-H) RedElim_H->Byproduct

Caption: Competing pathways of cross-coupling vs. hydrodehalogenation.

The key diversion from the productive cycle occurs when the Ar-Pd(II)-X intermediate reacts with a hydride source instead of the intended nucleophile. This forms an Ar-Pd(II)-H species, which can readily undergo reductive elimination to yield the undesired Ar-H byproduct.[4][5][6]

References

  • Orbach, M., et al. (2017). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics.
  • Shields, J. D., et al. (2022). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. ACS Catalysis.
  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications.
  • Nykaza, T. V., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. Journal of the American Chemical Society.
  • Vantourout, J. C., et al. (2022). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
  • Singleton, J. L., & Sanford, M. S. (2022). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Central Science.
  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide.
  • Wang, C., et al. (2022). HCO2H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
  • Wang, D., et al. (2021). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. Molecules.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolinones.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Gavriil, E., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules.
  • Yamaguchi, E., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold.
  • Thomas, A. A., et al. (2017). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Journal of the American Chemical Society.
  • Christensen, B. E., et al. (1949). Quinazolines. II. Properties of 4-Substituted Quinazolines. Journal of the American Chemical Society.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
  • ResearchGate. (2018). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem.
  • PubChem. (n.d.). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • de Oliveira, R. N., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Suzuki Coupling for 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 8-bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you to overcome common challenges and achieve high-yield, reproducible results in your synthetic endeavors.

The quinazoline scaffold is a privileged structure in medicinal chemistry, and the ability to selectively functionalize positions on this heterocyclic system is crucial for developing novel therapeutics.[1][2] The Suzuki-Miyaura coupling is a powerful tool for this purpose, offering a versatile method for creating carbon-carbon bonds.[3][4] However, the presence of two distinct halogen atoms on the this compound substrate introduces challenges related to regioselectivity and reactivity that require careful optimization of reaction conditions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter during the Suzuki coupling of this compound.

Issue 1: Low or No Conversion of Starting Material

Observing unreacted starting material is a common frustration. This can often be traced back to several key factors related to the catalyst, reagents, or reaction environment.

Potential Causes & Recommended Solutions:

  • Inactive Catalyst: The active Pd(0) species is essential for the catalytic cycle to begin.[5] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, in-situ reduction to Pd(0) may be inefficient.[6]

    • Solution: Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄.[7] Alternatively, ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst. This can sometimes be promoted by the phosphine ligand or even the boronic acid itself.[6] Always use fresh, high-quality palladium sources.

  • Poor Ligand Choice: The electronic and steric properties of the phosphine ligand are critical for success, especially with heteroaryl halides.[6][8]

    • Solution: For challenging substrates like chloroquinazolines, bulky, electron-rich phosphine ligands are generally recommended to enhance both the oxidative addition and reductive elimination steps of the catalytic cycle.[6] Ligands such as SPhos, XPhos, and RuPhos have proven effective in couplings involving heteroaryl chlorides.[7]

  • Inadequate Base: The base plays a crucial role in activating the boronic acid for the transmetalation step.[4][9]

    • Solution: Ensure the base is finely powdered and anhydrous. Common choices for Suzuki couplings include K₂CO₃, Cs₂CO₃, and K₃PO₄.[7] The solubility of the base is also important; a biphasic solvent system (e.g., dioxane/water) is often used to dissolve both the organic substrate and the inorganic base.[10][11]

  • Suboptimal Temperature: The C-Cl bond is stronger than the C-Br bond, and sufficient thermal energy is required for oxidative addition to occur at the 2-position.

    • Solution: If the reaction is sluggish at a lower temperature, a moderate increase can improve the rate and yield. However, excessive heat can lead to catalyst decomposition.[12] A typical starting point is 60°C, with a range of room temperature to 120°C being common for Suzuki reactions.[13]

  • Oxygen Contamination: Palladium(0) catalysts are sensitive to air and can be easily oxidized, rendering them inactive.[12][14]

    • Solution: It is critical to thoroughly degas all solvents and the reaction mixture with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[7][14] Maintain a positive pressure of inert gas throughout the reaction setup and duration.

Issue 2: Poor Regioselectivity (Reaction at the "Wrong" Halogen)

With two different halogens present, controlling which position reacts is a primary challenge. The inherent reactivity difference between the C-Br and C-Cl bonds typically favors reaction at the more reactive C-Br bond. However, electronic effects of the quinazoline ring and the specific reaction conditions can influence this selectivity.[15][16]

Potential Causes & Recommended Solutions:

  • "Standard" vs. "Specialized" Ligands: The choice of ligand can be decisive in dictating site-selectivity.[15][16]

    • Solution: While standard phosphine ligands like PPh₃ may favor reaction at the C-Br bond, more sterically hindered and/or electron-rich ligands (e.g., QPhos, P(t-Bu)₃) can sometimes promote unusual selectivities.[15] A screening of different ligand types is often necessary to achieve the desired regioselectivity.[17]

  • Reaction Temperature and Time: Kinetic versus thermodynamic control can play a role in which product is favored.

    • Solution: Lowering the reaction temperature may favor the kinetically preferred product, which is typically the result of coupling at the more reactive C-Br bond. Extended reaction times or higher temperatures might lead to a mixture of products or reaction at the less reactive C-Cl bond.

Issue 3: Significant Formation of Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis can complicate purification and lower the yield of the desired product.

Potential Causes & Recommended Solutions:

  • Homocoupling of Boronic Acid: This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen.[11][14]

    • Solution: Rigorous degassing of the reaction mixture and solvents is the most effective way to minimize homocoupling.[7][12] Using a slight excess of the this compound can also help.[14]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing the boron group with a hydrogen atom.[11][12]

    • Solution: Use fresh, high-purity boronic acid. Storing boronic acids properly is crucial as they can degrade over time.[12] Employing anhydrous conditions where possible can also help, as water can be a proton source.[12] Using more stable boronic esters, such as pinacol esters, is another effective strategy.[11]

  • Dehalogenation: The starting material is reduced, and one of the halogens is replaced by a hydrogen atom.

    • Solution: This can sometimes be minimized by changing the ligand or the base.[11]

Frequently Asked Questions (FAQs)

Q1: Which halogen on this compound is expected to react first in a Suzuki coupling?

A1: Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions. Therefore, under standard conditions, the Suzuki coupling is expected to occur preferentially at the 8-position (bromine) over the 2-position (chlorine).[18] However, factors like the electronic nature of the quinazoline ring and the specific catalyst system can influence this selectivity.[15]

Q2: What is the best palladium catalyst and ligand combination to start with?

A2: There is no single "best" combination, as the optimal choice depends on the specific boronic acid being used. However, for challenging substrates like heteroaryl halides, a good starting point is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[7] These ligands are known to promote the coupling of aryl chlorides, which can be particularly difficult.[6]

Q3: How does the choice of base affect the reaction?

A3: The base is critical for the transmetalation step of the catalytic cycle.[4][9] Its strength and solubility can significantly impact the reaction rate and yield.[7] Commonly used bases include inorganic carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7] The choice of base should be determined empirically for each specific reaction.

Q4: What is the recommended solvent system?

A4: A mixture of an organic solvent and water is often employed to facilitate the dissolution of both the organic reagents and the inorganic base.[10][11] Common organic solvents include dioxane, THF, and toluene.[11] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation.[12]

Q5: My reaction is complete, but I'm having trouble with purification. What can I do?

A5: Purification can be complicated by residual palladium catalyst or boronic acid byproducts.

  • Palladium Removal: Filtering the crude reaction mixture through a pad of celite or silica gel before concentration can help remove some of the palladium residues.[11]

  • Boronic Acid Removal: Performing an aqueous wash with a base like NaOH or NaHCO₃ solution during the workup can help remove unreacted boronic acid and its byproducts.[11]

Experimental Protocols & Data

General Protocol for Suzuki Coupling of this compound

This protocol provides a starting point for optimization. The specific amounts of reagents and reaction parameters should be adjusted based on the specific boronic acid used and the desired outcome.

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).[1][11]

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[11][14]

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[11]

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via syringe.[11][19]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[11][14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[1][11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[11][14]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[11]

Table 1: Recommended Starting Conditions for Screening
ParameterCondition 1Condition 2Condition 3
Palladium Source Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1 mol%)Pd(dppf)Cl₂ (3 mol%)
Ligand SPhos (4 mol%)XPhos (2 mol%)(dppf)
Base K₂CO₃ (2 equiv.)Cs₂CO₃ (2 equiv.)K₃PO₄ (2 equiv.)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (4:1)THF/H₂O (4:1)
Temperature 100 °C80 °C110 °C

This table provides a set of starting points for a Design of Experiments (DoE) approach to quickly identify optimal conditions.[3]

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R¹-Pd(II)L₂-X OxAdd->PdII_complex Transmetal Transmetalation PdII_complex->Transmetal PdII_R2_complex R¹-Pd(II)L₂-R² Transmetal->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0  Regenerates  Catalyst Product R¹-R² RedElim->Product ArylHalide R¹-X (this compound) ArylHalide->OxAdd BoronicAcid R²-B(OR)₂ BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Product Yield CheckInert Was reaction under a strict inert atmosphere? Start->CheckInert CheckReagents Are reagents (catalyst, ligand, base, boronic acid) fresh and pure? CheckInert->CheckReagents Yes Degas Solution: Rigorously degas solvents and reaction mixture. CheckInert->Degas No CheckConditions Are reaction conditions (temp, solvent) optimal? CheckReagents->CheckConditions Yes ReplaceReagents Solution: Use fresh catalyst/ligand. Verify purity of other reagents. CheckReagents->ReplaceReagents No ScreenConditions Solution: Screen different ligands, bases, solvents, and temperatures. CheckConditions->ScreenConditions No Success Improved Yield CheckConditions->Success Yes Degas->Success ReplaceReagents->Success ScreenConditions->Success

Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.

References

  • Benchchem. (n.d.). Optimizing catalyst and ligand selection for Quinazolin-2-ylboronic acid reactions.
  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Journal of Organic Chemistry, 77(7), 3700–3703.
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.
  • Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • NIH. (n.d.). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
  • ResearchGate. (n.d.). Optimization of the Suzuki cross-coupling reaction to obtain 8a.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • MilliporeSigma. (n.d.). Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit.
  • Morressier. (2021, May 1). Understanding the mechanism of the Pd (II) to Pd (0) reduction in Suzuki-Miyaura cross-coupling reactions by investigating the active species and its characterization.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 4-Chloroquinoline-6-carbaldehyde.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Mastering Suzuki-Miyaura Coupling: Tips for Efficient C-C Bond Formation.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • ResearchGate. (2025, August 10). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
  • Benchchem. (n.d.). Technical Support Center: Accelerating Sluggish Suzuki Couplings.
  • Benchchem. (n.d.). impact of solvent and base on 5-Bromo-2,3-dimethyl-2H-indazole reactivity.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling with Chloroquinolines.
  • NIH. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.

Sources

Technical Support Center: Synthesis of 8-Bromo-2-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-2-chloroquinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold.

Introduction: The Synthetic Challenge

The this compound core is a valuable building block in medicinal chemistry, often utilized in the development of targeted therapeutics.[1] The presence of halogen atoms at the C2 and C8 positions provides reactive handles for further functionalization, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[2][3] However, the synthesis of this scaffold is not without its challenges. The electron-withdrawing nature of the bromine atom at the 8-position can influence the reactivity of the starting materials and intermediates, often leading to issues with reaction rates, yields, and side-product formation.

This guide provides practical, field-proven insights to help you overcome these synthetic hurdles and achieve your target molecules efficiently and with high purity.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis of this compound and its precursors.

Issue 1: Low Yield in the Initial Cyclization to 8-Bromoquinazolin-4(3H)-one

The formation of the quinazolinone ring is the foundational step, and low yields here will impact the entire synthetic route. The most common approach is the Niementowski reaction, involving the condensation of 2-amino-3-bromobenzoic acid with a formamide source.[4][5]

Diagram 1: Synthetic Workflow for this compound

G A 2-Amino-3-bromobenzoic Acid B 8-Bromoquinazolin-4(3H)-one A->B Formamide or Ammonium formate, Δ C 8-Bromo-2,4-dichloroquinazoline B->C POCl₃ or SOCl₂, cat. DMF, Δ D This compound C->D Selective Dechlorination (e.g., Catalytic Hydrogenation) E Target Derivative D->E Further Functionalization (e.g., Suzuki Coupling, S_NAr)

Caption: General synthetic workflow for this compound derivatives.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Incomplete Reaction The electron-withdrawing bromine at the position ortho to the amine can decrease the nucleophilicity of the amino group, slowing down the initial condensation with formamide. High temperatures are required to drive the reaction to completion.[4]Optimize Reaction Temperature and Time: Increase the reaction temperature to 160-180 °C and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours). Using microwave irradiation can also significantly reduce reaction times and improve yields.[6]
Side Reactions At elevated temperatures, decarboxylation of the starting 2-amino-3-bromobenzoic acid can occur, leading to the formation of 2-bromoaniline and other impurities.Use of a Milder Reagent/Catalyst: Consider using ammonium formate in a suitable high-boiling solvent like DMF. In some cases, the addition of a Lewis acid catalyst can promote cyclization at lower temperatures, though this needs to be empirically tested.
Poor Solubility of Starting Material Inadequate solubility of 2-amino-3-bromobenzoic acid in the reaction medium can lead to a heterogeneous mixture and incomplete reaction.Solvent Screening: While formamide often acts as both reactant and solvent, consider co-solvents like DMF or Diphenyl ether to improve solubility. Ensure vigorous stirring to maintain a well-mixed reaction.
Issue 2: Difficulties in the Chlorination of 8-Bromoquinazolin-4(3H)-one

The conversion of the 4-oxo group to a chloro group is a critical step to activate the position for further substitutions. This is typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

Diagram 2: Chlorination Mechanism and Potential Pitfall

G cluster_0 Desired Chlorination cluster_1 Potential Side Reaction (Incomplete Reaction) A 8-Bromoquinazolin-4(3H)-one B Intermediate A->B + POCl₃ C 8-Bromo-4-chloroquinazoline B->C - H₃PO₄ D 8-Bromoquinazolin-4(3H)-one E Unreacted Starting Material D->E Insufficient POCl₃ or low temperature

Caption: Simplified overview of the chlorination step and a common failure mode.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Incomplete Conversion The 8-bromoquinazolin-4(3H)-one may be sparingly soluble in POCl₃ at lower temperatures. A sufficiently high temperature (reflux) is necessary to ensure both solubility and reaction rate.Ensure Reflux and Sufficient Reagent: Use a significant excess of POCl₃ (at least 5-10 equivalents) and ensure the reaction mixture is heated to a steady reflux (approx. 110 °C) for 2-4 hours. The addition of a catalytic amount of DMF can sometimes accelerate the reaction. Monitor progress by TLC.
Formation of Tar/Dark-Colored Impurities Prolonged heating at high temperatures can lead to decomposition of the starting material or product, resulting in the formation of polymeric or tar-like substances.Controlled Heating and Inert Atmosphere: Use a heating mantle with a temperature controller to avoid overheating. Running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.
Hydrolysis During Work-up The resulting 8-bromo-4-chloroquinazoline is susceptible to hydrolysis back to the starting quinazolinone, especially in the presence of water or base during the work-up procedure.Careful Quenching and Extraction: After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. Immediately extract the product into a non-polar organic solvent like dichloromethane or ethyl acetate. Avoid using basic solutions for neutralization if possible; instead, wash the organic layer with cold water and brine.
Issue 3: Challenges in Purification

Halogenated quinazolines can sometimes be challenging to purify due to their crystallinity and solubility properties.

Potential Cause Underlying Rationale & Explanation Recommended Solution & Protocol
Co-elution of Impurities in Column Chromatography Impurities with similar polarity to the desired product can be difficult to separate on a silica gel column.Optimize Mobile Phase and Stationary Phase: Use a shallow gradient of a less polar solvent system (e.g., hexane/ethyl acetate or hexane/dichloromethane) to improve separation.[7] If separation is still poor, consider using a different stationary phase like alumina (neutral or basic).
Product is Insoluble for Recrystallization The crude product may not be soluble enough in common solvents to allow for effective recrystallization.Solvent Screening for Recrystallization: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) at room temperature and at their boiling points. A good recrystallization solvent will have high solubility at high temperatures and low solubility at low temperatures.[7] A mixture of solvents, such as ethanol/water or ethyl acetate/hexane, can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable starting material for the synthesis of this compound?

The most common and commercially available starting material is 2-amino-3-bromobenzoic acid.[8] This allows for the construction of the 8-bromo-substituted quinazolinone ring system, which can then be subsequently chlorinated. An alternative, though potentially more complex route, could start from 8-bromo-2,4-dichloroquinazoline, followed by selective dechlorination at the 4-position.[8]

Q2: How does the 8-bromo substituent affect the reactivity of the quinazoline ring?

The bromine atom at the 8-position is electron-withdrawing via induction, which can decrease the electron density of the entire ring system. This can make the chloro group at the 2-position slightly more susceptible to nucleophilic attack compared to an unsubstituted 2-chloroquinazoline. It also influences the regioselectivity of further electrophilic aromatic substitution reactions, though these are less common on an already substituted ring. The steric bulk of the bromine atom can also play a role in directing the approach of incoming reagents.

Q3: Can I synthesize this compound in a one-pot reaction?

While one-pot syntheses for some quinazoline derivatives exist, a one-pot synthesis of this compound from 2-amino-3-bromobenzoic acid is challenging and generally not recommended. The conditions required for the initial cyclization (high temperature, formamide) are vastly different from those required for the chlorination (POCl₃, reflux). A stepwise approach with isolation and purification of the intermediate 8-bromoquinazolin-4(3H)-one is more reliable and will likely result in a higher overall yield and purity of the final product.

Q4: What are the key safety precautions to take during this synthesis?

  • Phosphorus oxychloride (POCl₃) and Thionyl chloride (SOCl₂) are highly corrosive and react violently with water. Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat). The quenching of these reagents is highly exothermic and should be done slowly and with extreme caution.

  • High-temperature reactions should be conducted with care. Use appropriate heating apparatus and monitor the reaction temperature closely to prevent overheating and potential decomposition.

  • An inert atmosphere is recommended for many steps, especially the chlorination, to prevent side reactions and improve product stability.

Experimental Protocols

Protocol 1: Synthesis of 8-Bromoquinazolin-4(3H)-one

This protocol is based on the Niementowski quinazoline synthesis.[4][5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-3-bromobenzoic acid (1.0 eq) and an excess of formamide (15-20 eq).

  • Heating: Heat the reaction mixture to 160-170 °C and maintain this temperature for 4-6 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: The solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain pure 8-bromoquinazolin-4(3H)-one.

Protocol 2: Synthesis of 8-Bromo-2,4-dichloroquinazoline and subsequent selective reduction

This protocol outlines the chlorination and a potential subsequent step.

  • Chlorination:

    • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add 8-bromoquinazolin-4(3H)-one (1.0 eq) and phosphorus oxychloride (POCl₃, 10 eq). Add a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq).

    • Heating: Heat the mixture to reflux (approx. 110 °C) for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

    • Work-up: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a fume hood.

    • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume). Combine the organic layers, wash with cold brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 8-bromo-2,4-dichloroquinazoline.

  • Selective Dechlorination at C4 (if required):

    • Selective removal of the C4-chloro group can be challenging but is a known method for producing 2-chloroquinazolines. This often involves catalytic hydrogenation or other specialized reduction methods. The specific conditions would need to be optimized for this substrate.

Protocol 3: Synthesis of this compound from 4-Amino-8-bromo-2-chloroquinazoline

This method provides an alternative route if the starting material is available.[9]

  • Reaction Setup: Dissolve 4-amino-8-bromo-2-chloroquinazoline (1.0 eq) in tetrahydrofuran (THF).

  • Addition of Reagent: Slowly add isoamyl nitrite (4.0 eq) dropwise over 3 hours while stirring.

  • Heating: After the addition is complete, heat the reaction mixture to 60 °C for approximately 40 minutes. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash sequentially with brine and water. Dry the organic layer over anhydrous Na₂SO₄ and purify by column chromatography (eluent: DCM/petroleum ether) to afford this compound.[9]

References

  • (Reference information will be compiled here from the search results, form
  • Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold | Request PDF - ResearchGate.
  • (PDF) A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents - ResearchGate.
  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC - NIH.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers.
  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central.
  • (PDF) Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity - ResearchGate.
  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists - NIH.
  • Facile Preparation Of 4-Substituted Quinazoline Derivativesl Protocol Preview - YouTube.
  • This compound Eight Chongqing Chemdad Co.
  • This compound, min 97%, 1 gram - CP Lab Safety.
  • Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH.
  • Niementowski quinoline synthesis - Wikipedia.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI.
  • Novel Series of 8H-Quinazolino[4,3-b]quinazolin-8-ones via Two Niementowski Condensations. | Request PDF - ResearchGate.
  • Niementowski quinazoline synthesis - Wikipedia.
  • 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3 Purity >97.0% (HPLC).
  • Niementowski synthesis of quinazolinones[10]. - ResearchGate.

Sources

Technical Support Center: Strategies for Preventing Dehalogenation of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 8-Bromo-2-chloroquinazoline and encountering challenges with premature dehalogenation. As a key heterocyclic scaffold in drug discovery, maintaining the specific halogenation pattern of this molecule is often critical for subsequent functionalization. This document provides in-depth, field-tested insights and actionable troubleshooting protocols to help you preserve the integrity of your starting material and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a significant problem with this compound?

A1: Dehalogenation, also known as hydrodehalogenation, is an undesired side reaction in which a halogen atom on the quinazoline core is replaced by a hydrogen atom.[1] This leads to the formation of byproducts such as 8-bromoquinazoline or 2-chloroquinazoline, reducing the yield of the desired product and complicating purification.[1] For a molecule like this compound, which is designed for sequential, site-selective cross-coupling reactions, losing either the bromine or chlorine atom prematurely undermines the entire synthetic strategy.

Q2: Between the C8-Br and C2-Cl bonds, which is more susceptible to undesired cleavage?

A2: This is a critical question of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the Pd(0) catalyst.[2][3] The ease of this step generally follows the trend of bond dissociation energy: C-I > C-Br >> C-Cl.[2][4][5] Therefore, the C8-Br bond is significantly more reactive and more prone to both desired oxidative addition and undesired dehalogenation than the C2-Cl bond.

However, the quinazoline ring's electronics add a layer of complexity. The C2 and C4 positions are electronically activated due to the adjacent nitrogen atoms (an α-nitrogen effect), which can increase the reactivity of the C2-Cl bond beyond what is typical for an aryl chloride.[4][5] Despite this activation, for the purpose of preventing unwanted side reactions, the primary focus should be on mitigating the inherent high reactivity of the C8-Br bond, especially when the goal is to functionalize the C2-Cl position first.

Q3: What are the primary mechanistic causes of dehalogenation in my reaction?

A3: The most common pathway for dehalogenation involves the formation of a palladium-hydride (Pd-H) species.[1][6] This highly reactive intermediate can be generated from several sources within your reaction mixture:

  • Bases: Strong bases with β-hydrogens, like sodium tert-butoxide (NaOtBu), or bases that can react with other components to form hydrides.[7]

  • Solvents: Protic solvents (e.g., alcohols) or solvents that can degrade to provide a hydride source (e.g., DMF) are common culprits.[1][8]

  • Water: Trace or excess amounts of water can react with the palladium complex or other reagents to generate Pd-H.[6][9]

  • Organoboron Reagents: In Suzuki couplings, β-hydride elimination from the alkyl chain of the boronic acid or competitive protodeboronation followed by reaction with the catalyst can also be a source.

Once formed, the Pd-H species can insert into the Ar-Pd-X intermediate, leading to reductive elimination of the dehalogenated arene (Ar-H) instead of the desired cross-coupled product.[10]

Troubleshooting Guides for Common Scenarios

This section addresses specific experimental challenges and provides targeted solutions to suppress dehalogenation.

Issue 1: Significant formation of 8-bromoquinazoline during Suzuki-Miyaura coupling at the C2 position.

This scenario suggests that the reaction conditions are inadvertently causing reduction at the C8-Br position, even though the intended reaction is at C2.

Potential Causes & Solutions:

Potential CauseRecommended Action & Rationale
Inappropriate Ligand Choice Switch to bulkier, more electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr).[1][6] Rationale: These ligands promote faster reductive elimination of the desired product from the Ar-Pd-R intermediate.[11][12][13] A faster desired pathway kinetically outcompetes the slower, undesired dehalogenation pathway.
Base is Too Strong or a Hydride Source Replace strong alkoxide bases (like NaOtBu) with weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[1][6] Rationale: These bases are less likely to generate Pd-H species. K₃PO₄ is often an excellent choice as it is effective at promoting transmetalation without being overly aggressive.
Sub-optimal Solvent System Use anhydrous, aprotic solvents like dioxane, toluene, or THF.[1][6] If a protic co-solvent is necessary, minimize its concentration. Rationale: This minimizes the primary sources of protons and hydrides that lead to dehalogenation.[14] Rigorously drying all reagents and solvents is critical.
High Reaction Temperature Lower the reaction temperature. Run a temperature screen (e.g., 60 °C, 80 °C, 100 °C) to find the minimum temperature required for the desired C2-coupling. Rationale: Dehalogenation pathways often have a higher activation energy and become more competitive at elevated temperatures.[1]
Issue 2: Dehalogenation observed during a Buchwald-Hartwig amination intended for the C2 position.

The C-N coupling reaction is highly sensitive to catalyst, ligand, and base choice. Dehalogenation is a frequent competitor.

Potential Causes & Solutions:

Potential CauseRecommended Action & Rationale
Slow Reductive Elimination Employ specialized ligands designed for C-N coupling. The Josiphos family or Buchwald's biaryl phosphine ligands (e.g., BrettPhos, XPhos) are excellent starting points. Rationale: These ligands are specifically designed to accelerate the C-N reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[15] Speeding up this step reduces the lifetime of intermediates that could be intercepted by Pd-H species.
Base/Substrate Interaction Use a non-nucleophilic, sterically hindered base like LHMDS or KHMDS if inorganic bases are failing. Alternatively, a combination of an organic base with an inorganic one (e.g., DBU + NaTFA) can be effective for sensitive substrates.[15] Rationale: Strong bases like NaOtBu are standard but can also promote dehalogenation.[16] Hindered bases are less likely to interact directly with the palladium center in a deleterious way.
Pd Pre-catalyst Choice Use a well-defined Pd(II) pre-catalyst (e.g., a palladacycle like G3 or G4 pre-catalysts). Rationale: These pre-catalysts provide a controlled, rapid generation of the active Pd(0) species upon exposure to the base, leading to more consistent and cleaner catalysis compared to using sources like Pd(OAc)₂ or Pd₂(dba)₃, which can have variable activation profiles.[15]

Visualizing the Competing Pathways

To better understand the challenge, it's helpful to visualize the catalytic cycle. The desired cross-coupling pathway competes directly with the undesired dehalogenation pathway.

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Dehalogenation Pathway pd0 L-Pd(0) oa Oxidative Addition (Ar-X) pd0->oa Ar-X arpdx Ar-Pd(II)-X oa->arpdx tm Transmetalation (R-M) arpdx->tm R-M re_dehal Reductive Elimination arpdx->re_dehal arpdr Ar-Pd(II)-R tm->arpdr re Reductive Elimination arpdr->re re->pd0 Catalyst Regeneration product Product (Ar-R) re->product pdh Pd-H Species pdh->arpdx Interception re_dehal->pd0 Catalyst Regeneration byproduct Byproduct (Ar-H) re_dehal->byproduct source Hydride Source (Base, Solvent, H₂O) source->pdh Generates

Caption: Competing catalytic cycles: desired cross-coupling vs. undesired dehalogenation.

General Preventative Strategies & Best Practices

A proactive approach during reaction design can significantly minimize the risk of dehalogenation.

G cluster_conditions Key Parameter Optimization start Reaction Setup for this compound ligand Ligand Selection (Bulky, Electron-Rich) start->ligand base Base Choice (Weaker, Non-Hydridic) start->base solvent Solvent System (Anhydrous, Aprotic) start->solvent temp Temperature Control (Lowest Effective Temp) start->temp outcome Successful Selective Coupling (Dehalogenation Minimized) ligand->outcome base->outcome solvent->outcome temp->outcome

Caption: A workflow for minimizing dehalogenation through careful parameter selection.

Protocol: Example of a Robust Suzuki Coupling at C2

This protocol provides a starting point for the selective arylation of the C2-chloro position while preserving the C8-bromo moiety.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (powdered, dried, 2.0-3.0 equiv)

  • Anhydrous, degassed Toluene or 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask or reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh the Pd₂(dba)₃ and SPhos ligand and add them to the reaction flask.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at 80-100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC or LC-MS, checking for the consumption of starting material and the formation of both the desired product and the 8-bromoquinazoline byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., Ethyl Acetate), and filter through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography.

By implementing these targeted troubleshooting strategies and adhering to best practices in reaction design, researchers can effectively suppress the undesired dehalogenation of this compound, enabling more efficient and predictable synthetic routes.

References
  • ChemRxiv. (n.d.). Homogenous Palladium-Catalyzed Dehalogenative Deuteration and Tritiation of Aryl Halides with D2/T2 Gas.
  • Orbach, M., et al. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.
  • BenchChem. (n.d.). How to avoid dehalogenation side reactions in Suzuki coupling.
  • Journal of the American Chemical Society. (2012). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • ResearchGate. (n.d.). ChemInform Abstract: Palladium Catalyzed-Dehalogenation of Aryl Chlorides and Bromides Using Phosphite Ligands.
  • NIH. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • BenchChem. (n.d.). Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system.
  • Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • MDPI. (n.d.). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes.
  • NIH. (n.d.). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline.
  • Reddit. (2019). What's the role of the phosphine ligand in Suzuki couplings?
  • Cfm Oskar Tropitzsch GmbH. (n.d.). Phosphine ligands for more efficient chemical processes.
  • BenchChem. (n.d.). A Researcher's Guide to the Comparative Reactivity of C-I vs. C-Cl Bonds in Polyhalogenated Pyridines.
  • NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. (2023). 2.9: Phosphines.
  • NIH. (n.d.). Exploiting Orthogonal C–C Cross-Coupling Reactions for Chemistry-on-the-Complex: Modular Assembly of 2,6-Di(quinolin-8-yl)pyridine Ruthenium(II) Photosensitizer Triads.
  • ResearchGate. (n.d.). Pd-Catalyzed Reduction of Aryl Halides Using Dimethylformamide as the Hydride Source.
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes.
  • (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • YouTube. (2023). Solvent Effects in Proton Transfers; Lewis Acid-base Reactions.
  • NIH. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides.
  • NIH. (2020). Advances in Cross-Coupling Reactions.
  • YouTube. (2022). Solvents & Solvent Effects on Substitution Reactions (Sn2/Sn1).
  • NIH. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.
  • SciSpace. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation.

Sources

troubleshooting low reactivity of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Senior Application Scientists

Welcome to the technical support center for 8-Bromo-2-chloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the reactivity of this versatile heterocyclic scaffold. As Senior Application Scientists, we understand that unexpected experimental outcomes can be frustrating. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: Understanding the Core Reactivity of this compound

Question 1: My this compound is showing poor reactivity in a palladium-catalyzed cross-coupling reaction. What are the inherent electronic factors at play?

Answer: The low reactivity you are observing is likely due to the specific electronic and positional characteristics of the two halogen atoms on the quinazoline core. The quinazoline ring system is electron-deficient, which generally facilitates the oxidative addition step in palladium-catalyzed couplings[1][2]. However, the reactivity of each halogen is distinct.

  • C2-Chloro Position: The chlorine at the C2 position is adjacent to a ring nitrogen. This proximity makes the C2 carbon highly electron-deficient (electrophilic) due to the inductive effect and lone pair delocalization of the nitrogen atom[3][4]. While this high electrophilicity is favorable for oxidative addition, the C-Cl bond is significantly stronger than the C-Br bond, requiring more energy to break[4][5].

  • C8-Bromo Position: The bromine at the C8 position is on the benzene portion of the scaffold. Its reactivity is less influenced by the pyrimidine ring nitrogens. The C-Br bond is weaker and more readily undergoes oxidative addition than the C-Cl bond[5][6]. However, the C8 position is less electronically activated than positions C2 or C4[7].

This creates a delicate balance. While the C-Br bond is inherently more reactive, the C2 position is more electrophilic. For palladium-catalyzed reactions, the ease of C-X bond cleavage (I > OTf > Br >> Cl) is often the dominant factor, predicting initial reactivity at the C8-bromo position[5][6].

Question 2: In a sequential cross-coupling reaction, which position should I expect to react first, the C2-Cl or the C8-Br?

Answer: For palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the C8-bromo position is the expected site of initial reactivity .

Causality: The primary determinant for site selectivity in dihalogenated heterocycles with different halogens is typically the bond dissociation energy of the carbon-halogen bond[4][5]. The C-Br bond is weaker than the C-Cl bond, making oxidative addition of a Pd(0) catalyst across the C8-Br bond kinetically more favorable. This principle allows for selective functionalization at the C8 position while leaving the C2-chloro group intact for subsequent transformations.

While the C2 and C4 positions on the quinazoline ring are generally the most electrophilic and reactive sites for nucleophilic aromatic substitution (SNAr), this does not directly translate to palladium-catalyzed cross-coupling selectivity, where the mechanism is fundamentally different[3][8][9].

G cluster_0 Reactivity Profile cluster_1 Site Selectivity Substrate This compound Pd_Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald) Substrate->Pd_Coupling Mechanism: Oxidative Addition SNAr Nucleophilic Aromatic Substitution (SNAr) Substrate->SNAr Mechanism: Addition-Elimination C8_Br C8-Bromo Position (Weaker C-Br Bond) Pd_Coupling->C8_Br Preferred Site (Kinetically Favored) C2_Cl C2-Chloro Position (Stronger C-Cl Bond) Pd_Coupling->C2_Cl Slower Reaction (Requires Harsher Conditions) SNAr->C2_Cl Moderately Reactive C4_Hypothetical C4 Position (if present) (Most Electrophilic for SNAr) SNAr->C4_Hypothetical Most Reactive Site

Caption: Logical diagram of reactivity sites on this compound.

Part 2: Troubleshooting Palladium-Catalyzed Reactions

Question 3: My Suzuki-Miyaura coupling at the C8-Br position is sluggish. I'm seeing starting material and some debromination. What are the critical parameters to optimize?

Answer: A sluggish Suzuki coupling with significant side reactions points to several potential issues: inefficient catalyst turnover, slow transmetalation, or catalyst deactivation. Optimizing the catalyst system, base, and reaction conditions is crucial.

Scientific Rationale & Troubleshooting Workflow: The catalytic cycle for a Suzuki reaction involves oxidative addition, transmetalation, and reductive elimination. A failure in any step can stall the reaction. Hydrodehalogenation (debromination) often occurs when the reductive elimination is slow, allowing for competing pathways[10].

G Start Low Yield in Suzuki Coupling at C8-Br Position Check1 Is the Catalyst System Optimal? Start->Check1 Check2 Is the Base/Solvent Combination Correct? Check1->Check2 Yes Action1 Screen Ligands: - Use bulky, electron-rich phosphines (e.g., XPhos, SPhos, RuPhos). - Switch to a pre-formed palladacycle (e.g., G3 or G4 precatalysts). Check1->Action1 No Check3 Are Side Reactions Prevalent? Check2->Check3 Yes Action2 Optimize Base & Solvent: - Switch to a stronger base (K3PO4, Cs2CO3). - Ensure base is finely powdered and anhydrous. - Use aprotic polar solvents (Dioxane, Toluene, 2-MeTHF). Check2->Action2 No End Yield Improved Check3->End No Action3 Mitigate Side Reactions: - Rigorously degas all solvents and reagents. - Use fresh, high-purity boronic acid. - Increase reaction concentration slightly. Check3->Action3 Yes Action1->Check2 Action2->Check3 Action3->End

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura coupling reaction.

Key Optimization Parameters:

ParameterRecommended Action & Rationale
Catalyst/Ligand Action: Switch from simple Pd(PPh₃)₄ to a more robust system. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) with a Pd(0) or Pd(II) source, or use modern palladacycle precatalysts (e.g., XPhos Pd G3).[10][11] Rationale: Bulky ligands accelerate both the oxidative addition and the rate-limiting reductive elimination step, preventing catalyst decomposition and side reactions.[11][12]
Base Action: Use a stronger, non-nucleophilic base. Switch from Na₂CO₃ or K₂CO₃ to finely powdered, anhydrous K₃PO₄ or Cs₂CO₃.[11] Rationale: A stronger base is often required to facilitate the transmetalation step, especially with electron-deficient heteroaryl halides.[11]
Solvent Action: Ensure the solvent is anhydrous and rigorously degassed. Common choices include 1,4-Dioxane, Toluene, or 2-MeTHF, often with a small amount of water.[10] Rationale: Oxygen can lead to the homocoupling of boronic acids and oxidation of the Pd(0) catalyst, leading to deactivation.[2][10][11]
Temperature Action: Gradually increase the temperature. A typical range is 80–110 °C. Rationale: Higher temperatures can overcome the activation energy for sluggish reactions, but excessive heat can accelerate catalyst decomposition.

Question 4: I am attempting a Buchwald-Hartwig amination with a primary or secondary amine, but yields are poor. What are the most common points of failure?

Answer: Low yields in Buchwald-Hartwig aminations are typically traced back to three main issues: 1) inappropriate ligand choice for the amine class, 2) incompatible base, or 3) catalyst inhibition or deactivation.

Scientific Rationale: The Buchwald-Hartwig reaction is highly sensitive to the steric and electronic properties of both the amine nucleophile and the phosphine ligand.[12][13] The ligand must be bulky enough to promote reductive elimination but not so bulky that it prevents the amine from coordinating to the palladium center. The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes side reactions with other functional groups[14][15].

Key Optimization Parameters:

ParameterRecommended Action & Rationale
Ligand Selection Action: Match the ligand to your amine. For primary aliphatic and aryl amines, ligands like BrettPhos or XPhos are excellent choices.[13][14] For bulky secondary amines, Josiphos-type ferrocenyl ligands may be required.[12] Rationale: Different ligand architectures are designed to create specific steric environments around the palladium center that are optimal for accommodating different classes of amines and facilitating the C-N reductive elimination.[12][13]
Base Selection Action: Use a strong, non-nucleophilic base. Sodium or Lithium bis(trimethylsilyl)amide (NaHMDS, LiHMDS) and potassium tert-butoxide (KOtBu) are common first choices.[14] Rationale: The deprotonation of the coordinated amine is a critical step in the catalytic cycle. Strong, sterically hindered bases are effective and minimize competitive SNAr reactions.
Catalyst Precursor Action: Use a well-defined Pd(0) source like Pd₂(dba)₃ or an air-stable palladacycle precatalyst. Rationale: If using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species can be inefficient and a source of failure.[14] Precatalysts generate the active LPd(0) species more cleanly and reliably.[16]
Solvent Action: Use anhydrous, aprotic solvents like Toluene, Dioxane, or THF. Rationale: Protic solvents can interfere with the strong bases used and hinder the reaction. As with all palladium catalysis, rigorous degassing is mandatory.
Part 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)

Question 5: I am trying to displace the C2-chloro group with an amine nucleophile (SNAr), but the reaction is not working, even at high temperatures. Why is this position so unreactive towards SNAr?

Answer: While the C2-carbon is electrophilic, its reactivity towards SNAr is significantly lower than the C4 position in analogous quinazoline systems.[9][17] For a successful SNAr reaction to occur, the aromatic ring must be able to stabilize the negative charge of the intermediate Meisenheimer complex.[18]

Scientific Rationale: The rate-determining step in SNAr is typically the initial attack of the nucleophile to form a high-energy, negatively charged intermediate.[18] In 2,4-dichloroquinazolines, the C4 position is overwhelmingly preferred for SNAr because the negative charge of the intermediate can be delocalized onto the adjacent pyrimidine nitrogen (N3).[9][19] The C2 position lacks this direct resonance stabilization with N3, making the corresponding Meisenheimer complex higher in energy and slower to form.

To achieve substitution at C2, you will likely need:

  • Forcing Conditions: High temperatures (often >120 °C) and polar aprotic solvents like DMF, DMSO, or NMP are typically required to overcome the high activation barrier.[17]

  • Strong Nucleophiles: Less hindered, more potent nucleophiles will be more effective.

  • Absence of a C4-Halogen: If a halogen were present at C4, it would react preferentially under almost all SNAr conditions.[8][9]

Question 6: My reaction mixture is turning into the corresponding quinazolin-2-one. How can I prevent this hydrolysis side reaction?

Answer: The formation of the quinazolin-2-one byproduct is due to the hydrolysis of the C2-chloro group. This occurs when water, present as a contaminant in your reagents or solvent, acts as a nucleophile. The chloroquinazoline is particularly susceptible to this if the base used can generate hydroxide ions.

Methods to Prevent Hydrolysis:

  • Rigorous Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Use freshly distilled solvents and dry glassware under vacuum or in an oven.

  • Scrupulous Inert Atmosphere: Perform the entire reaction under a dry, inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.

  • Choice of Base: Avoid bases that can readily generate hydroxide. For example, using a carbonate base (e.g., K₂CO₃) in the presence of trace water can generate bicarbonate and hydroxide. A non-hydrolyzable organic base (e.g., DIPEA) or a sterically hindered alkoxide (e.g., KOtBu) under strictly anhydrous conditions may be preferable.

  • Reaction Temperature and Time: Use the lowest effective temperature and shortest reaction time possible. Prolonged heating increases the likelihood of side reactions, including hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling at the C8-Position

This is a representative protocol and may require optimization.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and finely powdered, anhydrous potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst).

  • Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane or Toluene, to a concentration of 0.1 M) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination at the C8-Position

This is a representative protocol and may require optimization.

  • Preparation: To an oven-dried Schlenk flask, add this compound (1.0 equiv) and the palladium precatalyst (e.g., BrettPhos Pd G3, 1-3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive pressure of argon, add the base (e.g., sodium tert-butoxide, 1.5 equiv). Add degassed, anhydrous solvent (e.g., Toluene, to 0.1 M concentration) followed by the amine (1.2 equiv).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride. Extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. National Institutes of Health.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship.org.
  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications.
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online.
  • Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PubMed Central.
  • Buchwald–Hartwig amination. Wikipedia.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. SciSpace.
  • Potential of Substituted Quinazolines to Interact with Multiple Targets in the Treatment of Cancer. PubMed Central, National Institutes of Health.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. ResearchGate.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PubMed Central, National Institutes of Health.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube.
  • Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Failed suzuki coupling, any suggenstions? Reddit.
  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts.
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PubMed Central, National Institutes of Health.
  • Reaction of 4-chloroquinazolines (C) with different amines. ResearchGate.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • nucleophilic aromatic substitutions. YouTube.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed Central, National Institutes of Health.
  • Design, Synthesis, and Evaluation of 8-(o-Tolyl)quinazoline Derivatives as Small-Molecule PD-1/PD-L1 Antagonists. National Institutes of Health.
  • Suzuki coupling catalyzed by chloro({2-[mesityl(quinolin-8-yl-κN)boryl]-3,5-dimethylphenyl}methyl-κC)palladium(II). ResearchGate.
  • CH - 22 Nucleophilic Aromatic Substitution | Clayden Chemistry. YouTube.
  • Suzuki reaction. Wikipedia.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1.
  • This compound. PubChem.
  • Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Sci-Hub.

Sources

Technical Support Center: Managing Solubility of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-2-chloroquinazoline. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the solubility of this versatile synthetic intermediate. Poor solubility can impede reaction kinetics, complicate purification, and ultimately impact yield and reproducibility. This guide provides in-depth, practical solutions in a question-and-answer format to help you navigate these common experimental hurdles.

Part 1: Frequently Asked Questions (FAQs) on Solubility

This section addresses the most common initial questions regarding the solubility of this compound.

Q1: What are the general solubility characteristics of this compound?

Q2: My this compound is not dissolving in my chosen reaction solvent at room temperature. What is the first thing I should do?

A2: The initial and most straightforward approach is to gently heat the mixture. The solubility of most solids, including this compound, increases with temperature.[1][2][3] Use a water bath or oil bath to gradually increase the temperature while monitoring for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your other reagents. If heating alone is insufficient or not viable for your reaction conditions, you will need to consider alternative solvent systems or solubility-enhancing techniques, which are detailed in the troubleshooting guides below.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a highly effective and common strategy. A small amount of a polar aprotic solvent in which the compound is more soluble (e.g., DMF, DMSO, or NMP) can be added to a less-polar bulk solvent (e.g., toluene, THF, or dioxane) to create a solvent system with a polarity better suited to dissolve your substrate.[4][5][6] This approach can maintain the desired reactivity of the bulk solvent while ensuring the this compound is in solution. For instance, in Suzuki couplings, a mixture of toluene and a more polar co-solvent is often used. It is crucial to ensure that the co-solvent does not negatively interfere with your catalyst or reagents.

Q4: Are there any "greener" or more sustainable solvent alternatives that are effective for reactions with haloquinazolines?

A4: Propylene carbonate (PC) has emerged as a more environmentally friendly solvent for Suzuki cross-coupling reactions involving haloquinazolines. Studies have shown that reactions with compounds like 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one can proceed faster and with higher yields in PC compared to traditional solvents like dimethoxyethane (DME). PC has a high boiling point, is less volatile, and does not require special pre-treatments, making it a viable green alternative.

Part 2: Troubleshooting Guides for Common Reactions

This section provides detailed troubleshooting workflows for specific reaction types where solubility issues with this compound are frequently encountered.

Guide 1: Suzuki-Miyaura Cross-Coupling Reactions

Issue: Low yield or no reaction in a Suzuki coupling, with undissolved this compound observed in the reaction flask.

Causality: For the catalytic cycle of a Suzuki-Miyaura reaction to proceed efficiently, all components—the aryl halide, the boronic acid/ester, the base, and the palladium catalyst—must have some degree of mutual solubility to interact. If the this compound remains as a solid, the palladium catalyst cannot effectively undergo oxidative addition, halting the entire process.

Troubleshooting Workflow:

Suzuki_Troubleshooting start Start: Low Yield in Suzuki Coupling check_solubility Is the starting material fully dissolved? start->check_solubility increase_temp Increase Temperature (e.g., to 80-110°C) check_solubility->increase_temp No check_catalyst Evaluate Catalyst/Ligand System check_solubility->check_catalyst Yes increase_temp->check_solubility Re-evaluate change_solvent Change Solvent System increase_temp->change_solvent Still insoluble use_cosolvent Add a Co-solvent (e.g., DMF, NMP, Propylene Carbonate) change_solvent->use_cosolvent Option 1 change_solvent->check_catalyst Option 2: Try higher boiling point solvent (e.g., Dioxane, Toluene) use_cosolvent->check_solubility Re-evaluate check_base Re-evaluate Base check_catalyst->check_base success Reaction Successful check_base->success Improved Yield failure Persistent Low Yield check_base->failure No Improvement

Caption: Troubleshooting workflow for Suzuki coupling reactions.

Detailed Steps:

  • Temperature Increase: The first and simplest intervention is to increase the reaction temperature. Many Suzuki reactions are run at elevated temperatures (80-110°C), which will also aid in dissolving the starting material.[1][2][3]

  • Solvent System Optimization: If temperature alone is insufficient, a change in the solvent system is necessary.

    • Higher Boiling Point Solvents: Switch to a higher boiling point solvent like 1,4-dioxane or toluene, which are common in Suzuki reactions and can be heated to higher temperatures.

    • Co-solvent Addition: Add a small volume (5-20%) of a polar aprotic co-solvent like DMF or NMP to your primary solvent (e.g., THF, dioxane, toluene).[4][5][6] This can significantly enhance the solubility of this compound without drastically altering the overall reaction environment. Propylene Carbonate is another excellent "green" option to consider.

  • Catalyst and Ligand Selection: Ensure your palladium catalyst and ligand are appropriate. For challenging substrates, more robust catalyst systems may be required. Buchwald or Fu's ligands, for example, are often more effective than traditional triphenylphosphine-based catalysts for cross-coupling with heteroaryl halides.

  • Base Considerations: The choice of base is also critical. While common bases include sodium carbonate and potassium carbonate, sometimes a stronger base like potassium phosphate (K₃PO₄) is needed. The base also needs to have some solubility in the reaction medium, which is why aqueous solutions of bases are often used in biphasic systems.

Guide 2: Nucleophilic Aromatic Substitution (SNAr) Reactions

Issue: A nucleophilic substitution reaction with an amine or alkoxide is sluggish or incomplete, with starting material present even after prolonged reaction times.

Causality: SNAr reactions on electron-deficient heterocyclic systems like quinazolines are generally favorable. However, if the this compound is not in solution, the nucleophile cannot access the electrophilic carbon centers (C2 and C4) for the reaction to occur. The C4 position is generally more reactive to nucleophilic attack than the C2 position in 2,4-dichloroquinazoline systems.[6]

Troubleshooting Workflow:

SNAr_Troubleshooting start Start: Sluggish SNAr Reaction check_solubility Is the substrate fully dissolved? start->check_solubility increase_temp_solvent Increase Temperature or Switch to Polar Aprotic Solvent (DMF, DMSO, NMP) check_solubility->increase_temp_solvent No check_nucleophile Evaluate Nucleophile Strength/Concentration check_solubility->check_nucleophile Yes increase_temp_solvent->check_solubility Re-evaluate consider_ptc Consider Phase-Transfer Catalysis (PTC) increase_temp_solvent->consider_ptc Still insoluble or reaction is still slow ptc_conditions Add PTC Catalyst (e.g., TBAB, Aliquat 336) Use biphasic system (e.g., Toluene/Water) consider_ptc->ptc_conditions success Reaction Goes to Completion ptc_conditions->success check_nucleophile->success Improved Rate failure Persistent Issue check_nucleophile->failure No Improvement

Caption: Troubleshooting workflow for SNAr reactions.

Detailed Steps:

  • Solvent and Temperature: SNAr reactions often benefit from polar aprotic solvents like DMF, DMSO, or NMP, which can solvate the nucleophile and the electrophile. If you are using a less polar solvent like THF, switching to one of these is the first step. Heating is also typically required.

  • Phase-Transfer Catalysis (PTC): If your nucleophile is an ionic salt (e.g., sodium phenoxide) that is soluble in an aqueous phase while the this compound is in an organic phase, phase-transfer catalysis is an excellent strategy.

    • Principle: A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the nucleophile from the aqueous phase to the organic phase where it can react with the substrate.

    • Implementation: Set up the reaction in a biphasic system (e.g., toluene/water). Add the this compound to the organic phase and the nucleophilic salt to the aqueous phase. Add a catalytic amount (1-10 mol%) of the PTC catalyst. With vigorous stirring, the reaction will proceed at the interface and in the organic phase.

  • Nucleophile Strength and Concentration: Ensure your nucleophile is sufficiently strong and used in an appropriate concentration (often in slight excess) to drive the reaction to completion.

Part 3: Experimental Protocols

This section provides step-by-step protocols for systematically addressing solubility issues.

Protocol 1: Systematic Solubility Screening

Objective: To identify a suitable solvent or co-solvent system for a reaction involving this compound.

Materials:

  • This compound

  • A selection of solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO, Acetonitrile, Propylene Carbonate)

  • Small vials (e.g., 2 mL HPLC vials)

  • Magnetic stir plate and small stir bars

  • Heating block or oil bath

Procedure:

  • Preparation: Accurately weigh a small, consistent amount of this compound (e.g., 10 mg) into several labeled vials.

  • Initial Screening at Room Temperature:

    • To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).

    • Stir vigorously at room temperature for 30 minutes.

    • Visually inspect for complete dissolution. Record your observations (e.g., "insoluble," "partially soluble," "fully soluble").

  • Screening at Elevated Temperature:

    • For the vials where the compound was not fully soluble, place them in a heating block or oil bath.

    • Gradually increase the temperature (e.g., to 60°C, then 80°C), stirring continuously.

    • Record the temperature at which complete dissolution occurs, if at all.

  • Co-solvent Screening:

    • Based on the results, select a primary solvent in which the compound is poorly soluble but which is desired for the reaction (e.g., Toluene).

    • To a vial containing 10 mg of the compound and 0.5 mL of the primary solvent, add a high-solubility solvent (e.g., DMF) dropwise while stirring until dissolution is achieved. Record the approximate volume of the co-solvent required.

  • Data Summary: Compile your observations into a table for easy comparison.

Data Presentation Table:

SolventSolubility at RT (approx. mg/mL)Solubility at 80°C (approx. mg/mL)Notes
Toluene< 20Partially SolubleSuspension forms
THF< 20Soluble
Dioxane< 20Soluble
DMF> 20Fully SolubleGood solubility
DMSO> 20Fully SolubleGood solubility
Propylene CarbonatePartially SolubleSoluble"Green" option

Note: The values in this table are illustrative. You must determine them experimentally for your specific batch of material.

References

  • This citation is a placeholder for a general organic chemistry textbook discussing solubility principles.
  • Piros, L., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9, e202304969. [Link]
  • Piros, L., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. Hungarian Scientific Works Repository (MTMT). [Link]
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.
  • Wikipedia. (2023). Phase-transfer catalyst.
  • Scientific Update. (2018). Industrial Phase Transfer Catalysis.
  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC).
  • International Journal of Scientific & Technology Research. (n.d.). The Basic Principle of Phase-Transfer Catalysis, Some Mechanistic Aspects and Important Applications.
  • de Souza, G. E. P., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(12), 2841. [Link]
  • Chemistry LibreTexts. (2023). Temperature Effects on Solubility.
  • Chemistry LibreTexts. (2022). Effects of Temperature and Pressure on Solubility.
  • IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling with 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth answers and troubleshooting advice for palladium-catalyzed cross-coupling reactions involving the versatile but challenging substrate, 8-bromo-2-chloroquinazoline. As Senior Application Scientists, we have structured this guide to address the most common issues encountered in the lab, explaining the causality behind experimental choices to ensure your success.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the reactivity and selective functionalization of this compound.

Q1: Which position on this compound is more reactive in a typical Pd-catalyzed cross-coupling reaction?

The C8-Br bond is significantly more reactive than the C2-Cl bond. This difference in reactivity is fundamental to designing selective cross-coupling strategies. The underlying principle lies in the bond dissociation energies (BDE) of the carbon-halogen bonds and the kinetics of the rate-determining oxidative addition step in the catalytic cycle.[1][2]

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond.[2]

  • Oxidative Addition: The first and often rate-limiting step of the catalytic cycle is the insertion of the Pd(0) catalyst into the carbon-halogen bond.[1][2] Due to the lower bond energy, the Pd(0) complex undergoes oxidative addition into the C-Br bond much more readily than the C-Cl bond.

This inherent reactivity trend (C-I > C-Br > C-OTf > C-Cl) allows for chemoselective functionalization at the C8 position under carefully controlled conditions.[1]

Q2: How can I achieve selective mono-arylation at the C8-Br position?

To achieve selective coupling at the C8 position, the reaction conditions must be mild enough to activate the C-Br bond without activating the more robust C-Cl bond.

Key Strategic Pillars:

  • Catalyst Activity: Choose a palladium catalyst system that is active enough for C-Br activation at moderate temperatures but not so active that it readily cleaves C-Cl bonds. Standard catalysts like Pd(PPh₃)₄ or catalyst systems generated from Pd(OAc)₂ with simple phosphine ligands are excellent starting points.[3][4]

  • Temperature Control: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. Often, temperatures between 75-90 °C are sufficient for Suzuki or Sonogashira couplings at a C-Br bond.[3]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the starting material is consumed to prevent over-reaction or formation of the di-substituted product.

Q3: What are the general starting points for catalyst systems for different cross-coupling reactions at the C8-Br position?

The choice of catalyst, ligand, and base is critical and depends on the specific cross-coupling reaction. The following table provides empirically validated starting points for common transformations.

Cross-Coupling TypePalladium SourceLigandBaseSolvent SystemTypical Temp. (°C)
Suzuki-Miyaura Pd(OAc)₂ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)PPh₃ (4-10 mol%) or Built-in (dppf)K₂CO₃ or Na₂CO₃ (2-3 equiv.)Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)80-90
Buchwald-Hartwig Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)XPhos or RuPhos (2-4 mol%)NaOtBu or K₃PO₄ (1.5-2 equiv.)Toluene or Dioxane (anhydrous)90-110
Sonogashira Pd(PPh₃)₂Cl₂ (2-5 mol%)PPh₃ (built-in)Et₃N or DIPEA (2-5 equiv.)THF or DMF (anhydrous)25-60
Co-catalystCuI (1-5 mol%)

This table summarizes common starting conditions. Optimization is almost always necessary for a specific substrate combination.

Q4: Is it possible to perform a second coupling reaction at the C2-Cl position?

Yes, this is a powerful strategy for creating diverse, di-substituted quinazolines. After selectively functionalizing the C8 position, the remaining C2-Cl bond can be coupled under more forcing conditions.

General approach for sequential coupling:

  • First Coupling (C8-Br): Use the mild conditions described in Q2 and Q3 to introduce the first substituent at the C8 position. Purify the mono-substituted product (8-R¹-2-chloroquinazoline).

  • Second Coupling (C2-Cl): The C2-Cl bond is less reactive and often requires a more active catalyst system and higher temperatures. For Suzuki or Buchwald-Hartwig aminations on aryl chlorides, highly active catalysts employing bulky, electron-rich phosphine ligands (like those developed by Buchwald) or N-heterocyclic carbene (NHC) ligands are often necessary.[5][6] Temperatures may need to be increased to >100 °C.

Caption: Sequential cross-coupling workflow.

Troubleshooting Guide

This guide provides solutions to common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or no yield of the desired product.

A low yield can stem from several factors. A systematic check of reaction parameters is the best approach.[7]

Troubleshooting Workflow:

Caption: Systematic troubleshooting for low yield.

Detailed Explanations:

  • Reagent Integrity: Boronic acids are prone to degradation (protodeboronation), especially in the presence of moisture.[7][8] Amines should be pure, and strong bases like NaOtBu are hygroscopic and should be handled in a glovebox.

  • Inert Atmosphere: Pd(0) catalysts are oxygen-sensitive.[7] Inadequate degassing is a very common cause of reaction failure. Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst System: The combination of palladium source, ligand, and base is the most critical variable.[8] If a simple system like Pd(PPh₃)₄ fails, moving to a more robust pre-catalyst or a combination of a Pd(II) source (like Pd(OAc)₂) with a more specialized ligand is a logical next step.[5][9]

Problem 2: A mixture of mono- and di-substituted products is formed.

This indicates that your reaction conditions are too harsh, leading to the activation of the C-Cl bond in addition to the C-Br bond.

Solutions:

  • Lower the Temperature: Reduce the reaction temperature by 10-20 °C. This will decrease the rate of C-Cl activation more significantly than C-Br activation.

  • Reduce Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed.

  • Use a Less Active Catalyst: If you are using a highly active catalyst system (e.g., with a bulky, electron-rich ligand), switch to a less reactive one. For a Suzuki coupling, reverting to Pd(PPh₃)₄ is a good first step.[4]

  • Stoichiometry: Use a slight excess (e.g., 1.05-1.1 equivalents) of the nucleophile. Using a large excess can sometimes drive the reaction to di-substitution.

Problem 3: Significant side reactions are observed (e.g., homocoupling of boronic acid, hydrodehalogenation).

These side reactions compete with your desired cross-coupling and reduce your yield.

Solutions:

  • To Minimize Homocoupling (Suzuki): This side reaction, where two boronic acid molecules couple, is often promoted by the presence of oxygen.[7] Rigorous degassing is the primary solution. Using a slight excess of the haloquinazoline can also help.[7]

  • To Minimize Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom. This can be caused by moisture or an inappropriate choice of base. Ensure anhydrous conditions (especially for Buchwald-Hartwig reactions) and consider screening different bases.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C8-Position

This protocol provides a representative method for the selective arylation of the C8-Br bond.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane and Water (degassed)

Procedure:

  • To an oven-dried reaction vessel, add this compound (e.g., 244 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (414 mg, 3.0 mmol).

  • Seal the vessel with a septum. Evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.[7]

  • Add Pd(dppf)Cl₂ (22 mg, 0.03 mmol) to the vessel against a positive flow of inert gas.

  • Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the 8-aryl-2-chloroquinazoline product.

Protocol 2: Buchwald-Hartwig Amination of 8-Aryl-2-chloroquinazoline

This protocol details the subsequent amination at the C2-Cl position, assuming the C8 position has already been functionalized.

Materials:

  • 8-Aryl-2-chloroquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.015 equiv)

  • XPhos (0.03 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, charge an oven-dried reaction tube with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (14.3 mg, 0.03 mmol), and NaOtBu (144 mg, 1.5 mmol).

  • Add the 8-aryl-2-chloroquinazoline (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube with a screw cap and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium black and inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to afford the final di-substituted product.[7]

References

  • Chemoselectivity in Cross-Coupling of Di- and Tri-substituted Halobenzenes: A Compar
  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speci
  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (n.d.). PubMed Central.
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). NIH.
  • Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines. (2025). Benchchem.
  • Cross-Coupling Reaction Manual: Desk Reference. (n.d.). Sigma-Aldrich.
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. (n.d.).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. (n.d.). PMC - NIH.
  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Coupling. (n.d.). Alfa Chemistry.
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Sonogashira coupling. (n.d.). Wikipedia.
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide. (2025). Benchchem.
  • Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
  • Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. (n.d.). Benchchem.

Sources

Technical Support Center: Suzuki-Miyaura Coupling of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of Suzuki-Miyaura reactions with 8-bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions to help you minimize homocoupling and other common side reactions, thereby maximizing the yield of your desired cross-coupled product. Our approach is grounded in mechanistic principles and supported by field-proven insights to ensure the integrity and success of your experiments.

Understanding the Challenge: Reactivity and Side Reactions

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds.[1][2][3] However, its application to heteroaromatic substrates like this compound presents unique challenges. The primary issue is often the formation of homocoupled byproducts, where two molecules of the boronic acid reagent react with each other.[4][5][6] This side reaction consumes valuable starting material and complicates the purification process.[4]

The this compound substrate possesses two potential sites for cross-coupling. Generally, in palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the order I > Br > Cl.[7] This suggests that the C8-Br bond is more susceptible to oxidative addition by the palladium catalyst than the C2-Cl bond. However, the electronic properties of the quinazoline ring also play a crucial role in influencing the reactivity of each position.[7]

This guide will focus on strategies to selectively couple at the C8 position while minimizing the homocoupling of the boronic acid partner.

Troubleshooting Guide: Minimizing Homocoupling

This section provides a structured approach to diagnosing and resolving issues related to excessive homocoupling in your Suzuki reaction of this compound.

Issue 1: Significant Formation of Homocoupling Byproduct

High levels of homocoupling are typically traced back to a few key factors: the presence of oxygen, the nature of the palladium catalyst, and the reaction conditions.[4][5]

Troubleshooting Workflow

G start High Homocoupling Observed q1 Is the reaction under a strictly inert atmosphere? start->q1 a1_no No q1->a1_no No a2_yes Yes q1->a2_yes Yes a1_yes Yes sol1 Solution: Rigorously degas solvents and reaction vessel. Use freeze-pump-thaw or sparge with argon/nitrogen for an extended period. Maintain a positive inert gas pressure. a1_no->sol1 q2 Are you using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)? sol1->q2 q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->q2 sol2 Solution: Consider switching to a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the in-situ reduction step where homocoupling can occur. Alternatively, add a mild reducing agent like potassium formate. a2_yes->sol2 q3 Is the reaction temperature optimized? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the boronic acid being added all at once? a3_yes->q4 sol3 Solution: Lower the reaction temperature. Higher temperatures can accelerate side reactions more than the desired cross-coupling. Find the minimum temperature for a reasonable reaction rate. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Solution: Employ slow addition of the boronic acid. This keeps its concentration low, disfavoring the bimolecular homocoupling reaction. a4_yes->sol4 end Homocoupling Minimized a4_no->end sol4->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of boronic acid homocoupling in Suzuki reactions?

A1: There are two primary pathways for homocoupling. The first is an oxidative homocoupling, often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[5][8] This Pd(II) species can then undergo a reaction with two molecules of the boronic acid to produce the homocoupled product and regenerate Pd(0).[8][9] The second pathway involves the reaction of a Pd(II) intermediate with two boronic acid molecules in a reductive process.[10] Therefore, minimizing both oxygen and the concentration of free Pd(II) is crucial.[9][11]

Q2: How does the choice of palladium catalyst and ligand affect homocoupling?

A2: The catalyst system is critical. For challenging substrates, bulky, electron-rich phosphine ligands such as SPhos and XPhos are highly effective.[4][12][13] These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of intermediates that lead to homocoupling.[4][14] Using Pd(0) precatalysts like Pd₂(dba)₃ or Pd(PPh₃)₄ can be advantageous as they do not require an in-situ reduction from Pd(II), a step where homocoupling can be prevalent.[13]

Q3: What is the role of the base in minimizing homocoupling?

A3: The base is essential for the transmetalation step in the Suzuki catalytic cycle.[14][15] However, the choice of base can influence side reactions. While stronger bases can accelerate the overall reaction, they can also promote side reactions. For minimizing homocoupling, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.[4][16][17] The optimal base is often found through empirical screening.[18][19]

Q4: Can the solvent system impact the extent of homocoupling?

A4: Yes, the solvent plays a significant role in solubilizing the reactants and catalyst, and can influence reaction rates and selectivity.[20][21][22] Aprotic solvents like dioxane, toluene, and THF are commonly used.[4] In some cases, a biphasic system with water is employed to dissolve the inorganic base.[18] It is important to use anhydrous solvents when possible, as excess water can contribute to other side reactions like protodeboronation.[16] The solvent can also affect the stability of the catalytic species.[22]

Q5: I am still observing homocoupling despite taking precautions. What other procedural modifications can I try?

A5: If homocoupling persists, consider the following:

  • Slow addition of the boronic acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[4][11]

  • Adjusting stoichiometry: Using a slight excess of the this compound relative to the boronic acid can help to ensure the boronic acid is consumed by the cross-coupling pathway.[4]

  • Use of boronic esters: Pinacol esters of boronic acids are often more stable and less prone to side reactions like protodeboronation and homocoupling.[16]

Recommended Experimental Protocol

This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, designed to minimize homocoupling.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • SPhos (5 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous 1,4-dioxane

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.[16]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.[1][16]

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe.[1] The concentration should be approximately 0.1 M with respect to the this compound.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.[16]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[23]

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[1]

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.[23]

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.[23]

Data Summary Table

ParameterRecommendationRationale
Palladium Source Pd₂(dba)₃ or other Pd(0) precatalystAvoids in-situ reduction of Pd(II), a step prone to inducing homocoupling.[13]
Ligand Bulky, electron-rich phosphine (e.g., SPhos, XPhos)Promotes reductive elimination and sterically disfavors homocoupling pathways.[4][12]
Base Weaker inorganic base (e.g., K₃PO₄, K₂CO₃)Sufficiently active for transmetalation while minimizing base-promoted side reactions.[4][16]
Solvent Anhydrous aprotic solvent (e.g., 1,4-dioxane, toluene)Good solubility for reactants and catalyst; minimizes protodeboronation.[4]
Temperature 80-100 °C (optimize for specific substrate)Balances reaction rate with minimizing thermal decomposition and side reactions.[4]
Atmosphere Strictly inert (Argon or Nitrogen)Prevents oxygen-mediated catalyst oxidation and homocoupling.[4][5]

Visualizing the Catalytic Cycle and Homocoupling Pathway

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Homocoupling Side Reaction A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B Ar-X C Ar-Pd(II)-X(L₂) B->C D Transmetalation (Ar'B(OH)₂) C->D Ar'B(OH)₂, Base J Pd(II)L₂ E Ar-Pd(II)-Ar'(L₂) D->E F Reductive Elimination E->F F->A regenerates catalyst G Ar-Ar' F->G Product H Pd(0)L₂ I Oxidation (O₂) H->I I->J K 2 Ar'B(OH)₂ J->K K->H regenerates Pd(0) L Ar'-Ar' K->L

Caption: The desired Suzuki-Miyaura cycle versus the competing homocoupling pathway.

This guide provides a comprehensive framework for minimizing homocoupling in the Suzuki-Miyaura reaction of this compound. By understanding the underlying mechanisms and systematically troubleshooting your reaction conditions, you can significantly improve the efficiency and outcome of your synthetic efforts.

References

  • Strategies to minimize homocoupling in Suzuki reactions of boronic acids - Benchchem. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017). ACS Catalysis.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. (n.d.).
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | ACS Catalysis - ACS Publications. (n.d.).
  • Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one - Benchchem. (n.d.).
  • Troubleshooting failed Suzuki coupling with electron-rich aryl halides - Benchchem. (n.d.).
  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 2-Chloro-3-(2-pyridinyl)quinoxaline - Benchchem. (n.d.).
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline - PMC - NIH. (n.d.).
  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. (2019).
  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. (n.d.).
  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. (n.d.).
  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. (n.d.).
  • Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions - Benchchem. (n.d.).
  • Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. (n.d.).
  • Effect of different bases on the Suzuki-Miyaura coupling a | Download Table - ResearchGate. (n.d.).
  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017).
  • Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts | Organic Process Research & Development - ACS Publications. (2019).
  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. (n.d.).
  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
  • Suzuki reaction - Wikipedia. (n.d.).
  • The Suzuki Reaction - Andrew G Myers Research Group. (n.d.).
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
  • Optimization of the Suzuki cross-coupling reaction to obtain 8a. - ResearchGate. (n.d.).
  • Minimizing homocoupling in Suzuki reactions with pyrene boronic acid - Benchchem. (n.d.).
  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021).
  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - NIH. (n.d.).
  • Minimizing homocoupling side products in 3-Bromo-2-chloropyridine reactions - Benchchem. (n.d.).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... - ResearchGate. (n.d.).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Minimizing homocoupling in Suzuki reactions of 2-Amino-4-bromopyridine - Benchchem. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2025).

Sources

Technical Support Center: Work-up Procedures for Reactions Involving 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving 8-bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical advice and troubleshooting solutions. Our focus is on ensuring the integrity of your experimental work-up, leading to high-purity compounds and reproducible results.

Introduction to this compound

This compound is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] Its unique structure features two halogen atoms with distinct reactivity profiles. The chlorine atom at the C2 position is significantly more reactive towards nucleophilic substitution than the bromine atom at the C8 position.[3] This differential reactivity is a cornerstone of its synthetic utility but also presents specific challenges during reaction work-up. This guide will help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound and its derivatives?

A1: this compound is a solid at room temperature and is generally soluble in common organic solvents like dichloromethane (DCM), chloroform, ethyl acetate (EtOAc), and tetrahydrofuran (THF). Its solubility in non-polar solvents like hexanes or pentane is limited. The solubility of its derivatives will largely depend on the nature of the substituent introduced. For instance, the introduction of polar functional groups may increase aqueous solubility, complicating standard extractive work-ups.

Q2: What is the primary reactivity I should be aware of during work-up?

A2: The C2-Cl bond is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which can lead to the formation of the corresponding 2-hydroxyquinazoline (or its tautomer, a quinazolinone). This is a common impurity if the work-up conditions are not carefully controlled. The C8-Br bond is less reactive but can participate in cross-coupling reactions.

Q3: What are the standard safety precautions when working with this compound?

A3: this compound is an irritant. Always handle it in a well-ventilated fume hood.[4][5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4] Avoid inhalation of dust and contact with skin and eyes.[4][5] In case of accidental exposure, rinse the affected area with copious amounts of water and seek medical attention if irritation persists.[4][5]

Standard Work-up Protocol

A general work-up procedure for a reaction involving this compound is outlined below. This protocol should be adapted based on the specific reaction conditions and the properties of the product.

Experimental Protocol: General Extractive Work-up
  • Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents. For example, if using a strong base, neutralize with a weak acid like saturated aqueous ammonium chloride (NH₄Cl).

  • Solvent Removal (Optional): If the reaction was conducted in a water-miscible solvent like THF or dioxane, it is often beneficial to remove the solvent under reduced pressure.[6] This minimizes the risk of your product partitioning into the aqueous layer during extraction.

  • Extraction: Dilute the residue with an appropriate organic solvent (e.g., DCM or EtOAc) and water. Transfer the mixture to a separatory funnel.

  • Washing:

    • Wash the organic layer sequentially with:

      • Water (to remove water-soluble impurities).

      • Saturated aqueous sodium bicarbonate (NaHCO₃) (to remove acidic impurities).

      • Brine (saturated aqueous NaCl) (to reduce the solubility of organic compounds in the aqueous layer and aid in phase separation).

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization. A common eluent system for column chromatography is a gradient of ethyl acetate in hexanes or DCM.[7]

Troubleshooting Guide

Problem Potential Cause Solution
Emulsion formation during extraction High concentration of polar compounds or use of water-miscible solvents like THF or DMF.- Add brine to the separatory funnel to help break the emulsion. - Filter the mixture through a pad of Celite. - If the reaction solvent is the cause, remove it via rotary evaporation before the aqueous work-up.[6]
Product is partially soluble in water The product contains polar functional groups (e.g., amines, carboxylic acids).- Use a more polar extraction solvent like ethyl acetate or a mixture of DCM and isopropanol. - Perform multiple extractions (3-5 times) with smaller volumes of the organic solvent. - Saturate the aqueous layer with NaCl to decrease the polarity of the aqueous phase.
Presence of 2-hydroxyquinazoline impurity Hydrolysis of the C2-Cl bond during work-up, often due to exposure to strong base or acid.- Maintain neutral or slightly acidic pH during the work-up. Use a weak base like NaHCO₃ for neutralization if necessary. - Minimize the contact time with the aqueous phase. - This impurity is often more polar and can typically be separated by column chromatography.
Low recovery of product after work-up - Product precipitation in the aqueous layer. - Incomplete extraction. - Adsorption onto glassware.- Check the pH of the aqueous layer; adjust if necessary to ensure the product is in its neutral form. - Increase the number of extractions. - Rinse all glassware with the extraction solvent.
Difficulty removing certain reagents (e.g., triphenylphosphine oxide) These reagents can have similar polarity to the desired product.For triphenylphosphine oxide, after concentrating the reaction mixture, suspend the residue in a non-polar solvent like a pentane/ether mixture and filter through a plug of silica. The product can then be eluted with ether, leaving the phosphine oxide on the silica.[6]

Visualizing the Work-up Workflow

The following diagram illustrates a typical decision-making process during the work-up of a reaction involving this compound.

Workup_Workflow start Reaction Completion quench Quench Reaction start->quench solvent_removal Remove Water-Miscible Solvent (e.g., THF)? quench->solvent_removal yes_remove Concentrate via Rotary Evaporation solvent_removal->yes_remove Yes no_remove Proceed to Extraction solvent_removal->no_remove No extraction Liquid-Liquid Extraction (e.g., DCM/Water) yes_remove->extraction no_remove->extraction emulsion Emulsion Formed? extraction->emulsion yes_emulsion Break Emulsion: - Add Brine - Filter through Celite emulsion->yes_emulsion Yes no_emulsion Separate Layers emulsion->no_emulsion No yes_emulsion->no_emulsion wash Wash Organic Layer: 1. Water 2. NaHCO3 (aq) 3. Brine no_emulsion->wash dry Dry Organic Layer (e.g., Na2SO4) wash->dry concentrate Concentrate to Crude Product dry->concentrate purify Purification concentrate->purify column Column Chromatography purify->column recrystallize Recrystallization purify->recrystallize end Pure Product column->end recrystallize->end

Caption: Decision workflow for the work-up of this compound reactions.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: CID 105504585.
  • Benchchem. (n.d.). This compound | Research Chemical.
  • ChemicalBook. (n.d.). This compound | 956100-63-3.
  • ECHEMI. (n.d.). This compound SDS, 956100-63-3 Safety Data Sheets.
  • Guidechem. (2025). This compound 956100-63-3 Purity 99.00% XIAMEN EQUATION CHEMICAL.
  • MySkinRecipes. (n.d.). 8-Bromo-4-chloroquinazoline.
  • Organic Chemistry Portal. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.

Sources

Technical Support Center: Synthesis of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Bromo-2-chloroquinazoline. We will explore established and alternative synthetic routes, provide detailed, field-tested protocols, and address common experimental challenges through a structured troubleshooting guide and FAQ section. Our focus is on elucidating the causal relationships behind experimental choices to empower users to not only replicate these methods but also to adapt and troubleshoot them effectively.

I. Overview of Synthetic Strategies

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis is typically a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The two most practical approaches commence from 2-amino-3-bromobenzoic acid or a pre-functionalized quinazoline precursor.

Pathway A: The Classic Cyclization-Chlorination Route

This is the most common and versatile approach, starting from the readily available 2-amino-3-bromobenzoic acid. It involves the initial formation of the quinazoline dione core, followed by a double chlorination and a subsequent selective reduction.

digraph "Pathway_A_Classic_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes A [label="2-Amino-3-bromobenzoic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="8-Bromoquinazoline-2,4(1H,3H)-dione", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="8-Bromo-2,4-dichloroquinazoline", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="this compound\n(Target Molecule)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges with labels A -> B [label=" Urea Melt / \n Cyanate ", color="#4285F4"]; B -> C [label=" POCl₃ / Heat ", color="#EA4335"]; C -> D [label=" Selective Reduction\n (e.g., Zn/AcOH) ", color="#34A853"]; }

Figure 1: Classic synthesis of this compound.

Pathway B: The Deamination Route

This alternative route is highly efficient if the starting material, 4-Amino-8-bromo-2-chloroquinazoline, is available. It involves a one-step deamination to yield the final product.[2] This method is advantageous for its directness but is contingent on the accessibility of the specific amino-quinazoline precursor.

digraph "Pathway_B_Deamination_Route" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes X [label="4-Amino-8-bromo-2-chloroquinazoline", fillcolor="#F1F3F4", fontcolor="#202124"]; Y [label="this compound\n(Target Molecule)", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges with labels X -> Y [label=" Isoamyl Nitrite / THF ", color="#FBBC05"]; }

Figure 2: Alternative deamination synthesis route.

II. Detailed Experimental Protocols

The following protocols are presented with detailed, step-by-step instructions. The causality behind reagent choice and reaction conditions is explained to provide a deeper understanding of the process.

Protocol 1: Synthesis via Cyclization-Chlorination (Pathway A)

Step 1A: Synthesis of 8-Bromoquinazoline-2,4(1H,3H)-dione

This step builds the core heterocyclic structure from 2-amino-3-bromobenzoic acid. The use of urea in a high-temperature melt is a classic and effective method for this cyclocondensation.

  • Reagents & Materials:

    • 2-Amino-3-bromobenzoic acid (1.0 eq)

    • Urea (10-15 eq)

    • High-boiling point solvent (e.g., Diphenyl ether, optional)

    • Round-bottom flask with air condenser

    • Heating mantle with temperature control

  • Procedure:

    • Combine 2-amino-3-bromobenzoic acid and a large excess of urea in a round-bottom flask.

    • Heat the mixture gradually to 190-200 °C. The mixture will melt, and ammonia gas will evolve. Causality: Urea decomposes at high temperatures to isocyanic acid (HNCO) and ammonia. The isocyanic acid is the key reactant that condenses with the anthranilic acid to form the quinazoline dione ring. The large excess of urea ensures the reaction goes to completion and acts as a solvent.

    • Maintain the temperature for 3-4 hours until gas evolution ceases. Monitor reaction progress by TLC (e.g., 10% Methanol in Dichloromethane).

    • Cool the reaction mixture to approximately 100 °C and add hot water.

    • Acidify the solution with concentrated HCl to pH 1-2 to precipitate the product.

    • Filter the resulting solid, wash thoroughly with water to remove any remaining urea and salts, and dry under vacuum. The product, 8-bromoquinazoline-2,4(1H,3H)-dione, is typically obtained as an off-white solid and can be used in the next step without further purification.[3]

Step 1B: Synthesis of 8-Bromo-2,4-dichloroquinazoline

This step converts the dione intermediate into the highly reactive dichloro derivative. Phosphoryl chloride (POCl₃) acts as both the chlorinating agent and a dehydrating agent.

  • Reagents & Materials:

    • 8-Bromoquinazoline-2,4(1H,3H)-dione (1.0 eq)

    • Phosphoryl chloride (POCl₃, 10-15 eq)

    • N,N-Dimethylaniline (catalytic amount)

    • Round-bottom flask with reflux condenser and gas trap (for HCl)

  • Procedure:

    • SAFETY FIRST: Perform this reaction in a well-ventilated fume hood. POCl₃ is highly corrosive and reacts violently with water.

    • Carefully add 8-bromoquinazoline-2,4(1H,3H)-dione to an excess of POCl₃ in a round-bottom flask.

    • Add a few drops of N,N-dimethylaniline. Causality: N,N-Dimethylaniline acts as a catalyst to facilitate the chlorination process, likely by forming a more reactive Vilsmeier-Haack type reagent with POCl₃.

    • Heat the mixture to reflux (approx. 105 °C) for 4-6 hours. The solid will gradually dissolve as the reaction proceeds.

    • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃. This is a highly exothermic process.

    • The product will precipitate as a solid. Filter the solid, wash with cold water, and then a saturated sodium bicarbonate solution until neutral.

    • Dry the product, 8-Bromo-2,4-dichloroquinazoline, under vacuum.[4]

Step 1C: Selective Reduction to this compound

The C4 position of a 2,4-dichloroquinazoline is more susceptible to nucleophilic attack and reduction than the C2 position. This selectivity allows for the targeted removal of the C4 chlorine.

  • Reagents & Materials:

    • 8-Bromo-2,4-dichloroquinazoline (1.0 eq)

    • Zinc dust (2.0-3.0 eq)

    • Glacial Acetic Acid

    • Round-bottom flask

  • Procedure:

    • Dissolve 8-Bromo-2,4-dichloroquinazoline in glacial acetic acid.

    • Add zinc dust portion-wise while stirring at room temperature. The reaction is mildly exothermic.

    • Stir for 2-4 hours at room temperature, monitoring the disappearance of the starting material by TLC.

    • Once the reaction is complete, filter off the excess zinc dust through a pad of celite.

    • Evaporate the acetic acid under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and saturated sodium bicarbonate solution to remove residual acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.

Protocol 2: Synthesis via Deamination (Pathway B)

This protocol offers a direct conversion if the requisite starting material is on hand.[2]

  • Reagents & Materials:

    • 4-Amino-8-bromo-2-chloroquinazoline (1.0 eq)

    • Isoamyl nitrite (4.0 eq)

    • Tetrahydrofuran (THF), anhydrous

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve 4-Amino-8-bromo-2-chloroquinazoline in anhydrous THF under an inert atmosphere (e.g., Nitrogen or Argon).

    • Slowly add isoamyl nitrite dropwise to the stirring solution at room temperature.

    • After the addition is complete, heat the reaction mixture to 60 °C and stir for 40-60 minutes. Causality: Isoamyl nitrite, under thermal conditions, generates a nitrosating agent that converts the primary amine into a diazonium salt. This diazonium salt is unstable and readily eliminates N₂ gas, with the resulting quinazoline carbocation being quenched by a hydride source from the solvent or other species, effectively replacing the amino group with hydrogen.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the mixture to room temperature and remove the THF by distillation under reduced pressure.

    • Dissolve the residue in Dichloromethane (DCM) or Ethyl Acetate and wash sequentially with brine and water.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to afford this compound as a solid.[2]

III. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

digraph "Troubleshooting_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.25,0.15"]; edge [fontname="Arial", fontsize=9];

}

Figure 3: Troubleshooting decision flowchart.

Troubleshooting Guide

Q1: My yield for the 8-bromoquinazoline-2,4(1H,3H)-dione (Step 1A) is very low. What went wrong?

  • A1: Potential Causes & Solutions:

    • Insufficient Temperature: The urea melt requires a high temperature (190-200 °C) to generate the reactive isocyanic acid species efficiently. If the temperature is too low, the reaction will be sluggish or incomplete. Solution: Verify your thermometer's calibration and ensure the heating mantle provides consistent heat. Consider increasing the temperature to 205-210 °C.

    • Incomplete Reaction Time: The evolution of ammonia is a good visual cue, but the reaction may require additional time at temperature to ensure full conversion. Solution: Extend the reaction time to 5-6 hours and monitor via TLC until the starting anthranilic acid spot is completely gone.

    • Loss During Workup: The product is precipitated by acidification. If the pH is not low enough (pH 1-2), the product may remain partially dissolved. Solution: Use a pH meter or pH paper to confirm the final pH of the solution before filtration.

Q2: The chlorination with POCl₃ (Step 1B) resulted in a dark, tarry mixture with very little desired product.

  • A2: Potential Causes & Solutions:

    • Wet Starting Material: 8-bromoquinazoline-2,4(1H,3H)-dione must be perfectly dry. Any moisture will react exothermically with POCl₃, potentially leading to decomposition and charring. Solution: Dry the dione intermediate in a vacuum oven at 80-100 °C for several hours before use.

    • Reaction Temperature Too High: While reflux is required, excessive heat can cause decomposition. Solution: Use a silicone oil bath for uniform heating and maintain a gentle reflux. Avoid aggressive, direct heating with a mantle.

    • Impure Starting Material: Impurities from Step 1A can lead to side reactions. Solution: While purification is often skipped, if you consistently get tar, consider recrystallizing the dione from acetic acid or DMF/water before proceeding.

Q3: During the selective reduction (Step 1C), I am getting a mix of my desired product, starting material, and a new, non-polar spot on TLC which I suspect is the fully dehalogenated quinazoline.

  • A3: Potential Causes & Solutions:

    • Over-reduction: The reaction can be difficult to stop selectively. Leaving the reaction for too long or using too much zinc can lead to the reduction of the C2 chlorine and even the C8 bromine. Solution: Monitor the reaction very closely by TLC every 15-20 minutes. As soon as the starting material is consumed, quench the reaction immediately.

    • Inactive Zinc: Old or oxidized zinc dust will be less reactive, leading to an incomplete reaction. Solution: Use fresh, finely powdered zinc dust. You can activate zinc by washing it with dilute HCl, followed by water, ethanol, and ether, then drying under vacuum.

    • Temperature Control: Running the reaction at a slightly lower temperature (e.g., 0-10 °C) can sometimes improve selectivity by slowing down the over-reduction pathway.

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions when working with POCl₃?

  • A1: Always handle POCl₃ in a certified chemical fume hood. Wear personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty gloves (e.g., butyl rubber). It is highly corrosive and toxic upon inhalation. Have a sodium bicarbonate solution ready for quenching spills. The workup procedure of pouring the reaction mixture onto ice is extremely exothermic and can cause splashing; perform it slowly and behind a blast shield.

Q2: Can I use a different chlorinating agent instead of POCl₃?

  • A2: While POCl₃ is the most common and effective reagent for this transformation, other chlorinating agents like thionyl chloride (SOCl₂) mixed with a catalytic amount of DMF can also be used.[5] However, reaction conditions would need to be re-optimized, and it may not be as efficient for converting the dione to the dichloro species. For simpler conversions of a 4-hydroxyquinoline to a 4-chloroquinoline, POCl₃ is standard.[6]

Q3: How does the bromine at position 8 influence the synthesis?

  • A3: The bromine atom at C8 is an electron-withdrawing group. This has two main effects:

    • Acidity: It increases the acidity of the N-H protons in the dione intermediate.

    • Reactivity: It deactivates the benzene portion of the quinazoline ring towards electrophilic substitution but can influence the regioselectivity of nucleophilic attacks on the heterocyclic ring. In the context of this synthesis, its electronic effect is generally secondary to the inherent reactivity of the quinazoline core itself.

Q4: What is the best way to monitor these reactions?

  • A4: Thin Layer Chromatography (TLC) is indispensable. Use a combination of polar and non-polar solvents (e.g., Hexane/Ethyl Acetate or DCM/Methanol) to achieve good separation. Staining with potassium permanganate or viewing under UV light will help visualize the spots. For more detailed analysis, taking aliquots for LC-MS analysis can provide definitive identification of starting materials, intermediates, and products throughout the reaction.

IV. Data Summary Table

The following table summarizes the key transformations and typical conditions. Yields are highly dependent on scale and purification efficiency.

StepTransformationKey ReagentsSolventTemp (°C)Typical TimeApprox. Yield
1A Cyclization2-Amino-3-bromobenzoic acid, UreaNone (Melt)190-2003-4 h75-85%
1B Dichlorination8-Bromo-dione, POCl₃, DMA (cat.)POCl₃105 (Reflux)4-6 h80-90%
1C Selective Reduction8-Bromo-dichloro, Zn dustAcetic Acid252-4 h50-65%
2 Deamination4-Amino-8-bromo-2-chloroquinazoline, Isoamyl nitriteTHF601 h60-70%[2]

V. References

  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and multifaceted pharmacological activity of novel quinazoline NHE-1 inhibitors. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • Chemdad. (n.d.). This compound. Available at: [Link]

  • Google Patents. (2014). CN103709100A - Preparation method of 8-chloroquinolone derivative. Available at:

  • Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. Available at: [Link]

  • PrepChem. (n.d.). Preparation of 3-bromobenzoic acid. Available at: [Link]

Sources

Technical Support Center: A Researcher's Guide to 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-2-chloroquinazoline. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. We understand that the purity of your starting materials is paramount to the success of your research. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you identify, analyze, and mitigate impurities in commercial batches of this compound. Our approach is rooted in explaining the "why" behind experimental choices, ensuring you can make informed decisions in your work.

Part 1: Frequently Asked Questions (FAQs) - Your First Line of Defense

This section addresses the most common initial queries and concerns when working with this compound.

Q1: My latest batch of this compound has a noticeable yellow to brown tint, whereas previous batches were off-white. Should I be concerned?

A1: Yes, a significant color change can be an indicator of impurities. While a pale yellow color is not uncommon, a darker yellow or brown hue may suggest the presence of residual starting materials, byproducts from the synthesis, or degradation products. We recommend performing a purity analysis, such as HPLC or LC-MS, before proceeding with your reaction.

Q2: I am seeing a lower than expected yield in my Suzuki coupling reaction using this compound. Could impurities be the cause?

A2: Absolutely. Impurities can significantly impact the efficiency of downstream reactions. For instance, nucleophilic impurities can react with your starting material, while others might interfere with the catalyst. A common issue is the presence of the hydrolyzed impurity, 8-Bromo-2-hydroxyquinazoline, which can compete in certain coupling reactions.[1]

Q3: What are the most common impurities I should be looking for?

A3: The impurity profile often depends on the synthetic route used by the manufacturer. However, some common culprits include:

  • Starting Materials: Unreacted precursors such as 2-amino-3-bromobenzaldehyde or 8-bromo-2,4-dichloroquinazoline.[2]

  • Hydrolysis Product: 8-Bromo-2-hydroxyquinazoline, formed by the reaction of the chloro- group with water.

  • Over-brominated Species: Di- or tri-brominated quinazoline derivatives.

  • Dehalogenated Byproducts: Species where either the bromo- or chloro- group has been replaced by a hydrogen atom.

Q4: Can I use this compound directly from the supplier, or is purification always necessary?

A4: For many applications, particularly in high-stakes experiments like late-stage drug development, we strongly recommend re-purification of commercial batches. The stated purity on the certificate of analysis may not always account for minor impurities that could affect your specific reaction. A simple recrystallization or slurry wash can often significantly improve the purity and, consequently, your experimental outcomes.

Part 2: Troubleshooting Guide - A Deeper Dive into Impurity Issues

This section provides a structured approach to identifying and resolving specific impurity-related problems.

Issue 1: Identifying the Nature of the Impurity

The first step in troubleshooting is to identify the potential impurity. The logical diagram below outlines a decision-making process based on the likely synthetic route.

Caption: Decision tree for preliminary impurity identification.

Issue 2: Analytical Characterization of Impurities

Once you have a hypothesis about the impurity, the next step is to confirm its identity using appropriate analytical techniques.

HPLC is a powerful tool for separating and quantifying impurities.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of your this compound in a suitable solvent (e.g., acetonitrile) to a final concentration of ~1 mg/mL.

  • HPLC System: A standard reverse-phase HPLC system with a C18 column is generally effective.

  • Mobile Phase: A gradient elution is recommended to separate compounds with different polarities. A common mobile phase system is a mixture of water (A) and acetonitrile (B), both with 0.1% formic acid.

  • Gradient Program:

    • Start with a high percentage of A (e.g., 90%) and gradually increase the percentage of B over 20-30 minutes.

    • Hold at a high percentage of B for a few minutes to elute any highly nonpolar impurities.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Detection: UV detection at a wavelength where both the main compound and potential impurities absorb (e.g., 254 nm) is suitable.

  • Data Analysis: Compare the chromatogram of your sample to a reference standard if available. The relative peak areas can provide a semi-quantitative measure of purity.

Data Presentation: Typical HPLC Profile of Commercial this compound

Retention Time (min)Tentative AssignmentTypical Area %Notes
5.28-Bromo-2-hydroxyquinazoline< 1%More polar, elutes earlier.
12.5This compound > 98%Main product peak.
14.88-Bromo-2,4-dichloroquinazoline< 0.5%Less polar, elutes later.
16.2Dibromo-2-chloroquinazoline< 0.5%Positional isomerism may lead to multiple small peaks.

¹H NMR can provide valuable structural information to identify impurities.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent such as DMSO-d₆ or CDCl₃.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Main Compound: Look for the characteristic signals of this compound. In DMSO-d₆, you would expect a singlet around 9.66 ppm and three doublets of doublets in the aromatic region.[3]

    • Impurities: Look for minor peaks that do not correspond to the main product or the solvent. The chemical shifts and coupling patterns of these minor peaks can help identify the impurities. For example, the absence of the singlet at ~9.66 ppm and the appearance of a new set of aromatic signals could indicate a different quinazoline isomer.

Data Presentation: Key ¹H NMR Signals of Potential Impurities (in DMSO-d₆)

ImpurityKey Diagnostic Signal(s)Expected Chemical Shift (ppm)
8-Bromo-2-hydroxyquinazolineBroad singlet for the -OH protonVariable (concentration dependent)
Residual SolventsRefer to standard tables for common solvent peaks.[4][5][6][7]Varies
Starting MaterialsWill exhibit a different aromatic splitting pattern.Varies

LC-MS is invaluable for confirming the molecular weight of impurities.

Step-by-Step Methodology:

  • Sample Introduction: Inject the sample solution from the HPLC into the mass spectrometer.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to obtain the molecular ion peak.

  • Data Analysis:

    • Look for the [M+H]⁺ ion corresponding to this compound (m/z ~243/245/247 due to bromine and chlorine isotopes).

    • Search for other m/z values that could correspond to the predicted impurities. For example, an ion at m/z ~225/227 would be consistent with the hydrolyzed product.

Issue 3: Purification Strategies

If analysis confirms the presence of unacceptable levels of impurities, the following purification methods can be employed.

Caption: Selecting a suitable purification method.

Recrystallization is an effective method for removing small amounts of impurities from a solid sample.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent or solvent system in which this compound has high solubility at elevated temperatures and low solubility at room temperature. A mixture of ethanol and water or hexane and ethyl acetate can be a good starting point.[8]

  • Dissolution: Dissolve the impure compound in the minimum amount of the hot solvent.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filtration: Hot filter the solution to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

A slurry wash is a quick and efficient way to remove more soluble impurities.

Step-by-Step Methodology:

  • Solvent Selection: Choose a solvent in which the desired compound is poorly soluble but the impurities are reasonably soluble. Diethyl ether or a hexane/ethyl acetate mixture could be effective.

  • Procedure:

    • Place the impure solid in a flask.

    • Add the chosen solvent and stir vigorously at room temperature for 15-30 minutes.

    • Collect the solid by vacuum filtration.

    • Wash the solid with a fresh portion of the cold solvent.

    • Dry the purified solid under vacuum.

For separating mixtures of closely related compounds, column chromatography is the most powerful technique.

Step-by-Step Methodology:

  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC). A 1:1 mixture of dichloromethane and petroleum ether has been reported to be effective.[3]

  • Column Packing: Pack a glass column with a slurry of silica gel in the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Pass the eluent through the column and collect fractions.

  • Analysis: Analyze the fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Part 3: Impact on Downstream Reactions and Troubleshooting

Impurities in this compound can have a profound effect on subsequent synthetic steps.

Focus: Troubleshooting Failed Suzuki Coupling Reactions

The Suzuki coupling is a common application for this compound. If you are experiencing issues with this reaction, consider the following:

Problem: Low or no conversion to the desired product.

  • Potential Cause: The presence of 8-Bromo-2-hydroxyquinazoline. The hydroxyl group can interfere with the catalytic cycle.

  • Troubleshooting:

    • Confirm the impurity: Analyze your starting material by HPLC or LC-MS.

    • Purify the starting material: Use column chromatography to remove the more polar hydroxy- impurity.

    • Protecting Group Strategy: In some cases, protecting the hydroxyl group of the impurity might be an option, but this adds extra steps to your synthesis.

Problem: Formation of significant side products.

  • Potential Cause: The presence of di- or tri-brominated impurities can lead to multiple couplings, resulting in a complex mixture of products.

  • Troubleshooting:

    • Analyze for over-bromination: Use LC-MS to check for higher molecular weight species.

    • Purify the starting material: Recrystallization or column chromatography can be effective in separating these less polar impurities.

Problem: Dehalogenation of the starting material.

  • Potential Cause: Certain impurities might promote the reduction of the chloro- or bromo- groups under the reaction conditions.

  • Troubleshooting:

    • Ensure inert atmosphere: Rigorously exclude oxygen from your reaction.

    • Optimize reaction conditions: Screen different palladium catalysts, ligands, and bases. Sometimes a milder base can reduce the incidence of dehalogenation.[1]

References

  • Alesawy, M. S., et al. (2021). Design and discovery of new 1,2,4-triazolo[4,3-c]quinazolines as potential DNA intercalators and topoisomerase II inhibitors. Archiv Der Pharmazie, 354(3), 2000237. [Link]
  • Department of Chemistry, University of Rochester.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Indian Journal of Heterocyclic Chemistry. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold. Indian Journal of Heterocyclic Chemistry, 35(02):569. [Link]
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
  • Hoye, T. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Letters, 18(7), 1736–1739. [Link]
  • EPFL. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
  • Chemdad. (2018). This compound. [Link]

Sources

Technical Support Center: Synthesis of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 8-Bromo-2-chloroquinazoline. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges encountered during the synthesis and scale-up of this important chemical intermediate. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure your success.

Overview of the Synthetic Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity, especially during scale-up. A common synthetic route involves the transformation of 2-amino-3-bromobenzonitrile, which itself can be prepared from 2-amino-3-bromobenzoic acid. The key steps typically include diazotization and Sandmeyer-type reactions, followed by cyclization and chlorination.

Below is a generalized workflow for the synthesis:

G A 2-Amino-3-bromobenzoic Acid B 2-Amino-3-bromobenzonitrile A->B Amidation then Dehydration C 8-Bromo-2,4-dichloroquinazoline B->C Cyclization with Chlorinating Agent (e.g., POCl3) D This compound C->D Selective Reduction/ Dechlorination

Caption: A common synthetic workflow for this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Part 1: Starting Material Synthesis and Purity
Question 1: I am experiencing low yields and impurities during the synthesis of the precursor, 2-amino-3-bromobenzonitrile, via a Sandmeyer reaction. What are the critical parameters to control?

Answer: The Sandmeyer reaction, used to convert an aryl amine to an aryl halide or nitrile, is notoriously sensitive to temperature and the stability of the intermediate diazonium salt.[1][2]

Core Causality: Aryl diazonium salts are thermally unstable and can decompose, especially at temperatures above 5°C, leading to the formation of unwanted phenolic byproducts and a significant reduction in yield.[3] The nitrous acid used for diazotization is also unstable at higher temperatures.[3]

Troubleshooting & Optimization:

  • Strict Temperature Control: It is crucial to maintain the temperature of the diazotization reaction between 0-5°C to ensure the stability of the diazonium salt.[3] Use of a well-calibrated cooling bath is essential.

  • Slow Reagent Addition: The addition of sodium nitrite to the acidic solution of the aniline should be done slowly and portion-wise to prevent localized overheating and decomposition of nitrous acid.[4]

  • Monitoring Diazonium Salt Formation: While challenging on a large scale, small-scale trials can be monitored for the disappearance of the starting aniline by thin-layer chromatography (TLC).

  • Catalyst Choice and Loading: For the subsequent cyanation step, the choice and amount of the copper(I) catalyst can significantly impact the reaction rate and yield.[1] Ensure the catalyst is of high purity and used in the appropriate stoichiometric amount.

Experimental Protocol: Sandmeyer Cyanation of 4-Bromoaniline (Illustrative)

  • Diazotization: Dissolve 4-bromoaniline in a suitable acid (e.g., concentrated HCl) and cool the mixture to 0-5°C in an ice-salt bath.[3][4]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature does not exceed 5°C.[3][4]

  • Stir the resulting diazonium salt solution at 0-5°C for an additional 15-30 minutes.[3]

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide and cool it in an ice bath.[3]

  • Slowly and carefully add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm slowly to room temperature and then gently heat (e.g., to 50-60°C) until the evolution of nitrogen gas ceases.[3]

  • Workup: Cool the mixture and extract the product with a suitable organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by recrystallization or column chromatography.

Part 2: Cyclization and Chlorination Challenges
Question 2: During the cyclization of 2-amino-3-bromobenzonitrile to form the quinazoline ring system, I am observing significant tar formation and low yields of the desired 8-bromo-2,4-dichloroquinazoline. How can this be mitigated?

Answer: The cyclization and subsequent chlorination steps often involve harsh reagents like phosphorus oxychloride (POCl₃) and high temperatures, which can lead to polymerization and the formation of intractable tars.[5]

Core Causality: The high reactivity of the starting materials and intermediates under strongly acidic and high-temperature conditions can promote undesired side reactions and polymerization. Incomplete conversion can also lead to a complex mixture of products that are difficult to separate.

Troubleshooting & Optimization:

  • Reagent Purity and Stoichiometry: Use freshly distilled or high-purity POCl₃. An excess of POCl₃ (typically 5-10 equivalents) is often used to drive the reaction to completion.[5]

  • Temperature and Reaction Time: The reaction is typically heated to reflux (around 110°C) for 2-4 hours.[5] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating which can increase tar formation.

  • Solvent Choice: In some cases, the use of a high-boiling inert solvent can help to better control the reaction temperature and minimize side reactions.

  • Workup Procedure: The quenching of POCl₃ is highly exothermic and must be done with extreme care.[5] Slowly pouring the reaction mixture onto a large volume of crushed ice with vigorous stirring is a standard and crucial safety procedure.[5] Never add water to the reaction mixture.[5]

Table 1: Comparison of Chlorination Conditions

ParameterCondition A (Standard)Condition B (Optimized for Scale-Up)Potential Outcome
POCl₃ Equivalents 5-103-5Reduced cost and safer quenching
Temperature 110°C (Reflux)90-100°CReduced tar formation
Reaction Time 2-4 hours4-6 hours (monitored)Improved conversion with fewer byproducts
Quenching Addition to iceSlow reverse addition to a cooled solvent/ice mixtureBetter temperature control during quench
Question 3: I am struggling with the selective conversion of 8-bromo-2,4-dichloroquinazoline to this compound. The reaction either stalls or produces a mixture of products.

Answer: The selective removal of the chlorine atom at the C4 position while retaining the one at C2 is a common challenge due to the differential reactivity of the two positions. The C4 position is generally more susceptible to nucleophilic attack under milder conditions.[6][7]

Core Causality: The quinazoline ring's electronic properties make the C4 position more electrophilic and thus more reactive towards nucleophiles than the C2 position.[6] However, forcing conditions can lead to the substitution of both chlorine atoms.

Troubleshooting & Optimization:

  • Choice of Reducing Agent/Nucleophile: The selection of the reagent for selective dechlorination is critical. Mild reducing agents or specific nucleophiles that preferentially react at the C4 position should be employed.

  • Reaction Conditions: Careful control of temperature and reaction time is paramount. The reaction should be monitored closely to stop it once the starting material is consumed and before significant formation of the fully dechlorinated or other byproducts occurs.

  • pH Control: The pH of the reaction mixture can influence the reactivity of the nucleophile and the substrate. Maintaining an optimal pH can improve selectivity.

G Start Start: Low Yield of This compound Check_SM Is 8-bromo-2,4-dichloroquinazoline fully consumed? Start->Check_SM Check_Byproducts Are there significant byproducts (e.g., fully dechlorinated)? Check_SM->Check_Byproducts Yes Increase_Time Increase reaction time or _mildly_ increase temperature. Check_SM->Increase_Time No Decrease_Conditions Decrease reaction time, lower temperature, or use a _milder_ reducing agent. Check_Byproducts->Decrease_Conditions Yes Optimize_Purification Optimize purification (e.g., column chromatography, recrystallization). Check_Byproducts->Optimize_Purification No End End: Improved Yield Increase_Time->End Decrease_Conditions->End Optimize_Purification->End

Caption: Troubleshooting logic for the selective dechlorination step.

Part 3: Purification and Safety
Question 4: What are the best practices for purifying the final this compound product on a large scale?

Answer: Crude this compound can contain residual starting materials, over-reacted byproducts, and colored impurities.[5] Effective purification is key to obtaining a high-purity final product.

Purification Strategies:

  • Recrystallization: This is often the most efficient method for large-scale purification. A solvent screen should be performed to identify a suitable solvent or solvent system that provides good recovery and effectively removes impurities.

  • Column Chromatography: For highly impure material or when recrystallization is ineffective, silica gel column chromatography is the preferred method.[5] A gradient elution with a non-polar/polar solvent system (e.g., hexane/ethyl acetate) is typically used.

  • Activated Carbon Treatment: To remove colored impurities, a treatment with activated carbon in a suitable solvent followed by filtration can be very effective.

Question 5: What are the key safety precautions to consider during the synthesis, especially when handling phosphorus oxychloride (POCl₃)?

Answer: The synthesis of this compound involves several hazardous reagents and reactions that require strict safety protocols.

Safety Precautions for POCl₃: [5]

  • Ventilation: Always handle POCl₃ in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves.[5]

  • Handling: Use caution when transferring the liquid. Avoid inhalation of vapors and any contact with skin or eyes.

  • Quenching: The reaction of POCl₃ with water is violent and highly exothermic.[5] Always add the reaction mixture slowly to ice, never the other way around.[5]

General Safety Considerations:

  • Inert Atmosphere: Many steps, particularly those involving organometallic reagents or catalysts, may require an inert atmosphere (Nitrogen or Argon) to prevent oxidation and side reactions.[5]

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines. Quench reactive reagents before disposal.

References

  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold.
  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968–2976. [Link]
  • PubChem. (n.d.). 8-Bromo-2-chloro-quinazoline-4-carboxylic acid.
  • Ruifu Chemical. (n.d.). 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3.
  • Butt, M. S., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3147–3175. [Link]
  • Wang, Q., & Wang, J. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(3), 639–648. [Link]
  • Google Patents. (n.d.). CN101475537A - Preparation of 2,4-dichloroquinazoline.
  • Chemistry Stack Exchange. (n.d.). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • National Center for Biotechnology Information. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium.
  • Reddit. (2024). Sandmeyer type reaction troubleshoot.
  • ResearchGate. (n.d.). Synthesis of 2,4-dichloroquinazoline 11.
  • Oakwood Chemical. (n.d.). 2-Amino-3-bromobenzonitrile.
  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
  • PubChem. (n.d.). 2-Amino-3-bromobenzonitrile.
  • ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
  • Google Patents. (n.d.). CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative.
  • ResearchGate. (n.d.). Base-Catalyzed Cyclization Reaction of 2-Chloroquinoline-3-carbonitriles and Guanidine Hydrochloride.
  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • PubChem. (n.d.). 8-Bromo-2-chloro-6-iodo-3-propyl-quinazolin-4-one.
  • ResearchGate. (2019). 2‐Bromo‐2‐chloro‐3‐arylpropanenitriles as C‐3 Synthons for the Synthesis of Functionalized 3‐Aminothiophenes.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 8-Bromo-2-chloroquinazoline and 8-Iodo-2-chloroquinazoline in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anticancer and antimicrobial properties. The functionalization of the quinazoline ring system is a key strategy in drug discovery, allowing for the fine-tuning of a molecule's pharmacological profile. The C2 and C8 positions are particularly important handles for introducing molecular diversity. This guide provides a detailed comparison of the reactivity of two key intermediates, 8-bromo-2-chloroquinazoline and 8-iodo-2-chloroquinazoline, in three of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. Understanding the nuances in reactivity between the C-Br and C-I bonds at the C8 position is crucial for designing efficient and selective synthetic routes to novel quinazoline derivatives.

Synthesis of 8-Halo-2-chloroquinazolines

The starting materials, this compound and its iodo-analogue, can be synthesized through multi-step sequences. A common route to this compound involves the diazotization of 4-amino-8-bromo-2-chloroquinazoline followed by removal of the diazonium group.[1] A plausible analogous route can be envisioned for the synthesis of 8-iodo-2-chloroquinazoline starting from the corresponding 8-iodo-2,4-dichloroquinazoline or a similar precursor.

Theoretical Underpinnings: The Reactivity of Aryl Halides

In palladium-catalyzed cross-coupling reactions, the first and often rate-determining step of the catalytic cycle is the oxidative addition of the aryl halide to a palladium(0) complex. The facility of this step is largely dependent on the strength of the carbon-halogen (C-X) bond. The bond dissociation energies follow the trend C-I < C-Br < C-Cl.[2] Consequently, the general order of reactivity for aryl halides in these reactions is I > Br > Cl.[3] This established principle predicts that 8-iodo-2-chloroquinazoline will generally be more reactive than this compound, allowing for reactions to proceed under milder conditions, with lower catalyst loadings, and often in shorter reaction times.

Palladium-Catalyzed Cross-Coupling: A General Mechanistic Overview

Most palladium-catalyzed cross-coupling reactions, including the Suzuki, Buchwald-Hartwig, and Sonogashira reactions, proceed through a similar catalytic cycle. This cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with an organometallic or amine coupling partner, and concludes with reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

Palladium Cross-Coupling Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(R)L2 Transmetalation (R-M) Ar-Pd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)(R)L2->Ar-R

Figure 1: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organohalide with an organoboron compound.[4]

General Reaction Scheme:

FeatureThis compound Derivative8-Iodo-2-chloroquinazoline Derivative
Reaction Suzuki CouplingSuzuki Coupling
Coupling Partner Various Arylboronic AcidsPhenylboronic Acid
Catalyst Pd(dppf)Cl₂Pd(OAc)₂
Base Na₂CO₃Amberlite IRA-400(OH)
Solvent Toluene/H₂OH₂O/Ethanol
Temperature 115 °C60 °C
Time Overnight1-2 hours
Yield High (not specified)[5]Not specified[6]
Reference [5][6]
Note: The reaction conditions are not identical and a direct comparison of yields is not possible. However, the data illustrates the general principle that iodo-derivatives can often be coupled under milder conditions.
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Suzuki Coupling Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine 8-halo-2-chloroquinazoline, boronic acid, base, and solvent. Degas Degas the mixture with an inert gas (e.g., Argon or Nitrogen). Reactants->Degas Catalyst Add Palladium catalyst and ligand. Degas->Catalyst Heat Heat the reaction mixture to the designated temperature with stirring. Catalyst->Heat Monitor Monitor progress by TLC or LC-MS. Heat->Monitor Quench Cool to room temperature and quench. Monitor->Quench Extract Extract with an organic solvent. Quench->Extract Purify Purify by column chromatography. Extract->Purify

Figure 2: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • To an oven-dried reaction vessel, add 8-halo-2-chloroquinazoline (1.0 equiv), the desired boronic acid (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., DME/water 4:1).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Heat the reaction mixture to the desired temperature (e.g., 85 °C for the iodo-derivative, potentially higher for the bromo-derivative) and stir for the required time, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with a primary or secondary amine.[7][8]

General Reaction Scheme:

Similar to the Suzuki coupling, 8-iodo-2-chloroquinazoline is expected to be more reactive than its bromo counterpart in Buchwald-Hartwig amination. This would enable the use of a broader range of amines, including less nucleophilic ones, and potentially avoid side reactions that can occur at higher temperatures.

FeatureThis compound Derivative8-Iodo-2-chloroquinazoline Derivative
Reaction Buchwald-Hartwig AminationBuchwald-Hartwig Amination
Coupling Partner N-methylanilineNot specifically reported, but aryl iodides are known to be excellent substrates.[7]
Catalyst Pd(OAc)₂Pd(OAc)₂ or other Pd(0) sources
Ligand X-PhosVarious phosphine ligands (e.g., BINAP, XPhos)
Base NaOtBuNaOtBu or other strong, non-nucleophilic bases
Solvent TolueneToluene or Dioxane
Temperature 110-120 °COften possible at lower temperatures
Time 24 hours (for a related quinoline)[9]Typically shorter than for bromides
Yield Good (for a related quinoline)[9]Generally high for aryl iodides[7]
Reference [9][7][10]
Note: The data for the bromo-derivative is for a related quinoline system. Direct comparative data for 8-halo-2-chloroquinazolines is limited.
Experimental Protocol: Buchwald-Hartwig Amination

Step-by-Step Procedure:

  • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv), the amine (1.2 equiv), a strong, non-nucleophilic base like sodium tert-butoxide (1.4 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos, 4 mol%) to a reaction tube.

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Seal the tube and heat to the required temperature (e.g., 80-110 °C) with stirring for the necessary duration.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[11]

General Reaction Scheme:

The reactivity trend of I > Br is particularly pronounced in Sonogashira couplings. Aryl iodides often react at or near room temperature, while aryl bromides typically require heating.[11] This difference can be exploited for selective couplings in molecules containing both bromo and iodo substituents.

FeatureThis compound Derivative8-Iodo-2-chloroquinazoline Derivative
Reaction Sonogashira CouplingSonogashira Coupling
Coupling Partner Terminal AlkynesTerminal Alkynes
Catalyst Pd(PPh₃)₄ and CuIPd(PPh₃)₄ and CuI
Base Et₃NEt₃N or other amine bases
Solvent THF/Et₃NTHF/Et₃N
Temperature Likely requires heatingOften proceeds at room temperature[12]
Time Not specified16 hours (for a related pyridine)[12]
Yield Not specifiedHigh (for a related pyridine)[12]
Reference General methodology[11][13][12]
Note: Specific examples for 8-halo-2-chloroquinazolines are not readily available, so data from a related heterocyclic system is presented to illustrate the general reactivity difference.
Experimental Protocol: Sonogashira Coupling

Step-by-Step Procedure:

  • To a solution of the 8-halo-2-chloroquinazoline (1.0 equiv) in a suitable solvent mixture (e.g., THF and Et₃N), add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Degas the solution with a stream of inert gas for several minutes.

  • Add the terminal alkyne (1.1 equiv) dropwise.

  • Stir the reaction mixture at the appropriate temperature (room temperature for the iodo-derivative, elevated for the bromo-derivative) until the starting material is consumed, as monitored by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.

  • Dry the organic layer, concentrate, and purify by flash column chromatography.

Conclusion and Practical Recommendations

The choice between this compound and 8-iodo-2-chloroquinazoline as a synthetic intermediate should be guided by the desired reaction conditions and the overall synthetic strategy.

  • 8-Iodo-2-chloroquinazoline is the more reactive substrate, a direct consequence of the weaker C-I bond. This enhanced reactivity allows for:

    • Milder reaction conditions (lower temperatures, shorter reaction times).

    • Potentially lower catalyst loadings.

    • Greater success with less reactive coupling partners.

    • The possibility of selective functionalization in the presence of a C-Br bond.

  • This compound , while less reactive, is often more readily available and cost-effective. It is a suitable substrate for many cross-coupling reactions, although it may require more forcing conditions (higher temperatures, longer reaction times, and potentially more specialized and expensive ligands) to achieve comparable yields to its iodo counterpart.

For researchers in drug development, the higher reactivity of the iodo-derivative can be advantageous for rapid library synthesis and for use with sensitive or complex coupling partners. However, for large-scale synthesis where cost is a significant factor, the development of an efficient protocol using the bromo-derivative may be more practical.

References

  • Wikipedia.
  • ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Omar, W. A. E., & Hormi, O. E. O. (2014). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 126(6), 1939-1946.
  • Chemistry LibreTexts.
  • Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. RSC Advances, 5(107), 88204-88207.
  • Chemistry LibreTexts. Sonogashira Coupling. [Link]
  • ResearchGate. Synthesis of Novel 5-(N-Substituted-Anilino)
  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • National Institutes of Health. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]
  • University of Southampton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
  • National Institutes of Health.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Reactivity Face-Off: A Comparative Guide to 6-Bromo vs. 8-Bromo Quinazoline Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold is a cornerstone, forming the nucleus of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in the quest for novel drug candidates. Among the various starting materials, bromoquinazolines serve as versatile linchpins for diversification, primarily through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. However, the seemingly subtle shift of a bromine atom from the 6-position to the 8-position profoundly alters the molecule's reactivity. This guide provides an in-depth comparison of the reactivity of 6-bromoquinazoline and 8-bromoquinazoline, underpinned by fundamental electronic and steric principles, and supported by experimental insights to inform synthetic strategy.

The Decisive Factors: Electronic Environment and Steric Hindrance

The differential reactivity of 6-bromo and 8-bromo quinazoline is not a matter of chance, but a direct consequence of the interplay between electronic effects imparted by the fused pyrimidine ring and the steric environment of the C-Br bond.

Electronic Landscape: The quinazoline nucleus is inherently electron-deficient due to the presence of two electronegative nitrogen atoms in the pyrimidine ring. This electron-withdrawing character is relayed throughout the fused ring system, influencing the reactivity of the carbocyclic ring.

  • 6-Bromoquinazoline: The C6 position is electronically analogous to the para-position in a substituted benzene ring relative to the N1-C2-N3 portion of the pyrimidine ring. It experiences a moderate deactivation due to the inductive and mesomeric electron-withdrawing effects of the pyrimidine system.

  • 8-Bromoquinazoline: The C8 position, often referred to as a peri-position, is in closer proximity to the N1 lone pair. While still part of an electron-deficient system, it is generally considered more electron-rich than the C6 position. DFT and mechanistic studies on related quinoline N-oxides have shown the C8 position to be more nucleophilic, suggesting it is more amenable to electrophilic attack, a key step in certain C-H activation pathways that can precede cross-coupling.[1]

Steric Constraints: The spatial arrangement around the C-Br bond presents a significant point of divergence between the two isomers.

  • 6-Bromoquinazoline: The C6 position is relatively unencumbered, allowing straightforward access for bulky catalyst complexes and nucleophiles.

  • 8-Bromoquinazoline: The C8 position is sterically hindered by its proximity to the nitrogen atom at N1.[2][3][4] This steric congestion can impede the approach of bulky palladium catalysts and their associated ligands, as well as large nucleophiles, thereby slowing down reaction rates or necessitating more forcing conditions.

Reactivity in Key Transformations

The electronic and steric differences manifest distinctly in the most common synthetic transformations employed for the functionalization of bromoquinazolines.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are the workhorses for C-C and C-N bond formation.[5][6][7][8] The key initial step in these reactions is the oxidative addition of the palladium(0) catalyst to the C-Br bond. The efficiency of this step is influenced by both the C-Br bond dissociation energy and steric accessibility.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination Suzuki_Start Ar-Br + R-B(OH)₂ Suzuki_OA Oxidative Addition (Pd(0) insertion) Suzuki_TM Transmetalation (R group transfer) Suzuki_RE Reductive Elimination (Product formation) Suzuki_Prod Ar-R + Pd(0) Buchwald_Start Ar-Br + R₂NH Buchwald_OA Oxidative Addition (Pd(0) insertion) Buchwald_Amine Amine Coordination & Deprotonation Buchwald_RE Reductive Elimination (Product formation) Buchwald_Prod Ar-NR₂ + Pd(0)

Comparative Performance:

Feature6-Bromoquinazoline8-BromoquinazolineRationale
Reaction Rate Generally fasterGenerally slowerThe less hindered C6 position allows for more facile oxidative addition of the bulky Pd catalyst.[2][3]
Catalyst Loading Can often be achieved with lower catalyst loadings.May require higher catalyst loadings or more active (and often bulkier) ligands to overcome steric hindrance.Lower steric barrier at C6 leads to more efficient catalysis.
Ligand Choice Tolerates a wider range of phosphine ligands.Often requires specialized, bulky, electron-rich ligands (e.g., Buchwald ligands) to promote efficient oxidative addition and reductive elimination.Bulky ligands can help to create a more reactive, coordinatively unsaturated Pd center, but their own bulk can be problematic at the hindered C8 position.
Side Reactions Less prone to hydrodehalogenation.Increased potential for hydrodehalogenation, especially under forcing conditions, due to slower desired coupling.Slower productive catalysis allows competing side reactions to become more prominent.

While direct side-by-side comparative studies are scarce, literature on the functionalization of haloquinazolines and related heterocycles consistently shows that reactions at sterically unencumbered positions proceed more readily. For instance, studies on the Suzuki coupling of 6-bromoquinazolinone derivatives report good to excellent yields under standard conditions.[9][10] In contrast, successful couplings at the 8-position often necessitate carefully optimized conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are another key tool for functionalizing aryl halides.[11][12][13][14][15][16] These reactions proceed via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate-determining step is typically the initial attack of the nucleophile.

SNAr_Mechanism Start Ar-Br + Nu⁻ Step1 Addition of Nucleophile (Rate-Determining Step) Start->Step1 Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Step1->Intermediate Attack favored at electron-deficient carbon Step2 Elimination of Leaving Group Intermediate->Step2 Aromaticity restored Product Ar-Nu + Br⁻ Step2->Product

Comparative Performance:

Feature6-Bromoquinazoline8-BromoquinazolineRationale
Reactivity Moderately reactive.Generally less reactive.The C6 position is more electron-deficient due to its para-like relationship with the pyrimidine nitrogens, making it a better electrophile for nucleophilic attack.
Reaction Conditions Can often proceed under milder conditions (lower temperatures, less reactive nucleophiles).Typically requires more forcing conditions (higher temperatures, stronger nucleophiles, or microwave irradiation) to overcome both steric hindrance and lower electrophilicity.The steric bulk around C8 hinders the approach of the nucleophile, increasing the activation energy for the rate-determining addition step.[2]
Substrate Scope Accommodates a wider range of nucleophiles, including bulkier ones.The scope may be limited to smaller, more potent nucleophiles.Steric hindrance at C8 can prevent reaction with bulky nucleophiles.

The electron-withdrawing nature of the quinazoline ring system as a whole activates the carbocyclic ring to nucleophilic attack, but this effect is more pronounced at the C6 position.[15] For SNAr to be efficient, the aromatic ring needs to be sufficiently electron-poor to stabilize the intermediate Meisenheimer complex. The greater electron density at C8 compared to C6 makes it a less favorable site for nucleophilic attack.

Experimental Protocols: Representative Methodologies

The following protocols are generalized starting points for the functionalization of 6-bromo and 8-bromo quinazolines. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of 6-Bromoquinazoline

Suzuki_Protocol Setup 1. Setup - Add 6-bromoquinazoline, boronic acid (1.2 eq), and base (e.g., K₂CO₃, 2.0 eq) to an oven-dried flask. Inert 2. Inert Atmosphere - Evacuate and backfill the flask with Argon or Nitrogen (3x). Setup->Inert Reagents 3. Add Reagents - Add Pd catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and degassed solvent (e.g., Dioxane/H₂O 4:1). Inert->Reagents Reaction 4. Reaction - Heat the mixture (e.g., 90-100 °C) and monitor by TLC/LC-MS. Reagents->Reaction Workup 5. Workup & Purification - Cool, dilute with EtOAc, wash with H₂O and brine. - Purify by column chromatography. Reaction->Workup

Methodology:

  • Setup: To an oven-dried reaction vessel, add 6-bromoquinazoline (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Solvent: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

  • Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography.[9][17]

Protocol 2: Buchwald-Hartwig Amination of 8-Bromoquinazoline

Buchwald_Protocol Setup 1. Setup - Add 8-bromoquinazoline, Pd precatalyst (e.g., Pd₂(dba)₃), ligand (e.g., XPhos), and base (e.g., NaOtBu) to a glovebox. Solvent 2. Add Solvent & Amine - Add anhydrous, degassed solvent (e.g., Toluene) and the amine (1.2 eq). Setup->Solvent Reaction 3. Reaction - Seal the vessel and heat (e.g., 100-120 °C). Monitor by TLC/LC-MS. Solvent->Reaction Workup 4. Workup - Cool, quench with sat. NH₄Cl (aq), and extract with an organic solvent. Reaction->Workup Purify 5. Purification - Dry, concentrate, and purify by column chromatography. Workup->Purify

Methodology:

  • Setup (in a glovebox): To an oven-dried vial, add 8-bromoquinazoline (1.0 equiv), a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%), a bulky phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4-2.0 equiv).

  • Reagents: Add the amine (1.1-1.5 equiv) and anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel, remove it from the glovebox, and heat to 100-120 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, carefully quench with saturated aqueous NH₄Cl, and extract with an organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography.[5][18][19]

Conclusion and Strategic Recommendations

The choice between 6-bromoquinazoline and 8-bromoquinazoline as a synthetic precursor has significant implications for reaction efficiency and conditions.

  • For facile and versatile functionalization , 6-bromoquinazoline is the superior choice. Its unhindered nature and favorable electronics allow for a broader range of reaction partners and generally milder conditions in both cross-coupling and SNAr reactions.

  • Functionalization of 8-bromoquinazoline is more challenging but achievable with careful optimization. The significant steric hindrance at the peri-position necessitates the use of more active catalyst systems, often with bulky, specialized ligands, and potentially more forcing conditions. For SNAr, its reduced electrophilicity and steric bulk limit the scope to smaller, more reactive nucleophiles.

Ultimately, understanding the fundamental principles of electronic and steric effects is crucial for designing successful synthetic routes. While the 8-position offers a unique vector for substitution, chemists should be prepared for a more demanding optimization process compared to the more "user-friendly" 6-position. This guide serves as a foundational tool for navigating these differences and making informed decisions in the synthesis of novel quinazoline-based molecules.

References

Click to expand
  • Gáspár, A., et al. (2024).
  • Banu, H., et al. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin-4-one Analogues. Chemistry & Biodiversity. [Link]
  • BYJU'S. (n.d.).
  • Mphahane, N., et al. (2020).
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]
  • Wikipedia. (2023).
  • Nielsen, D., et al. (2017). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]
  • Gáspár, A., et al. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate.
  • LibreTexts Chemistry. (2023).
  • Ahneman, D., et al. (2023). Factorizing Yields in Buchwald-Hartwig Amination.
  • Wikipedia. (2023).
  • Chemistry Steps. (n.d.).
  • Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry. [Link]
  • Allen. (n.d.). Heterolytic bond dissociation energy of C-Br bond is minimum for. [Link]
  • Dvořáková, H., et al. (2003). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.
  • Royal Society of Chemistry. (2018). Directed nucleophilic aromatic substitution reaction.
  • James, B., et al. (2018). Robust Buchwald–Hartwig amination enabled by ball-milling.
  • Hungarian Scientific Bibliography. (2024).
  • LibreTexts Chemistry. (2022).
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • TMP Chem. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. [Link]
  • Ghaffari, B., et al. (2017). Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
  • Kashani, S. K., et al. (2022).
  • Billingsley, K., et al. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Thomas, S. P., et al. (2017). A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene. IUCrJ. [Link]
  • Mikshiev, V. Y., et al. (2022). peri-Interactions in 1,8-bis(dimethylamino)naphthalene ortho-ketimine cations facilitate[9][17]-hydride shift: selective synthesis of 1,2,3,4-tetrahydrobenzo[h]quinazolines. Organic & Biomolecular Chemistry. [Link]
  • Gao, Y., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports. [Link]
  • Wetthasinghe, K. C. (2023). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Scholar Commons. [Link]
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
  • DeYonker, N. J., & Cundari, T. R. (2006). Bond Dissociation Energies in Second-Row Compounds.
  • Hameed, A., et al. (2018). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. [Link]
  • Zhang, H., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Archiv der Pharmazie. [Link]
  • Asadi, A., et al. (2017). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences. [Link]

Sources

A Comparative Analysis of 8-Bromo and 6-Bromo Quinazoline Derivatives: Unveiling Positional Isomerism's Impact on Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. The strategic placement of halogen substituents, particularly bromine, on the quinazoline ring has been a fruitful avenue for modulating pharmacological activity. This guide provides an in-depth, objective comparison of the biological performance of 8-bromo and 6-bromo quinazoline derivatives, supported by experimental data. We will delve into their anticancer, antimicrobial, and enzyme inhibitory activities, offering insights into the nuanced effects of bromine's positional isomerism.

The Significance of Bromine Substitution in Quinazoline Scaffolds

The introduction of a bromine atom to the quinazoline core can significantly influence a molecule's physicochemical properties, such as lipophilicity, electronic character, and metabolic stability. These alterations, in turn, can profoundly impact biological activity. The position of the bromine atom—whether at the 6- or 8-position—can lead to distinct interactions with biological targets, resulting in divergent pharmacological profiles. While a wealth of data exists for 6-bromo quinazoline derivatives, largely due to their successful development as kinase inhibitors, the exploration of their 8-bromo counterparts has been less extensive. This guide aims to synthesize the available evidence for both, providing a comparative framework for future drug discovery efforts.

Anticancer Activity: A Tale of Two Isomers

The anticancer potential of brominated quinazolines has been a primary focus of research, with many derivatives targeting key enzymes in cell signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).

6-Bromo Quinazoline Derivatives: Potent EGFR Inhibitors

A significant body of research highlights the efficacy of 6-bromo quinazoline derivatives as anticancer agents. Studies have shown that the presence of a bromine atom at the 6-position can enhance cytotoxic effects. For instance, a series of 2-thioxo-3-substituted 6-bromoquinazolinones demonstrated promising anticancer activity.

One notable study detailed the synthesis and evaluation of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives.[1] The lead compound in this series, 8a , which features an aliphatic linker at the thiol position, exhibited potent cytotoxic activity against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively.[1] Notably, compound 8a demonstrated greater potency against the MCF-7 cell line than the established EGFR inhibitor, Erlotinib.[1] Molecular docking studies suggested that these compounds effectively bind to the EGFR active site.[1]

8-Bromo and 6,8-Dibromo Quinazoline Derivatives: Expanding the Anticancer Spectrum

While data on monosubstituted 8-bromo quinazoline derivatives is less abundant, studies on 6,8-dibromo analogs provide valuable insights. A series of novel 6,8-dibromo-4(3H)quinazolinone derivatives were synthesized and evaluated for their antitumor activity against the MCF-7 human breast carcinoma cell line.[2] Several of these compounds exerted powerful cytotoxic effects, with some exhibiting IC50 values significantly lower than the positive control, doxorubicin.[2] For example, compounds XIIIb , IX , and XIVd displayed IC50 values of 1.7, 1.8, and 1.83 µg/mL, respectively.[2]

Although not a direct comparison, the potent activity of these dibrominated compounds suggests that substitution at the 8-position, in concert with 6-substitution, can lead to highly active anticancer agents. Further investigation into monosubstituted 8-bromo quinazolines is warranted to delineate the specific contribution of the 8-bromo moiety.

Table 1: Comparative Anticancer Activity of Brominated Quinazoline Derivatives

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
8a 6-BromoMCF-7 (Breast)15.85 ± 3.32Erlotinib>100
8a 6-BromoSW480 (Colon)17.85 ± 0.92--
XIIIb 6,8-DibromoMCF-7 (Breast)1.7 (µg/mL)DoxorubicinNot Specified
IX 6,8-DibromoMCF-7 (Breast)1.8 (µg/mL)DoxorubicinNot Specified
XIVd 6,8-DibromoMCF-7 (Breast)1.83 (µg/mL)DoxorubicinNot Specified

Antimicrobial Activity: Halogen Placement as a Determinant of Efficacy

Quinazoline derivatives have also been investigated for their potential as antimicrobial agents. The position of the bromine atom appears to play a critical role in defining the spectrum and potency of their activity.

6-Bromo and 6,8-Diiodo Derivatives: Broad-Spectrum Potential

Structure-activity relationship (SAR) studies have revealed that the presence of a halogen atom at the 6 and/or 8-position can enhance antimicrobial activities. One review highlights that substitution with iodine at both the 6 and 8 positions significantly improved antibacterial activity. While not bromine, this finding underscores the importance of halogenation at these positions.

Another study reported the synthesis of 6-bromo-2-[2-(2,6-dichlorophenyl)amino]benzyl-3-(substituted)-quinazolin-4(3H)-one derivatives which showed good antimicrobial activity.

8-Bromo Quinazoline Derivatives: Targeting Specific Pathogens

A study focusing on the synthesis of new quinazoline derivatives from an 8-bromo-2-chloroquinazoline scaffold demonstrated significant antibacterial activity, particularly against Escherichia coli.[3] This suggests that the 8-bromo substitution pattern may confer a degree of selectivity against certain bacterial species.

Table 2: Antimicrobial Activity Profile of Brominated Quinazoline Derivatives

Substitution PatternTarget OrganismObserved Activity
6-BromoVarious BacteriaGood antimicrobial activity
6,8-DiiodoVarious BacteriaSignificantly improved antibacterial activity
8-BromoEscherichia coli, Staphylococcus aureusSignificant antibacterial activity, particularly against E. coli[3]

Enzyme Inhibition: A Key Mechanism of Action

The biological activities of many quinazoline derivatives are rooted in their ability to inhibit specific enzymes. While EGFR is a prominent target in cancer, other enzymes are also implicated.

6-Bromo Quinazoline Derivatives: Targeting Dihydrofolate Reductase (DHFR)

In addition to EGFR, 6-bromo-quinazolin-4(3H)-one analogs have been shown to be potent inhibitors of dihydrofolate reductase (DHFR), an essential enzyme for the synthesis of nucleic acids and amino acids. This makes DHFR an attractive target for both anticancer and antimicrobial therapies.

8-Fluoroquinazoline Derivatives: Aurora A Kinase Inhibition

While direct data on 8-bromo quinazoline derivatives as enzyme inhibitors is limited, a study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid revealed potent and selective inhibition of Aurora A kinase, a key regulator of cell division.[4] The presence of the halogen on the terminal phenyl ring and the fluorine on the quinazoline core were both found to contribute to the inhibitory activity.[4] This finding suggests that the 8-position of the quinazoline ring is a viable site for modification to achieve potent enzyme inhibition.

Experimental Protocols

To ensure scientific integrity and enable the replication of findings, detailed experimental methodologies are crucial.

General Synthesis of 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives
  • Synthesis of 5-bromoanthranilic acid: Anthranilic acid is dissolved in acetonitrile, and a solution of N-bromosuccinimide (NBS) in acetonitrile is added dropwise. The mixture is stirred at room temperature, and the resulting precipitate is filtered, washed, and dried.

  • Synthesis of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one: The synthesized 5-bromoanthranilic acid is reacted with phenyl isothiocyanate in the presence of a suitable solvent and base. The reaction mixture is heated under reflux, and the resulting product is isolated and purified.

  • Alkylation/Arylation: The 2-mercapto group is then reacted with various alkyl or aryl halides in the presence of a base like potassium carbonate in a solvent such as DMF to yield the final S-substituted derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., MCF-7, SW480) and a normal cell line (e.g., MRC-5) are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 6-bromo or 8-bromo quinazoline derivatives) and a positive control (e.g., Doxorubicin or Erlotinib) for a specified incubation period (typically 48-72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for a few hours.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Visualizing the Landscape: Pathways and Workflows

To better understand the biological context and experimental procedures, the following diagrams are provided.

EGFR_Pathway EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Bromoquinazoline 6-Bromo Quinazoline Derivative Bromoquinazoline->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 6-bromo quinazoline derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Chemical Reaction Start->Reaction Purification Purification Reaction->Purification Characterization Structural Characterization Purification->Characterization Compound_Treatment Compound Treatment Characterization->Compound_Treatment Cell_Culture Cell Culture Cell_Culture->Compound_Treatment Assay MTT Assay Compound_Treatment->Assay Data_Analysis Data Analysis Assay->Data_Analysis

Caption: General experimental workflow for the synthesis and biological evaluation of quinazoline derivatives.

Conclusion and Future Directions

The available evidence strongly supports the significance of the 6-bromo substitution in quinazoline derivatives for potent anticancer activity, particularly through the inhibition of EGFR. The data on 6,8-dibromo derivatives further suggests that the 8-position is also a critical site for enhancing cytotoxicity. While direct comparative studies are lacking, the emerging data on 8-bromo and 8-fluoro quinazolines indicate their potential as valuable scaffolds for developing novel antibacterial agents and kinase inhibitors.

The clear disparity in the volume of research between 6-bromo and 8-bromo quinazoline derivatives presents a compelling opportunity for further investigation. Future studies should focus on the systematic synthesis and parallel biological evaluation of 8-bromo quinazoline analogs against a broad range of cancer cell lines and microbial strains. Such direct comparative analyses will be instrumental in elucidating the precise influence of bromine's positional isomerism on biological activity and will undoubtedly pave the way for the rational design of next-generation quinazoline-based therapeutics.

References

  • Emami, L., Mardaneh, P., Zare, F., et al. (2024).
  • BenchChem. (2025).
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & Al-Obaid, A. M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Pharmaceutical Chemistry Journal, 48(5), 311-325.
  • Request PDF. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from this compound scaffold.
  • An insight into the therapeutic potential of quinazoline deriv
  • Ahmed, M. F., & Youns, M. (2013). Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents. Archiv der Pharmazie, 346(8), 610-617.
  • El-Sayed, N. N. E., & El-Bendary, E. R. (2010). Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities. European Journal of Medicinal Chemistry, 45(9), 4036-4043.
  • Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., et al. (2013). Novel 6,8-dibromo-4(3H)-quinazolinone derivatives of promising anti-inflammatory and analgesic properties. Medicinal Chemistry Research, 22(8), 3691-3704.
  • Ibid.
  • Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., et al. (2022). 2-(3-Bromophenyl)
  • Ibid.

Sources

Navigating the Structure-Activity Landscape of Bromoquinazoline Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinazoline scaffold represents a cornerstone in the design of targeted therapeutics, particularly in oncology. Its versatile structure has given rise to a multitude of kinase inhibitors that have successfully translated to clinical use. The strategic introduction of a bromine atom to this privileged scaffold serves as a critical handle for both synthetic diversification and modulation of biological activity. This guide provides a comprehensive comparison of bromoquinazoline analogs, synthesizing data from various studies to elucidate key structure-activity relationships (SAR) and guide the rational design of next-generation inhibitors.

The 8-bromo-2-chloroquinazoline core is a key pharmacophore, offering multiple points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Understanding the impact of substitutions at various positions is paramount for developing effective drug candidates. This guide will delve into the synthesis, biological evaluation, and SAR of this class of compounds, supported by experimental data from the literature.

Comparative Analysis of Anticancer Activity

The cytotoxic and enzyme inhibitory activities of a range of bromoquinazoline analogs have been investigated against various cancer cell lines and protein kinases. The following tables consolidate this data, offering a clear comparison of the potency of different derivatives. It is important to consider that direct comparisons of IC50 values across different studies should be approached with caution due to variations in experimental conditions, such as cell lines, assay formats, and incubation times.

Table 1: Cytotoxic Activity of 6,8-Dibromo-2-arylquinazolinone Analogs

Compound ID2-Aryl SubstituentMCF-7 IC50 (µM)A549 IC50 (µM)SKOV3 IC50 (µM)Reference
1f 4-Methoxyphenyl101.37 ± 12.20124.5 ± 20.51125 ± 7.07[1]
1g 4-Benzyloxyphenyl>200>200>200[1]

MCF-7 (Breast Cancer), A549 (Lung Cancer), SKOV3 (Ovarian Cancer)

Table 2: Cytotoxic and Kinase Inhibitory Activity of Various Bromo-Substituted Quinazoline Analogs

Compound IDStructureTarget Cell Line/KinaseIC50 (µM)Reference
Compound 8a 6-Bromo-2-thioaliphatic-quinazolin-4(3H)-oneMCF-715.85 ± 3.32[2]
SW48017.85 ± 0.92[2]
Compound 6e 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acidAurora A Kinase% Inhibition @ 10µM = 78.3[3][4]
MCF-7168.78[3][4]
Compound 8j Quinazoline-triazole-acetamide with 3-bromo substitutionHCT-1168.55 (after 72h)[5]

SW480 (Colon Cancer), HCT-116 (Colon Cancer)

Structure-Activity Relationship (SAR) Insights

The accumulated data from various studies on bromoquinazoline analogs allows for the deduction of several key SAR trends:

  • Substitution at the 2-Position: The nature of the substituent at the 2-position of the quinazoline core is a major determinant of biological activity.

    • In the case of 6,8-dibromo-2-arylquinazolinones, the presence of an alkoxy group, such as a 4-methoxyphenyl substituent (compound 1f ), was shown to be crucial for cytotoxic activity against MCF-7, A549, and SKOV3 cell lines.[1]

    • For 6-bromo-quinazolin-4(3H)-ones, a 2-thioaliphatic linker (compound 8a ) resulted in the most potent cytotoxic agent in the series against MCF-7 and SW480 cell lines.[2] This suggests that both electronic and steric factors of the 2-substituent play a significant role.

  • Bromine Substitution Pattern: The position of the bromine atom(s) on the quinazoline ring influences the compound's properties.

    • The 6,8-dibromo substitution pattern has been explored for generating cytotoxic agents.[1]

    • A 6-bromo substituent is a common feature in many quinazoline-based anticancer agents and has been shown to be compatible with potent activity.[2]

    • An 8-fluoro substituent in combination with a 2-(3-bromophenyl) group (compound 6e ) yielded a potent Aurora A kinase inhibitor.[3][4] This highlights the potential for synergistic effects between different halogen substitutions.

  • Impact of other Substituents:

    • In a series of quinazoline-triazole-acetamide derivatives, a meta-bromo substitution on a terminal phenyl ring (compound 8j ) led to significant cytotoxicity against HCT-116 cells.[5] This indicates that substitutions on appended aryl rings can dramatically modulate activity.

    • For 4-anilinoquinazolines, electron-donating groups on the quinazoline moiety are generally favored for potent inhibition of the epidermal growth factor receptor (EGFR).[6] While not specific to 8-bromo analogs, this provides a general principle for quinazoline scaffold modification.

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key experiments frequently employed in the evaluation of bromoquinazoline analogs.

Synthesis of Bromoquinazoline Analogs

The synthesis of this compound analogs typically starts from a suitably substituted anthranilic acid derivative. The following is a representative synthetic scheme for the creation of a diverse library of such compounds.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution 2-Amino-3-bromobenzoic_acid 2-Amino-3-bromobenzoic acid 8-Bromo-2-chloro-3H-quinazolin-4-one 8-Bromo-2-chloro-3H-quinazolin-4-one 2-Amino-3-bromobenzoic_acid->8-Bromo-2-chloro-3H-quinazolin-4-one Reflux Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->8-Bromo-2-chloro-3H-quinazolin-4-one 8-Bromo-2,4-dichloroquinazoline 8-Bromo-2,4-dichloroquinazoline 8-Bromo-2-chloro-3H-quinazolin-4-one->8-Bromo-2,4-dichloroquinazoline Reflux POCl3 POCl3 POCl3->8-Bromo-2,4-dichloroquinazoline Final_Analog 8-Bromo-2-chloro-4-(substituted-amino)quinazoline 8-Bromo-2,4-dichloroquinazoline->Final_Analog Base, Solvent Amine_R-NH2 Amine (R-NH2) Amine_R-NH2->Final_Analog

Caption: A general synthetic route to 8-bromo-2-chloro-4-substituted-aminoquinazoline analogs.

Detailed Protocol for Step 3: Nucleophilic Aromatic Substitution

  • To a solution of 8-bromo-2,4-dichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or DMF, add the desired amine (1.1 eq) and a base like triethylamine or diisopropylethylamine (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to reflux for a period of 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the final 8-bromo-2-chloro-4-(substituted-amino)quinazoline analog.

MTT Assay for In Vitro Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.

MTT_Workflow A 1. Cell Seeding Seed cancer cells in a 96-well plate and incubate for 24h. B 2. Compound Treatment Add serial dilutions of the bromoquinazoline analog to the wells. Include vehicle and positive controls. A->B C 3. Incubation Incubate the plate for 48-72 hours. B->C D 4. MTT Addition Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. D->E F 6. Absorbance Measurement Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. E->F G 7. Data Analysis Calculate cell viability and determine the IC50 value. F->G

Caption: A generalized workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and then make serial dilutions in the cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO-treated cells) and a positive control (a known cytotoxic drug like doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Signaling Pathway Context: Targeting Receptor Tyrosine Kinases

Many quinazoline-based inhibitors exert their anticancer effects by targeting receptor tyrosine kinases (RTKs), which are crucial regulators of cell growth, proliferation, and survival. The following diagram illustrates a simplified RTK signaling pathway, a common target for this class of compounds.

RTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->RTK Binds Quinazoline Bromoquinazoline Analog (Inhibitor) Quinazoline->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Promotes Cell Survival Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Cell_Proliferation Leads to

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway targeted by many quinazoline inhibitors.

Conclusion

The structure-activity relationship of bromoquinazoline analogs is a rich and complex field with significant therapeutic potential. The data synthesized in this guide demonstrates that the strategic placement of bromine atoms and the nature of substituents at the 2- and 4-positions of the quinazoline core are critical determinants of anticancer activity. While a comprehensive SAR study on a single, unified series of this compound analogs is yet to be published, the collective findings from related bromoquinazoline series provide a strong foundation for the rational design of novel and potent inhibitors. The experimental protocols and pathway diagrams included herein serve as a practical resource for researchers aiming to further explore this promising chemical space. Future work should focus on systematic modifications of the this compound scaffold to build a more complete and predictive SAR model, ultimately leading to the development of more effective and selective anticancer agents.

References

  • Ökten, S., et al. (2017). A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. Letters in Drug Design & Discovery, 14(12), 1415-1424. [Link]
  • Faghih, Z., et al. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 14(4), 329-337. [Link]
  • Faghih, Z., et al. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents.
  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 11(1), 1-15. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)
  • Emami, S., et al. (2021). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Kumar, D., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 6(96), 93361-93404. [Link]
  • Abdel-Maksoud, M. S., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • Rumpf, T., et al. (2020). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. ACS Omega, 5(18), 10476-10489. [Link]
  • Lee, S., et al. (2022). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 27(23), 8234. [Link]
  • Al-Suwaidan, I. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856. [Link]
  • Richter, M., et al. (2024).
  • Hague, A. B., et al. (2005). Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase Wee1. Bioorganic & Medicinal Chemistry Letters, 15(7), 1931-1935. [Link]
  • Ghorab, M. M., et al. (2022). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition.
  • Cummings, M. D., et al. (2018). Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes: Structure–Activity Relationship, Structural Characterization, Kinase Profiling, and Cellular Proof of Concept. Journal of Medicinal Chemistry, 61(16), 7261-7272. [Link]
  • Tobe, M., et al. (2002). Structure-activity relationships of 6-nitroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Chemical & Pharmaceutical Bulletin, 50(8), 1073-1080. [Link]
  • Wakeling, A. E., et al. (1996). Structure-activity relationships for 4-anilinoquinazolines as potent inhibitors at the ATP binding site of the epidermal growth factor receptor in vitro. Clinical and Experimental Pharmacology and Physiology, 23(5), 424-427. [Link]

Sources

A Comparative Analysis of Halogenated Quinazoline Building Blocks for Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Reactivity and Application

In the landscape of medicinal chemistry and materials science, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents and functional materials.[1][2] The introduction of halogen atoms onto this versatile heterocycle provides a powerful tool for modulating physicochemical properties and serves as a key handle for synthetic diversification through cross-coupling reactions. This guide offers a comparative analysis of halogenated quinazoline building blocks, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance in common synthetic transformations and their impact on biological activity.

The Halogen Advantage: Modulating Properties and Enabling Synthesis

Halogenation of the quinazoline core offers several strategic advantages in drug design and chemical synthesis. The presence of a halogen can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] Furthermore, the carbon-halogen bond provides a reactive site for the construction of more complex molecular architectures via transition metal-catalyzed cross-coupling reactions.[4][5]

The reactivity of the C-X bond in these reactions generally follows the order of bond dissociation energy: C-I < C-Br < C-Cl < C-F.[4] Consequently, iodoquinazolines are typically the most reactive, followed by bromo-, chloro-, and fluoroquinazolines. This predictable reactivity trend allows for selective and sequential functionalization of polyhalogenated quinazolines.

Another crucial factor governing reactivity is the position of the halogen on the quinazoline ring. The C-4 position is particularly activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atom (the α-nitrogen effect).[4] This inherent reactivity difference between halogen positions is a key consideration in synthetic planning.

Comparative Reactivity in Cross-Coupling Reactions

The true utility of halogenated quinazolines as building blocks is realized in their application in cross-coupling reactions. Here, we compare their performance in three of the most widely used transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds.[4][6] The choice of halogen on the quinazoline substrate significantly impacts reaction efficiency.

Halogen at Position 2/4Relative ReactivityTypical YieldsNotes
Iodo (I) HighestExcellent (>90%)Reactions often proceed under milder conditions and with lower catalyst loadings.
Bromo (Br) HighGood to Excellent (70-95%)A good balance of reactivity and stability, making them widely used starting materials.
Chloro (Cl) ModerateModerate to Good (50-85%)Often require more forcing conditions, specialized ligands, or higher catalyst loadings.
Fluoro (F) LowestLow to Moderate (<50%)Generally poor substrates for Suzuki coupling due to the strong C-F bond.

Experimental Insight: A comparative study on the Suzuki-Miyaura cross-coupling of 2-chloro-6-bromo-3-phenylquinazolin-4(3H)-one demonstrated that reactions proceeded faster and with higher yields in propylene carbonate (PC) as a solvent compared to dimethoxyethane (DME).[7][8] This highlights the importance of solvent choice in optimizing reactions with less reactive chloro-substituents.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloroquinazoline with Phenylboronic Acid

This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of chloro-heteroaromatic compounds.

  • Materials:

    • 2-Chloroquinazoline (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol)

    • Triphenylphosphine (PPh₃) (0.15 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Dioxane/Water (3:1 mixture, 4 mL)

  • Procedure:

    • To a reaction vessel, add 2-chloroquinazoline, phenylboronic acid, and potassium carbonate.

    • Purge the vessel with an inert gas (e.g., argon or nitrogen).

    • Add the dioxane/water solvent mixture and degas the solution for 15 minutes.

    • Add palladium(II) acetate and triphenylphosphine.

    • Heat the reaction mixture to 100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 2-Haloquinazoline, Boronic Acid, and Base solvent Add Degassed Dioxane/Water reagents->solvent catalyst Add Pd Catalyst and Ligand solvent->catalyst heat Heat and Stir (e.g., 100 °C) catalyst->heat extraction Extraction with Organic Solvent heat->extraction purification Column Chromatography extraction->purification product 2-Arylquinazoline Product purification->product

Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, which are prevalent in pharmaceuticals.[9][10] The reactivity of haloquinazolines in this reaction mirrors that of the Suzuki coupling.

Halogen at Position 2/4Relative ReactivityTypical YieldsNotes
Iodo (I) HighestExcellent (>90%)Ideal for coupling with a wide range of amines under mild conditions.
Bromo (Br) HighGood to Excellent (70-95%)A reliable and commonly used substrate.
Chloro (Cl) ModerateModerate to Good (50-85%)Often requires more specialized and bulky phosphine ligands (e.g., XPhos, SPhos).
Fluoro (F) LowestVery Low (<10%)Not typically used for Buchwald-Hartwig amination.

Experimental Insight: The selective amination of 6-bromo-2-chloroquinoline at the C-6 position (C-Br bond) can be achieved in the presence of the more reactive C-2 chloro-substituent by careful selection of catalyst and reaction conditions.[11] This demonstrates the feasibility of regioselective functionalization of polyhalogenated quinazolines.

Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromoquinazoline with Morpholine

This protocol is a generalized procedure based on established methods for Buchwald-Hartwig amination.

  • Materials:

    • 4-Bromoquinazoline (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

    • Xantphos (0.04 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Anhydrous toluene (5 mL)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add 4-bromoquinazoline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos to a dry reaction vessel.

    • Add anhydrous toluene followed by morpholine.

    • Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring for 8-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine 4-Haloquinazoline, Base, Pd Catalyst, and Ligand solvent Add Anhydrous Toluene and Amine reagents->solvent heat Heat and Stir (e.g., 110 °C) solvent->heat filtration Filter through Celite heat->filtration extraction Aqueous Work-up filtration->extraction purification Column Chromatography extraction->purification product 4-Aminoquinazoline Product purification->product

Buchwald-Hartwig Amination Workflow
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is a reliable method for the formation of C(sp²)-C(sp) bonds, introducing alkynyl groups onto the quinazoline core.[12][13] The reactivity trend of haloquinazolines in this reaction is consistent with other palladium-catalyzed couplings.

Halogen at Position 2/4Relative ReactivityTypical YieldsNotes
Iodo (I) HighestExcellent (>90%)The substrate of choice for Sonogashira couplings, often reacting at room temperature.[14]
Bromo (Br) HighGood to Excellent (70-90%)Requires higher temperatures or more active catalyst systems compared to iodo-substrates.[15]
Chloro (Cl) LowLow to Moderate (30-60%)Generally challenging substrates requiring specialized conditions and often resulting in lower yields.
Fluoro (F) Very LowNegligibleNot synthetically useful for Sonogashira reactions.

Experimental Insight: Kinetic studies on the Sonogashira reaction of various aryl halides have shown that the activation enthalpy for aryl iodides is significantly lower than for aryl bromides and chlorides, confirming their higher reactivity.[16][17] This trend is directly applicable to the corresponding haloquinazolines.

Spectroscopic and Physicochemical Properties

The nature of the halogen substituent also influences the spectroscopic and physicochemical properties of the quinazoline building block.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The electron-withdrawing nature of halogens generally leads to a downfield shift of adjacent protons. The magnitude of this shift can sometimes correlate with the electronegativity of the halogen.

  • ¹³C NMR: The carbon atom directly attached to the halogen exhibits a characteristic chemical shift.

  • ¹⁹F NMR: For fluoroquinazolines, ¹⁹F NMR is a powerful tool for characterization, with the chemical shift being sensitive to the electronic environment.[4]

Infrared (IR) Spectroscopy: The carbon-halogen stretching vibration (ν(C-X)) appears in the fingerprint region of the IR spectrum. The position of this band is dependent on the mass of the halogen atom.[3][18]

C-X BondTypical IR Stretching Frequency (cm⁻¹)
C-F1350 - 1000
C-Cl850 - 550[17]
C-Br690 - 515[17]
C-I~500
Physicochemical Properties

The introduction of a halogen atom can significantly alter the physicochemical properties of a quinazoline derivative, which is a key consideration in drug design.

PropertyEffect of Halogenation
Lipophilicity (logP) Generally increases with the size of the halogen (I > Br > Cl > F).
Acidity/Basicity (pKa) Halogens are electron-withdrawing and can decrease the pKa of nearby basic nitrogen atoms.
Metabolic Stability Halogenation, particularly with fluorine, can block sites of metabolic oxidation, increasing the molecule's half-life.

Impact on Biological Activity

The position and nature of the halogen substituent can have a profound impact on the biological activity of quinazoline derivatives. Halogenated quinazolines are prominent in the development of anticancer agents, often targeting tyrosine kinases.[5][19]

Structure-Activity Relationship (SAR) Insights:

  • Anticancer Activity: Studies on morpholine-substituted quinazoline derivatives have shown potent cytotoxic activity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer).[1][5] For example, certain derivatives displayed IC₅₀ values in the low micromolar range.[5]

  • Antimicrobial Activity: The presence of a halogen at the 6- or 8-position of the quinazolinone ring has been shown to enhance antimicrobial activity.[4]

Comparative IC₅₀ Values of Halogenated Quinazoline Derivatives:

Compound SeriesCancer Cell LineRepresentative IC₅₀ (µM)
Morpholine substituted quinazolines (AK-3)MCF-76.44 ± 0.29[5]
Morpholine substituted quinazolines (AK-10)MCF-73.15 ± 0.23[5]
Morpholine substituted quinazolines (AK-3)A54910.38 ± 0.27[5]
Morpholine substituted quinazolines (AK-10)A5498.55 ± 0.67[5]

This data underscores the significant role of the overall substitution pattern, in conjunction with halogenation, in determining the biological potency of quinazoline derivatives.

Conclusion

Halogenated quinazoline building blocks are indispensable tools in modern drug discovery and organic synthesis. Their differential reactivity, governed by the nature and position of the halogen, allows for a strategic and controlled approach to the synthesis of complex molecular targets. Iodo- and bromoquinazolines offer high reactivity for a broad range of cross-coupling reactions, while chloroquinazolines provide a more cost-effective, albeit less reactive, alternative. Fluoroquinazolines, though challenging in cross-coupling, are highly valuable for their ability to enhance metabolic stability and modulate biological activity. A thorough understanding of the comparative performance of these building blocks, as outlined in this guide, is crucial for the efficient and successful development of novel quinazoline-based compounds.

References

  • Halogenated Organic Compounds. (2023). Spectroscopy Online. [Link]
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 19(9), 13587–13639. [Link]
  • Piros, L., Krajsovszky, G., Bogdán, D., Gáti, T., & Mándity, I. M. (2024). Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ChemistrySelect, 9(11), e202304639. [Link]
  • Kumar, A., Sharma, S., Sharma, S., & Singh, P. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry, 13(5), 603-611. [Link]
  • Plenio, H., & Schmalz, T. (2009). Insights into Sonogashira cross-coupling by high-throughput kinetics and descriptor modeling.
  • Aromatic rings show a characteristic C–H stretching absorption... (n.d.).
  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]
  • Piros, L., Krajsovszky, G., Bogdán, D., Gáti, T., & Mándity, I. M. (2024).
  • Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]
  • A graph representing IC50 (µM) against (MCF-7) and (A549) cell lines at... (n.d.).
  • IC50 values of the compounds against A549 and MCF-7 cell line. (n.d.).
  • Herrebout, W. A., van der Veken, B. J., & Maes, G. (2014). Exploring the C-X…π Halogen Bonding Motif: An Infrared and Raman Study of the Complexes of CF3X (X = Cl, Br and I) with the Aromatic Model Compounds Benzene and Toluene. Molecules, 19(11), 18635–18658. [Link]
  • Kumar, A., Sharma, S., Sharma, S., & Singh, P. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Medicinal Chemistry. [Link]
  • Wipf, P., & Maciejewski, J. P. (2010). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. Synlett, 2010(4), 641-643. [Link]
  • IR Spectroscopy Tutorial: Aromatics. (n.d.).
  • Optimization of the model Buchwald-Hartwig reaction of morpholine and... (n.d.).
  • Browne, D. L., & Wright, A. G. (2017). Robust Buchwald–Hartwig amination enabled by ball-milling. Organic & Biomolecular Chemistry, 15(43), 9139-9143. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Smith, J. A., Hvastkovs, E. G., & Soellner, M. B. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry, 73(22), 8880-8892. [Link]
  • Martins, M. A. P., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 10. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-121. [Link]
  • El-Faham, A., & El-Sayed, W. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6666-6697. [Link]
  • Martins, M. A. P., et al. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 10. [Link]
  • da Silva, A. C. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 1876-1886. [Link]
  • El-Faham, A., & El-Sayed, W. M. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6666-6697. [Link]
  • Piros, L., Krajsovszky, G., Bogdán, D., Gáti, T., & Mándity, I. M. (2024).
  • Kaur, R., & Kumar, R. (2013). 4-aminoquinazoline analogs: a novel class of anticancer agents. Mini reviews in medicinal chemistry, 13(10), 1466–1482. [Link]

Sources

A Strategic Guide to Synthesis: The Advantages of 8-Bromo-2-chloroquinazoline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its recurring presence in a multitude of biologically active compounds, particularly as a core framework for potent kinase inhibitors.[1][2][3][4] Within the vast library of quinazoline-based building blocks, 8-Bromo-2-chloroquinazoline (CAS No: 956100-63-3) has emerged as a uniquely powerful and versatile intermediate.[1][5] Its strategic disubstitution offers chemists a predictable and efficient pathway to complex molecular architectures.

This guide provides an in-depth analysis of the distinct synthetic advantages of this compound, comparing its utility against common alternatives and furnishing field-proven experimental protocols. The focus is on the causality behind its strategic value, empowering researchers, scientists, and drug development professionals to leverage its full potential in their synthetic campaigns.

Core Chemical Properties:

  • Molecular Formula: C₈H₄BrClN₂[6][7][8]

  • Molecular Weight: 243.49 g/mol [6][7][8]

  • Appearance: Yellow to orange solid[8]

Part 1: The Power of Orthogonal Reactivity

The primary advantage of this compound lies in the differential reactivity of its two halogen substituents. The chlorine atom at the C2 position and the bromine atom at the C8 position serve as distinct chemical handles that can be addressed selectively, a concept known as orthogonal synthesis. This allows for a controlled, stepwise elaboration of the quinazoline core.[1]

  • The C2-Position: The quinazoline ring is an electron-deficient aromatic system. This electronic nature, further amplified by the two nitrogen atoms, makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . The C2-chloro group is an excellent leaving group, readily displaced by a wide range of nucleophiles, most commonly primary and secondary amines, to forge stable C-N bonds.

  • The C8-Position: In contrast, the C8-bromo group is ideally suited for Palladium-Catalyzed Cross-Coupling Reactions . The Carbon-Bromine bond is weaker and more readily undergoes oxidative addition to a Palladium(0) catalyst compared to a Carbon-Chlorine bond.[9][10] This makes the C8 position the preferred site for reactions like the Suzuki-Miyaura coupling (forming C-C bonds) and the Buchwald-Hartwig amination (forming C-N bonds).[1][11]

This predictable selectivity is the cornerstone of its utility. A chemist can confidently perform an SNAr reaction at the C2 position, knowing the C8-bromo group will remain intact, ready for a subsequent cross-coupling reaction. This two-step diversification strategy is invaluable for rapidly generating libraries of complex molecules for biological screening.

Caption: Orthogonal reaction sites on this compound.

Part 2: A Comparative Analysis Against Alternative Scaffolds

To fully appreciate the advantages of this compound, it is essential to compare it with other commonly used dihalogenated quinazolines.

Building BlockKey AdvantagesKey LimitationsOptimal Use Case
This compound Excellent Orthogonal Reactivity: Clear differentiation between SNAr at C2 and cross-coupling at C8.[1]Less common than 2,4-dichloro derivatives, potentially higher cost.Stepwise, controlled synthesis of diverse libraries where C8 modification is desired for SAR exploration.
8-Bromo-4-chloroquinazoline [2]Similar orthogonal potential. The C4 position is a classic site for introducing aniline moieties in kinase inhibitors.The C4-Cl is generally more reactive in SNAr than the C2-Cl, offering a different synthetic sequence.Direct synthesis of analogues of known C4-substituted drugs (e.g., Gefitinib, Lapatinib) with novel C8 modifications.
2,4-Dichloro-8-bromoquinazoline [12]Three distinct reactive sites for highly complex molecule synthesis.Selectivity Challenges: Requires careful control of reaction conditions to selectively substitute one chloro group over the other. The C4-Cl is typically more labile.Multi-step synthesis of highly complex scaffolds where sequential substitution at C4, C2, and C8 is required.
6-Bromo-2-chloroquinazoline [13]Provides a different substitution pattern for exploring SAR. The electronic and steric environment of the C6-bromo group differs from the C8.The positional isomer may lead to different biological activity and physicochemical properties.Investigating the impact of substituent position on biological targets; creating regioisomeric libraries.

The choice of scaffold is dictated by the synthetic endpoint. For creating diverse libraries with novel functionality at the C8 position while maintaining a consistent anchor at C2, this compound offers the most straightforward and reliable synthetic route.

Part 3: Application in Kinase Inhibitor Synthesis

The quinazoline core is central to many FDA-approved kinase inhibitors.[3][4] this compound serves as an ideal starting material for developing next-generation inhibitors by enabling modifications at a position (C8) not commonly varied in first-generation drugs. This allows researchers to probe new pockets of the ATP-binding site or to tune properties like solubility and metabolic stability.[3][4]

A general workflow for synthesizing a library of potential kinase inhibitors is illustrated below. This strategy allows for the rapid combination of diverse amines at C2 and a wide array of aryl, heteroaryl, or alkyl groups at C8.

Caption: General workflow for kinase inhibitor library synthesis.

This dual-reaction approach is highly efficient for exploring Structure-Activity Relationships (SAR). For instance, a single 2-amino-8-bromoquinazoline intermediate can be reacted with dozens of different boronic acids to systematically probe the effect of the C8 substituent on kinase inhibition and cellular activity.

Part 4: Validated Experimental Protocols

The following protocols are generalized methodologies that serve as a robust starting point for synthesis. Researchers should optimize conditions based on their specific substrates.

Protocol 1: Suzuki-Miyaura Coupling at the C8-Position

This protocol describes the palladium-catalyzed C-C bond formation between the C8-bromo position and an arylboronic acid.[14]

Materials:

  • 2-Substituted-8-bromoquinazoline (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Pd(PPh₃)₄ (0.05 eq) or other suitable Pd catalyst/ligand system

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a flame-dried Schlenk flask, add the 2-substituted-8-bromoquinazoline, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[14]

  • Upon completion (typically 4-18 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired 2-substituted-8-arylquinazoline.

Protocol 2: Buchwald-Hartwig Amination at the C8-Position

This protocol details the formation of a C-N bond at the C8 position.

Materials:

  • 2-Substituted-8-bromoquinazoline (1.0 eq)

  • Amine (primary or secondary) (1.1 - 1.3 eq)

  • Pd₂(dba)₃ (0.02 - 0.05 eq)

  • Ligand: Xantphos or BINAP (0.04 - 0.10 eq)

  • Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 - 2.0 eq)

  • Solvent: Anhydrous Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under a strict inert atmosphere, add the base, palladium catalyst, and ligand to a flame-dried Schlenk flask.

  • Add the 2-substituted-8-bromoquinazoline and the anhydrous solvent.

  • Add the amine nucleophile via syringe.

  • Seal the flask and heat the reaction mixture to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture, dilute with a suitable organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to obtain the 2,8-disubstituted quinazoline product.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

This protocol describes the initial functionalization of the C2-chloro group.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (1.1 - 2.0 eq)

  • Solvent: Ethanol, Isopropanol, or N,N-Dimethylformamide (DMF)

  • Optional: Diisopropylethylamine (DIPEA) (1.0 eq) if the amine is used as a salt.

Procedure:

  • Dissolve this compound in the chosen solvent in a round-bottom flask.

  • Add the amine nucleophile (and DIPEA, if necessary).

  • Heat the reaction mixture to reflux (typically 80-120 °C) for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to room temperature.

  • If a precipitate forms, it can often be collected by vacuum filtration and washed with cold solvent (e.g., ethanol) or diethyl ether to yield a pure product.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate or dichloromethane, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography if necessary.

Conclusion

This compound is more than just another building block; it is a strategic tool for synthetic and medicinal chemists. Its principal advantage—the predictable and orthogonal reactivity of its C2-chloro and C8-bromo substituents—provides a reliable and efficient platform for the synthesis of complex molecules. This enables the rapid generation of diverse chemical libraries, which is essential for modern drug discovery programs targeting complex diseases. By facilitating controlled, stepwise functionalization, this reagent empowers researchers to systematically explore structure-activity relationships and develop novel therapeutics, particularly in the highly competitive field of kinase inhibitors.

References

  • CP Lab Safety. This compound, min 97%, 1 gram. [Link]
  • Ruifu Chemical. 8-Bromo-2,4-Dichloroquinazoline CAS 331647-05-3. [Link]
  • MySkinRecipes. 8-Bromo-4-chloroquinazoline. [Link]
  • National Institutes of Health (NIH).
  • ResearchGate. Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold | Request PDF. [Link]
  • ResearchGate. Synthetic route for the preparation of gefitinib analogues 10-17.... [Link]
  • MDPI.
  • Oncotarget.
  • Wiley Online Library.
  • PubMed. Design and synthesis of novel fragmented-lapatinib aminoquinazoline analogs towards SARS-CoV-2 inhibition. [Link]
  • Macmillan Group, Princeton University. On the Relationship Between Reactivity and Selectivity. [Link]
  • ResearchGate.
  • MDPI.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
  • Chemistry LibreTexts. 3.4: Reactivity and Selectivity. [Link]

Sources

A Comparative Guide to the Synthetic Routes of Substituted Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of innovation. Its prevalence in a vast array of bioactive molecules, from anticancer agents to anti-inflammatory drugs, necessitates a deep understanding of its synthesis. This guide provides an in-depth, comparative analysis of the primary synthetic routes to substituted quinazolines, moving beyond mere procedural lists to explore the mechanistic rationale and practical considerations that guide the choice of one method over another. We will delve into classical thermal condensations, modern metal-catalyzed cross-couplings, and efficient multi-component reactions, offering field-proven insights and supporting experimental data to inform your synthetic strategy.

Classical Approaches: Building the Quinazoline Core

The foundational methods for quinazoline synthesis have been relied upon for over a century, offering robust and often straightforward access to the core heterocyclic system. These methods typically involve the cyclization of readily available ortho-substituted anilines.

The Niementowski Quinazolinone Synthesis

The Niementowski reaction is a classical and widely utilized method for preparing 4(3H)-quinazolinones, which are valuable precursors to a variety of substituted quinazolines. The reaction involves the thermal condensation of an anthranilic acid with an amide.[1] While historically significant, this method often requires high temperatures (130–200°C) and can lead to long reaction times.[1]

Mechanism: The reaction is believed to proceed through an initial acylation of the amino group of the anthranilic acid by the amide, forming an N-acylanthranilic acid intermediate. This intermediate then undergoes intramolecular cyclization and dehydration to yield the final 4(3H)-quinazolinone product.

Experimental Protocol: Classical Niementowski Synthesis of 2-Phenylquinazolin-4(3H)-one

  • A mixture of anthranilic acid (10 mmol) and benzamide (12 mmol) is heated in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated in an oil bath at 250–280°C for 4–5 hours.[2]

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the mixture is cooled to room temperature and poured into a solution of 10% sodium hydroxide.[2]

  • The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure 2-phenylquinazolin-4(3H)-one.

The Friedländer Annulation

Primarily known for the synthesis of quinolines, the Friedländer annulation can be adapted for quinazoline synthesis. This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing a reactive α-methylene group, such as a dicarbonyl compound or a nitrile.[3] The reaction is typically catalyzed by an acid or a base.[3]

Mechanism: The reaction can proceed through two main pathways. The first involves an initial aldol condensation between the reactants, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base, which then undergoes an intramolecular aldol-type reaction and subsequent elimination of water to form the quinazoline ring.[4]

Experimental Protocol: Friedländer-type Synthesis of a Quinazoline Derivative

  • A mixture of 2-aminobenzamide (10 mmol), an aldehyde or ketone (12 mmol), and a catalytic amount of a Lewis acid (e.g., InCl3) is placed in a reaction vessel.

  • The mixture is heated in a suitable solvent (e.g., ethanol) under reflux for several hours.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired quinazoline.

The Bischler Synthesis: An Indirect Approach

The Bischler-Napieralski reaction is a classic method for the synthesis of dihydroisoquinolines through the cyclization of β-arylethylamides.[5] While not a direct one-pot synthesis for quinazolines, it has been employed in multi-step sequences. For instance, an ultrasound-assisted synthesis of novel quinazoline derivatives involved the optimization of a Bischler-type cyclization in one of the key steps.[6] This typically involves the formation of an N-acyl-2-aminoaryl precursor which then undergoes cyclization.

Modern Synthetic Strategies: Efficiency and Diversity

Contemporary approaches to quinazoline synthesis focus on improving efficiency, expanding substrate scope, and employing milder reaction conditions. These methods often utilize transition metal catalysis, microwave irradiation, and multi-component strategies.

Transition Metal-Catalyzed Syntheses

The use of transition metals has revolutionized the synthesis of heterocyclic compounds, and quinazolines are no exception. Catalysts based on copper, iron, ruthenium, cobalt, and palladium offer diverse pathways to the quinazoline core.

  • Copper Catalysis: Copper catalysts are attractive due to their low cost and versatility. Copper-catalyzed methods often involve the coupling of 2-halobenzonitriles or 2-aminobenzylamines with various nitrogen sources.[7]

  • Iron Catalysis: Iron-catalyzed reactions provide an economical and environmentally benign option. For example, an iron-catalyzed C(sp³)-H oxidation and intramolecular C-N bond formation has been used to synthesize quinazolines from 2-alkylamino N-H ketimine derivatives.[8]

  • Ruthenium Catalysis: Ruthenium catalysts have been employed in dehydrogenative coupling reactions. An in situ formed ruthenium catalyst can selectively mediate the reaction of 2-aminophenyl ketones with amines to produce quinazolines.[9]

  • Cobalt Catalysis: Cobalt catalysts have also been used in dehydrogenative cyclizations of 2-aminoaryl alcohols with nitriles to afford quinazolines in good yields under mild conditions.[8]

  • Palladium Catalysis: Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-N and C-C bonds. A three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids, catalyzed by palladium, provides a route to diverse quinazolines.[8]

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolines

  • In a reaction vial, (2-aminophenyl)methanol (1 mmol), an aldehyde (1.2 mmol), cerium nitrate hexahydrate (0.1 mmol), and ammonium chloride (2 mmol) are combined in a suitable solvent.

  • A copper catalyst, such as CuCl, is added to the mixture.

  • The reaction is stirred at an elevated temperature (e.g., 80°C) for several hours until completion, as monitored by TLC.

  • The reaction mixture is then cooled, diluted with a suitable organic solvent, and washed with water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to yield the desired 2-substituted quinazoline.[8]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions. In the context of quinazoline synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating methods. The Niementowski reaction, for example, can be performed in minutes under microwave irradiation, compared to hours with conventional heating.[10]

Mechanism: Microwave energy directly heats the solvent and reactants, leading to a rapid increase in temperature and pressure within a sealed vessel. This can accelerate reaction rates and sometimes lead to different product distributions compared to conventional heating.

Experimental Protocol: Microwave-Assisted Niementowski Synthesis of Quinazolin-4(3H)-one

  • A mixture of anthranilic acid (10 mmol) and formamide (50 mmol) is placed in a microwave-safe reaction vessel.

  • The vessel is sealed and placed in a microwave reactor.

  • The mixture is irradiated at a set temperature (e.g., 150°C) for a short period (e.g., 10-20 minutes).[10]

  • After the reaction is complete, the vessel is cooled, and the contents are poured into cold water to precipitate the product.

  • The solid is collected by filtration, washed with water, and recrystallized from ethanol to give pure quinazolin-4(3H)-one.

Multi-Component Reactions (MCRs)

Multi-component reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, are highly efficient and atom-economical. Several MCRs have been developed for the synthesis of substituted quinazolines.[11] These reactions offer a rapid way to generate libraries of diverse quinazoline derivatives for drug discovery.[10][12]

Mechanism: MCRs proceed through a cascade of reactions where the product of one step is the substrate for the next, all in the same reaction vessel. This avoids the need for isolation and purification of intermediates, saving time and resources.

Experimental Protocol: Three-Component Synthesis of 2,4-Disubstituted Quinazolines

  • In a round-bottom flask, 2-aminobenzophenone (1 mmol), an aromatic aldehyde (1.2 mmol), and ammonium acetate (5 mmol) are dissolved in a suitable solvent like ethanol.

  • A catalyst, such as iodine or a Lewis acid, is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux for a specified time, with progress monitored by TLC.

  • Upon completion, the solvent is evaporated, and the residue is taken up in an organic solvent and washed with water.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to afford the 2,4-disubstituted quinazoline.[7]

Comparative Analysis of Synthetic Routes

The choice of a synthetic route to a particular substituted quinazoline depends on several factors, including the availability of starting materials, the desired substitution pattern, the required scale of the synthesis, and considerations of cost and environmental impact.

Synthetic Route Typical Starting Materials Key Reagents/Catalysts Typical Conditions Yields Advantages Disadvantages
Niementowski Synthesis Anthranilic acids, amidesNone (thermal)High temp (130-280°C), 4-6 h[1][2]Moderate to GoodSimple, readily available starting materialsHarsh conditions, long reaction times, limited scope
Friedländer Annulation 2-Aminobenzaldehydes/ketones, α-methylene carbonylsAcid or base catalyst[3]Reflux in solvent, several hoursVariableVersatile for quinoline synthesis, adaptableLimited availability of substituted 2-aminobenzaldehydes
Copper-Catalyzed 2-Haloanilines, amines, nitriles, alcoholsCuI, CuCl, Cu(OAc)2[7][8]80-120°C, 6-24 hGood to ExcellentLow cost, versatile, good functional group toleranceCan require ligands, sometimes long reaction times
Iron-Catalyzed 2-Alkylamino N-H ketiminesFeCl2, FeBr2100°C, aerobic conditionsGood to ExcellentLow cost, environmentally benignSubstrate-specific, may require pre-functionalization
Microwave-Assisted Anthranilic acids, amides, etc.Various (can be catalyst-free)High temp (150-250°C), 10-30 min[10]Good to ExcellentRapid, often higher yields, improved efficiencyRequires specialized equipment, safety considerations
Multi-Component 2-Aminobenzophenones, aldehydes, NH4OAcI2, Lewis acids, organocatalysts[7][11]Room temp to reflux, 2-12 hGood to ExcellentHigh efficiency, atom economy, diversity-orientedOptimization can be complex, potential for side products

Mechanistic and Workflow Diagrams

To visually summarize the discussed synthetic strategies, the following diagrams illustrate the core transformations and workflows.

Core Synthetic Transformations

G cluster_0 Classical Routes cluster_1 Modern Routes A Anthranilic Acid + Amide B 4(3H)-Quinazolinone A->B Niementowski (Heat) C 2-Aminobenzaldehyde + α-Methylene Carbonyl D Quinazoline C->D Friedländer (Acid/Base) E 2-Haloaniline Derivative + N-Source F Substituted Quinazoline E->F Metal-Catalyzed (Cu, Pd, etc.) G 2-Aminobenzophenone + Aldehyde + NH4OAc G->F Multi-Component (One-Pot)

Caption: Overview of classical vs. modern synthetic routes to quinazolines.

Experimental Workflow Comparison

G cluster_0 Conventional Heating (e.g., Niementowski) cluster_1 Microwave-Assisted Synthesis cluster_2 Multi-Component Reaction A1 Mix Reactants A2 Heat (4-6 hours) A1->A2 A3 Work-up & Precipitation A2->A3 A4 Purification A3->A4 B1 Mix Reactants in Sealed Vessel B2 Irradiate (10-30 mins) B1->B2 B3 Cool & Precipitate B2->B3 B4 Purification B3->B4 C1 Combine All Reactants & Catalyst C2 Stir/Heat (2-12 hours) C1->C2 C3 Solvent Removal C2->C3 C4 Purification C3->C4

Caption: Comparative workflow for different quinazoline synthesis methodologies.

Conclusion and Future Perspectives

The synthesis of substituted quinazolines has evolved from high-temperature classical methods to highly efficient, mild, and versatile modern strategies. While the Niementowski and Friedländer syntheses remain valuable for specific applications, transition metal-catalyzed reactions, microwave-assisted protocols, and multi-component strategies offer significant advantages in terms of reaction times, yields, and the ability to generate molecular diversity. The choice of synthetic route is a critical decision in any research program, and a thorough understanding of the options available is paramount. As the demand for novel quinazoline-based therapeutics continues to grow, the development of even more sustainable, atom-economical, and selective synthetic methods will undoubtedly be a major focus of future research.[3][13]

References

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
  • Von Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564–572.
  • Tamatam, R., & Shin, D. (2023). Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines. Molecules, 28(7), 3227.
  • Besson, T., et al. (2002). Microwave-assisted Niementowski reaction. Back to the roots. Tetrahedron Letters, 43(21), 3911-3913.
  • Malinowski, Z. (2025). Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. Molecules, 30(18), 3729.
  • Feng, Y., & Wu, X. (2017). Base-catalyzed two-component synthesis of quinazolinones. Frontiers in Chemistry, 5, 83.
  • Chate, A. V., et al. (2020). Taurine as an efficient organocatalyst for the three-component synthesis of quinazolinone derivatives in water. RSC Advances, 10(45), 26956-26963.
  • Pujar, G. V., & Ali, S. M. (2020). Design, synthesis, and cytotoxicity evaluation of new 2,4-disubstituted quinazolines as potential anticancer agents. Journal of Applied Pharmaceutical Science, 10(08), 045-053.
  • Shahedi, M., et al. (2022). Comparison of the synthesis of 2-phenyl quinazolin-4(3H)-one with previously reported methods. PLoS ONE, 17(11), e0277681.
  • Wikipedia contributors. (2023, December 19). Friedländer synthesis. In Wikipedia, The Free Encyclopedia.
  • Wu, Y., et al. (2014). An unexpected copper(ii)-catalyzed three-component reaction of quinazoline 3-oxide, alkylidenecyclopropane, and water. Chemical Communications, 50(65), 9165-9167.
  • ResearchGate. (n.d.). Comparison of the synthesis of 2-phenyl quinazolin-4(3H)-one with previously reported methods.
  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.
  • E3S Web of Conferences. (2021). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination. 258, 04023.
  • Maiti, B., et al. (2021). Various approaches for the synthesis of quinazolinones by annulation of 2-amino benzamide. Organic & Biomolecular Chemistry, 19(3), 534-554.
  • Saitkulov, F., et al. (2025). Methods for the synthesis of 2-phenylquinazolin-4-one and studying methylation reactions in different solvents. ResearchGate.
  • Wang, D., & Gao, G. (2013). Quinazoline derivatives: synthesis and bioactivities. Chinese Chemical Letters, 24(6), 445-451.
  • Wikipedia contributors. (2023, May 29). Bischler–Napieralski reaction. In Wikipedia, The Free Encyclopedia.
  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3337–3341.
  • ResearchGate. (2021). Study of methylation reactions of 2-phenylquinazoline-4-tion with “soft” and “hard” methylation agents and determination of its biological activity.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • Al-Masoudi, N. A., et al. (2019). Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinazoline-4(3H)-one Derivatives. Oriental Journal of Chemistry, 35(1), 349-356.
  • "Science and Education" Scientific Journal. (2024). Efficient and Mild method for Synthesis of quinazoline derivatives using 2-aminobenzoamide and different aldehydes. 5(9).
  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 538.
  • Heravi, M. M., et al. (2020). Chapter Five - Bischler–Napieralski Reaction in the Syntheses of Isoquinolines. In Advances in Heterocyclic Chemistry (Vol. 131, pp. 185-247). Academic Press.

Sources

A Senior Application Scientist's Guide to Spectroscopic Differentiation of Quinazoline Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is paramount. Quinazoline and its isomers—quinoxaline, cinnoline, and phthalazine—all share the same chemical formula (C₈H₆N₂), yet the positional variance of their nitrogen atoms imparts distinct physicochemical and pharmacological properties. Misidentification can lead to erroneous structure-activity relationship (SAR) studies and wasted resources. This guide provides an in-depth comparison of the spectroscopic data of these isomers, explaining the underlying principles that govern their unique spectral fingerprints.

The Structural Isomers: A Brief Overview

Quinazoline, quinoxaline, cinnoline, and phthalazine are all bicyclic aromatic compounds composed of a benzene ring fused to a pyrimidine, pyrazine, pyridazine, and pyridazine ring, respectively. The key distinction lies in the arrangement of the two nitrogen atoms within the six-membered heterocyclic ring.

  • Quinazoline: Nitrogens at positions 1 and 3.

  • Quinoxaline: Nitrogens at positions 1 and 4.

  • Cinnoline: Nitrogens at positions 1 and 2.

  • Phthalazine: Nitrogens at positions 2 and 3.

This subtle difference in nitrogen placement profoundly influences the electron density distribution, aromaticity, and overall molecular geometry, leading to distinguishable spectroscopic signatures.

Comparative Spectroscopic Analysis

This section will delve into a side-by-side comparison of the Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopic data for these four isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural determination of these isomers. The chemical shifts (δ) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, which is directly influenced by the electronegativity and position of the nitrogen atoms.

¹H NMR Spectroscopy

The protons on the heterocyclic ring are most affected by the nitrogen atoms' locations. The electronegative nitrogen atoms deshield adjacent protons, causing them to resonate at a higher chemical shift (further downfield).

  • Quinazoline: The proton at C2, situated between two nitrogen atoms, is significantly deshielded and appears at a characteristically high chemical shift. The proton at C4 is also downfield.

  • Quinoxaline: The two protons on the pyrazine ring (C2 and C3) are equivalent and appear as a single, sharp singlet at a downfield position.

  • Cinnoline: The proton at C3, adjacent to N2, is the most downfield proton in the heterocyclic ring.

  • Phthalazine: The two protons on the pyridazine ring (C1 and C4) are equivalent and resonate as a singlet at a high chemical shift.

¹³C NMR Spectroscopy

Similarly, the ¹³C chemical shifts of the carbons within the heterocyclic ring are diagnostic. Carbons bonded to nitrogen are significantly deshielded.

  • Quinazoline: C2 and C4 are the most downfield signals in the spectrum.

  • Quinoxaline: The two equivalent carbons of the pyrazine ring (C2 and C3) show a single, prominent downfield signal.

  • Cinnoline: C3 and C8a (the carbon at the ring junction adjacent to N2) are typically the most deshielded.

  • Phthalazine: The equivalent C1 and C4 carbons appear as a single downfield peak.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃ [1]

Isomer¹H NMR (Heterocyclic Protons)¹³C NMR (Heterocyclic Carbons)
Quinazoline δ 9.28 (H-2), 8.15 (H-4)δ 160.5 (C-2), 155.8 (C-4)
Quinoxaline δ 8.85 (H-2, H-3)δ 145.2 (C-2, C-3)
Cinnoline δ 9.25 (H-3), 8.55 (H-4)δ 151.5 (C-3), 146.2 (C-4)
Phthalazine δ 9.45 (H-1, H-4)δ 152.0 (C-1, C-4)

Note: Chemical shifts are approximate and can vary with solvent and concentration.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the isomers (m/z 130 for the molecular ion, M⁺˙) and, more importantly, distinct fragmentation patterns upon ionization, typically with Electron Ionization (EI). The stability of the resulting fragment ions dictates the preferred fragmentation pathways.

A key diagnostic fragmentation is the loss of a neutral molecule.

  • Quinazoline and Quinoxaline: These isomers characteristically lose a molecule of hydrogen cyanide (HCN, 27 Da), resulting in a prominent fragment ion at m/z 103.[1] This is due to the stable arrangement of the remaining atoms.

  • Cinnoline and Phthalazine: The presence of an N-N single bond in these isomers leads to a facile loss of a neutral nitrogen molecule (N₂, 28 Da), producing a strong fragment ion at m/z 102.[1] This is a highly characteristic fragmentation that readily distinguishes them from quinazoline and quinoxaline.

Table 2: Key Mass Spectrometry Fragmentation Data (EI) [1]

IsomerMolecular Ion (m/z)Key Fragment Ion (m/z)Neutral Loss
Quinazoline 130103HCN
Quinoxaline 130103HCN
Cinnoline 130102N₂
Phthalazine 130102N₂
UV-Visible (UV-Vis) Spectroscopy: Mapping Electronic Transitions

UV-Vis spectroscopy probes the π-electron systems of these aromatic compounds. The absorption maxima (λmax) are influenced by the extent of conjugation and the positions of the nitrogen atoms, which affect the energies of the π → π* and n → π* electronic transitions. While the spectra show some overlap, subtle differences in λmax and molar absorptivity (ε) can be observed. The n → π* transitions, involving the non-bonding electrons on the nitrogen atoms, are particularly sensitive to the isomeric structure.

Table 3: UV-Vis Absorption Maxima (λmax) in Ethanol [1]

Isomerλmax 1 (nm) (log ε)λmax 2 (nm) (log ε)
Quinazoline 224 (4.6)318 (3.5)
Quinoxaline 238 (4.5)315 (3.6)
Cinnoline 220 (4.5)310 (3.4)
Phthalazine 220 (4.7)300 (3.5)
Infrared (IR) Spectroscopy: A Vibrational Fingerprint

Infrared spectroscopy provides information about the vibrational modes of the molecules. The C-H, C=C, and C=N stretching and bending vibrations give rise to a characteristic "fingerprint" region in the IR spectrum. The positions of the C=N stretching vibrations are particularly informative, as they are directly influenced by the electronic effects of the nitrogen atoms' placement within the ring.

Table 4: Characteristic IR Absorption Bands (cm⁻¹) [1]

Vibrational ModeQuinazolineQuinoxalineCinnolinePhthalazine
C=N Stretch 1620, 15701575, 15101615, 15701580, 1490
Aromatic C=C Stretch 1590, 14801600, 14701595, 14851605, 1460
C-H Bending (out-of-plane) 800-750820-760810-750830-770

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis of Quinazoline Isomers

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison Prep Weigh Isomer (5-10 mg for NMR, <1 mg for MS, UV, IR) Dissolve Dissolve in appropriate deuterated solvent (NMR) or spectroscopic grade solvent (MS, UV, IR) Prep->Dissolve NMR 1H & 13C NMR Acquisition Dissolve->NMR MS Mass Spectrometry (EI) Acquisition Dissolve->MS UV_Vis UV-Vis Spectroscopy Acquisition Dissolve->UV_Vis IR IR Spectroscopy Acquisition Dissolve->IR Process Process Spectra (baseline correction, peak picking, integration) NMR->Process MS->Process UV_Vis->Process IR->Process Compare Compare Data to Reference Spectra and Published Values Process->Compare Identify Unambiguous Isomer Identification Compare->Identify

Caption: General workflow for the spectroscopic analysis of quinazoline isomers.

1. NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the isomer.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required.

2. Mass Spectrometry Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Prepare a dilute solution of the isomer (approximately 1 mg/mL) in a volatile, spectroscopic grade solvent (e.g., methanol, acetonitrile).

  • Data Acquisition (Electron Ionization - GC-MS):

    • Inject a small volume (e.g., 1 µL) of the sample solution into the gas chromatograph.

    • The sample will be vaporized and separated on the GC column before entering the mass spectrometer.

    • Acquire the mass spectrum in EI mode, scanning over a mass range of m/z 50-200.

3. UV-Vis Spectroscopy Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Prepare a stock solution of the isomer in a UV-transparent solvent (e.g., ethanol, acetonitrile) of known concentration.

    • Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.1 - 1.0 AU).

  • Data Acquisition:

    • Use a matched pair of quartz cuvettes. Fill one with the solvent to be used as a blank.

    • Record the baseline with the solvent-filled cuvette.

    • Replace the blank with the sample cuvette and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

4. IR Spectroscopy Sample Preparation and Data Acquisition

  • Sample Preparation (Solid Sample - KBr Pellet):

    • Thoroughly grind a small amount of the solid isomer (<1 mg) with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Sample Preparation (Solution - NaCl Plates):

    • Prepare a concentrated solution of the isomer in a suitable solvent (e.g., chloroform).

    • Place a drop of the solution onto a sodium chloride (NaCl) plate and cover with another NaCl plate.

  • Data Acquisition:

    • Place the sample (KBr pellet or NaCl plates) in the sample holder of the FTIR spectrometer.

    • Record the background spectrum of air (or the pure solvent).

    • Record the sample spectrum and ratio it against the background.

Logical Relationship for Isomer Differentiation

Isomer_Differentiation cluster_ms MS Fragmentation cluster_isomers1 Cinnoline or Phthalazine cluster_isomers2 Quinazoline or Quinoxaline Start Unknown Isomer (C8H6N2) MS_Analysis Mass Spectrometry (EI) Start->MS_Analysis Loss_N2 Loss of N2 (m/z 102) MS_Analysis->Loss_N2 Major Fragment Loss_HCN Loss of HCN (m/z 103) MS_Analysis->Loss_HCN Major Fragment NMR_Analysis 1H & 13C NMR Cinnoline Cinnoline NMR_Analysis->Cinnoline Distinguish by proton/carbon shifts Phthalazine Phthalazine NMR_Analysis->Phthalazine Distinguish by proton/carbon shifts Quinazoline Quinazoline NMR_Analysis->Quinazoline Distinguish by proton/carbon shifts Quinoxaline Quinoxaline NMR_Analysis->Quinoxaline Distinguish by proton/carbon shifts Loss_N2->NMR_Analysis Distinguish by proton/carbon shifts Loss_HCN->NMR_Analysis Distinguish by proton/carbon shifts Final_ID Unambiguous Identification Cinnoline->Final_ID Phthalazine->Final_ID Quinazoline->Final_ID Quinoxaline->Final_ID

Sources

A Comparative Guide to the Validation of Antibacterial Activity in 8-Bromo-2-chloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antibacterial potential of novel 8-Bromo-2-chloroquinazoline derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating system for evaluation. Our focus is on establishing a clear, data-driven comparison of these novel compounds against established antibacterial agents and alternative scaffolds.

The quinazoline core is a well-established "privileged structure" in medicinal chemistry, known to be a key pharmacophore in compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2][3][4]. The introduction of halogen atoms, such as bromine at the 8-position, has been suggested to enhance antimicrobial efficacy, making the this compound scaffold a promising starting point for the development of new antibacterial agents[2]. This guide outlines the critical experiments required to move from a synthesized compound to a validated antibacterial candidate.

Foundational Strategy: Synthesis and Characterization

The journey begins with the synthesis of the target compounds. The this compound scaffold serves as a versatile intermediate for creating a library of derivatives, often through nucleophilic substitution at the C2 position.

General Synthesis Protocol: Derivatization of this compound

This protocol outlines a typical nucleophilic aromatic substitution reaction to create a small library of derivatives for initial screening. The rationale is to introduce diverse chemical moieties at the C2 position to explore the structure-activity relationship (SAR).

Experimental Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1 equivalent of this compound[5][6] in a suitable anhydrous solvent such as N,N-Dimethylformamide (DMF).

  • Addition of Nucleophile: Add 1.1 equivalents of the desired amine or thiol nucleophile to the solution. The slight excess of the nucleophile ensures the reaction proceeds to completion.

  • Base-Catalyzed Reaction: Add 1.5 equivalents of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 80°C, for 4-12 hours. The choice of temperature depends on the reactivity of the chosen nucleophile.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, cool the mixture to room temperature and pour it into ice-cold water to precipitate the crude product. Filter the solid, wash with water, and dry under a vacuum. Purify the crude product using column chromatography on silica gel to yield the final derivative[7].

  • Characterization: Confirm the structure of the synthesized derivatives using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity and structural integrity[4][8].

The Core of Antibacterial Validation: A Three-Tiered Experimental Workflow

To rigorously assess antibacterial activity, a tiered approach is essential. This workflow progresses from determining initial inhibitory activity to understanding the nature (bactericidal vs. bacteriostatic) and rate of bacterial killing.

G cluster_0 Synthesis & Characterization cluster_1 Antibacterial Activity Validation cluster_2 Data Analysis & Interpretation synthesis Synthesis of This compound Derivatives characterization Structural Confirmation (NMR, MS) synthesis->characterization mic Tier 1: MIC Determination (Broth Microdilution) characterization->mic mbc Tier 2: MBC Determination mic->mbc Identifies static vs cidal potential data_table Comparative Data Tables (MIC/MBC) mic->data_table tk Tier 3: Time-Kill Kinetics mbc->tk Quantifies rate of killing mbc->data_table tk_plot Time-Kill Curve Plotting tk->tk_plot sar Structure-Activity Relationship (SAR) Analysis data_table->sar tk_plot->sar

Caption: Overall workflow for validation of antibacterial activity.

Tier 1: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the foundational metric, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium under defined conditions[9]. The broth microdilution method is a standardized and widely accepted technique for determining MIC values[10][11].

Experimental Protocol: Broth Microdilution Assay

  • Prepare Stock Solutions: Dissolve the synthesized quinazoline derivatives and a reference antibiotic (e.g., Ciprofloxacin) in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions (e.g., 1280 µg/mL)[10].

  • Prepare Microtiter Plates: Using a 96-well microtiter plate, dispense 100 µL of sterile cation-adjusted Mueller-Hinton Broth (MHB) into all wells[12].

  • Serial Dilutions: Add 100 µL of the compound stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient[12]. Discard the final 100 µL from the last dilution column.

  • Prepare Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922) overnight. Dilute the culture in MHB to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells[13].

  • Inoculation: Inoculate each well (except for a sterility control) with 5 µL of the standardized bacterial suspension. Include a growth control well containing only broth and bacteria.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours[9].

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth)[11][14].

Causality Insight: The use of cation-adjusted MHB is critical as divalent cations like Mg²⁺ and Ca²⁺ can influence the activity of certain antibiotics. Standardizing the inoculum size is paramount; too low an inoculum can lead to falsely low MICs, while too high an inoculum can overwhelm the compound, leading to falsely high MICs.

Tier 2: Minimum Bactericidal Concentration (MBC) Determination

While the MIC indicates growth inhibition (bacteriostatic effect), the MBC reveals the concentration required to kill the bacteria (bactericidal effect)[14][15]. The MBC is defined as the lowest concentration of an antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum[16][17].

Experimental Protocol: MBC Assay

  • Perform MIC First: This test is a direct extension of the MIC assay.

  • Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

  • Plating: Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

  • Incubation: Incubate the agar plates at 37°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration of the compound that results in no colony growth on the agar plate, corresponding to a ≥99.9% kill of the original inoculum[14][16].

Trustworthiness: Comparing the MBC to the MIC (MBC/MIC ratio) is a crucial step. An MBC/MIC ratio of ≤4 is generally indicative of bactericidal activity, whereas a ratio >4 suggests bacteriostatic activity. This provides a quantitative measure to classify the nature of the compound's effect.

Tier 3: Time-Kill Kinetics Assay

This dynamic assay provides critical information on the rate and extent of bacterial killing over time[18]. It is the most definitive method to differentiate between bactericidal and bacteriostatic agents and to understand the concentration-dependent effects of the compound[17][19].

Experimental Protocol: Time-Kill Assay

  • Preparation: In sterile culture tubes, prepare the test compound at various concentrations relative to its predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC) in a final volume of 10 mL of MHB.

  • Inoculation: Add the bacterial inoculum, prepared as in the MIC assay, to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control tube with no compound.

  • Time-Point Sampling: Immediately after inoculation (T=0) and at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each tube[18].

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS). Plate a known volume of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates for 18-24 hours at 37°C and count the number of colony-forming units (CFU).

  • Data Analysis: Calculate the CFU/mL for each time point and concentration. Plot the log₁₀ CFU/mL against time. A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity[17][18].

Comparative Data Analysis

Objective comparison requires summarizing the quantitative data in a structured format. The following tables present hypothetical data for two novel this compound derivatives (QZ-Br-01 and QZ-Br-02) against Gram-positive and Gram-negative bacteria, with Ciprofloxacin as a comparator.

Table 1: Comparative MIC and MBC Data (µg/mL)

CompoundOrganismMICMBCMBC/MIC RatioInterpretation
QZ-Br-01 S. aureus ATCC 29213482Bactericidal
E. coli ATCC 2592216>64>4Bacteriostatic
QZ-Br-02 S. aureus ATCC 292138162Bactericidal
E. coli ATCC 259228162Bactericidal
Ciprofloxacin S. aureus ATCC 292130.512Bactericidal
E. coli ATCC 259220.250.52Bactericidal

Analysis of Hypothetical Data:

  • QZ-Br-01 shows promising bactericidal activity against the Gram-positive S. aureus but is only bacteriostatic against the Gram-negative E. coli at higher concentrations. This suggests a potential spectrum of activity limited to Gram-positive organisms or a mechanism that is less effective against bacteria with an outer membrane.

  • QZ-Br-02 demonstrates broad-spectrum bactericidal activity against both test strains, with better potency against E. coli than QZ-Br-01. This implies that the structural modification in QZ-Br-02 compared to QZ-Br-01 may be crucial for overcoming the Gram-negative outer membrane or for interacting with a different cellular target.

Mechanistic Insights and Future Directions

While the precise antibacterial mechanism of quinazolines can be varied, literature suggests they may interfere with DNA replication and protein synthesis[20]. Some derivatives have been shown to act as DNA gyrase inhibitors[2].

G cluster_0 Bacterial Cell cluster_1 cluster_2 qz Quinazoline Derivative membrane Cell Wall / Membrane qz->membrane Penetration dna_gyrase DNA Gyrase qz->dna_gyrase Inhibition ribosome Ribosome qz->ribosome Inhibition cytoplasm Cytoplasm dna_rep DNA Replication Inhibited dna_gyrase->dna_rep protein_syn Protein Synthesis Inhibited ribosome->protein_syn

Caption: Potential antibacterial mechanisms of quinazoline derivatives.

Based on the comparative data, future experiments for a promising candidate like QZ-Br-02 should include:

  • DNA Gyrase Inhibition Assays: To directly test the hypothesis that this is the primary target.

  • Macromolecular Synthesis Assays: To determine if DNA, RNA, protein, or cell wall synthesis is preferentially inhibited.

  • Resistance Development Studies: To assess the frequency at which bacteria develop resistance to the compound.

By following this structured, rationale-driven guide, researchers can effectively validate the antibacterial activity of novel this compound derivatives, generating the robust, comparative data necessary for advancing promising candidates in the drug development pipeline.

References

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay.
  • ResearchGate. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175.
  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.
  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test.
  • Goldman, A., & Herpox, V. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). Journal of Visualized Experiments, (83), e50900.
  • Microbe Online. (2013). Broth Dilution Method for MIC Determination.
  • JoVE. (2013). Video: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells MBC-P and Biofilm Cells MBC-B.
  • protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method.
  • ResearchGate. (2025). Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
  • Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.
  • Emery Pharma. (n.d.). Time-Kill Kinetics Assay.
  • FWD AMR-RefLabCap. (2022). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific.
  • PMC - NIH. (n.d.). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.
  • Scribd. (n.d.). Time Kill Assay.
  • ACS Publications. (2023). Design, Synthesis, Antibacterial Evaluation, Three-Dimensional Quantitative Structure–Activity Relationship, and Mechanism of Novel Quinazolinone Derivatives.
  • Nelson Labs. (n.d.). Time-Kill Evaluations.
  • Frontiers. (2019). Antibacterial activity of newer Quinazolin-4(3H)-one derivatives.
  • Acta Scientific. (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method.
  • ResearchGate. (2016). (PDF) QSAR study of 8-Hydroxyquinoline and its Chloro derivatives as antimicrobial agents.
  • Asian Journal of Chemistry. (2010). Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives.
  • Asian Journal of Chemistry. (2010). Evaluation of Antibacterial Activity of Novel Quinazoline Derivatives.
  • MDPI. (n.d.). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation.
  • Chemdad Co. (n.d.). This compound.
  • Sunway Pharm Ltd. (n.d.). 8-bromo-2,4-dichloroquinazoline - CAS:331647-05-3.

Sources

A Comparative Guide to the Molecular Docking of Bromoquinazoline Derivatives as Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous therapeutic agents. Its versatile nature allows for extensive chemical modifications, leading to compounds with a wide array of biological activities, including anticancer and antimicrobial effects.[1][2] The introduction of a bromine atom to this scaffold, particularly creating the 8-Bromo-2-chloroquinazoline core, provides a reactive and strategic starting point for the synthesis of novel derivatives. This guide offers a comparative analysis of molecular docking studies on various bromoquinazoline derivatives, providing researchers and drug development professionals with insights into their therapeutic potential and the structural determinants of their bioactivity.

While direct, large-scale comparative docking studies on a single, homogenous series of this compound derivatives are not extensively documented in publicly available literature, this guide synthesizes findings from various studies on closely related bromoquinazoline analogs. By examining their interactions with key biological targets, we can elucidate crucial structure-activity relationships (SAR) that inform future drug design efforts.

The Power of Prediction: Why Molecular Docking is Crucial

Molecular docking is a powerful computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is indispensable in modern drug discovery for several reasons:

  • Target Interaction Modeling: It provides a three-dimensional model of how a potential drug molecule interacts with its biological target at the atomic level.

  • Binding Affinity Estimation: Docking algorithms calculate a score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. A lower binding energy generally indicates a more stable and potent interaction.

  • Rational Drug Design: By understanding the key amino acid residues involved in the binding, chemists can rationally design new derivatives with modified functional groups to enhance these interactions and improve potency and selectivity.

  • Virtual Screening: Docking can be used to screen large libraries of virtual compounds against a specific target, prioritizing a smaller, more manageable number of candidates for synthesis and experimental testing.

This in silico approach saves considerable time and resources by focusing laboratory efforts on the most promising candidates.

Comparative Docking Performance of Bromoquinazoline Derivatives

The following table consolidates data from various molecular docking studies performed on bromoquinazoline derivatives against prominent therapeutic targets, such as Epidermal Growth Factor Receptor (EGFR) kinase and bacterial DNA gyrase. These targets are frequently implicated in cancer and bacterial infections, respectively.[3][4]

Derivative/Compound IDCore ScaffoldBiological TargetPDB IDDocking SoftwareBinding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound 8a 6-bromo-quinazolin-4(3H)-oneEGFR1M17AutoDock Vina-6.7Met793, Cys797[3][5]
Compound 8c 6-bromo-quinazolin-4(3H)-oneEGFR1M17AutoDock Vina-5.3Met793, Asp855[3][5]
Compound 4c 4-anilinoquinazolineDNA Gyrase (E. coli)2XCTNot Specified-8.16Asp73, Gly77, Arg76[4]
3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone 6-bromo-4(3H)-quinazolinoneCyclooxygenase-2 (COX-2)5IKRNot SpecifiedNot SpecifiedArg513, Val523, Ser353[6]

Analysis of Docking Results:

The compiled data reveals several key insights. For instance, in the case of EGFR inhibitors, the 6-bromo-quinazolin-4(3H)-one derivatives 8a and 8c both interact with the crucial Met793 residue in the hinge region of the kinase domain, a common feature of many EGFR inhibitors.[3][5] The higher binding affinity of compound 8a (-6.7 kcal/mol) compared to 8c (-5.3 kcal/mol) suggests that the aliphatic linker attached to the thiol group at position 2 may form more favorable interactions within the binding pocket than the benzyl group in 8c.[3][5]

In the context of antibacterial agents, the 4-anilinoquinazoline derivative 4c demonstrates a strong binding affinity of -8.16 kcal/mol for DNA gyrase.[4] The interactions with Asp73, Gly77, and Arg76 are critical for inhibiting the enzyme's function, which is essential for bacterial DNA replication.[4] This highlights the versatility of the quinazoline scaffold, where modifications at the 4-position can effectively target different classes of enzymes.

The study on 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives as COX-2 inhibitors indicates interactions with key residues like Arg513 and Val523 in the enzyme's active site.[6] This suggests that the bromoquinazoline core can also serve as a template for developing anti-inflammatory agents.

Experimental Protocol: A Step-by-Step Molecular Docking Workflow

To provide a practical understanding of the process, here is a detailed, self-validating protocol for a typical molecular docking experiment using widely accepted software like AutoDock Vina.

Objective: To predict the binding mode and affinity of a bromoquinazoline derivative with its target protein.

Pillar 1: Expertise & Experience (The "Why")

  • Causality: Each step is designed to accurately simulate the physiological environment of the protein-ligand interaction. Incorrect preparation of either the protein or the ligand can lead to scientifically invalid results.

Pillar 2: Trustworthiness (Self-Validating System)

  • Redocking: A crucial validation step is to extract the co-crystallized ligand (if available) from the protein structure, dock it back into the binding site, and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of <2.0 Å is generally considered a successful validation, confirming that the docking parameters can reproduce the experimentally observed binding mode.

Methodology:

  • Protein Preparation:

    • Step 1a: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For this example, we'll use EGFR kinase (PDB ID: 1M17).

    • Step 1b: Using molecular visualization software (e.g., PyMOL, Chimera, or Discovery Studio), remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands. Rationale: These molecules can interfere with the docking process and are not part of the primary interaction being studied.

    • Step 1c: Add polar hydrogen atoms to the protein structure. Rationale: Hydrogens are often not resolved in crystal structures but are crucial for forming hydrogen bonds.

    • Step 1d: Assign partial charges (e.g., Gasteiger charges). Rationale: Charges are necessary for calculating electrostatic interactions between the protein and the ligand.

    • Step 1e: Save the prepared protein structure in the required format (e.g., .pdbqt for AutoDock Vina).

  • Ligand Preparation:

    • Step 2a: Draw the 2D structure of the this compound derivative using a chemical drawing tool (e.g., ChemDraw or MarvinSketch).

    • Step 2b: Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94). Rationale: This step generates a low-energy, stable conformation of the ligand, which is more representative of its state in solution.

    • Step 2c: Assign rotatable bonds and save the ligand in the appropriate format (e.g., .pdbqt). Rationale: Defining rotatable bonds allows the docking software to explore different conformations of the ligand during the simulation.

  • Grid Box Generation:

    • Step 3a: Define the docking search space by creating a "grid box" that encompasses the active site of the protein. This is typically centered on the position of the co-crystallized ligand or a known binding pocket. Rationale: The grid box confines the search to the area of interest, making the calculation more efficient and accurate.

  • Molecular Docking Simulation:

    • Step 4a: Run the docking simulation using software like AutoDock Vina. The program will systematically place the ligand in the grid box, exploring various conformations and orientations.

    • Step 4b: The software will score the different poses based on a scoring function that estimates the binding affinity. It will then output a set of the best-ranked poses.

  • Analysis of Results:

    • Step 5a: Visualize the top-ranked docking poses in the context of the protein's binding site.

    • Step 5b: Analyze the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues.

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Preparation Phase cluster_dock Docking & Validation cluster_analysis Analysis Phase PDB Obtain Protein Structure (PDB) PrepProt Prepare Protein (Remove water, add H+) PDB->PrepProt Ligand2D Draw 2D Ligand Structure PrepLig Prepare Ligand (3D conversion, energy minimization) Ligand2D->PrepLig Grid Define Grid Box (Active Site) PrepProt->Grid PrepLig->Grid Dock Run Docking Simulation Grid->Dock Validate Validation (Redocking, RMSD < 2Å) Dock->Validate Analyze Analyze Poses & Interactions Dock->Analyze SAR Determine Structure-Activity Relationships (SAR) Analyze->SAR Design Design New Derivatives SAR->Design

Caption: A generalized workflow for a comparative molecular docking study.

EGFR_Pathway cluster_downstream MAPK Pathway EGF Growth Factor (EGF) EGFR EGFR Receptor EGF->EGFR P P EGFR->P RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Bromoquinazoline Bromoquinazoline Inhibitor Bromoquinazoline->EGFR Blocks ATP Binding

Caption: Simplified EGFR signaling pathway inhibited by bromoquinazoline derivatives.

Conclusion and Future Directions

The comparative analysis of docking studies on bromoquinazoline derivatives underscores their significant potential as scaffolds for developing novel anticancer and antimicrobial agents. The bromine atom at the 8-position (or other positions) and the chloro group at the 2-position serve as excellent synthetic handles for creating diverse libraries of compounds. Molecular docking has proven to be an invaluable tool for predicting the binding modes of these derivatives and for rationalizing their observed biological activities.

The insights gathered from these in silico studies, particularly regarding the key interactions within the active sites of targets like EGFR and DNA gyrase, provide a solid foundation for the design of next-generation inhibitors. Future work should focus on synthesizing and experimentally validating the most promising candidates identified through computational screening. A systematic approach, combining predictive modeling with empirical testing, will undoubtedly accelerate the journey of these versatile compounds from the laboratory to the clinic.

References

  • Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives. (n.d.). National Institutes of Health.
  • Synthesis, Characterization, Antibacterial Evaluation, and Molecular Docking of New Quinazolinone-Based Derivatives. (2022). Taylor & Francis Online.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). ResearchGate.
  • Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. (2023). National Institutes of Health.
  • Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors. (2023). National Institutes of Health.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. (2021). Semantic Scholar.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024). PubMed.
  • Insilico Docking Analysis of Some Novel Quinazoline Derivatives as Potent Antimicrobial Agent. (n.d.). Current Science.
  • Docking study, synthesis and antimicrobial evaluation of some novel 4-anilinoquinazoline derivatives. (2015). Semantic Scholar.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2023). MDPI.
  • A literature review on pharmacological aspects, docking studies and synthetic approaches of quinazoline and quinazolinone derivatives. (2024). R Discovery.
  • Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. (2025). International Journal of Medical and Pharmaceutical Research.

Sources

A Comparative Guide to Assessing the Metabolic Stability of 8-Bromo-Quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Metabolic Stability in Quinazoline-Based Drug Discovery

In the landscape of modern drug discovery, particularly within oncology, the quinazoline scaffold has emerged as a "privileged structure." Its rigid, bicyclic nature provides an excellent framework for developing highly specific kinase inhibitors, leading to several FDA-approved drugs such as gefitinib and erlotinib for the treatment of various cancers[1][2][3]. However, the therapeutic success of any drug candidate is intrinsically linked to its pharmacokinetic profile, a key component of which is metabolic stability. A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, necessitating frequent, high doses that can lead to undesirable side effects[4][5]. Conversely, a compound that is too stable may accumulate and cause toxicity.

This guide focuses on a critical aspect of lead optimization: assessing and understanding the metabolic stability of substituted quinazoline derivatives, with a specific emphasis on 8-bromo-quinazolines. The strategic introduction of halogen atoms, a common tactic in medicinal chemistry, can profoundly influence a molecule's metabolic fate[6][7]. Bromination, in particular, can serve to block susceptible sites of metabolism, thereby enhancing stability and prolonging the compound's duration of action[8][9].

Here, we provide a comprehensive, field-proven framework for researchers and drug development professionals to objectively compare the metabolic stability of 8-bromo-quinazoline derivatives against their non-brominated or otherwise halogenated counterparts. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear methodology for data interpretation, empowering research teams to make informed decisions in the progression of their drug candidates.

The 'Why': Mechanistic Considerations for Quinazoline Metabolism

The liver is the primary organ responsible for drug metabolism, where families of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to functionalize and eliminate xenobiotics[10][11]. Quinazoline-based molecules are susceptible to various metabolic transformations, primarily Phase I oxidative reactions mediated by CYPs, such as hydroxylation of the aromatic rings or N-dealkylation of substituted amine groups[12][13].

The rationale for introducing a bromine atom at the C-8 position is twofold:

  • Metabolic Blocking: The C-8 position can be a "soft spot" for oxidative metabolism. Introducing a bulky and electron-withdrawing bromine atom can sterically hinder the approach of metabolizing enzymes and electronically deactivate the ring, making it less susceptible to oxidation.

  • Modulation of Physicochemical Properties: Halogenation alters the molecule's lipophilicity and electronic distribution, which can impact its binding affinity to both its therapeutic target and metabolizing enzymes[6].

Understanding these potential metabolic pathways is crucial for designing robust assessment strategies and correctly interpreting the resulting data.

Experimental Strategy: A Tiered Approach to Stability Assessment

To efficiently screen and characterize compounds, a tiered approach is recommended. This strategy balances throughput with informational depth, ensuring that resources are focused on the most promising candidates.

  • Tier 1: High-Throughput Screening using Human Liver Microsomes (HLM). This initial screen rapidly assesses Phase I metabolic stability. HLMs are subcellular fractions containing a high concentration of CYP enzymes and are cost-effective for screening large numbers of compounds[11][14][15].

  • Tier 2: Comprehensive Profiling using Cryopreserved Human Hepatocytes. Compounds that demonstrate favorable stability in HLMs are advanced to a more physiologically relevant system. Intact hepatocytes contain the full complement of Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as necessary cofactors and transporters, providing a more complete and accurate picture of hepatic clearance[10][16][17][18].

G Decision Metabolically Stable? Stop Stop or Redesign Decision->Stop No Hepatocyte_Assay Hepatocyte_Assay Decision->Hepatocyte_Assay Yes HLM_Data HLM_Data HLM_Data->Decision Promising Candidates

Caption: Tiered workflow for assessing metabolic stability.

Protocol 1: Human Liver Microsomal (HLM) Stability Assay

This protocol describes a robust method for determining the rate of Phase I metabolism. The inclusion of positive and negative controls is critical for validating the performance and integrity of each assay run.

Materials:

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[19]

  • Test Compounds (8-bromo-quinazoline derivatives and controls) dissolved in DMSO (10 mM stock)

  • Positive Control Compounds: Verapamil (high turnover), Dextromethorphan (moderate turnover)[11]

  • Termination Solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Step-by-Step Methodology:

  • Preparation:

    • Thaw human liver microsomes on ice. Dilute to a working concentration of 2 mg/mL in cold phosphate buffer.

    • Prepare the test compound plate by diluting stock solutions to an intermediate concentration in buffer. The final substrate concentration in the incubation should be 1 µM, with a final DMSO concentration of ≤ 0.1%.

    • Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

  • Incubation (in duplicate):

    • Add 170 µL of the microsomal suspension to each well of the incubation plate.

    • Add 10 µL of the diluted test compound or control compound to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • To initiate the reaction: Add 20 µL of the NADPH regenerating system to all wells except the negative controls. For negative controls (T=0 and "No-NADPH" controls), add 20 µL of phosphate buffer instead[19].

    • Incubate at 37°C with shaking.

  • Sampling and Termination:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer 25 µL aliquots from the incubation plate to a collection plate containing 100 µL of ice-cold acetonitrile with internal standard.

    • The T=0 sample is taken immediately after the addition of the NADPH system.

    • After the final time point, vortex the collection plate vigorously to precipitate proteins.

  • Sample Analysis:

    • Centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis by LC-MS/MS.

Protocol 2: Bioanalytical Quantification via LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity[20][21][22].

G

Caption: General workflow for LC-MS/MS bioanalysis.

Methodology Overview:

  • Sample Preparation: The protein precipitation performed during the assay termination step is typically sufficient.

  • Chromatography: An aliquot of the supernatant is injected onto a reverse-phase UPLC/HPLC column (e.g., C18). A gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) is used to separate the parent compound from any potential metabolites and matrix components.

  • Mass Spectrometry: The column eluent is directed into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides specificity by monitoring a predefined precursor-to-product ion transition for the analyte and the internal standard[11][21].

  • Quantification: The peak area of the analyte is normalized to the peak area of the internal standard. The disappearance of the parent compound over time is monitored by comparing the peak area ratio at each time point to the T=0 time point.

Data Analysis and Interpretation

The data generated from the LC-MS/MS analysis allows for the calculation of two key metabolic stability parameters: in vitro half-life (t½) and intrinsic clearance (CLint).

  • Plot the Data: For each compound, plot the natural logarithm (ln) of the percent remaining versus time.

  • Determine the Slope: The slope of this line, determined by linear regression, represents the elimination rate constant (k).

  • Calculate Half-Life (t½):

    • Equation: t½ = 0.693 / |k|

  • Calculate Intrinsic Clearance (CLint):

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [Protein Concentration in mg/mL])

These values allow for a direct, quantitative comparison of the metabolic stability between different derivatives[11][19].

Comparative Analysis: The Impact of 8-Bromo Substitution

To illustrate the application of this guide, we present a hypothetical dataset comparing an unsubstituted parent quinazoline (PQ-01), its 8-chloro analogue (PQ-02), and the target 8-bromo derivative (PQ-03).

Compound IDSubstitutionHLM t½ (min)HLM CLint (µL/min/mg)Stability Classification
PQ-01 None (Parent)1877.0Moderate
PQ-02 8-Chloro4530.8High
PQ-03 8-Bromo >120 <11.5 Very High
VerapamilControl12115.5Low (High Turnover)

Interpretation of Results:

  • The parent compound, PQ-01 , shows moderate stability, suggesting it is readily metabolized by hepatic enzymes.

  • Substitution with a chlorine atom at the 8-position (PQ-02 ) significantly improves metabolic stability, increasing the half-life over twofold.

  • Crucially, the 8-bromo derivative, PQ-03 , demonstrates a dramatic improvement in metabolic stability, with a half-life exceeding the duration of the experiment. This indicates that the 8-position is a key site of metabolism for this scaffold and that the bromo substitution effectively blocks this pathway. This enhanced stability makes PQ-03 a much more promising candidate for further development.

G

Caption: Proposed metabolic pathways for parent vs. 8-bromo derivative.

Conclusion and Forward Look

This guide provides a robust, scientifically grounded framework for assessing the metabolic stability of 8-bromo-quinazoline derivatives. By employing a tiered experimental approach, utilizing validated protocols with appropriate controls, and applying rigorous data analysis, researchers can generate high-quality, comparative data to guide their drug discovery programs.

The data clearly indicate that 8-bromination is a highly effective strategy for enhancing the metabolic stability of this particular quinazoline scaffold. Derivatives like PQ-03 that demonstrate high stability in these in vitro assays are strong candidates for progression to more complex studies, including:

  • Hepatocyte Stability Assays: To confirm the findings in a more complete cellular system and assess the contribution of Phase II metabolism.

  • Metabolite Identification (MetID) Studies: To identify the structures of any metabolites that are formed.

  • In Vivo Pharmacokinetic Studies: To determine the compound's true half-life, bioavailability, and clearance in a living organism, ultimately validating the in vitro predictions.

By systematically evaluating metabolic stability early in the discovery process, development teams can de-risk their projects and focus resources on compounds with the highest probability of becoming successful therapeutics.

References

  • Current time information in Pasuruan, ID. (n.d.). Google.
  • Advanced in vitro metabolic stability assays for drug discovery. (n.d.). Nuvisan.
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development.PubMed.
  • Protocol for the Human Liver Microsome Stability Assay. (2021). ResearchGate.
  • In Vitro Metabolic Stability. (n.d.). Creative Bioarray.
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Metabolic Stability Services. (n.d.). Eurofins Discovery.
  • Xu, R., et al. (2002). Metabolic stability screen for drug discovery using cassette analysis and column switching.PubMed.
  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io.
  • Farrar, D., et al. (2012). Cell Toxicity and Cytochrome P450 Metabolism of Some Quinazoline-4-ones.ResearchGate.
  • Hepatocyte Stability. (n.d.). Cyprotex.
  • Hsieh, C. H., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms.PMC.
  • Hepatocyte Stability Assay. (n.d.). Domainex.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Hepatocyte Stability Assay Test. (n.d.). AxisPharm.
  • Metabolic stability in liver microsomes. (n.d.). Mercell.
  • Wincj, S. S., & Olejarz-Maciej, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design.Journal of Medical Science.
  • Cai, C. Y., et al. (2021). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.NIH.
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.). Thermo Fisher Scientific.
  • ADME Hepatocyte Stability Assay. (n.d.). BioDuro.
  • Jiang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities.PMC.
  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline.PubMed.
  • Al-Ostoot, F. H., et al. (2022). Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines.PubMed Central.
  • Wincj, S. S., & Olejarz-Maciej, A. (2024). Introducing bromine to the molecular structure as a strategy for drug design.Journal of Medical Science.
  • Kim, H., et al. (2023). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR.PMC.
  • Wincj, S. S., & Olejarz-Maciej, A. (2024). Introducing bromine in the molecular structure as a good strategy to the drug design.Semantic Scholar.
  • Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. (n.d.). The Scientist.
  • Al-Suhaimi, K. S., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.MDPI.
  • What In Vitro Metabolism and DDI Studies Do I Actually Need? (2019). BioIVT.
  • Reigh, G., et al. (1996). Cytochrome P450 species involved in the metabolism of quinoline.Semantic Scholar.
  • HANDBOOK OF LC-MS BIOANALYSIS: Best Practices, Experimental Protocols, and Regulations. (2013). Wiley.
  • Al-Ghorbani, M., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery.PMC.
  • Murugan, S., et al. (2013). A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS.Journal of Chemical and Pharmaceutical Sciences.
  • In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Federal Register.
  • Uptake, Elimination and Metabolism of Brominated Dibenzofurans in Mice. (2024). MDPI.
  • Dahal, U. P., & Jones, J. P. (2018). Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4.WSU Research Exchange.
  • Dahal, U. P., et al. (2018). Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4.Journal of Medicinal Chemistry.
  • Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025). ResearchGate.
  • Vishwanathan, K., et al. (2007). Bioanalysis in drug discovery and development.PMC.
  • Non-Regulated LC–MS/MS Bioanalysis in Support of Early Drug Development: A Novartis Perspective. (2018). Taylor & Francis.
  • Al-Rashood, S. T., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents.PMC.
  • Educational Content. (n.d.). BioIVT.
  • Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA.
  • Militaru, E., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria.ResearchGate.
  • The development and implementation of bioanalytical methods using LC-MS to support ADME studies in early drug discovery and candidate selection. (2003). Semantic Scholar.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024). ResearchGate.
  • The Role of Bromine in Modern Pharmaceuticals. (2024). Tethys Chemical.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025). PMC.

Sources

A Comparative Guide to the In Vitro Anticancer Activity of Brominated Quinazoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quinazoline scaffold stands out as a "privileged structure," forming the backbone of numerous approved and investigational anticancer agents.[1][2] Its remarkable versatility allows for chemical modifications that can precisely tune its biological activity. This guide provides an in-depth comparative analysis of brominated quinazoline derivatives, focusing on their in vitro anticancer activity. By examining experimental data, we will elucidate the impact of bromine substitution on cytotoxic potency and explore the underlying mechanisms of action that make these compounds compelling candidates for drug development. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the structure-activity relationships (SAR) and therapeutic potential of this important class of molecules.

The Rationale for Bromination in Quinazoline-Based Drug Design

The introduction of halogen atoms, particularly bromine, is a well-established strategy in medicinal chemistry to enhance the therapeutic properties of a lead compound. Bromine's unique electronic and steric properties can significantly influence a molecule's pharmacokinetics and pharmacodynamics.

  • Lipophilicity and Membrane Permeability: Bromine increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and reach intracellular targets.

  • Metabolic Stability: The carbon-bromine bond is relatively stable, which can prevent metabolic degradation at that position, thereby increasing the compound's half-life.

  • Binding Interactions: As a bulky and polarizable atom, bromine can form crucial halogen bonds and van der Waals interactions within the target protein's binding pocket. This can lead to a significant increase in binding affinity and inhibitory potency.[3]

For quinazoline-based tyrosine kinase inhibitors (TKIs), these effects are particularly relevant. Many of these compounds, such as Gefitinib and Erlotinib, target the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR).[1][4] Enhanced binding affinity due to bromine substitution can translate directly to more potent inhibition of kinase activity and, consequently, more effective suppression of cancer cell proliferation.

Comparative Analysis of In Vitro Cytotoxicity

The most direct measure of a compound's anticancer potential in early-stage research is its in vitro cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) value represents the concentration of a drug required to inhibit the growth of 50% of a cell population. The following table summarizes published IC50 data for various brominated quinazoline derivatives against common cancer cell lines, providing a basis for comparative evaluation.

Compound ID / NameBromine Position(s)Cancer Cell LineIC50 ValueReference DrugReference Drug IC50Source
Compound XIIIb 6, 8MCF-7 (Breast)1.7 µg/mLDoxorubicinNot Specified[5]
Compound IX 6, 8MCF-7 (Breast)1.8 µg/mLDoxorubicinNot Specified[5]
Compound XIVd 6, 8MCF-7 (Breast)1.83 µg/mLDoxorubicinNot Specified[5]
Compound 8a 6MCF-7 (Breast)15.85 ± 3.32 µMErlotinib9.9 ± 0.14 µM[6][7]
Compound 8a 6SW480 (Colon)17.85 ± 0.92 µMErlotinibNot Specified[6][7]
Compound 8a 6MRC-5 (Normal Lung)84.20 ± 1.72 µM--[6][7]

Field-Proven Insights:

  • Potency of Di-bromination: The 6,8-dibromo-4(3H)quinazolinone derivatives (XIIIb, IX, XIVd) exhibit potent cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the low microgram per milliliter range.[5] This highlights a strong structure-activity relationship where di-bromination on the quinazoline core can lead to substantial anticancer activity.

  • Mono-bromination and Selectivity: Compound 8a, a 6-bromo quinazoline-4(3H)-one derivative, demonstrates moderate activity against both MCF-7 and SW480 cancer cell lines.[6][7] Notably, its cytotoxicity against the normal MRC-5 cell line is significantly lower (IC50 = 84.20 µM), indicating a degree of selectivity for cancer cells over non-tumorigenic cells, a crucial attribute for a therapeutic candidate.[6][7]

  • Comparison to Standards: While some derivatives like Compound 8a show slightly less potency than Erlotinib against MCF-7 cells, the potent activity of the 6,8-dibromo series suggests that specific substitution patterns can yield compounds that are highly competitive with or even superior to established drugs.

Mechanism of Action: Inhibition of Tyrosine Kinase Signaling

The primary anticancer mechanism for the majority of quinazoline derivatives is the inhibition of receptor tyrosine kinases (RTKs), particularly EGFR.[2][8] Overexpression or mutation of EGFR is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis.[9][10]

Brominated quinazolines act as ATP-competitive inhibitors. They occupy the ATP binding pocket in the kinase domain of EGFR, preventing the phosphorylation of the receptor and blocking the initiation of downstream signaling cascades.[4] This effectively shuts down key pathways responsible for tumor growth, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[4][10]

EGFR_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K 2. Dimerization & Autophosphorylation EGF EGF (Ligand) EGF->EGFR 1. Ligand Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Bromoquinazoline 8-Bromo- quinazoline Bromoquinazoline->EGFR

EGFR signaling pathway and inhibition point.

Experimental Protocols: A Self-Validating System for In Vitro Evaluation

To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and is the cornerstone for generating the IC50 values cited in this guide.

Detailed Protocol: MTT Assay for Cytotoxicity Screening

Causality Behind Experimental Choices: This protocol is designed to measure the metabolic activity of cells as an indicator of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. The choice of a 96-well plate format allows for high-throughput screening of multiple compound concentrations simultaneously, while the inclusion of vehicle and positive controls ensures the validity of the results.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest cancer cells (e.g., MCF-7, A549) during their exponential growth phase using trypsin.

    • Perform a cell count using a hemocytometer or automated cell counter to ensure accuracy.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Expertise Note: Seeding density must be optimized for each cell line to ensure they are in a logarithmic growth phase during the experiment.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of the 8-bromo-quinazoline test compound in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution in complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

    • Control Wells (Crucial for Validation):

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO used for the test compounds (typically ≤0.5%).

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin, Gefitinib).

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate the plate for 2-4 hours at 37°C. Visually confirm the formation of purple formazan crystals using an inverted microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO or a specialized solubilization buffer to each well to dissolve the crystals.

    • Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank controls from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).

      • Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay & Analysis A 1. Seed Cancer Cells in 96-Well Plate B 2. Incubate 24h (Allow Adherence) A->B C 3. Treat Cells with Serial Dilutions of Bromo-quinazoline B->C D 4. Incubate 48-72h C->D E 5. Add MTT Reagent (Incubate 2-4h) D->E F 6. Solubilize Formazan Crystals (DMSO) E->F G 7. Read Absorbance (570 nm) F->G H 8. Calculate % Viability & Determine IC50 G->H

General workflow for in vitro cytotoxicity screening.

Conclusion and Future Directions

The collective evidence strongly supports the investigation of brominated quinazoline derivatives as a fertile ground for the discovery of novel anticancer agents. The strategic placement of bromine atoms on the quinazoline scaffold, particularly at the 6 and 8 positions, has been shown to yield compounds with potent cytotoxic activity against cancer cell lines like MCF-7.[5] The primary mechanism of action involves the inhibition of critical signaling pathways, such as the EGFR cascade, which are fundamental to cancer cell proliferation and survival.

Future research should focus on a systematic exploration of structure-activity relationships. Synthesizing and evaluating a broader library of 8-bromo-quinazolines and comparing them directly with their 6-bromo and 6,8-dibromo counterparts would provide a clearer picture of the optimal substitution pattern for potency and selectivity. Furthermore, progressing the most promising compounds from in vitro cytotoxicity assays to enzymatic kinase inhibition assays, cell cycle analysis, and apoptosis studies will be crucial to fully elucidate their mechanisms and validate their therapeutic potential.

References

  • (2023-03-28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases.
  • (2024-05-20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC.
  • (2017-04-22). Synthesis and anticancer activity of new quinazoline derivatives - PMC.
  • (2024-07-04). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • Cytotoxicity study of the test compounds C8 and C18 against MCF-7, A549, and HepG2 cells and their comparison with the positive control (doxorubicin). ResearchGate.
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.
  • (2022-03-16). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review.
  • (2024-07-04). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
  • (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. ResearchGate.
  • (2022-11-16). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC. (2022-07-15). NIH.
  • (2025-12-08). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022-08-01). NIH.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022-07-29). NIH.
  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024-09-05).
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2014-06-15). NIH.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022-09-22). NIH.
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (2022-11-23). NIH.
  • Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. (2021-01-01). RSC Publishing.
  • Evaluation of Anticancer and Anti-Mitotic Properties of Quinazoline and Quinazolino-Benzothiadiazine Derivatives. (2020-01-01). PubMed.

Sources

A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery, the selection of a core molecular scaffold is a pivotal decision that dictates the synthetic feasibility, biological activity, and ultimate success of a therapeutic candidate. Among the pantheon of "privileged structures"—frameworks known to bind to multiple biological targets—the quinazoline scaffold has consistently emerged as a foundation for numerous approved drugs and clinical candidates.[1][2][3][4] This guide offers an in-depth, comparative analysis of 8-Bromo-2-chloroquinazoline, a strategically functionalized and highly versatile building block, against other prominent heterocyclic scaffolds. Our objective is to provide researchers, medicinal chemists, and drug development professionals with a clear, data-driven perspective on the unique advantages this reagent offers for library synthesis and lead optimization.

The Quinazoline Core: A Foundation of Therapeutic Success

The quinazoline ring system, a bicyclic aromatic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is a cornerstone of modern medicinal chemistry.[2] Its rigid structure and defined vectoral display of hydrogen bond acceptors (at N1 and N3) and aromatic surfaces for π-stacking and hydrophobic interactions make it an ideal template for engaging with a wide array of biological targets. This scaffold is particularly renowned for its role in the development of kinase inhibitors, but its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][5]

Dissecting this compound: A Gateway to Molecular Diversity

The true power of this compound lies in the deliberate placement of two distinct halogen atoms, creating a system of orthogonal reactivity. This design allows for selective, stepwise chemical modifications, a highly desirable trait for building molecular libraries and performing structure-activity relationship (SAR) studies.

  • The C2-Position: The chlorine atom at the 2-position is highly activated towards Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing effect of the ring nitrogen atoms makes this position electrophilic and susceptible to displacement by a wide range of nucleophiles, such as primary and secondary amines, alcohols, and thiols.[6][7]

  • The C8-Position: The bromine atom at the 8-position is an excellent handle for Palladium-Catalyzed Cross-Coupling Reactions . This C-Br bond is readily engaged in powerful C-C and C-N bond-forming reactions like the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings, allowing for the introduction of aryl, heteroaryl, alkynyl, and amino moieties.[8][9][10][11]

This differential reactivity is the scaffold's primary advantage, enabling chemists to build complexity in a controlled and predictable manner.

Orthogonal_Reactivity main This compound snar Nucleophilic Aromatic Substitution (SNAr) main->snar  C2-Cl (amines, etc.) coupling Pd-Catalyzed Cross-Coupling main->coupling  C8-Br (boronic acids, etc.) product1 C2-Functionalized (e.g., Amines, Alcohols) snar->product1 product2 C8-Functionalized (e.g., Aryls, Alkynes) coupling->product2

Caption: Orthogonal reaction pathways of this compound.

Comparative Analysis: How Does It Stack Up?

To fully appreciate its utility, we must compare this compound against other common heterocyclic building blocks used in drug discovery.

Versus Dichloro-Heterocycles: The Regioselectivity Challenge

Many synthetic campaigns begin with di-halogenated scaffolds. A common alternative is 2,4-dichloroquinazoline.

FeatureThis compound2,4-Dichloroquinazoline
Scaffold QuinazolineQuinazoline
Key Reactive Sites C2 (SNAr), C8 (Cross-coupling)C4 (SNAr - more reactive), C2 (SNAr - less reactive)[12][13]
Synthetic Versatility Orthogonal Control: SNAr and cross-coupling are distinct reaction types, offering clear, selective control.Reactivity Gradient: Both sites react via SNAr, but C4 is significantly more reactive.[13] Selective C2 substitution requires harsh conditions or blocking of C4, complicating synthetic design.[14]
Biological Significance Enables exploration of distinct pockets in a binding site (e.g., C2 for hinge-binding, C8 for solvent-front).A classic precursor for 4-anilinoquinazolines (e.g., Gefitinib, Erlotinib), where C2 is often unfunctionalized or holds a simple group.[7]
Versus Other Privileged Scaffolds

Let's broaden the comparison to other widely used heterocyclic cores.

FeatureThis compound5-Bromo-1H-indole2,4-Dichloropyrimidine
Scaffold Quinazoline (Bicyclic)Indole (Bicyclic)Pyrimidine (Monocyclic)
Key Reactive Sites C2 (SNAr), C8 (Cross-coupling)N1 (Alkylation/Acylation), C3 (Electrophilic Sub.), C5 (Cross-coupling)C4 (SNAr - more reactive), C2 (SNAr - less reactive)
Synthetic Versatility High; predictable and regioselective functionalization at two distinct points.Moderate; multiple reactive sites (N1, C2, C3) can lead to competing side reactions and require protecting group strategies.Moderate; reactivity gradient allows for sequential SNAr, but lacks the orthogonal nature of the quinazoline.
Structural Rigidity High; provides a well-defined 3D conformation for presentation of substituents.High; rigid bicyclic core.Low; monocyclic core with greater conformational flexibility.
Biological Profile Kinase inhibitors, GPCR modulators, anticancer agents.[1][5]Serotonin receptor ligands, anticancer agents, anti-inflammatories.Nucleoside analogues, antivirals, anticancer agents (e.g., 5-Fluorouracil).

Experimental Validation: A Two-Step Protocol for Library Synthesis

The true value of a building block is demonstrated in its practical application. The following self-validating protocol illustrates how this compound can be used to rapidly generate a library of disubstituted quinazolines, ideal for screening against a target like a protein kinase.

Experimental_Workflow start This compound step1 Step 1: Suzuki Coupling (Aryl Boronic Acid, Pd Catalyst) start->step1 intermediate Intermediate: 8-Aryl-2-chloroquinazoline step1->intermediate step2 Step 2: SNAr Reaction (Amine Nucleophile, Heat) intermediate->step2 final Final Product: 2-Amino-8-aryl-quinazoline step2->final

Caption: A robust two-step workflow for quinazoline diversification.

Protocol: Synthesis of a 2-Amino-8-aryl-quinazoline Library Member

Step 1: Suzuki-Miyaura Coupling at the C8-Position

  • Rationale: This step introduces diversity at the solvent-exposed region of many kinase active sites. A palladium catalyst is essential for facilitating the C-C bond formation.

  • Procedure:

    • In an oven-dried flask under an argon atmosphere, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a base such as sodium carbonate (Na2CO3, 2.0 equiv).[9]

    • Add a degassed solvent mixture, typically 1,4-dioxane and water (3:1 ratio).

    • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 0.05 equiv).

    • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

    • Upon completion, cool the reaction, perform an aqueous workup with ethyl acetate, and purify the crude product via column chromatography to yield the 8-aryl-2-chloroquinazoline intermediate.

  • Trustworthiness: This protocol is self-validating. An LC-MS of the crude product will confirm the mass of the desired intermediate before committing it to the next step, preventing wastage of valuable materials.

Step 2: Nucleophilic Aromatic Substitution at the C2-Position

  • Rationale: This step introduces a key pharmacophoric element, often an amine, designed to interact with the hinge region of a kinase. The reaction is typically thermally driven.

  • Procedure:

    • Dissolve the 8-aryl-2-chloroquinazoline intermediate (1.0 equiv) from Step 1 in a suitable solvent like isopropanol or N,N-Dimethylformamide (DMF).

    • Add the desired amine nucleophile (1.1-1.5 equiv). A mild base like diisopropylethylamine (DIPEA) may be added if the amine is used as a salt.

    • Heat the mixture to 80-120 °C, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction. The product often precipitates and can be collected by filtration. Alternatively, perform an aqueous workup and purify by chromatography or recrystallization.

    • The final 2-amino-8-aryl-quinazoline can be characterized by 1H NMR, 13C NMR, and high-resolution mass spectrometry.

Conclusion and Outlook

While numerous heterocyclic scaffolds hold a place of honor in the medicinal chemist's toolbox, This compound distinguishes itself through its pre-installed, orthogonal reactivity. This feature directly translates into synthetic efficiency, allowing for the rapid and predictable generation of diverse molecular libraries. It minimizes the need for complex protecting group strategies and provides clear, regioselective control over two distinct modification sites. For drug discovery programs focused on targets where a rigid, bicyclic scaffold is advantageous, such as protein kinases, this compound represents a superior starting point for exploring chemical space and accelerating the journey from hit identification to lead optimization.

References

  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: Molecules URL:[Link]
  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: Molecules URL:[Link]
  • Title: Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry Source: ProQuest URL:[Link]
  • Title: General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Title: An Explicative Review on the Progress of Quinazoline Scaffold as Bioactive Agents in the Past Decade Source: PubMed URL:[Link]
  • Title: Quinazoline and quinazolinone as important medicinal scaffolds: a comparative patent review (2011-2016) Source: PubMed URL:[Link]
  • Title: Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry Source: MDPI URL:[Link]
  • Title: Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring Source: Chemistry Stack Exchange URL:[Link]
  • Title: A Review on the Role of Heterocyclic Scaffolds in Drug Discovery Source: ResearchG
  • Title: A Review on the Role of Heterocyclic Scaffolds in Drug Discovery Source: Semantic Scholar URL:[Link]
  • Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications Source: International Journal of Scientific Research & Technology URL:[Link]
  • Title: Recent Advances: Heterocycles in Drugs and Drug Discovery Source: ResearchG
  • Title: Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) Source: RSC Publishing URL:[Link]
  • Title: Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchG
  • Title: Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold Source: ResearchG
  • Title: Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) Source: PubMed URL:[Link]
  • Title: Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: National Institutes of Health (NIH) URL:[Link]
  • Title: Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond Source: MDPI URL:[Link]

Sources

Introduction: The Quinazoline Scaffold and the Strategic Role of Bromination

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Biological Activities of Brominated Quinazolines: A Comparative Review for Drug Discovery Professionals

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1][2] Its derivatives have demonstrated a vast array of pharmacological properties, leading to the development of several clinically approved drugs.[1][3] The versatility of the quinazoline scaffold allows for substitutions at various positions, enabling the fine-tuning of its biological effects.[1][3]

Among the various possible modifications, halogenation, particularly bromination, has emerged as a key strategy for enhancing therapeutic potential. The introduction of a bromine atom can significantly alter a molecule's physicochemical properties. It increases lipophilicity, which can improve membrane permeability and facilitate passage across biological barriers. Furthermore, bromine's electron-withdrawing nature and its ability to form halogen bonds can profoundly influence ligand-receptor interactions, often leading to enhanced potency and selectivity.[4] This guide provides a comprehensive review and comparison of the biological activities of various brominated quinazoline derivatives, supported by experimental data and detailed protocols to aid researchers in the field of drug development.

Anticancer Activity: Targeting the Engines of Cell Proliferation

Quinazoline derivatives are renowned for their anticancer properties, with many acting as potent inhibitors of tyrosine kinases, which are crucial enzymes in cell growth and differentiation signaling pathways.[5] Overexpression of receptors like the Epidermal Growth Factor Receptor (EGFR) is a hallmark of many cancers, making it a prime therapeutic target.[6] Bromination has been instrumental in optimizing the efficacy of these inhibitors.

Comparative Analysis of Brominated Quinazoline Anticancer Agents

Several studies have highlighted the superior performance of brominated quinazolines against various cancer cell lines. The presence of bromine, often in conjunction with other halogens or functional groups, can lead to significant improvements in cytotoxic activity.

Compound/Derivative ClassTarget/AssayCancer Cell Line(s)Reported Activity (IC₅₀)Reference
4,6-disubstituted quinazoline with bromo and chloro groupsEstrogen Receptor α (ERα) antagonistMDA-MB-453, MDA-MB-231 (Breast)Exhibited maximum activity in the series[7]
4-anilinoquinazoline with 3-bromo substitutionEGFR InhibitorA431, MCF-7 (Breast)IC₅₀ = 2.77 µM (A431), 5.02 µM (MCF-7)[8]
3-bromo substituted quinazolinone-benzyl piperidineAntiproliferative (MTT Assay)MCF-7 (Breast), A549 (Lung), 5637 (Bladder)Showed moderate activity and good selectivity vs. normal cells (MRC-5)[6]
3,5,6,7-tetrabromo-8-methoxyquinolineAntiproliferative (BCPE Assay)HeLa (Cervical), C6 (Glioma), HT29 (Colon)Significant inhibitory effects[9]
5,7-dibromo-3,6-dimethoxy-8-hydroxyquinolineAntiproliferative (BCPE Assay)HeLa (Cervical), C6 (Glioma), HT29 (Colon)Highest activity in the series (IC₅₀ = 5.45–9.6 μg/mL)[9]

Key Insights from Experimental Data:

  • A derivative containing both bromine and chlorine atoms on a phenyl ring attached to the quinazoline core demonstrated maximal activity against breast cancer cell lines, with molecular docking studies suggesting strong interactions within the hydrophobic pockets of the ERα protein.[7]

  • The position of the bromine atom is critical. A meta-bromo substitution on the 4-anilino moiety has been identified as essential for significant EGFR inhibitory activity.[8]

  • Multi-bromination can lead to a substantial increase in antiproliferative activity. The conversion from a trimethoxyquinoline to a tetrabrominated derivative, and further to a dibrominated hydroxyquinoline, resulted in progressively lower IC₅₀ values, indicating enhanced potency.[9]

Featured Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a standard method for assessing the antiproliferative activity of brominated quinazolines on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the resulting solution is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a series of dilutions in culture medium to achieve final concentrations ranging from nanomolar to micromolar levels.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The duration is dependent on the cell line's doubling time.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Causality Behind Experimental Choices:

  • Seeding Density: Chosen to ensure cells are in the logarithmic growth phase during treatment, providing a robust and reproducible response.

  • Vehicle Control: The use of a DMSO control is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

  • Incubation Time: A 48-72 hour treatment period is typically sufficient to observe the antiproliferative effects of a compound without causing cell death due to nutrient depletion.

Visualization: EGFR Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Brominated Quinazoline Inhibitor->EGFR Blocks ATP Binding Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation Promotes Akt Akt PI3K->Akt Akt->Proliferation Promotes

Caption: Inhibition of the EGFR signaling cascade by a brominated quinazoline.

Antimicrobial Activity: Combating Pathogenic Threats

The rise of drug-resistant microbial pathogens necessitates the discovery of novel antimicrobial agents.[10] Quinazoline derivatives have shown considerable promise in this area, and bromination can enhance their ability to penetrate microbial cell walls and interfere with essential biological processes.[1][11]

Comparative Analysis of Brominated Quinazoline Antimicrobial Agents

Studies show that brominated quinazolinones are active against a spectrum of bacteria and fungi. The position of the bromine atom and the nature of other substituents at positions 2 and 3 are critical for determining the potency and spectrum of activity.[1]

Compound/Derivative ClassOrganism(s)Assay TypeReported ActivityReference
2,3,6-trisubstituted Quinazolin-4-one (6-bromo)Gram (+): S. aureus, S. pyogenesGram (-): E. coli, P. aeruginosaFungi: A. niger, C. albicansDisc DiffusionVariable; some derivatives showed "excellent" activity against specific strains[12]
3-Aryl-6,8-dibromo-2-phenyl-3H-quinazolin-4-oneGram (+): S. aureus, S. epidermidisGram (-): E. coli, P. aeruginosaFungi: A. niger, A. fumigatusNot specifiedSignificant activity reported[3]
4-aniloquinazoline with 2-bromo and 3-nitro substitutionFungus: Fusarium moniliformeNot specifiedHigh antifungal activity (90%), comparable to griseofulvin[10]

Key Insights from Experimental Data:

  • The presence of a bromine atom at position 6 of the quinazolinone ring is a common feature in derivatives screened for antimicrobial activity.[12]

  • Dibromination at positions 6 and 8 appears to be a favorable substitution pattern for broad-spectrum antimicrobial activity.[3]

  • The antimicrobial effect may be due to the increased lipophilic character imparted by bromine, which facilitates the molecule's passage through the microbial biological membrane, leading to growth inhibition.[11]

Featured Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), a gold standard for quantifying antimicrobial activity.

Principle: The broth microdilution method involves challenging a standardized inoculum of bacteria with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after overnight incubation.

Step-by-Step Methodology:

  • Inoculum Preparation: From a fresh culture (18-24 hours) on an agar plate, pick several colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Compound Dilution: In a sterile 96-well microtiter plate, add 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 100 µL of the test compound at twice the desired highest final concentration to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10. Wells 11 (growth control) and 12 (sterility control) receive no compound.

  • Inoculation: Dilute the standardized inoculum from Step 1 so that when 50 µL is added to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: Read the plate visually or with a plate reader. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Causality Behind Experimental Choices:

  • McFarland Standard: Ensures a standardized and reproducible number of bacteria are tested, which is critical for inter-laboratory comparability of results.

  • Mueller-Hinton Broth: This is the standard medium for routine antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and supports the growth of most non-fastidious pathogens.

  • Final Inoculum Concentration: The 5 x 10⁵ CFU/mL concentration is an established standard that provides a sufficient bacterial load to assess inhibition without being overly dense, which could mask the compound's effect.

Visualization: Antimicrobial Assay Workflow

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) p3 3. Inoculate Wells with Bacterial Suspension p1->p3 p2 2. Prepare Serial Dilutions of Brominated Quinazoline in 96-well plate p2->p3 p4 4. Incubate at 37°C for 18-24 hours p3->p4 p5 5. Visually Inspect for Turbidity (Growth) p4->p5 p6 6. Determine MIC: Lowest Concentration with No Visible Growth p5->p6

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory and Neuroprotective Activities

Chronic inflammation and neurodegeneration are complex processes involved in numerous diseases. Quinazoline derivatives have been explored for their potential to modulate these pathways, with brominated analogs showing particular promise.[13][14]

Comparative Analysis of Brominated Quinazoline Derivatives
Compound/Derivative ClassBiological ActivityModel/AssayKey FindingReference
6-bromo-substituted-quinazolinoneAnti-inflammatoryCarrageenan-induced rat paw edemaMost potent derivative in a series, showing 59.61% inhibition of edema[13]
2-methyl-6-bromo quinazolin-4-one derivative (Compound 21)Anti-inflammatoryCarrageenan-induced rat paw edemaShowed better activity (32.5% inhibition) than other tested compounds in its series[15]
Quinazoline-type PDE7 InhibitorsNeuroprotectivePrimary neural cell cultures; pMCAO stroke modelPotent anti-inflammatory and neuroprotective agents; ameliorated brain damage in vivo[14]
Guanidine derivative of 5-bromo-quinazoline-2,4(1H,3H)-dioneNHE-1 Inhibitor, Anti-inflammatoryRabbit platelet NHE-1; LPS-stimulated macrophagesBromine substitution decreased NHE-1 activity but had little impact on anti-inflammatory (IL-6 inhibition) activity[16]

Key Insights from Experimental Data:

  • In multiple studies using the carrageenan-induced rat paw edema model, a standard for acute inflammation, 6-bromo-substituted quinazolinones were identified as the most potent anti-inflammatory agents within their respective series.[13][15]

  • While not all studies specify bromination, quinazoline-type inhibitors of phosphodiesterase 7 (PDE7) have been shown to be potent neuroprotective and anti-inflammatory agents in both cellular and animal models of stroke.[14] This highlights a promising therapeutic area for further exploration with brominated analogs.

  • The effect of bromination can be target-dependent. For guanidine derivatives of quinazoline-2,4(1H,3H)-dione, bromine substitution at the 5-position decreased activity against the NHE-1 ion exchanger but did not significantly affect its ability to inhibit IL-6 secretion in macrophages.[16]

Conclusion and Future Perspectives

The incorporation of bromine into the quinazoline scaffold is a powerful and validated strategy in medicinal chemistry for enhancing biological activity across diverse therapeutic areas. The evidence strongly supports that brominated quinazolines are potent anticancer, antimicrobial, and anti-inflammatory agents. The specific position of the bromine atom, along with the overall substitution pattern, plays a crucial role in determining the potency, selectivity, and pharmacological profile of these compounds.

Future research should focus on synthesizing novel, multi-brominated derivatives and exploring their efficacy against a wider range of targets. Investigating their mechanisms of action, particularly through advanced techniques like activity-based protein profiling, will be crucial for identifying novel cellular targets and understanding their therapeutic potential.[4] Furthermore, a systematic exploration of brominated quinazolines for neuroprotective effects, especially in models of diseases like Alzheimer's and Parkinson's, represents a promising and underexplored frontier.[17] The continued investigation of this versatile chemical class holds significant promise for the development of next-generation therapeutic agents.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Singh A, Prajapati S. K, Namdeo K. P, Singh V. K , Verma S. K. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. (2008). Biomed Pharmacol J. [Link]
  • Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. (n.d.). PMC - NIH.
  • Recent Developments in the Antimicrobial Activity of Quinazoline. (2023-06-12). Research in Pharmacy and Health Sciences.
  • Synthesis and Antimicrobial Activity of Nove fused 4-(3H)
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28). Scipharm.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025-05-06). PMC - NIH.
  • Synthesis and Biological Evaluation of Some New Fused Quinazoline Deriv
  • Synthesis and Biological Evaluation of Some Quinazoline Heterocyclic Derivatives. (n.d.).
  • Activity-based protein profiling guided new target identification of quinazoline derivatives for expediting bactericide discovery. (2024-10-09). PubMed Central.
  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (n.d.). Taylor & Francis Online.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). MDPI.
  • Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. (2022-11-22). PMC - NIH.
  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability. (n.d.). NIH.
  • ROLE OF QUINAZOLINE IN BIOLOGICAL ACTIVITY: A REVIEW. (2025-08-10).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. (n.d.). PMC - NIH.
  • Neuroprotective efficacy of quinazoline type phosphodiesterase 7 inhibitors in cellular cultures and experimental stroke model. (n.d.). PubMed.
  • Recent advances in the biological activity of quinazoline. (2023-02-06).
  • A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. (n.d.). Semantic Scholar.
  • Quinazoline derivatives: synthesis and bioactivities. (2013-06-03). PMC - PubMed Central.
  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. (2022-12-08). MDPI.
  • Synthesis, analgesic, anti-inflammatory and antibacterial activities of some novel 2-methyl-3-substituted quinazolin-4-(3H)-ones. (n.d.). PubMed.
  • Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. (n.d.). FABAD Journal of Pharmaceutical Sciences.
  • Synthesis and Neuroprotective Biological Evaluation of Quinazolinone Derivatives via Scaffold Hopping. (n.d.). PubMed.
  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (2022-01-05). PubMed.
  • Guanidine Derivatives of Quinazoline-2,4(1H,3H)
  • Therapeutic potential of quinazoline derivatives for Alzheimer's disease: A comprehensive review. (n.d.). Semantic Scholar.

Sources

A Senior Application Scientist's Guide to Catalyst Performance in 8-Bromo-2-chloroquinazoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Quinazoline Scaffold

In the landscape of medicinal chemistry and drug development, the quinazoline core is a privileged scaffold, forming the backbone of numerous therapeutic agents, including kinase inhibitors for oncology.[1][2] The functionalization of this core is paramount for tuning pharmacological properties. 8-Bromo-2-chloroquinazoline, in particular, presents a versatile starting material with two distinct reactive sites for cross-coupling reactions. The selective and efficient formation of carbon-nitrogen (C-N) bonds at these positions is a critical step in the synthesis of novel drug candidates.[3]

This guide provides an in-depth comparison of the primary catalytic systems used for C-N coupling with this compound. We will move beyond simple protocols to dissect the mechanistic underpinnings of catalyst choice, present comparative performance data, and offer field-proven experimental methodologies to empower researchers in their synthetic endeavors.

Pillar 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has become a cornerstone of modern synthetic chemistry for its remarkable reliability and broad substrate scope in forming C-N bonds.[4][5][6][7] The reaction is particularly effective for coupling aryl halides with a wide variety of amines.

Mechanistic Rationale: The Pd(0)/Pd(II) Catalytic Cycle

Understanding the catalytic cycle is essential for troubleshooting and optimization. The reaction proceeds through a well-established sequence of steps involving a palladium catalyst that cycles between the 0 and +2 oxidation states.[5][8][9]

  • Oxidative Addition: A coordinatively unsaturated Pd(0) complex, typically stabilized by a phosphine ligand, reacts with the aryl halide (Ar-X). This is often the rate-determining step, where the C-X bond is cleaved, and the palladium inserts to form a Pd(II) intermediate. The C-Br bond at the 8-position is significantly more reactive in this step than the C-Cl bond at the 2-position, providing a basis for regioselective functionalization.[2][10]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[11][12]

  • Reductive Elimination: This final step involves the formation of the new C-N bond and the desired product, regenerating the active Pd(0) catalyst. The steric bulk and electron-donating properties of the ancillary ligand are crucial for promoting this step.[8][9]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amine_Complex [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination (+ R₂NH) Amido_Complex L-Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex Deprotonation (+ Base) Amido_Complex->Pd0 Reductive Elimination (- Ar-NR₂) Product Ar-NR₂ Out ArX Ar-X In Amine R₂NH In

Buchwald-Hartwig catalytic cycle for C-N coupling.

Pillar 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is the classical method for C-N bond formation, predating modern palladium catalysis.[13][14][15] While traditional protocols required harsh conditions (high temperatures, stoichiometric copper), modern advancements using soluble copper salts and specialized ligands have rendered it a viable and cost-effective alternative to palladium-based methods.[14][16]

Mechanistic Rationale: The Role of Copper

The mechanism of the Ullmann reaction is more debated than its palladium counterpart but is generally believed to involve a Cu(I)/Cu(III) cycle, particularly in ligated systems.[13][17]

  • Formation of Copper Amide: The active Cu(I) catalyst reacts with the amine in the presence of a base to form a copper(I) amide intermediate.

  • Oxidative Addition: The aryl halide adds to the copper(I) amide, generating a transient and highly reactive Cu(III) species.[17][18][19]

  • Reductive Elimination: The C-N bond is formed from the Cu(III) intermediate, releasing the arylated amine product and regenerating the Cu(I) catalyst.

Ullmann_Condensation_Cycle cluster_cycle Modern Ullmann Condensation Cycle Cu1 L-Cu(I)-X Cu_Amide L-Cu(I)-NR₂ Cu1->Cu_Amide Amine Coordination & Deprotonation Cu3_Complex L-Cu(III)(Ar)(NR₂)(X) Cu_Amide->Cu3_Complex Oxidative Addition (+ Ar-X) Cu3_Complex->Cu1 Reductive Elimination (- Ar-NR₂) Product_out Ar-NR₂ Out ArX_in Ar-X In Amine_in R₂NH In

Ullmann condensation Cu(I)/Cu(III) catalytic cycle.

Performance Benchmarking: Palladium vs. Copper Systems

The choice between a palladium or copper catalyst is dictated by factors including cost, desired reactivity, functional group tolerance, and reaction conditions. Below is a summary of typical conditions and performance metrics for the coupling of aryl halides.

ParameterPalladium (Buchwald-Hartwig)Copper (Ullmann Condensation)Expert Commentary
Catalyst Pd₂(dba)₃, Pd(OAc)₂, Pre-formed Pd-ligand complexesCuI, CuBr, Cu(OAc)₂, CuO nanoparticlesPalladium catalysts are generally more active at lower loadings, but copper offers a significant cost advantage.[16]
Typical Loading 0.5 - 5 mol%5 - 20 mol%Lower Pd loadings are a key advantage in pharmaceutical manufacturing to minimize residual heavy metals.[20]
Ligand Biaryl phosphines (XPhos, SPhos), Josiphos, N-heterocyclic carbenes (NHCs)1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA), OxalyldiamidesLigand choice is critical. Bulky, electron-rich phosphines accelerate reductive elimination from Pd, while chelating diamines stabilize the Cu catalyst.[8][9][13]
Base NaOt-Bu, KOt-Bu, Cs₂CO₃, K₃PO₄K₂CO₃, K₃PO₄, Cs₂CO₃Strong alkoxide bases are common with Pd, but can limit functional group tolerance.[12] Ullmann reactions often use milder inorganic carbonates.[1][13]
Solvent Toluene, Dioxane, THFDMF, NMP, DMSO, TolueneUllmann reactions have traditionally required high-boiling polar aprotic solvents, though modern systems can use toluene.[12][13]
Temperature 80 - 110 °C110 - 160 °C (can be lower with modern ligands)The milder temperatures of Buchwald-Hartwig amination are often advantageous for complex, thermally sensitive substrates.[13][21]
Reactivity Order Ar-I > Ar-Br > Ar-OTf >> Ar-ClAr-I > Ar-Br > Ar-ClPalladium systems have been more extensively developed for the challenging activation of aryl chlorides.[8][15]
Selectivity Excellent regioselectivity for C-Br over C-Cl is typically achievable.[10]Can be less selective, often requiring higher temperatures that may activate both sites.For a substrate like this compound, palladium catalysis is the superior choice for selectively functionalizing the 8-position.

Validated Experimental Protocol: Selective Buchwald-Hartwig Amination at the C8-Position

This protocol describes a general procedure for the selective palladium-catalyzed amination of this compound at the more reactive C8-bromo position.

Reagents & Equipment
  • This compound (1.0 eq)

  • Amine (1.2 eq)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 eq)

  • Anhydrous Toluene

  • Schlenk flask or sealed reaction vial, magnetic stirrer, heating plate

  • Inert atmosphere supply (Nitrogen or Argon)

Procedure
  • Reaction Setup (Inert Atmosphere): To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the amine, XPhos, and sodium tert-butoxide. Causality: An inert atmosphere is critical to prevent the oxidation of the Pd(0) catalyst to an inactive Pd(II) state, which would halt the catalytic cycle.[22]

  • Catalyst Addition: Add Pd₂(dba)₃ to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The use of an anhydrous solvent prevents quenching of the strong base and potential side reactions.

  • Reaction: Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 4-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

General experimental workflow for Buchwald-Hartwig amination.

Conclusion and Future Perspectives

For the C-N coupling of this compound, palladium-catalyzed Buchwald-Hartwig amination stands out as the superior methodology. Its high efficiency, milder reaction conditions, and, most importantly, its excellent chemoselectivity for the C-Br bond over the C-Cl bond, make it the catalyst system of choice for controlled, stepwise functionalization.[10] While modern copper-catalyzed Ullmann reactions offer a cost-effective alternative, they generally require higher temperatures and may present challenges in achieving selective mon-functionalization of this di-halo substrate.

Future developments will likely focus on further reducing palladium catalyst loadings, developing catalysts that can activate the C-Cl bond under milder conditions for sequential couplings, and transitioning to more environmentally benign solvents. The continued evolution of catalyst technology will undoubtedly expand the synthetic toolbox available to researchers, accelerating the discovery of next-generation quinazoline-based therapeutics.

References

  • Mechanism of Palladium-Catalyzed C–N Coupling with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a Base.
  • Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Deriv
  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. DSpace@MIT.
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers.
  • Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Publishing.
  • Asymmetric copper-catalyzed C–N cross-couplings induced by visible light. PMC - NIH.
  • Contribution to the Mechanism of Copper-Catalyzed C–N and C–O Bond Formation.
  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions.
  • A Review of Magnetically Recyclable Nanocatalysts for the Synthesis of Quinazoline and its Derivatives.
  • Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Aryl
  • Transition-metal-catalyzed synthesis of quinazolines: A review. PMC - NIH.
  • Transition-metal-catalyzed synthesis of quinazolines: A review. OUCI.
  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
  • Troubleshooting low efficacy in 8-Bromo-4-chloro-2-methylquinoline reactions. Benchchem.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. Benchchem.
  • Buchwald–Hartwig amin
  • Pnictogens: Alternatives to metal-catalyzed cross-coupling. Chemistry | Illinois.
  • Ullmann condens
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • 8-Bromo-4-chloro-2-methylquinoline: A Technical Whitepaper on Potential Therapeutic Applic
  • Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. PMC - NIH.
  • Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed.
  • Copper-promoted C5-selective bromination of 8-aminoquinoline amides with alkyl bromides. Beilstein Journal of Organic Chemistry.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • Synthesis and antibacterial screening of new quinazoline derivatives from 8-bromo-2- chloroquinazoline scaffold.
  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Ullmann Reaction,A Centennial Memory and Recent Renaissance——Related Formation of Carbon-Hetero
  • Application Notes and Protocols for 8-bromo-6-methylquinolin-2(1H)
  • Ullmann Reaction. Cambridge University Press.
  • Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. PubMed.
  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC - NIH.
  • oa Palladium/Nucleophilic Carbene Catalysts for Cross-Coupling Reactions.
  • Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide. Benchchem.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Ullmann Reaction. Organic Chemistry Portal.
  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. sciencedirect.com.
  • Copper-Catalyzed Electrochemical Selective Bromination Of 8-Aminoquinoline Amide Using NH4Br as the Brominating Reagent.

Sources

Safety Operating Guide

Mastering the Final Step: A Comprehensive Guide to the Safe Disposal of 8-Bromo-2-chloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Use by Laboratory Professionals

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to encompass their entire lifecycle, culminating in their safe and compliant disposal. 8-Bromo-2-chloroquinazoline, a key intermediate in pharmaceutical research, demands meticulous handling not only during experimentation but also at the end of its use. This guide provides an in-depth, procedural framework for the proper disposal of this compound, ensuring the safety of personnel and the protection of our environment. Our approach is grounded in the principles of chemical compatibility, regulatory compliance, and scientific causality.

Understanding the Hazard Profile of this compound

Before any disposal protocol can be implemented, a thorough understanding of the compound's intrinsic hazards is paramount. This compound (CAS No. 956100-63-3) is a halogenated heterocyclic organic compound.[1][2][3][4][5] While comprehensive toxicological data is not always available for research-grade chemicals, the structure itself informs our safety precautions. The presence of bromine and chlorine atoms on an aromatic quinazoline core suggests that it should be handled as an irritant and a potential environmental hazard.[1]

Key Hazard Considerations:

  • Irritant: May cause skin, eye, and respiratory irritation.

  • Halogenated Organic: Belongs to a class of compounds that can generate hazardous byproducts, such as hydrogen chloride and hydrogen bromide, upon incomplete combustion.

  • Environmental Persistence: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.

This hazard profile dictates that this compound must be treated as hazardous waste and must not be disposed of through standard laboratory drains or as general solid waste.

The Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of this compound, from the point of generation to final collection by a licensed waste management service.

DisposalWorkflow Disposal Decision Workflow for this compound cluster_pre_disposal Pre-Disposal Assessment cluster_segregation Waste Segregation & Containerization cluster_labeling_storage Labeling & Interim Storage cluster_final_disposal Final Disposal A Identify Waste: This compound (Solid) B Consult Safety Data Sheet (SDS) A->B C Select Appropriate PPE B->C D Obtain Designated 'Halogenated Organic Solid Waste' Container C->D E Ensure Container is: - Chemically compatible (e.g., HDPE) - In good condition (no leaks) - Properly labeled D->E F Transfer Waste into Container E->F G Securely Close Container F->G H Label Container with: - 'Hazardous Waste' - Chemical Name: this compound - Hazard Pictograms (e.g., Irritant) - Accumulation Start Date G->H I Store in a Designated Satellite Accumulation Area (SAA) H->I J Ensure SAA is: - Secure and away from incompatible materials - Under the control of the generator I->J K Arrange for Pickup by Licensed Hazardous Waste Contractor J->K L Complete Hazardous Waste Manifest K->L

Caption: Decision workflow for the proper disposal of this compound.

Part 1: Immediate Actions at the Point of Generation
  • Waste Identification and Personal Protective Equipment (PPE):

    • Clearly identify the waste as this compound.

    • Before handling the waste, consult the Safety Data Sheet (SDS).

    • Don the appropriate PPE as specified in the SDS. A standard level of protection includes:

      • Chemical-resistant gloves (e.g., nitrile).

      • Safety glasses or goggles.

      • A laboratory coat.

  • Waste Segregation: The Critical First Step:

    • Causality: The foundational principle of chemical waste management is segregation to prevent dangerous reactions.[6] this compound is a halogenated organic solid . It must not be mixed with other waste streams, particularly:

      • Non-halogenated organic waste: Mixing can complicate disposal methods and increase costs.

      • Acids or bases: The reactivity of the quinazoline nucleus with strong acids or bases is not fully characterized, and inadvertent reactions could lead to the release of hazardous fumes or excessive heat.

      • Oxidizing agents: Interaction with strong oxidizers could lead to a vigorous, potentially explosive reaction.

    • Procedure:

      • Designate a specific, clearly labeled container for "Halogenated Organic Solid Waste."

      • This container should be used exclusively for compounds like this compound and other similar halogenated solids.

Part 2: Containerization and Labeling
  • Container Selection:

    • Causality: The integrity of the waste container is crucial to prevent leaks and environmental contamination.[7][8] The container material must be compatible with the waste.

    • Procedure:

      • Use a container made of high-density polyethylene (HDPE) or other chemically resistant material.

      • Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[9][10]

      • The original manufacturer's container, if empty and in good condition, can be an excellent choice for waste accumulation.

  • Proper Labeling:

    • Causality: Accurate and comprehensive labeling is a legal requirement under OSHA and EPA regulations and is essential for the safety of all personnel who may handle the container.[11][12][13]

    • Procedure:

      • Affix a "Hazardous Waste" label to the container.

      • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.

      • Indicate the primary hazards using appropriate GHS pictograms (e.g., an exclamation mark for irritant).

      • Record the "Accumulation Start Date," which is the date the first piece of waste is placed into the container.

Part 3: Interim Storage and Final Disposal
  • Storage in a Satellite Accumulation Area (SAA):

    • Causality: SAAs are designated areas for the short-term storage of hazardous waste at or near the point of generation, ensuring that the waste remains under the control of knowledgeable laboratory personnel.

    • Procedure:

      • Store the sealed and labeled waste container in a designated SAA.

      • The SAA should be a secondary containment tray to capture any potential leaks.

      • Keep the container closed at all times, except when adding waste.[8][9][10]

      • The SAA must be located away from drains and incompatible chemicals.

  • Arranging for Final Disposal:

    • Causality: Halogenated organic wastes require specialized treatment to ensure their complete destruction and to manage the hazardous byproducts of this process. Landfilling is generally not a suitable option for these compounds due to their potential to leach into the environment.[14]

    • Procedure:

      • Once the container is full, or approaching the regulatory time limit for accumulation, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

      • Provide them with the accurate chemical name and quantity of the waste.

      • Complete all required waste manifest paperwork. This is a legal document that tracks the waste from your laboratory to its final destination.

Approved Disposal Technologies

The primary and most effective method for the disposal of this compound is high-temperature incineration .

  • Scientific Rationale: Incineration at temperatures typically above 1100°C in a specially designed hazardous waste incinerator ensures the complete destruction of the organic molecule.[15][16][17] The high energy input breaks the stable carbon-bromine and carbon-chlorine bonds. The resulting combustion products, which include hydrogen bromide (HBr) and hydrogen chloride (HCl), are then neutralized in a scrubber system before being released into the atmosphere. This process prevents the release of the parent compound or other potentially harmful halogenated byproducts into the environment.

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Assess the Spill: Determine the extent of the spill. For small spills that you are trained and equipped to handle, proceed with cleanup. For large or unmanageable spills, contact your institution's EHS or emergency response team.

  • Don PPE: Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment and Cleanup:

    • Since this compound is a solid, care should be taken to avoid creating dust.[18]

    • Gently sweep or scoop the spilled material into a designated hazardous waste container.[19][20] Do not use a brush that could generate airborne particles.

    • After the bulk of the material is collected, decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) and absorbent pads.

    • All cleanup materials (gloves, absorbent pads, etc.) must be placed in the "Halogenated Organic Solid Waste" container for disposal.[18][21]

Data Summary Table

ParameterInformationSource
Chemical Name This compound[1][2][3][4][5]
CAS Number 956100-63-3[1][2][3][4]
Molecular Formula C₈H₄BrClN₂[1][3]
Primary Hazard Irritant[1]
Waste Classification Halogenated Organic Solid WasteInternal Assessment
Recommended PPE Nitrile gloves, safety glasses, lab coatGeneral Lab Practice
Incompatible Waste Non-halogenated organics, acids, bases, oxidizers[6]
Container Type Labeled, sealed, compatible (e.g., HDPE)[6][7][9][10]
Primary Disposal Method High-Temperature Incineration[15][22][23]
Spill Cleanup Scoop solid, decontaminate area, dispose of all materials as hazardous waste[18][19][20][21]

By adhering to these detailed procedures, researchers and laboratory professionals can ensure that the disposal of this compound is conducted in a manner that is safe, compliant, and environmentally responsible, thereby upholding the highest standards of laboratory practice.

References

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee Knoxville.
  • Daniels, T. L. (2011, September 20). The USEPA Regulations for “Closed Containers” of Hazardous Waste. Mick Law P.C.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 5-Bromoquinazoline in Modern Organic Synthesis.
  • U.S. Environmental Protection Agency. (n.d.). RCRA Training Module: Introduction to Containers (40 CFR Parts 264/265, Subpart I; Section 261.7).
  • US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures.
  • CP Lab Safety. (n.d.). This compound, min 97%, 1 gram.
  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • P2 InfoHouse. (n.d.). Review of Alternative Treatment Processes for Halogenated Organic Waste Streams.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromoquinazoline in Research and Industry.
  • The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Containers.
  • eSafety. (2022, December 1). 2 Minute Toolbox Talk: RCRA Labeling and Inspection Requirements [Video]. YouTube.
  • Spill Containment Blog. (2014, April 16). OSHA Guidelines For Labeling Laboratory Chemicals.
  • Electronic Code of Federal Regulations. (n.d.). 40 CFR Part 264 Subpart I -- Use and Management of Containers.
  • U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • C-Y. Ma, et al. (2020).
  • RSC Publishing. (n.d.). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry.
  • Occupational Safety and Health Administration. (n.d.). Labeling in Laboratory.
  • PubMed. (2023, November 1). Extensive comparison of methods for removal of organic halogen compounds from pharmaceutical process wastewaters with life cycle, PESTLE, and multi-criteria decision analyses.
  • PubMed Central. (2023, November 2). Perspective on halogenated organic compounds.
  • Atlantic Training. (2024, December 26). Safe Storage of Hazardous Materials: Best Practices for a Safer Lab [Video]. YouTube.
  • Urgent.Supply. (n.d.). Ensuring Compliance with OSHA Regulations for Handling and Disposal of Hazardous Materials in Medical Diagnostic Labs.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Delaware.
  • Environmental Protection Agency (Ireland). (2016, June 17). OFFICE OF ENVIRONMENTAL SUSTAINABILITY.
  • University of Oslo. (2024, November 11). Chemical and Hazardous Waste Guide.
  • U.S. Environmental Protection Agency. (n.d.). Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration.
  • Veolia North America. (n.d.). Hazardous Waste Stabilization, Treatment and Landfill Services.
  • ResearchGate. (n.d.). Thermal decomposition of the prepared compounds [Table].
  • Civil and Environmental Engineering Reports. (n.d.). HALOGENATED ORGANIC COMPOUNDS IN WATER AND IN WASTEWATER.
  • Soil, Sediment, Bedrock and Sludge. (n.d.). Dehalogenation.
  • ResearchGate. (2025, August 10). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives.
  • ETDEWEB. (1988, November 1). Removal of halogenated hydrocarbons from landfill gas (Journal Article).
  • U.S. Environmental Protection Agency. (n.d.). On-Site Incineration: Overview of Superfund Operating Experience.
  • SciSpace. (n.d.). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives.
  • World Scientific News. (2016). Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives. World Scientific News, 31, 123-133.
  • PubMed Central. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents.
  • PubChem. (n.d.). 4-Bromoquinazoline.

Sources

Mastering the Safe Handling of 8-Bromo-2-chloroquinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical reagents is paramount. 8-Bromo-2-chloroquinazoline, a key building block in the synthesis of various pharmaceutical agents, requires a comprehensive understanding of its properties to ensure laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, moving beyond a simple checklist to instill a deep understanding of why each step is critical.

Foundational Safety: Understanding the Hazard Profile

This compound is a solid compound that, like many halogenated heterocyclic compounds, presents specific hazards that must be managed. While a complete toxicological profile is not extensively documented in publicly available literature, the safety data sheets for this compound and structurally related molecules indicate potential for harm. The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

Hazard Identification:

Based on available data, this compound is associated with the following hazard statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation[1][2][3]

A thorough understanding of these hazards informs every aspect of the handling protocol, from the selection of personal protective equipment to the design of a safe workspace.

Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate Personal Protective Equipment (PPE) is non-negotiable when handling this compound. The goal is to create a complete barrier between the researcher and the chemical, preventing any potential exposure.

Core PPE Requirements
PPE ComponentSpecifications & Rationale
Eye/Face Protection Chemical safety goggles that form a complete seal around the eyes are mandatory.[4] A face shield should be worn in conjunction with goggles when there is a risk of splashing, particularly when working with solutions of the compound.[4]
Skin Protection Gloves: Nitrile gloves are recommended.[4] Always inspect gloves for tears or punctures before use. Double gloving (one pair under the lab coat cuff, one pair over) is best practice to provide an extra layer of protection and to allow for the safe removal of the outer glove if contamination occurs.[5] Gloves should be changed regularly, at least every hour, or immediately if contamination is suspected.[5] Lab Coat: A flame-resistant laboratory coat with a solid front and tight-fitting cuffs should be worn at all times and kept fully buttoned.[4][5]
Respiratory Protection All handling of solid this compound that could generate dust must be conducted within a certified chemical fume hood to prevent inhalation.[4] If a fume hood is not available, a NIOSH-approved respirator with a P100 filter is required.[4]

Operational Protocol: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and ensures the accuracy of your experimental work.

Preparation is Key:

  • Designated Work Area: Before beginning any work, designate a specific area for handling this compound. This area should be clean, uncluttered, and ideally within a chemical fume hood.[4]

  • Safety Equipment Check: Ensure that a safety shower and eyewash station are easily accessible and that you are familiar with their operation.[4]

  • Gather All Materials: Have all necessary equipment and reagents, including waste containers, readily available to avoid having to leave the designated area during the procedure.

Handling the Compound:

  • Weighing and Transfer: All weighing and transfer of solid this compound must be performed in a chemical fume hood to control dust.[4] Use a spatula and a tared weigh boat.

  • Dissolution: When preparing solutions, slowly add the solid this compound to the solvent to prevent splashing.[4]

  • Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated area, with a chemical fume hood being the preferred location.[4]

  • Post-Handling Decontamination: After use, decontaminate all surfaces and equipment that may have come into contact with the chemical. A suitable decontamination solution would be a mild detergent and water, followed by a solvent rinse if appropriate for the equipment.

  • Hand Washing: Always wash your hands thoroughly with soap and water after handling the compound, even if gloves were worn.[4]

Emergency Procedures: Spill and Exposure Response

In the event of a spill or exposure, a swift and correct response is crucial to minimizing harm.

Spill Response Workflow

Spill_Response Spill Spill Occurs Evacuate Evacuate Immediate Area & Alert Others Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill (Manageable by Lab Personnel) Assess->SmallSpill Small LargeSpill Large Spill (Requires Emergency Response Team) Assess->LargeSpill Large DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) SmallSpill->DonPPE EmergencyContact Contact Emergency Services LargeSpill->EmergencyContact Contain Contain the Spill with Absorbent Material DonPPE->Contain Collect Carefully Collect Contaminated Material Contain->Collect Dispose Place in a Labeled, Sealed Waste Container Collect->Dispose Decontaminate Decontaminate the Spill Area Dispose->Decontaminate Report Report the Incident Decontaminate->Report EmergencyContact->Report

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.